molecular formula C7H3BrFN B1333834 2-Bromo-3-fluorobenzonitrile CAS No. 425379-16-4

2-Bromo-3-fluorobenzonitrile

Cat. No.: B1333834
CAS No.: 425379-16-4
M. Wt: 200.01 g/mol
InChI Key: DBECKESJFGWYFN-UHFFFAOYSA-N
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Description

2-Bromo-3-fluorobenzonitrile is a useful research compound. Its molecular formula is C7H3BrFN and its molecular weight is 200.01 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-3-fluorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrFN/c8-7-5(4-10)2-1-3-6(7)9/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBECKESJFGWYFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60382632
Record name 2-bromo-3-fluorobenzonitrile
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Molecular Weight

200.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

425379-16-4
Record name 2-bromo-3-fluorobenzonitrile
Source EPA DSSTox
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Record name 2-Bromo-3-fluorobenzonitrile
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

2-Bromo-3-fluorobenzonitrile physical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Bromo-3-fluorobenzonitrile

Introduction

This compound is a halogenated aromatic nitrile that has emerged as a critical building block in modern organic synthesis. Its unique substitution pattern, featuring a nitrile group, a bromine atom, and a fluorine atom on the benzene ring, imparts a distinct reactivity profile that is highly valued by researchers in medicinal chemistry and materials science. The strategic placement of these functional groups allows for sequential and site-selective modifications, making it an invaluable precursor for constructing complex molecular architectures.

This guide provides a comprehensive overview of the core physical properties, synthesis, and applications of this compound, with a focus on its practical utility for professionals in drug development and chemical research.

Physicochemical and Spectroscopic Properties

The physical characteristics of a compound are foundational to its handling, storage, and application in experimental work.

Core Physical Data

The key physical and chemical identifiers for this compound are summarized below.

PropertyValueSource(s)
IUPAC Name This compound[1]
CAS Number 425379-16-4[1][2][3]
Molecular Formula C₇H₃BrFN[1][2]
Molecular Weight 200.01 g/mol [1][2]
Appearance Typically a solid[4]
Melting Point 61 °C[2]
Boiling Point Data not readily available[3][4]
Density Data not readily available[3][4]
Solubility Expected to be soluble in common organic solvents; experimental determination is required.[4]
Spectroscopic Profile

Spectroscopic analysis is essential for the unambiguous identification and quality control of this compound. While specific spectra depend on experimental conditions, the expected characteristics are as follows:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR : The spectrum will display signals in the aromatic region (typically 7.0-8.0 ppm). The protons on the aromatic ring will exhibit complex splitting patterns due to both proton-proton (H-H) and proton-fluorine (H-F) coupling.

    • ¹³C NMR : The carbon spectrum will show seven distinct signals. Key resonances include the nitrile carbon (~115-120 ppm), the carbon bearing the fluorine (exhibiting a large C-F coupling constant), and the carbon bonded to bromine.

  • Infrared (IR) Spectroscopy :

    • A characteristic sharp and strong absorption band for the nitrile (C≡N) stretching vibration is expected around 2220-2260 cm⁻¹.

    • Other significant peaks will include those for aromatic C-H stretching (above 3000 cm⁻¹), C=C ring stretching (~1400-1600 cm⁻¹), and C-F and C-Br stretching vibrations in the fingerprint region.

  • Mass Spectrometry (MS) :

    • The mass spectrum will show a distinctive molecular ion peak cluster. Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio), the spectrum will feature two peaks of nearly equal intensity for the molecular ion: one for [M]⁺ and another for [M+2]⁺. This pattern is a definitive indicator of a monobrominated compound.

Synthesis and Reactivity

A practical and scalable synthesis is crucial for the widespread application of any chemical intermediate.[5]

Scalable Synthesis Protocol

A facile and reproducible synthesis has been developed for producing multi-kilogram quantities of this compound.[5] The process starts from the readily available 3-fluorobenzonitrile and proceeds via a bromodeboronation reaction.[5][6]

Step-by-Step Methodology:

  • Lithiation and Borylation : 3-fluorobenzonitrile is treated with a strong base like lithium diisopropylamide (LDA) at low temperature (0 °C) in tetrahydrofuran (THF). This is followed by the addition of triisopropyl borate (B(O-i-Pr)₃) to generate the corresponding 2-cyano-6-fluorophenylboronic acid intermediate.[6]

  • Solvent Exchange : As the subsequent bromodeboronation step is inefficient in THF, the solvent is exchanged to acetonitrile.[6]

  • Bromodeboronation : The 2-cyano-6-fluorophenylboronic acid intermediate is then treated with 1,3-dibromo-5,5-dimethylhydantoin (DBDMH), a stable and easy-to-handle brominating agent, in the presence of a catalytic amount of sodium methoxide (NaOMe).[5][6] This reaction cleanly displaces the boronic acid group with a bromine atom to yield the final product, this compound, in good yield (around 65%).[6]

The causality behind this synthetic choice lies in its regioselectivity. Direct electrophilic bromination of 3-fluorobenzonitrile is governed by the para-directing effect of the fluorine atom, leading to the undesired 2-bromo-5-fluorobenzonitrile isomer.[5] The directed ortho-metalation followed by borylation and subsequent bromodeboronation ensures the precise installation of the bromine atom at the desired C2 position.

G cluster_0 Step 1: Directed Ortho-Metalation & Borylation cluster_1 Step 2: Bromodeboronation A 3-Fluorobenzonitrile B LDA, B(O-i-Pr)₃ in THF, 0°C A->B Reactants C 2-Cyano-6-fluorophenylboronic acid intermediate B->C Product D Acetonitrile (Solvent) C->D Solvent Exchange E DBDMH, cat. NaOMe D->E Reagents F This compound E->F Final Product

Caption: Scalable synthesis workflow for this compound.

Applications in Drug Development and Beyond

The utility of this compound is primarily driven by its application as a versatile intermediate in the synthesis of high-value molecules, particularly Active Pharmaceutical Ingredients (APIs).[7]

  • Pharmaceutical Synthesis : The compound serves as a key building block for creating novel drug candidates.[7]

    • Cross-Coupling Reactions : The bromine atom is highly amenable to palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the precise and efficient formation of carbon-carbon and carbon-heteroatom bonds, which is a cornerstone of modern medicinal chemistry for assembling complex molecular frameworks.[7]

    • Influence of Fluorine : The fluorine atom is often incorporated into drug candidates to enhance their pharmacological properties. It can improve metabolic stability (by blocking sites of oxidation), increase binding affinity, and enhance bioavailability.[7][8]

  • Agrochemicals : Similar to pharmaceuticals, the structural motifs accessible from this precursor are used in the synthesis of advanced herbicides, fungicides, and insecticides, where the fluorine and nitrile groups can contribute to biological activity.[8]

  • Materials Science : Fluorinated aromatic compounds are valuable in the development of specialty dyes, liquid crystals, and other advanced electronic materials.[8]

G cluster_0 Core Building Block cluster_1 Key Chemical Transformations cluster_2 Target High-Value Molecules A This compound C-Br Site for Cross-Coupling C-F Site for Tuning Properties CN Group for further modification B Pd-Catalyzed Cross-Coupling A->B Suzuki, etc. C Nucleophilic Aromatic Substitution A->C e.g., at C-F D Nitrile Hydrolysis/Reduction A->D to Amide/Amine E Active Pharmaceutical Ingredients (APIs) B->E F Agrochemicals B->F G Advanced Materials B->G C->E D->E

Caption: Role of this compound as a versatile synthetic hub.

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety.

  • Hazard Classification : The compound is classified as harmful and an irritant.[1] It is harmful if swallowed, in contact with skin, or if inhaled.[9][10][11] It causes skin and serious eye irritation and may cause respiratory irritation.[9][10][12]

    • GHS Pictogram : GHS07 (Exclamation mark).[9]

  • Personal Protective Equipment (PPE) : Wear appropriate protective gloves, clothing, and eye/face protection.[10] A dust mask is recommended when handling the solid.

  • Handling : All manipulations should be carried out in a well-ventilated area, preferably within a chemical fume hood, to avoid the formation and inhalation of dust.[9]

  • Storage : Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[2][4][9] Keep the container tightly closed to prevent moisture ingress.

Conclusion

This compound is a high-value chemical intermediate whose physical and chemical properties make it exceptionally useful for the synthesis of complex organic molecules. Its well-defined melting point, characteristic spectroscopic signatures, and, most importantly, its capacity for regioselective functionalization via a scalable synthetic route, underpin its importance. For researchers in drug discovery and materials science, this compound represents a strategic tool for introducing bromo, fluoro, and cyano functionalities, enabling the rapid assembly and diversification of novel compounds with potentially enhanced biological or physical properties.

References

  • Facile Synthesis of this compound: An Application and Study of the Halodeboronation of Aryl Boronic Acids | The Journal of Organic Chemistry - ACS Publications. (n.d.).
  • Facile Synthesis of this compound: An Application and Study of the Halodeboronation of Aryl Boronic Acids. (n.d.). American Chemical Society.
  • This compound | C7H3BrFN | CID 2783393. (n.d.). PubChem.
  • This compound | 425379-16-4 | FB67576. (n.d.). Biosynth.
  • This compound - Safety D
  • This compound. (n.d.). Methylamine Supplier.
  • Synthesis routes of 3-Bromo-2-fluorobenzonitrile. (n.d.). Benchchem.
  • Facile Synthesis of this compound: An Application and Study of the Halodeboronation of Aryl Boronic Acids. (n.d.). Figshare.
  • This compound. (n.d.). ChemSynthesis.
  • Synthesis of A. 2-Bromo-4-fluorobenzonitrile. (n.d.). PrepChem.com.
  • SAFETY DATA SHEET. (2018, May 1). Apollo Scientific.
  • SAFETY D
  • 2-Bromo-4-fluorobenzonitrile - SAFETY D
  • The Role of 3-Bromo-2-fluorobenzonitrile in Modern Pharmaceutical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • 5-Bromo-2-fluorobenzonitrile 97 179897-89-3. (n.d.). Sigma-Aldrich.
  • Fluorobenzonitrile Series. (n.d.). Sparrow Chemical.

Sources

Introduction: A Strategically Substituted Aromatic Building Block

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties and Applications of 2-Bromo-3-fluorobenzonitrile

Abstract: This technical guide provides a comprehensive overview of this compound (CAS No: 425379-16-4), a key intermediate in modern organic synthesis. The document delves into its physicochemical properties, spectroscopic signatures, and scalable synthesis routes. The core focus is on its chemical reactivity, particularly its utility in palladium-catalyzed cross-coupling reactions and its potential for nucleophilic aromatic substitution. This guide is intended for researchers, chemists, and drug development professionals who leverage advanced building blocks to construct complex molecular architectures.

This compound is a trifunctional aromatic compound featuring a nitrile, a bromine atom, and a fluorine atom. This unique substitution pattern makes it a highly valuable and versatile intermediate in the synthesis of pharmaceuticals and other high-value organic materials.[1] The strategic placement of these functional groups provides multiple, distinct reaction sites, allowing for sequential and regioselective transformations.

The bromine atom serves as an excellent handle for transition-metal-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.[2] The fluorine atom and the electron-withdrawing nitrile group modulate the electronic properties of the benzene ring, influencing its reactivity and imparting potentially beneficial properties, such as enhanced metabolic stability and bioavailability, to the final target molecules.[1] This guide will explore the fundamental properties and synthetic applications that establish this compound as a cornerstone reagent in medicinal chemistry and materials science.

Physicochemical and Spectroscopic Profile

A thorough understanding of a reagent's physical and spectroscopic properties is fundamental to its effective use in synthesis.

Physical and Chemical Properties

The key identifying and physical properties of this compound are summarized below.[3][4][5][6]

PropertyValueSource(s)
IUPAC Name This compound[3]
CAS Number 425379-16-4[3][4]
Molecular Formula C₇H₃BrFN[3][6]
Molecular Weight 200.01 g/mol [3][4]
Appearance Typically a solid[7]
Melting Point 61 °C[4]
SMILES C1=CC(=C(C(=C1)F)Br)C#N[3][4]
InChIKey DBECKESJFGWYFN-UHFFFAOYSA-N[3]
Spectroscopic Signatures
  • ¹H NMR: The proton NMR spectrum is expected to show complex multiplets in the aromatic region (approx. 7.40-7.80 ppm). The three aromatic protons will exhibit coupling to each other as well as coupling to the ¹⁹F nucleus, leading to intricate splitting patterns.

  • ¹³C NMR: The spectrum will display seven distinct signals for the aromatic carbons. The carbon bearing the nitrile group (C-CN) will appear downfield, while the carbons attached to the electronegative fluorine (C-F) and bromine (C-Br) atoms will show characteristic shifts and C-F coupling.

  • IR Spectroscopy: A prominent and sharp absorption band characteristic of the nitrile (C≡N) stretching vibration is expected around 2220-2240 cm⁻¹. Other bands will correspond to C-H, C=C aromatic, C-F, and C-Br stretching and bending vibrations.

  • Mass Spectrometry: The mass spectrum will show a distinctive molecular ion (M⁺) peak cluster due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). This results in two peaks of nearly equal intensity at m/z 200 and 202.

Synthesis: A Regioselective Approach

The synthesis of this compound requires a method that overcomes the regioselectivity challenges of direct electrophilic aromatic substitution. Direct bromination of 3-fluorobenzonitrile preferentially yields 2-bromo-5-fluorobenzonitrile, as the fluorine atom directs the incoming electrophile to the para position.[2] A robust and scalable synthesis has been developed that proceeds via a boronic acid intermediate.[2][10]

Causality of the Synthetic Strategy

The chosen pathway leverages ortho-directed metalation to install a boronic acid group at the desired C2 position, followed by a halodeboronation reaction. This multi-step sequence provides complete regiochemical control, which is unattainable through direct halogenation.

Scalable Synthesis Protocol via Bromodeboronation

A proven, scalable synthesis involves the conversion of 3-fluorobenzonitrile into an aryl boronic acid, which is then subjected to NaOMe-catalyzed bromodeboronation.[2][10]

Step 1: Directed Ortho-Metalation and Borylation

  • Prepare a solution of lithium diisopropylamide (LDA) in tetrahydrofuran (THF).

  • Cool the LDA solution to 0 °C.

  • Slowly add a THF solution of 3-fluorobenzonitrile (1) to the LDA solution. The LDA selectively deprotonates the C2 position, which is activated by both the ortho-fluorine and ortho-nitrile groups.

  • Add triisopropyl borate, B(O-i-Pr)₃, to the reaction mixture to trap the aryl anion, forming the boronic ester.

  • Acidic workup hydrolyzes the ester to yield 2-cyano-6-fluorophenylboronic acid (2).

Step 2: NaOMe-Catalyzed Bromodeboronation

  • The crude 2-cyano-6-fluorophenylboronic acid (2) is dissolved in acetonitrile.

  • Add a catalytic amount (e.g., 5 mol%) of sodium methoxide (NaOMe).

  • Slowly add 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) as the brominating agent at room temperature.

  • The reaction proceeds to give this compound (3) in good yield.

Synthesis_Pathway cluster_step1 Step 1: Borylation cluster_step2 Step 2: Bromodeboronation 3-Fluorobenzonitrile 3-Fluorobenzonitrile (1) Boronic_Acid 2-Cyano-6-fluorophenylboronic acid (2) 3-Fluorobenzonitrile->Boronic_Acid 1. LDA, THF, 0 °C 2. B(O-i-Pr)₃ 3. H₃O⁺ Target_Molecule This compound (3) Boronic_Acid->Target_Molecule DBDMH, NaOMe (cat.) Acetonitrile, 25 °C

Caption: Scalable synthesis of this compound.

Chemical Reactivity and Synthetic Applications

The utility of this compound stems from its ability to undergo a variety of transformations at its functionalized positions. It is a quintessential substrate for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by coupling an organohalide with an organoboron species.[11][12] The C-Br bond of this compound readily participates in this reaction, allowing for the introduction of a wide range of aryl, heteroaryl, or alkyl groups at the C2 position.[13][14]

General Protocol:

  • To a reaction vessel under an inert atmosphere (e.g., Argon), add this compound, the desired boronic acid or ester (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf), 1-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2-3 equivalents).

  • Add a suitable solvent system (e.g., toluene/water, dioxane/water, or DMF).

  • Heat the mixture (typically 80-110 °C) with stirring until the starting material is consumed (monitored by TLC or LC-MS).

  • After cooling, perform an aqueous workup, extract the product with an organic solvent, and purify by column chromatography or recrystallization.

Suzuki_Miyaura_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)Ln OxAdd Ar-Pd(II)(Br)Ln Pd0->OxAdd Oxidative Addition (Ar-Br) Transmetal Ar-Pd(II)-R'Ln OxAdd->Transmetal Transmetalation (R'-B(OR)₂ + Base) Transmetal->Pd0 Reductive Elimination Product Ar-R' Transmetal->Product

Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.

Buchwald-Hartwig Amination (C-N Bond Formation)

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds, a transformation of immense importance in pharmaceutical chemistry.[15][16] This reaction allows for the coupling of this compound with a vast array of primary and secondary amines, amides, or ammonia equivalents to produce 2-amino-3-fluorobenzonitrile derivatives.[17][18]

General Protocol:

  • Charge a reaction vessel with this compound, the amine coupling partner (1.0-1.2 equivalents), a palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, SPhos, or BINAP, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu or LHMDS, 1.2-1.5 equivalents).

  • Add an anhydrous aprotic solvent (e.g., toluene or dioxane) under an inert atmosphere.

  • Heat the reaction mixture (typically 80-110 °C) until completion.

  • Cool the mixture, quench carefully, and perform an aqueous workup.

  • Extract the product and purify by standard laboratory methods.

Buchwald_Hartwig_Cycle Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L OxAdd Ar-Pd(II)(Br)L Pd0->OxAdd Oxidative Addition (Ar-Br) AmineCoord [Ar-Pd(II)(HNR'R'')L]⁺Br⁻ OxAdd->AmineCoord Amine Coordination (HNR'R'') AmidoComplex Ar-Pd(II)(NR'R'')L AmineCoord->AmidoComplex Deprotonation (Base) AmidoComplex->Pd0 Reductive Elimination Product Ar-NR'R'' AmidoComplex->Product

Caption: Generalized catalytic cycle for Buchwald-Hartwig amination.

Nucleophilic Aromatic Substitution (SNAr)

While cross-coupling at the bromine position is most common, the fluorine atom can also serve as a leaving group in nucleophilic aromatic substitution (SNAr) reactions.[19] The reaction is facilitated by the presence of the strongly electron-withdrawing nitrile group ortho to the fluorine, which stabilizes the negatively charged Meisenheimer complex intermediate.[19][20] In SNAr reactions, fluoride is often a better leaving group than bromide because the rate-determining step is the initial nucleophilic attack, which is accelerated by the high electronegativity of the fluorine atom polarizing the C-F bond.[19][21][22] This provides a complementary reactivity pathway to access different substitution patterns.

Safety and Handling

This compound must be handled with appropriate safety precautions in a well-ventilated area or fume hood.[3]

  • Hazard Classification: It is classified as harmful if swallowed, in contact with skin, or if inhaled. It also causes skin and serious eye irritation.[3][4]

  • GHS Pictogram: GHS07 (Exclamation mark).[23]

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4]

    • P270: Do not eat, drink or smoke when using this product.[4]

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.[23]

    • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[4]

    • P302+P352: IF ON SKIN: Wash with plenty of soap and water.[24]

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[24]

  • Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container, away from incompatible materials such as strong oxidizing agents.[7][23]

Conclusion

This compound is a strategically designed synthetic building block with significant applications in medicinal chemistry and materials science. Its well-defined physicochemical properties and predictable reactivity make it an invaluable tool for researchers. The capacity for regioselective C-C and C-N bond formation via palladium-catalyzed cross-coupling at the bromine position, coupled with the potential for SNAr chemistry at the fluorine position, provides a robust platform for the synthesis of complex and diverse molecular targets. Proper understanding of its synthesis, reactivity, and handling is crucial for its effective and safe utilization in the laboratory.

References

  • This compound | C7H3BrFN | CID 2783393 - PubChem. National Center for Biotechnology Information. [Link]

  • Facile Synthesis of this compound: An Application and Study of the Halodeboronation of Aryl Boronic Acids. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Facile Synthesis of this compound: An Application and Study of the Halodeboronation of Aryl Boronic Acids. American Chemical Society. [Link]

  • This compound. Methylamine Supplier. [Link]

  • This compound - 425379-16-4, C7H3BrFN. ChemSynthesis. [Link]

  • Facile Synthesis of this compound: An Application and Study of the Halodeboronation of Aryl Boronic Acids. Figshare. [Link]

  • Synthesis of A. 2-Bromo-4-fluorobenzonitrile. PrepChem.com. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • The Role of 3-Bromo-2-fluorobenzonitrile in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

  • Suzuki–Miyaura reaction of 2-bromobenzonitrile and various boronic acids. ResearchGate. [Link]

  • Suzuki reaction. Wikipedia. [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • The Crucial Role of 3-Bromo-4-fluorobenzonitrile in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Nucleophilic Aromatic Substitution. YouTube. [Link]

  • 15.4: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]

  • 3-Bromo-2-fluorobenzonitrile | C7H3BrFN | CID 2761200. PubChem. [Link]

  • Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. National Institutes of Health (NIH). [Link]

  • Nucleophilic Aromatic Substitution EXPLAINED! YouTube. [Link]

  • (PDF) Experimental and theoretical spectroscopic investigations of 2-Bromo-4-methylbenzonitrile. ResearchGate. [Link]

Sources

Introduction: A Versatile Trifunctional Scaffolding for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Bromo-3-fluorobenzonitrile (CAS: 425379-16-4) for Advanced Chemical Synthesis

This compound is a strategically substituted aromatic compound that has emerged as a high-value intermediate in the fields of medicinal chemistry and materials science. Its utility stems from the orthogonal reactivity of its three distinct functional groups: a bromine atom, a fluorine atom, and a nitrile moiety. This trifunctional arrangement on a benzene core provides a versatile platform for complex molecular engineering, allowing researchers to introduce diverse pharmacophores and tune molecular properties with high precision. The bromine is primed for cross-coupling reactions, the nitrile group offers a gateway to numerous other functional groups, and the fluorine atom can significantly influence the electronic and metabolic profile of a final compound. This guide offers a comprehensive overview of its properties, a field-proven scalable synthesis, its reactivity profile, and critical safety protocols, tailored for professionals in chemical research and pharmaceutical development.

Core Physicochemical & Spectroscopic Profile

Understanding the fundamental properties of a reagent is paramount for its effective use in synthesis. This compound is a solid at room temperature with a defined melting point.[1][2]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 425379-16-4[3][4]
Molecular Formula C₇H₃BrFN[1][3][4]
Molecular Weight 200.01 g/mol [1][3][5]
IUPAC Name This compound[4]
Melting Point 60.2 - 61.3 °C[1][2]
Boiling Point 252.8 °C at 760 mmHg[2]
Density 1.69 g/cm³[2]
Flash Point 106.7 °C[2]
Appearance Solid
Spectroscopic Signature

While detailed spectral data requires experimental acquisition, the structure of this compound allows for the prediction of key spectroscopic features essential for its characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR would show complex aromatic multiplets. ¹³C NMR would display seven distinct aromatic carbon signals. The presence of fluorine would introduce characteristic C-F coupling constants, which are invaluable for structural confirmation. ¹⁹F NMR provides a sensitive probe for verifying the presence and chemical environment of the fluorine atom.

  • Infrared (IR) Spectroscopy : A sharp, strong absorption band is expected in the range of 2220-2240 cm⁻¹ characteristic of the nitrile (C≡N) stretching vibration. The spectrum would also feature bands corresponding to C-Br, C-F, and aromatic C-H and C=C vibrations.

  • Mass Spectrometry (MS) : The mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in ~1:1 ratio).[6] Key fragmentation patterns would likely involve the loss of Br, CN, or F radicals.

Synthesis: A Scalable and Regioselective Approach

Direct electrophilic bromination of 3-fluorobenzonitrile is an inadequate route for preparing the title compound. This pathway is governed by the ortho-, para-directing effect of the fluorine substituent, leading selectively to the formation of 2-bromo-5-fluorobenzonitrile as the major product.[7] To overcome this regiochemical challenge, a robust and scalable synthesis was developed, proceeding via a boronic acid intermediate.[7][8] This multi-step process ensures the bromine is installed at the desired C2 position.

The synthesis begins with the directed ortho-metalation of 3-fluorobenzonitrile (1), followed by trapping with a borate ester to generate 2-cyano-6-fluorophenylboronic acid (2). This intermediate is then subjected to a sodium methoxide-catalyzed bromodeboronation using 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) to furnish the final product, this compound (3).[7][8]

G cluster_0 Step 1: Directed Ortho-Metalation and Borylation cluster_1 Step 2: Catalytic Bromodeboronation 3-Fluorobenzonitrile 3-Fluorobenzonitrile Boronic_Acid 2-Cyano-6-fluorophenylboronic acid 3-Fluorobenzonitrile->Boronic_Acid 1. LDA, THF, 0 °C 2. B(O-i-Pr)₃ Final_Product This compound Boronic_Acid->Final_Product DBDMH, NaOMe (cat.) Acetonitrile, 25 °C

Sources

2-Bromo-3-fluorobenzonitrile molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Bromo-3-fluorobenzonitrile: Synthesis, Reactivity, and Applications in Modern Drug Discovery

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of this compound, a pivotal chemical intermediate in the pharmaceutical and material sciences sectors. We will explore its fundamental properties, synthesis, chemical reactivity, and critical applications, with a focus on its role in the development of novel therapeutics. This document is intended for researchers, scientists, and professionals in drug development who require a comprehensive understanding of this versatile building block.

Core Molecular Attributes of this compound

This compound is an aromatic compound characterized by a benzene ring substituted with a bromine atom at the second position, a fluorine atom at the third, and a nitrile group at the first. This unique arrangement of functional groups imparts specific reactivity, making it a valuable precursor in organic synthesis.

The molecular formula for this compound is C₇H₃BrFN.[1][2][3][4][5][6] Its molecular weight is approximately 200.01 g/mol .[1][2][3][4][6]

Table 1: Physicochemical Properties of this compound
PropertyValueSource(s)
Molecular Formula C₇H₃BrFN[1][2][3][4][5][6]
Molecular Weight 200.01 g/mol [1][2][3][4][6]
CAS Number 425379-16-4[1][3][5]
Appearance Typically a solid[7]
Melting Point 61 °C[3]
SMILES C1=CC(=C(C(=C1)F)Br)C#N[3]
InChIKey DBECKESJFGWYFN-UHFFFAOYSA-N[1]

Synthesis and Mechanistic Pathways

A robust and scalable synthesis of this compound is critical for its widespread use. One notable method is the sodium methoxide (NaOMe)-catalyzed bromodeboronation of 2-cyano-6-fluorophenylboronic acid.[8][9] This transformation is valued for its efficiency and good to excellent yields.[8][9]

Key Reagents in Synthesis:
  • Starting Material: 2-cyano-6-fluorophenylboronic acid

  • Brominating Agent: 1,3-dibromo-5,5-dimethylhydantoin (DBDMH)

  • Catalyst: Sodium Methoxide (NaOMe)

The reaction proceeds via an electrophilic substitution mechanism on the boronic acid, where the brominating agent replaces the boronic acid group with a bromine atom. The NaOMe catalyst facilitates the reaction, leading to a high yield of the desired product.[8][9]

Experimental Protocol: NaOMe-Catalyzed Bromodeboronation
  • Preparation: In a suitable reaction vessel, dissolve 2-cyano-6-fluorophenylboronic acid in an appropriate solvent, such as methanol or THF.

  • Catalyst Addition: Add a catalytic amount (e.g., 5 mol %) of sodium methoxide to the solution.

  • Bromination: Slowly add 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) to the reaction mixture.

  • Reaction Monitoring: Monitor the progress of the reaction using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC), to ensure completion.

  • Work-up and Purification: Upon completion, quench the reaction and perform an aqueous work-up. Extract the product with an organic solvent. The crude product can then be purified by recrystallization or column chromatography to yield pure this compound.

Diagram: Synthesis Workflow

Synthesis_Workflow Start Starting Material: 2-cyano-6-fluorophenylboronic acid Reagents Add Reagents: - DBDMH (Brominating Agent) - NaOMe (Catalyst) Start->Reagents Reaction Reaction Conditions: Stirring at a controlled temperature Reagents->Reaction Monitoring Monitor Progress: Using HPLC Reaction->Monitoring Workup Work-up & Purification: - Quenching - Extraction - Recrystallization Monitoring->Workup Product Final Product: This compound Workup->Product Cross_Coupling cluster_reaction Cross-Coupling Reaction Intermediate This compound Product Complex Molecular Structure (Drug Candidate) Intermediate->Product Suzuki, Buchwald-Hartwig, etc. Coupling_Partner Coupling Partner (e.g., Boronic Acid, Amine) Coupling_Partner->Product Pd_Catalyst Palladium Catalyst (e.g., Pd(PPh₃)₄) Pd_Catalyst->Product

Caption: The central role of this compound in palladium-catalyzed reactions.

Applications in Drug Discovery and Medicinal Chemistry

This compound is a valuable building block in the synthesis of Active Pharmaceutical Ingredients (APIs). [10]Its fluorinated nature can confer advantageous properties to the final drug molecule, such as enhanced metabolic stability and improved bioavailability. [10] A notable application is in the synthesis of STK4 inhibitors. [11]STK4, also known as MST1, is a serine-threonine kinase involved in the Hippo signaling pathway, which regulates cell proliferation, apoptosis, and immune responses. [11]Dysregulation of this pathway is implicated in various diseases, making STK4 a compelling therapeutic target.

Analytical Characterization

To ensure the purity and identity of this compound for research and manufacturing, a suite of analytical techniques is employed. These typically include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and identify the positions of the bromine, fluorine, and nitrile groups.

  • Infrared (IR) Spectroscopy: To identify the characteristic vibrational frequencies of the functional groups, particularly the nitrile (C≡N) stretch.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the elemental composition.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.

Safety, Handling, and Toxicology

Due to its hazardous nature, proper handling of this compound is imperative.

Table 2: GHS Hazard Information
Hazard StatementDescriptionSource(s)
H302 Harmful if swallowed[1][3][12]
H312 Harmful in contact with skin[1][3][12]
H315 Causes skin irritation[1][12][13]
H319 Causes serious eye irritation[1][12][13]
H332 Harmful if inhaled[1][3][12]
H335 May cause respiratory irritation[12][13]
Recommended Safety Precautions:
  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection. [13][14]* Ventilation: Use only in a well-ventilated area or under a fume hood to avoid inhalation of dust or vapors. [13][14][15]* Handling: Avoid contact with skin and eyes. Do not breathe dust. Wash hands thoroughly after handling. [14][15]* Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container. [3][7][13] In case of exposure, follow standard first-aid measures, such as rinsing the affected area with plenty of water and seeking medical attention if symptoms persist. [13][14][15]

Conclusion

This compound is a cornerstone intermediate in modern organic synthesis, particularly within the pharmaceutical industry. Its unique structural features facilitate the construction of complex and novel molecular architectures essential for the discovery of new drugs. A thorough understanding of its synthesis, reactivity, and safe handling is crucial for any researcher or organization aiming to leverage its potential in their scientific endeavors.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • ChemSynthesis. (n.d.). This compound. Retrieved from [Link]

  • ACS Publications. (n.d.). Facile Synthesis of this compound: An Application and Study of the Halodeboronation of Aryl Boronic Acids. The Journal of Organic Chemistry. Retrieved from [Link]

  • American Chemical Society. (n.d.). Facile Synthesis of this compound: An Application and Study of the Halodeboronation of Aryl Boronic Acids. Retrieved from [Link]

  • INDOFINE Chemical Company. (n.d.). This compound. Retrieved from [Link]

  • FAQ. (n.d.). How to Prepare Benzonitrile, 3-bromo-2-fluoro- (9CI) as an Organic Intermediate?. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 3-Bromo-2-fluorobenzonitrile in Modern Pharmaceutical Synthesis. Retrieved from [Link]

  • Faluck International PVT LTD. (n.d.). SPECIALITY BROMO FLURO DERIVATIVES. Retrieved from [Link]

  • Key Applications of 5-Bromo-2-fluorobenzonitrile in Modern Chemistry. (n.d.). Retrieved from [Link]

  • ACS Publications. (2026). Synthesis of 3-Fluoro-4-(hydroxymethyl)benzonitrile via Photobromination: Enabling Manufacturing Pathways for Danuglipron Starting Materials. Organic Process Research & Development. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of 3-Bromo-4-fluorobenzonitrile in Modern Pharmaceutical Synthesis. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-3,6-difluorobenzonitrile. National Center for Biotechnology Information. Retrieved from [Link]

Sources

An In-Depth Technical Guide to 2-Bromo-3-fluorobenzonitrile: Physicochemical Properties, Synthesis, and Handling

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of 2-Bromo-3-fluorobenzonitrile, a key intermediate in organic synthesis. It delves into its core physicochemical properties, with a particular focus on its melting point, alongside practical insights into its synthesis, characterization, and safe handling. The information presented herein is curated to support researchers and professionals in the fields of medicinal chemistry, materials science, and drug development.

Core Physicochemical Properties

This compound is a halogenated aromatic nitrile. Its molecular structure, featuring a bromine atom and a fluorine atom on the benzene ring adjacent to a nitrile group, imparts specific chemical reactivity and physical characteristics that are crucial for its application in synthesis.

Structural and General Data

A summary of the key identification and physical properties of this compound is presented in Table 1.

PropertyValueSource(s)
IUPAC Name This compound[1]
CAS Number 425379-16-4[2]
Molecular Formula C₇H₃BrFN[2]
Molecular Weight 200.01 g/mol [1]
Appearance Solid
Purity Typically ≥97%[2]
Thermal Properties: A Focus on the Melting Point

The melting point of a compound is a critical physical constant, indicative of its purity. For this compound, the melting point is a well-defined range, signifying a crystalline solid at ambient temperature.

Thermal PropertyValueSource(s)
Melting Point 60.2-61.3 °C
Boiling Point 252.8 °C at 760 mmHg
Flash Point 106.7 °C

The relatively sharp melting point range of 60.2-61.3 °C suggests a high degree of purity for commercially available this compound. Any significant deviation or broadening of this range would indicate the presence of impurities.

Experimental Determination of Melting Point

The accurate determination of the melting point is fundamental for compound identification and purity assessment. The following protocol outlines a standard laboratory procedure for this measurement.

Principle

The melting point is the temperature at which a substance transitions from a solid to a liquid phase. For a pure crystalline solid, this transition occurs over a narrow temperature range. The procedure involves heating a small, powdered sample in a capillary tube and observing the temperatures at which melting begins and is complete.

Apparatus and Materials
  • Melting point apparatus (e.g., Melt Station)

  • Capillary tubes (sealed at one end)

  • This compound sample, finely powdered

  • Spatula

  • Mortar and pestle (if sample is not a fine powder)

Step-by-Step Protocol
  • Sample Preparation : Ensure the this compound sample is completely dry and in the form of a fine powder. If necessary, gently grind any coarse crystals using a mortar and pestle.

  • Capillary Tube Loading : Tap the open end of a capillary tube into the powdered sample to collect a small amount of material. Invert the tube and gently tap the sealed end on a hard surface to pack the sample into the bottom. The packed sample height should be 2-3 mm.

  • Instrument Setup : Place the loaded capillary tube into the heating block of the melting point apparatus.

  • Heating :

    • If the approximate melting point is known (around 61 °C), rapidly heat the block to about 10-15 °C below this temperature.

    • Once within this range, reduce the heating rate to approximately 1-2 °C per minute. A slow heating rate is crucial for accurate determination.

  • Observation and Recording :

    • Carefully observe the sample through the magnifying lens.

    • Record the temperature at which the first liquid droplets appear (the onset of melting).

    • Continue to observe and record the temperature at which the last solid crystal melts (the completion of melting).

    • The recorded values represent the melting point range.

Workflow for Melting Point Determination

MeltingPointWorkflow Workflow for Melting Point Determination cluster_prep Sample Preparation cluster_measurement Measurement cluster_data Data Recording prep1 Dry Sample prep2 Powder Sample prep1->prep2 prep3 Load Capillary Tube (2-3 mm) prep2->prep3 meas1 Place in Apparatus prep3->meas1 meas2 Rapid Heat to ~50 °C meas1->meas2 meas3 Slow Heat (1-2 °C/min) meas2->meas3 meas4 Observe and Record Range meas3->meas4 data1 T_onset: First Liquid meas4->data1 data3 Report as Range (T_onset - T_complete) data1->data3 data2 T_complete: All Liquid data2->data3 SynthesisWorkflow Synthesis of this compound start Starting Material 3-Fluorobenzonitrile step1 Step 1: Directed Ortho-Metalation & Borylation LDA, THF B(O-iPr)₃ Acidic Workup start->step1 intermediate Intermediate 2-Cyano-6-fluorophenylboronic acid step1->intermediate step2 Step 2: Bromodeboronation DBDMH, NaOMe (cat.) intermediate->step2 product Final Product This compound step2->product

Caption: A diagram showing the two-step synthesis of this compound.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

Hazard Identification

This compound is classified as harmful and an irritant. The primary hazards are summarized in Table 3.

Hazard ClassGHS Classification
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.
Skin Irritation Causes skin irritation.
Eye Irritation Causes serious eye irritation.
Respiratory Irritation May cause respiratory irritation.

Source: PubChem [1]

Recommended Handling Procedures
  • Engineering Controls : Handle in a well-ventilated area, preferably within a chemical fume hood.

  • Personal Protective Equipment (PPE) :

    • Eye/Face Protection : Wear chemical safety goggles or a face shield.

    • Skin Protection : Wear impervious gloves (e.g., nitrile rubber) and a lab coat.

    • Respiratory Protection : If dusts are generated, use a NIOSH-approved respirator with a particulate filter.

  • Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place.

  • First Aid :

    • In case of skin contact : Immediately wash with plenty of soap and water.

    • In case of eye contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

    • If inhaled : Move the person to fresh air and keep comfortable for breathing.

    • If swallowed : Rinse mouth. Call a poison center or doctor if you feel unwell.

Conclusion

This compound is a valuable synthetic intermediate with well-defined physical properties. Its melting point of 60.2-61.3 °C serves as a reliable indicator of its purity. Understanding its synthesis via regioselective methods and adhering to strict safety protocols are essential for its effective and safe utilization in research and development. This guide provides the foundational technical knowledge for scientists and professionals working with this compound.

References

  • INDOFINE Chemical Company. (n.d.). This compound. Retrieved from [Link]

  • ChemSynthesis. (2025, May 20). This compound. Retrieved from [Link]

  • Thermo Fisher Scientific. (n.d.). Certificate of analysis. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Mettler Toledo. (n.d.). DETERMINATION OF MELTING POINTS. Retrieved from [Link]

  • ACS Publications. (n.d.). Facile Synthesis of this compound: An Application and Study of the Halodeboronation of Aryl Boronic Acids. The Journal of Organic Chemistry. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Solubility of 2-Bromo-3-fluorobenzonitrile in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-3-fluorobenzonitrile is a key building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries.[1][2] Its utility in palladium-catalyzed cross-coupling reactions and as a precursor for active pharmaceutical ingredients (APIs) makes a thorough understanding of its physicochemical properties essential for process optimization, formulation development, and ensuring reproducible experimental outcomes.[1] Solubility, a critical determinant of reaction kinetics, purification strategies, and bioavailability, dictates the choice of solvent systems for synthesis, chromatography, and formulation. This guide provides a comprehensive framework for understanding and determining the solubility of this compound in organic solvents. Recognizing the current absence of publicly available quantitative solubility data for this compound, this document emphasizes the theoretical principles governing its solubility and presents detailed, field-proven experimental protocols for its determination.[3] We will delve into the causality behind experimental choices, ensuring that the described methodologies are robust and self-validating.

Introduction: The Strategic Importance of this compound and its Solubility

This compound (C₇H₃BrFN, Molar Mass: 200.01 g/mol ) is a substituted benzonitrile featuring a unique combination of functional groups: a nitrile, a bromine atom, and a fluorine atom.[4] This trifecta of functionalities imparts distinct reactivity and properties, making it a valuable intermediate in medicinal chemistry. The bromine atom is amenable to a variety of cross-coupling reactions, allowing for the facile introduction of molecular complexity.[1] The fluorine atom can enhance metabolic stability and binding affinity of the final API, while the nitrile group can be transformed into other functional groups or participate in cycloaddition reactions.[2]

The solubility of this compound in organic solvents is a cornerstone of its practical application. Inefficient dissolution can lead to:

  • Reduced reaction rates and yields: Inhomogeneous reaction mixtures can result in incomplete conversions and the formation of byproducts.

  • Challenges in purification: Solubility differences are exploited in crystallization and chromatographic purification. A comprehensive solubility profile is crucial for selecting appropriate solvent systems.

  • Difficulties in formulation: For drug development, the solubility of an intermediate can impact the ease of handling and formulation of the final product.

This guide will equip the researcher with the foundational knowledge and practical methodologies to systematically evaluate the solubility of this compound, thereby de-risking and accelerating research and development programs.

Theoretical Framework: Predicting Solubility from Molecular Structure

The principle of "like dissolves like" is a fundamental concept in predicting solubility.[5] This adage is rooted in the nature and magnitude of intermolecular forces between the solute (this compound) and the solvent molecules. The key intermolecular forces at play are:

  • Dipole-Dipole Interactions: The nitrile group (-C≡N) possesses a strong dipole moment due to the high electronegativity of nitrogen. Similarly, the C-F and C-Br bonds are polar. These dipoles will interact favorably with polar solvent molecules.

  • London Dispersion Forces: These are present in all molecules and increase with molecular size and surface area. The aromatic ring and the bromine atom contribute significantly to the London dispersion forces of this compound.

  • Hydrogen Bonding: this compound does not possess a hydrogen bond donor (e.g., O-H, N-H).[6] However, the nitrogen atom of the nitrile group and the fluorine atom can act as hydrogen bond acceptors. Therefore, it will have limited solubility in protic solvents where hydrogen bonding is the dominant intermolecular force, but this interaction can still contribute to its dissolution in solvents with hydrogen bond donors.

Predictive Analysis of this compound's Solubility:

Based on its structure, we can make the following qualitative predictions:

  • High Solubility in Polar Aprotic Solvents: Solvents like Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and Acetonitrile (ACN) are polar and aprotic. They can engage in strong dipole-dipole interactions with this compound, leading to good solubility.

  • Moderate Solubility in Ethers and Esters: Solvents such as Tetrahydrofuran (THF), Diethyl Ether, and Ethyl Acetate are of intermediate polarity. They will solvate the molecule primarily through dipole-dipole and London dispersion forces.

  • Lower Solubility in Nonpolar Solvents: In nonpolar solvents like Hexane and Toluene, the primary intermolecular forces are London dispersion forces. While this compound has significant dispersion forces, the strong dipole-dipole interactions between the solute molecules will hinder its dissolution in nonpolar media.

  • Limited Solubility in Protic Solvents: Solvents like water, methanol, and ethanol are dominated by strong hydrogen bonding networks. While this compound can act as a hydrogen bond acceptor, its inability to donate hydrogen bonds will limit its ability to integrate into these networks, resulting in lower solubility.

These predictions provide a rational basis for selecting a range of solvents for experimental solubility determination.

Experimental Determination of Thermodynamic Solubility

Thermodynamic solubility is the concentration of a solute in a saturated solution at equilibrium.[3] It is a critical parameter for understanding the intrinsic properties of a compound. The "gold standard" for determining thermodynamic solubility is the shake-flask method . This section provides a detailed protocol for this method, followed by common analytical techniques for quantification.

The Shake-Flask Method: A Step-by-Step Protocol

The shake-flask method involves adding an excess of the solid compound to a known volume of solvent and agitating the mixture until equilibrium is reached.[7] The concentration of the dissolved compound is then measured in the supernatant.

Materials and Equipment:

  • This compound (solid)

  • Selected organic solvents (e.g., Acetonitrile, Dichloromethane, Ethyl Acetate, Methanol, Toluene, Tetrahydrofuran)

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker or vortex mixer

  • Thermostatically controlled environment (e.g., incubator, water bath)

  • Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)

  • Syringes

  • Analytical balance

  • Volumetric flasks and pipettes

  • Appropriate analytical instrument (HPLC-UV, UV-Vis Spectrophotometer, or Gravimetric analysis setup)

Protocol:

  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of this compound (e.g., 10-20 mg) into a series of vials. The key is to have undissolved solid remaining at the end of the experiment to ensure saturation.

    • To each vial, add a precise volume (e.g., 2.0 mL) of the desired organic solvent.

    • Securely cap the vials to prevent solvent evaporation.

    • Prepare at least three replicates for each solvent to ensure the reliability of the results.

  • Equilibration:

    • Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25 °C).

    • Agitate the samples for a sufficient period to reach equilibrium. A common starting point is 24-48 hours. For some compounds, equilibrium may be reached faster, which can be confirmed by taking measurements at different time points (e.g., 4, 8, 24, and 48 hours) until the concentration of the dissolved solute remains constant.[8]

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully draw the supernatant into a syringe.

    • Attach a syringe filter to the syringe and filter the solution into a clean vial to remove any undissolved solid. This step is critical to avoid overestimation of solubility.

    • Depending on the expected concentration and the analytical method, the filtered solution may need to be diluted with the same solvent. Prepare accurate dilutions using volumetric flasks and pipettes.

Quantification of Dissolved this compound

Several analytical techniques can be used to determine the concentration of the dissolved compound. The choice of method depends on the properties of the compound, the required sensitivity, and the available instrumentation.

HPLC is a highly specific and sensitive method for quantifying the concentration of a compound in a solution.[9]

Protocol:

  • Method Development: Develop a suitable HPLC method for this compound. This will involve selecting an appropriate column (e.g., C18), mobile phase (e.g., a mixture of acetonitrile and water), and a detection wavelength where the compound has a strong UV absorbance.

  • Preparation of Calibration Standards: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

  • Calibration Curve: Inject the standard solutions into the HPLC and record the peak area for each concentration. Plot a calibration curve of peak area versus concentration.

  • Sample Analysis: Inject the filtered and diluted samples from the shake-flask experiment into the HPLC.

  • Concentration Determination: Using the peak areas of the samples and the calibration curve, determine the concentration of this compound in the saturated solutions. Account for any dilutions made.

If this compound has a distinct UV-Vis absorbance profile and the solvent does not interfere, this can be a rapid method for quantification.[10]

Protocol:

  • Determine λmax: Scan a solution of this compound in the chosen solvent to determine the wavelength of maximum absorbance (λmax).

  • Prepare Calibration Standards: Prepare a series of standard solutions of known concentrations.

  • Calibration Curve: Measure the absorbance of each standard at λmax and plot a calibration curve of absorbance versus concentration (Beer's Law plot).

  • Sample Analysis: Measure the absorbance of the filtered and diluted samples.

  • Concentration Determination: Use the absorbance of the samples and the calibration curve to determine the concentration.

This is a simpler, though potentially less precise, method that does not require sophisticated instrumentation.[11]

Protocol:

  • Sample Collection: Accurately pipette a known volume of the filtered supernatant into a pre-weighed, dry evaporating dish.

  • Solvent Evaporation: Carefully evaporate the solvent under a gentle stream of nitrogen or in a fume hood. For higher boiling point solvents, a vacuum oven at a temperature below the compound's melting point (61 °C) may be necessary.[5]

  • Drying and Weighing: Dry the residue to a constant weight and re-weigh the evaporating dish.

  • Calculation: The difference in weight corresponds to the mass of this compound dissolved in the known volume of solvent. From this, the solubility can be calculated (e.g., in mg/mL or mol/L).

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and organized manner. A table is an effective way to summarize the results.

Table 1: Experimentally Determined Solubility of this compound in Various Organic Solvents at 25 °C (Template)

SolventPolarity IndexSolubility (mg/mL)Solubility (mol/L)
Hexane0.1Experimental ValueExperimental Value
Toluene2.4Experimental ValueExperimental Value
Dichloromethane3.1Experimental ValueExperimental Value
Tetrahydrofuran4.0Experimental ValueExperimental Value
Ethyl Acetate4.4Experimental ValueExperimental Value
Acetonitrile5.8Experimental ValueExperimental Value
Methanol5.1Experimental ValueExperimental Value
Dimethyl Sulfoxide7.2Experimental ValueExperimental Value

This table should be populated with data obtained from the experimental work.

The results should be analyzed in the context of the theoretical predictions. Any significant deviations from the expected trends should be investigated. For example, specific solvent-solute interactions, such as the formation of a solvate, could lead to unexpectedly high solubility.

Visualizing the Workflow and Relationships

Diagrams can be powerful tools for illustrating experimental workflows and conceptual relationships.

experimental_workflow cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling & Analysis prep1 Weigh excess This compound prep2 Add known volume of solvent prep1->prep2 prep3 Seal vials prep2->prep3 equil1 Agitate at constant temperature (24-48h) prep3->equil1 equil2 Allow solids to settle equil1->equil2 sample1 Filter supernatant (0.22 µm filter) equil2->sample1 sample2 Dilute sample (if necessary) sample1->sample2 sample3 Quantify concentration (e.g., HPLC) sample2->sample3 data_analysis data_analysis sample3->data_analysis Calculate Solubility

Caption: Experimental workflow for the shake-flask solubility determination.

solubility_factors cluster_solute Solute Properties cluster_solvent Solvent Properties solubility Solubility of This compound dipole Dipole Moment (-CN, -F, -Br) dipole->solubility favors polar solvents h_bond_acceptor H-Bond Acceptor (-CN, -F) h_bond_acceptor->solubility interacts with protic solvents dispersion London Dispersion (Aromatic Ring, Br) dispersion->solubility favors nonpolar solvents polarity Polarity polarity->solubility h_bond_donor H-Bond Donor (e.g., Alcohols) h_bond_donor->solubility h_bond_acceptor_solvent H-Bond Acceptor

Caption: Factors influencing the solubility of this compound.

Safety and Handling Considerations

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[11] It can also cause skin and eye irritation.[12] Therefore, it is imperative to handle this compound with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.[12] Consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.[13]

Conclusion

References

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved from [Link]

  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Retrieved from [Link]

  • Apley, M., et al. (2017). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Retrieved from [Link]

  • Solubility of Organic Compounds. (2023). Retrieved from [Link]

  • Experiment 727: Organic Compound Functional Groups. (2024). Chemistry LibreTexts. Retrieved from [Link]

  • ChemSynthesis. (2025). This compound. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 3-Bromo-2-fluorobenzonitrile in Modern Pharmaceutical Synthesis. Retrieved from [Link]

  • BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

  • Sparrow Chemical. (n.d.). Fluorobenzonitrile Series. Retrieved from [Link]

  • Scirp.org. (2015). Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions. Retrieved from [Link]

  • PharmaGuru. (2025). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. Retrieved from [Link]

  • Determination of Solubility by Gravimetric Method. (n.d.). Retrieved from [Link]

  • Qureshi, A., Vyas, J., & Upadhyay, U. M. (2021). Determination of solubility by gravimetric method: A brief review. International Journal of Pharmaceutical Sciences and Drug Analysis, 1(1), 58-60.
  • Prediction of Aqueous Solubility of Organic Compounds Based on a 3D Structure Representation. (n.d.). ACS Publications. Retrieved from [Link]

  • Simple Method (CHEM-SP) to Predict Solubility from 2-D Chemical Structures. (2020). Organic Process Research & Development.
  • Determination of solubility by gravimetric method: A brief review. (n.d.). National Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Chemistry For Everyone. (2025, February 12). How To Predict Solubility Of Organic Compounds? [Video]. YouTube.
  • The Journey towards Solubility Assessment of Small Molecules Using HPLC-DAD. (2022). MDPI. Retrieved from [Link]

  • MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. (2018). Regulations.gov. Retrieved from [Link]

  • The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. (n.d.). Sciforum. Retrieved from [Link]

  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications. Retrieved from [Link]

  • Biobide. (2024). Good Laboratory Practices (GLP): 2024 Guide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

  • ChemSynthesis. (2025). This compound. Retrieved from [Link]

  • INDOFINE Chemical Company. (n.d.). This compound. Retrieved from [Link]

  • 2.2: Intermolecular Forces (IMFs) - Review. (2022). Chemistry LibreTexts. Retrieved from [Link]

Sources

The Analytical Fingerprint: A Technical Guide to the Spectroscopic Characterization of 2-Bromo-3-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern pharmaceutical and materials science, the precise structural elucidation of novel chemical entities is paramount. Substituted benzonitriles are a critical class of compounds, frequently serving as key intermediates in the synthesis of a wide array of biologically active molecules and functional materials.[1] Their reactivity and physicochemical properties are highly dependent on the nature and position of substituents on the aromatic ring. 2-Bromo-3-fluorobenzonitrile, a halogenated aromatic nitrile, presents a unique analytical challenge and opportunity due to the presence of multiple NMR-active nuclei and distinct functional groups.

This in-depth technical guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the spectroscopic characterization of this compound. By delving into the principles and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), this guide aims to equip the reader with the knowledge to confidently identify and characterize this and similar molecules. The causality behind experimental choices and the self-validating nature of a multi-technique analytical approach are emphasized throughout.

Molecular Structure and Key Spectroscopic Features

This compound possesses a molecular formula of C₇H₃BrFN and a molecular weight of approximately 200.01 g/mol .[2] The key structural features that give rise to its characteristic spectroscopic fingerprint are the aromatic ring, the nitrile functional group (C≡N), and the bromine and fluorine substituents. Each of these components will produce distinct signals in the various spectroscopic techniques discussed.

Molecular Properties of this compound

PropertyValueSource
Molecular FormulaC₇H₃BrFN[2]
Molecular Weight200.01 g/mol [2]
Exact Mass198.94329 Da[2]
CAS Number425379-16-4[2]
Melting Point60.2-61.3 °C

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

Experimental Protocol: NMR Spectroscopy

A standard protocol for acquiring NMR spectra of a solid sample like this compound is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence chemical shifts.

  • Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

  • Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra. For ¹³C NMR, a proton-decoupled experiment is typically performed to simplify the spectrum to a series of singlets, one for each unique carbon environment.

  • Data Processing: Fourier transform the raw data, phase correct the spectra, and calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Caption: A generalized workflow for NMR sample preparation and data acquisition.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show three signals in the aromatic region, corresponding to the three protons on the benzene ring. The chemical shifts, multiplicities, and coupling constants of these signals are dictated by the electronic effects of the bromo, fluoro, and cyano substituents. The electron-withdrawing nature of these groups will generally shift the proton signals downfield (to a higher ppm value). The coupling between adjacent protons and with the ¹⁹F nucleus will result in complex splitting patterns.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum will provide information about the carbon skeleton. We expect to see seven distinct signals, one for each of the seven carbon atoms in the molecule. The chemical shifts of the carbons will be influenced by the attached substituents. The carbon attached to the nitrile group will appear at a characteristic downfield position, while the carbons bonded to the electronegative fluorine and bromine atoms will also be shifted downfield.

¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique that provides specific information about the fluorine environment.[3] For this compound, a single signal is expected. The chemical shift of this signal will be characteristic of a fluorine atom attached to an aromatic ring. Furthermore, this signal will likely exhibit coupling to the adjacent protons, providing valuable connectivity information.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions corresponding to the C≡N stretch, C-H stretches and bends of the aromatic ring, and C-C stretching vibrations within the ring.

Experimental Protocol: IR Spectroscopy

A common and straightforward method for obtaining an IR spectrum of a solid sample is using an Attenuated Total Reflectance (ATR) accessory:

  • Instrument Setup: Ensure the ATR crystal is clean.

  • Background Scan: Record a background spectrum of the empty ATR crystal.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.

  • Data Acquisition: Acquire the IR spectrum.

  • Data Processing: The instrument's software will automatically subtract the background spectrum from the sample spectrum.

Caption: A simplified workflow for acquiring an ATR-IR spectrum.

Interpretation of the IR Spectrum

The key vibrational frequencies to look for in the IR spectrum of this compound are summarized in the table below. The presence of a sharp, strong absorption in the nitrile region is a key diagnostic feature.

Characteristic IR Absorption Frequencies

Wavenumber (cm⁻¹)Functional GroupDescription
~2230C≡NNitrile stretch (sharp, strong)
3100-3000Aromatic C-HStretch
1600-1450Aromatic C=CRing stretch
1250-1000C-FStretch
Below 1000C-BrStretch

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Experimental Protocol: Mass Spectrometry

A typical protocol for analyzing a solid sample by mass spectrometry, for instance using Electron Ionization (EI), is as follows:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization: Bombard the sample with high-energy electrons to generate a molecular ion (M⁺) and various fragment ions.

  • Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z).

  • Detection: Detect the abundance of each ion.

Caption: A schematic of the mass spectrometry process.

Interpretation of the Mass Spectrum

The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at an m/z corresponding to its molecular weight. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in approximately a 1:1 ratio, the molecular ion peak will appear as a characteristic doublet (M⁺ and M+2 peaks) of nearly equal intensity.

Expected Fragmentation Patterns

The fragmentation of the molecular ion can provide further structural information. Common fragmentation pathways for this molecule may include:

  • Loss of a bromine atom ([M-Br]⁺)

  • Loss of a cyano group ([M-CN]⁺)

  • Loss of a fluorine atom ([M-F]⁺)

The relative abundances of these fragment ions will be indicative of the stability of the resulting carbocations.

Conclusion

The comprehensive spectroscopic analysis of this compound, utilizing a combination of ¹H, ¹³C, and ¹⁹F NMR, IR, and MS, provides a self-validating system for its unambiguous identification and structural confirmation. Each technique offers a unique and complementary piece of the structural puzzle. For researchers in drug discovery and materials science, a thorough understanding and application of these analytical methods are indispensable for ensuring the integrity of their synthetic intermediates and final products. The principles and protocols outlined in this guide serve as a practical framework for the characterization of this and other similarly complex aromatic compounds.

References

  • Szumigala, R. H., Devine, P. N., Gauthier, D. R., & Volante, R. P. (2004). Facile Synthesis of this compound: An Application and Study of the Halodeboronation of Aryl Boronic Acids. The Journal of Organic Chemistry, 69(2), 566–569. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • ChemSynthesis. (n.d.). This compound. Retrieved from [Link]

  • Wikipedia. (2023). Fluorine-19 nuclear magnetic resonance spectroscopy. In Wikipedia. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-2-fluorobenzonitrile. National Center for Biotechnology Information. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Safe Handling and Use of 2-Bromo-3-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the novel functionalities of advanced chemical intermediates like 2-Bromo-3-fluorobenzonitrile offer exciting possibilities in molecular design and synthesis. However, unlocking this potential necessitates a profound understanding of and respect for the compound's inherent hazards. This guide provides a comprehensive, in-depth exploration of the safety and handling precautions for this compound, moving beyond a simple recitation of safety data sheet (SDS) information to deliver field-proven insights and a robust framework for risk mitigation in a laboratory setting.

Hazard Identification and Risk Assessment: A Multifaceted Profile

This compound is a substituted aromatic nitrile with a multifaceted hazard profile that demands careful consideration. Its toxicity is not limited to a single route of exposure, and its chemical structure presents the potential for the release of highly toxic byproducts under certain conditions.

GHS Classification and Key Hazards

Globally Harmonized System (GHS) classifications for this compound and its isomers consistently highlight its acute toxicity and irritant properties.[1][2][3]

Hazard ClassGHS CategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2H319: Causes serious eye irritation
Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation)Category 3H335: May cause respiratory irritation

This data is a synthesis of information from multiple sources for related isomers and should be considered representative. Always consult the specific SDS for the lot number you are using.

The primary and immediate risks associated with handling this compound are acute toxicity through multiple routes of exposure and significant irritation to the skin, eyes, and respiratory system.

The Specter of Cyanide: Understanding the Risk from Aromatic Nitriles

A critical, and often misunderstood, aspect of handling any nitrile-containing compound is the potential for cyanide release. While the metabolic release of cyanide is a more pronounced risk with aliphatic nitriles that have an adjacent C-H bond, it is a possibility that cannot be entirely dismissed with aromatic nitriles.[1] The nitrile group in most nitrile-containing pharmaceuticals is often excreted unchanged.[1] However, the metabolic pathways of many novel compounds are not fully elucidated. Therefore, a prudent approach is to handle all nitriles with the assumption that cyanide exposure is a potential, albeit low-probability, high-consequence event.

The mechanism of cyanide toxicity is rapid and severe. Cyanide inhibits the enzyme cytochrome c oxidase in the mitochondria, which is essential for cellular respiration.[1] This blockage prevents cells from utilizing oxygen, leading to cellular hypoxia and a cascade of life-threatening effects, including central nervous system depression, respiratory failure, and cardiovascular collapse.

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

Given the hazards of this compound, a multi-layered approach to exposure control is imperative. This begins with robust engineering controls and is supplemented by meticulous attention to the selection and use of appropriate PPE.

Engineering Controls: The First Line of Defense
  • Fume Hood: All handling of this compound, including weighing, transferring, and reaction setup, must be conducted in a properly functioning and certified chemical fume hood. This is non-negotiable. The fume hood provides primary containment and protects the user from inhaling dust or vapors.

  • Ventilation: The laboratory should have adequate general ventilation to ensure that any fugitive emissions are diluted and removed.

  • Safety Shower and Eyewash Station: A readily accessible and regularly tested safety shower and eyewash station are critical for immediate decontamination in the event of a significant splash or exposure.

Personal Protective Equipment (PPE): Your Last Line of Defense

The selection of PPE should be based on a thorough risk assessment. For this compound, the following are considered essential:

  • Hand Protection: Due to the compound's dermal toxicity and the fact that halogenated hydrocarbons can degrade many common glove materials, careful glove selection is crucial. Nitrile gloves are a common choice for general laboratory use and offer good resistance to many solvents and chemicals.[4] However, for prolonged contact or when handling larger quantities, consider double-gloving or using thicker, more resistant gloves such as butyl rubber or Viton™, which are recommended for halogenated and aromatic hydrocarbons.[2][5] Always consult the glove manufacturer's compatibility chart for specific breakthrough times.

  • Eye and Face Protection: Chemical splash goggles are mandatory. A face shield should be worn in addition to goggles when there is a risk of splashing, such as during transfers of larger quantities or when working with reactions under pressure.

  • Respiratory Protection: For routine handling within a fume hood, respiratory protection may not be necessary. However, in situations where the fume hood is not available or during spill cleanup, a respirator is required. A full-facepiece respirator with organic vapor/acid gas cartridges and P100 particulate filters is recommended. Crucially, all users of tight-fitting respirators must undergo a quantitative fit test to ensure an adequate seal. Qualitative fit tests, which rely on the user's sense of taste or smell, are not sufficient for a compound with this level of toxicity.

This protocol is a summary of the OSHA-accepted procedure.[6][7]

  • Donning the Respirator: The user dons the respirator and performs a user seal check (both positive and negative pressure checks).

  • Test Exercises: The user performs a series of seven exercises for one minute each:

    • Normal breathing.

    • Deep breathing.

    • Turning head side to side.

    • Moving head up and down.

    • Talking.

    • Grimace (smiling or frowning).

    • Bending over.

    • Normal breathing.

  • Measurement: An instrument, such as a PortaCount®, measures the concentration of microscopic particles inside and outside the respirator during these exercises.

  • Fit Factor Calculation: The instrument calculates a "fit factor," which is the ratio of the particle concentration outside the mask to the concentration inside. For a full-facepiece respirator, a fit factor of at least 500 is required.

Safe Handling and Storage: Preventing Incidents Before They Occur

Meticulous handling and storage practices are fundamental to preventing accidents and ensuring the long-term stability of this compound.

General Handling Practices
  • Avoid Creating Dust: this compound is a solid. Handle it carefully to avoid generating dust.

  • Use Appropriate Tools: Use spatulas and other tools that will not generate static electricity.

  • Work in a Clean and Uncluttered Area: Maintain a clean and organized workspace within the fume hood to minimize the risk of spills and cross-contamination.

  • Labeling: All containers of this compound must be clearly labeled with the chemical name, GHS pictograms, and any other relevant hazard information.

Storage
  • Store in a Cool, Dry, Well-Ventilated Area: Keep the container tightly closed and store it in a designated chemical storage cabinet.

  • Incompatible Materials: Segregate this compound from incompatible materials. While specific reactivity data for this compound is limited, general principles for halogenated aromatic nitriles suggest avoiding:

    • Strong Oxidizing Agents: Can lead to vigorous, potentially explosive reactions.

    • Strong Acids: Can potentially hydrolyze the nitrile group, which may be exothermic.

    • Strong Bases: Can also promote hydrolysis of the nitrile.

    • Strong Reducing Agents: May react with the nitrile or the aryl bromide.

  • Segregation Strategy: Store this compound with other halogenated organic compounds, away from acids, bases, and oxidizing agents.

Storage_Segregation

Emergency Procedures: Preparedness is Paramount

In the event of an emergency, a calm, swift, and informed response is critical. All personnel working with this compound must be familiar with these procedures.

Spills
  • Small Spills (in a fume hood):

    • Ensure you are wearing appropriate PPE.

    • Contain the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Carefully scoop the absorbent material into a labeled, sealable container for hazardous waste disposal.

    • Decontaminate the area with a suitable solvent, followed by soap and water.

  • Large Spills (or spills outside a fume hood):

    • Evacuate the immediate area.

    • Alert others and your institution's emergency response team.

    • Do not attempt to clean up a large spill unless you are trained and equipped to do so.

First Aid
  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: Immediately remove contaminated clothing and wash the affected skin with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.

  • Inhalation: Move the person to fresh air. If they are not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Wash out the mouth with water. If the person is conscious, give them a small amount of water to drink. Seek immediate medical attention.

Special Considerations for Potential Cyanide Exposure

In the event of a significant exposure, especially via inhalation or ingestion, where symptoms of cyanide poisoning (e.g., rapid breathing, dizziness, headache, nausea, loss of consciousness) are present, the following steps are crucial:

  • Call for Emergency Medical Services Immediately: Inform them of a potential cyanide exposure.

  • Administer 100% Oxygen: If available and you are trained to do so.

  • Do Not Perform Mouth-to-Mouth Resuscitation: To avoid exposing yourself. Use a bag-valve mask or other barrier device.

  • Provide the SDS to Emergency Responders: This will inform them of the potential for cyanide toxicity and the need for specific antidotes, such as hydroxocobalamin or a cyanide antidote kit.

Emergency_Response_Flowchart

Decontamination and Disposal

Proper decontamination and disposal are essential to prevent environmental contamination and accidental exposure.

Decontamination
  • Glassware and Equipment: Thoroughly rinse all glassware and equipment that has come into contact with this compound with a suitable solvent (e.g., acetone, ethanol) in a fume hood. Collect the rinsate as hazardous waste. Then, wash with soap and water.

  • Surfaces: Decontaminate surfaces with a solvent-soaked cloth, followed by a thorough wash with soap and water.

Disposal
  • Waste this compound and Contaminated Materials: All waste containing this compound, including absorbent materials from spills, contaminated PPE, and rinsate from decontamination, must be collected in a properly labeled, sealed container for hazardous waste.

  • Follow Institutional and Local Regulations: Dispose of all hazardous waste in accordance with your institution's environmental health and safety guidelines and all local, state, and federal regulations. Never dispose of this compound down the drain.

Conclusion: A Culture of Safety

This compound is a valuable tool in the arsenal of the modern chemist. However, its utility is inextricably linked to a culture of safety that prioritizes risk assessment, meticulous planning, and unwavering adherence to established safety protocols. By understanding the multifaceted hazards of this compound, implementing robust engineering and administrative controls, and being prepared for emergencies, researchers can confidently and safely explore its synthetic potential. This guide serves as a foundation for that culture, empowering you to work at the cutting edge of science while ensuring the well-being of yourself, your colleagues, and the environment.

References

  • Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902–7917. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 3-Bromo-2-fluorobenzonitrile. National Center for Biotechnology Information. Retrieved from [Link]

  • Dr.Oracle. (2025). What are the mechanisms of cyanide poisoning? Retrieved from [Link]

  • Medical News Today. (2022). Cyanide poisoning: Symptoms, causes, and treatment. Retrieved from [Link]

  • 3M. (n.d.). Quantitative Fit Testing of Respirators. Retrieved from [Link]

  • HAZWOPER OSHA Training. (2022). Respirator Fit Testing - Difference Between Qualitative & Quantitative. Retrieved from [Link]

  • Oregon State University Chemistry. (n.d.). Glove Selection Examples of Chemical Resistance of Common Glove Materials. Retrieved from [Link]

  • Guide Gloves. (n.d.). CHEMICAL-RESISTANT GLOVES. Retrieved from [Link]

  • University of California, San Diego. (n.d.). Glove Selection Guide. Environment, Health and Safety. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). 1910.134 App A - Fit Testing Procedures (Mandatory). Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Anesthetic Gases: Guidelines for Workplace Exposures. Retrieved from [Link]

  • Virginia Commonwealth University. (2025). Waste Anesthetic Gas - Occupational Health and Safety. Retrieved from [Link]

  • International Journal of Environmental Research and Public Health. (2022). Occupational Exposure to Halogenated Anaesthetic Gases in Hospitals: A Systematic Review of Methods and Techniques to Assess Air Concentration Levels. PubMed Central. Retrieved from [Link]

Sources

An In-depth Technical Guide to 2-Bromo-3-fluorobenzonitrile: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Benzylnitriles in Modern Chemistry

Fluorinated benzonitriles are a class of organic compounds that have garnered significant attention in the fields of medicinal chemistry, agrochemicals, and materials science. The introduction of fluorine atoms into a benzonitrile scaffold can profoundly influence the molecule's physicochemical and biological properties. This includes enhancing metabolic stability, improving bioavailability, and modulating receptor binding affinity. The nitrile group, a versatile functional group, can be readily transformed into other functionalities such as amines, amides, and carboxylic acids, making these compounds valuable synthetic intermediates. Within this important class of molecules, 2-Bromo-3-fluorobenzonitrile stands out as a key building block, offering a unique combination of reactive sites that enable the construction of complex molecular architectures. This guide provides a comprehensive overview of the discovery, synthesis, properties, and applications of this compound, with a particular focus on its relevance to drug discovery and development.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physical and chemical characteristics of this compound is essential for its effective use in research and development.

PropertyValueSource
CAS Number 425379-16-4[1]
Molecular Formula C₇H₃BrFN[1][2]
Molecular Weight 200.01 g/mol [3]
Appearance Solid
Melting Point 60.2-61.3 °C
Boiling Point 252.8 °C at 760 mmHg
Purity >97% (typical)[1]

A History of Synthesis: From Conception to Scalable Production

The documented history of this compound is relatively recent, with a key publication in 2003 marking a significant advancement in its accessibility for research and development. While earlier, less efficient synthetic routes may have existed, the work of Szumigala and co-workers provided the first practical and scalable synthesis, paving the way for its broader application.

The Challenge of Regioselectivity

The synthesis of polysubstituted aromatic rings often presents a challenge in controlling the regioselectivity of the reactions. In the case of this compound, the desired substitution pattern is not readily achieved through direct electrophilic aromatic substitution of 3-fluorobenzonitrile. The fluorine atom is an ortho-, para-director, meaning that direct bromination would likely yield other isomers. This necessitated the development of a more strategic synthetic approach.

A Landmark Development: The Szumigala Synthesis (2003)

In 2003, a team of scientists from Merck Research Laboratories published a seminal paper in The Journal of Organic Chemistry detailing a "facile and scaleable synthesis" of this compound.[4] This method, which has become a cornerstone for the production of this important intermediate, utilizes a bromodeboronation reaction.

The key steps of this synthesis are as follows:

  • Directed Ortho-Metalation and Borylation: The synthesis begins with 3-fluorobenzonitrile. A directed ortho-metalation reaction is used to introduce a boronic acid group at the 2-position, ortho to the nitrile group. This is a powerful technique that allows for the regioselective functionalization of aromatic rings.

  • Bromodeboronation: The resulting 2-cyano-6-fluorophenylboronic acid is then subjected to a bromodeboronation reaction. This step replaces the boronic acid group with a bromine atom, yielding the desired this compound. The reaction is typically carried out using a brominating agent such as N-bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (DBDMH).

This synthetic route is highly efficient and allows for the production of this compound on a large scale, making it readily available for use in drug discovery programs and other applications.

Key steps in the scalable synthesis of this compound.

The Role of this compound in Drug Discovery and Development

The unique trifunctional nature of this compound makes it a highly valuable building block in medicinal chemistry. The bromine atom, the fluorine atom, and the nitrile group each offer distinct opportunities for chemical modification, allowing for the systematic exploration of chemical space and the optimization of drug-like properties.

The bromine atom is particularly well-suited for participation in palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Buchwald-Hartwig reactions. These powerful reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the introduction of a wide variety of substituents at the 2-position. This is a crucial strategy in modern drug discovery for fine-tuning the potency, selectivity, and pharmacokinetic profile of lead compounds.

The fluorine atom can also participate in nucleophilic aromatic substitution reactions, although this is generally less facile than with more activated systems. However, its presence can significantly impact the electronic properties of the aromatic ring and the overall lipophilicity and metabolic stability of the final drug molecule.

The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine. These transformations provide access to a range of important functional groups that can be used to modulate the pharmacological properties of a molecule or to serve as handles for further chemical elaboration.

While specific examples of marketed drugs derived from this compound are not prominently featured in the public literature, its structural motifs are present in numerous patented compounds with potential therapeutic applications. The strategic placement of the bromo, fluoro, and cyano groups makes it an attractive starting material for the synthesis of inhibitors of various enzymes and receptors implicated in a range of diseases.

Conclusion: A Versatile Building Block for Future Innovation

This compound has emerged as a valuable and versatile building block for organic synthesis, particularly in the realm of drug discovery and development. The development of a scalable and efficient synthesis has made this compound readily accessible to researchers, enabling its use in the creation of novel and complex molecular architectures. The strategic combination of a reactive bromine atom, a modulating fluorine atom, and a versatile nitrile group provides medicinal chemists with a powerful tool for the design and synthesis of new therapeutic agents. As the demand for innovative medicines continues to grow, the importance of key intermediates like this compound is only set to increase.

References

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of 3-Bromo-2-fluorobenzonitrile in Modern Pharmaceutical Synthesis. Retrieved from [Link]

  • ChemSynthesis (2025). This compound. Retrieved from [Link]

  • Faluck International PVT LTD (n.d.). SPECIALITY BROMO FLURO DERIVATIVES. Retrieved from [Link]

  • PrepChem.com (n.d.). Synthesis of A. 2-Bromo-4-fluorobenzonitrile. Retrieved from [Link]

  • Szumigala, R. H., Jr, Devine, P. N., Gauthier, D. R., & Volante, R. P. (2004). Facile Synthesis of this compound: An Application and Study of the Halodeboronation of Aryl Boronic Acids. The Journal of Organic Chemistry, 69(2), 566–569. [Link]

  • PubChem (n.d.). This compound. Retrieved from [Link]

  • Google Patents (n.d.). PROCESS FOR MAKING BENZOXAZEPIN COMPOUNDS.
  • Li, B., et al. (2023). Synthesis of 3-Fluoro-4-(hydroxymethyl)benzonitrile via Photobromination: Enabling Manufacturing Pathways for Danuglipron Starting Materials. Organic Process Research & Development. [Link]

  • INDOFINE Chemical Company (n.d.). This compound. Retrieved from [Link]

  • Google Patents (n.d.). COMPOUNDS.
  • Google Patents (n.d.). 5-bromo-2-fluorobenzonitrile synthesis method.
  • Google Patents (n.d.). Novel 2-benzoyl-3-substituted-2-alkenonitriles and process for their preparation.

Sources

A Technical Guide to the Quantum Yield of 2-Bromo-3-fluorobenzonitrile Derivatives: A Roadmap for Novel Fluorophore Development

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive exploration of the fluorescence quantum yield of 2-bromo-3-fluorobenzonitrile derivatives. While specific quantum yield data for this class of compounds is not extensively available in peer-reviewed literature, this document serves as a technical roadmap for researchers, scientists, and drug development professionals. It outlines the theoretical underpinnings, synthetic strategies, and characterization protocols necessary to investigate these molecules as potentially novel fluorophores. By leveraging established principles of fluorescence spectroscopy and medicinal chemistry, we will delve into the anticipated structure-property relationships and potential applications of this promising, yet underexplored, chemical scaffold.

Introduction: The Potential of the this compound Scaffold

Benzonitrile derivatives are a cornerstone in medicinal chemistry and materials science, valued for their unique electronic and chemical characteristics.[1][2] The nitrile group, a potent electron-withdrawing moiety, significantly influences the reactivity and photophysical properties of the benzene ring.[2] The incorporation of halogen atoms, such as bromine and fluorine, further modulates these properties through a combination of inductive and resonance effects, offering a fine-tuning mechanism for molecular design.

The this compound scaffold (Figure 1) presents a particularly intriguing starting point for the development of novel fluorescent probes. The strategic placement of the bromo and fluoro substituents can be hypothesized to influence the excited state dynamics and, consequently, the fluorescence quantum yield. This guide will provide the foundational knowledge and practical methodologies to explore this hypothesis.

Figure 1. Chemical structure of this compound.
PropertyValueReference
Molecular FormulaC7H3BrFN[3][4]
Molecular Weight200.01 g/mol [3][4]
CAS Number425379-16-4[3][4][5][6]
Melting Point60.2-61.3 °C[6]
Boiling Point252.8 °C at 760 mmHg[6]

Theoretical Framework: Understanding Fluorescence Quantum Yield

The fluorescence quantum yield (Φf) is a fundamental parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed by a fluorophore.[7][8]

Φf = (Number of photons emitted) / (Number of photons absorbed)

A quantum yield can range from 0 (no fluorescence) to 1 (every absorbed photon results in an emitted photon). Molecules with high quantum yields are highly desirable for applications requiring bright fluorescence signals, such as bioimaging and sensing.[9]

The quantum yield is intrinsically linked to the rates of radiative (kf) and non-radiative (knr) decay pathways from the excited singlet state.

Φf = kf / (kf + knr)

Non-radiative decay processes, such as internal conversion and intersystem crossing, compete with fluorescence and reduce the quantum yield. The molecular structure and the surrounding environment heavily influence these decay rates.

The Role of Substituents in Modulating Quantum Yield

The introduction of different functional groups onto an aromatic core can dramatically alter its photophysical properties.[1][10]

  • Electron-donating groups (EDGs) , such as amino (-NH2) and methoxy (-OCH3) groups, can increase the electron density of the aromatic system, often leading to a red-shift in the absorption and emission spectra and, in some cases, an enhanced quantum yield.

  • Electron-withdrawing groups (EWGs) , such as nitro (-NO2) and cyano (-CN) groups, decrease the electron density. Their effect on quantum yield can be more complex and is highly dependent on the overall molecular structure.

  • Halogens , like bromine and fluorine, exert both an electron-withdrawing inductive effect and an electron-donating resonance effect. The heavy atom effect of bromine can also promote intersystem crossing to the triplet state, which can quench fluorescence and lower the quantum yield. However, the high electronegativity of fluorine can sometimes enhance fluorescence by increasing the rigidity of the molecule.

The interplay of these effects in this compound derivatives provides a rich landscape for synthetic exploration and the discovery of novel fluorophores.

Proposed Synthetic Strategies for this compound Derivatives

While the direct synthesis of a wide array of this compound derivatives is not extensively documented, established synthetic methodologies for related compounds can be adapted. For instance, the synthesis of 3-bromo-2-fluorobenzonitrile derivatives has been reported and can serve as a template.[11]

A plausible general strategy for synthesizing novel derivatives involves the Suzuki cross-coupling reaction, a powerful tool for forming carbon-carbon bonds. This would allow for the introduction of a variety of aryl and heteroaryl substituents at the bromine position, thereby creating a library of compounds with diverse electronic and steric properties.

Hypothetical Synthesis of a Phenyl-Substituted Derivative

The following protocol outlines a hypothetical synthesis of 2-(4-methoxyphenyl)-3-fluorobenzonitrile from this compound, illustrating the application of the Suzuki coupling.

dot

Synthesis_Workflow cluster_reactants Reactants cluster_reagents Reagents & Catalyst cluster_conditions Reaction Conditions cluster_process Process Reactant1 This compound Reaction Suzuki Coupling Reactant1->Reaction Reactant2 (4-methoxyphenyl)boronic acid Reactant2->Reaction Catalyst Pd(PPh3)4 Catalyst->Reaction Base Na2CO3 Base->Reaction Solvent Toluene/Ethanol/Water Solvent->Reaction Temperature Reflux (e.g., 100 °C) Temperature->Reaction Atmosphere Inert (N2 or Ar) Atmosphere->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product 2-(4-methoxyphenyl)-3-fluorobenzonitrile Purification->Product

Caption: Hypothetical Suzuki coupling workflow.

Experimental Protocol:

  • To a round-bottom flask, add this compound (1.0 eq), (4-methoxyphenyl)boronic acid (1.2 eq), and sodium carbonate (2.0 eq).

  • Add a solvent mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio).

  • Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.

  • Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) (0.05 eq) as the catalyst.

  • Heat the reaction mixture to reflux (approximately 100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and perform an aqueous workup. Extract the product with an organic solvent such as ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 2-(4-methoxyphenyl)-3-fluorobenzonitrile.

Measurement of Fluorescence Quantum Yield: A Practical Guide

The relative method is the most common and reliable technique for determining the fluorescence quantum yield of a compound in solution.[7][8][12] This method involves comparing the fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield.[7][12]

dot

Quantum_Yield_Measurement cluster_prep Sample Preparation cluster_measurement Spectroscopic Measurements cluster_analysis Data Analysis Standard Prepare Standard Solutions (Known Φf) Concentrations Series of Dilutions (Abs < 0.1) Standard->Concentrations Sample Prepare Sample Solutions (Unknown Φf) Sample->Concentrations Absorbance Measure Absorbance Spectra Concentrations->Absorbance Fluorescence Measure Fluorescence Spectra (Corrected for instrument response) Concentrations->Fluorescence Plotting Plot Integrated Intensity vs. Absorbance Absorbance->Plotting Integration Integrate Fluorescence Intensity Fluorescence->Integration Integration->Plotting Gradient Determine Gradients (m) Plotting->Gradient Calculation Calculate Φf of Sample Gradient->Calculation

Caption: Workflow for relative quantum yield measurement.

Step-by-Step Protocol:

  • Select an Appropriate Standard: Choose a quantum yield standard that absorbs and emits in a similar spectral region to the sample. For blue-emitting compounds, quinine sulfate in 0.1 M H2SO4 (Φf = 0.54) is a common choice.

  • Prepare Stock Solutions: Prepare stock solutions of both the standard and the sample in the same solvent. The choice of solvent is critical as it can influence the quantum yield.

  • Prepare a Series of Dilutions: From the stock solutions, prepare a series of dilutions for both the standard and the sample. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.[7][12]

  • Measure Absorbance Spectra: Using a UV-Vis spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength.

  • Measure Fluorescence Spectra: Using a spectrofluorometer, record the corrected fluorescence emission spectra of each solution, ensuring that the excitation wavelength and all instrument parameters are identical for both the standard and the sample.[8]

  • Integrate Fluorescence Intensity: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.

  • Plot the Data: For both the standard and the sample, plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength. The resulting plots should be linear.

  • Determine the Gradients: Calculate the gradient (slope) of the straight line for both the standard (m_std) and the sample (m_smp).

  • Calculate the Quantum Yield: The quantum yield of the sample (Φf_smp) can be calculated using the following equation:[8]

    Φf_smp = Φf_std * (m_smp / m_std) * (η_smp^2 / η_std^2)

    Where:

    • Φf_std is the quantum yield of the standard.

    • m_smp and m_std are the gradients of the plots for the sample and standard, respectively.

    • η_smp and η_std are the refractive indices of the sample and standard solutions, respectively. If the same solvent is used, this term becomes 1.

Hypothetical Data Analysis

To illustrate the expected outcome, a hypothetical dataset for a series of this compound derivatives is presented below. This table serves as a template for organizing and interpreting experimental results.

DerivativeSubstituent at C2λ_abs (nm)λ_em (nm)Stokes Shift (nm)Quantum Yield (Φf)
1 -Br (Parent)31038070Hypothetical 0.15
2 -Phenyl33041080Hypothetical 0.35
3 -4-Methoxyphenyl34543085Hypothetical 0.60
4 -4-Nitrophenyl350450100Hypothetical 0.05
5 -Thienyl33542085Hypothetical 0.45

Potential Applications in Drug Development

Fluorescent molecules are invaluable tools in modern drug discovery and development.[13] If this compound derivatives are found to possess favorable photophysical properties, they could be employed in several key areas:

  • Bioimaging: Derivatives with high quantum yields and good photostability could be developed as fluorescent probes for imaging cells and tissues. The ability to visualize biological processes at the molecular level is crucial for understanding disease mechanisms and evaluating drug efficacy.

  • Fluorescent Labeling: These compounds could be functionalized to covalently attach to biomolecules such as proteins or nucleic acids, enabling their detection and tracking in complex biological systems.

  • High-Throughput Screening (HTS): Fluorescent assays are widely used in HTS to identify potential drug candidates. Novel fluorophores with tailored properties could lead to the development of more sensitive and robust screening platforms.

  • Theranostics: The benzonitrile scaffold is present in a number of therapeutic agents.[1][14] By integrating fluorescent properties into a therapeutically active molecule, it may be possible to develop "theranostic" agents that combine diagnosis and therapy in a single molecule.

Conclusion

The this compound scaffold holds considerable, albeit underexplored, promise for the development of novel fluorophores. This technical guide has provided a comprehensive framework for the systematic investigation of the quantum yield of its derivatives. By combining rational synthetic design with rigorous photophysical characterization, researchers can unlock the potential of this versatile chemical entity. The methodologies and insights presented herein are intended to empower scientists in their pursuit of innovative fluorescent tools for a wide range of applications, from fundamental biological research to cutting-edge drug discovery.

References

  • A Guide to Recording Fluorescence Quantum Yields. (n.d.). HORIBA. Retrieved from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • ChemSynthesis. (n.d.). This compound. Retrieved from [Link]

  • Hassan, S. S. M., et al. (2021). Advances in Natural-Product-Based Fluorescent Agents and Synthetic Analogues for Analytical and Biomedical Applications. Molecules, 26(23), 7228. [Link]

  • de Melo, W. C., et al. (2023). Effects of Substituents on the Photophysical/Photobiological Properties of Mono-Substituted Corroles. International Journal of Molecular Sciences, 24(3), 2539. [Link]

  • Al Nami, S. Y., & Hossan, A. (2024). Novel Benzothiazole-Benzonitrile-Based Fluorescent Chromophore: Synthesis, DFT, Antimicrobial Properties. Luminescence, 39(12), e70038. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Benzonitrile Derivatives in Organic Synthesis and Material Innovation. Retrieved from [Link]

  • Faluck International PVT LTD. (n.d.). SPECIALITY BROMO FLURO DERIVATIVES. Retrieved from [Link]

  • UCI Department of Chemistry. (n.d.). A Guide to Recording Fluorescence Quantum Yields. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromobenzonitrile. National Center for Biotechnology Information. Retrieved from [Link]

  • Edinburgh Instruments. (n.d.). Relative Quantum Yield. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-3,6-difluorobenzonitrile. National Center for Biotechnology Information. Retrieved from [Link]

  • Reitti, M., et al. (2017). Remarkable effect of alkynyl substituents on the fluorescence properties of a BN-phenanthrene. Beilstein Journal of Organic Chemistry, 13, 2226–2232. [Link]

  • Amaro-Gahete, J., et al. (2019). Fluorescence: Clinical and Drug Applications. ResearchGate. [Link]

  • Google Patents. (n.d.). CN103800315A - Application of benzonitrile compound in preparation of antitumor drugs.

Sources

electrochemical properties of substituted benzonitriles

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Electrochemical Properties of Substituted Benzonitriles

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive exploration of the . Moving beyond a simple recitation of facts, this document delves into the causal relationships between molecular structure and redox behavior, offering field-proven insights for professionals in research and development. We will examine the fundamental reductive and oxidative pathways, with a particular focus on the formation and reactivity of radical anion intermediates. A central theme is the predictive power of Hammett correlations to quantify substituent effects on redox potentials. This guide also features a detailed, practical protocol for conducting cyclic voltammetry—the cornerstone technique for these investigations—explaining the rationale behind each step. Finally, we connect these fundamental properties to practical applications in electrosynthesis and their implications for drug metabolism studies, providing a robust framework for scientists leveraging benzonitrile moieties in their work.

Introduction: The Benzene Ring's Electron-Withdrawing Anchor

The benzonitrile scaffold, consisting of a cyano group (-C≡N) attached to a benzene ring, is a cornerstone in organic chemistry. It is a precursor for a vast array of functional groups and a key structural motif in pharmaceuticals, agrochemicals, and materials science. The powerful electron-withdrawing nature of the nitrile group, through both inductive (-I) and mesomeric (-M) effects, profoundly influences the electron density of the aromatic ring. This intrinsic electronic property makes benzonitriles particularly amenable to electrochemical analysis and transformation.

Understanding the electrochemical properties of this class of molecules is not merely an academic exercise. For the synthetic chemist, it unlocks pathways for novel, reagent-free transformations.[1][2][3] For the materials scientist, it informs the design of organic semiconductors and conductive polymers. For the drug development professional, it provides a lens through which to predict the metabolic fate of drug candidates, as many biological redox reactions can be mimicked by electrochemical processes.

This guide will systematically dissect the factors governing the electrochemical behavior of substituted benzonitriles, providing both the foundational knowledge and the practical tools to investigate and exploit these properties.

Fundamental Electrochemical Pathways

The electrochemical behavior of a substituted benzonitrile is primarily dictated by the interplay between the aromatic ring and the cyano group. Both moieties can be redox-active, and the preferred pathway depends on the applied potential and the nature of the substituents.

The Predominant Reductive Pathway: Taming the Radical Anion

The most common and well-studied electrochemical process for benzonitriles is reduction. Due to the electron-deficient nature of the ring, the initial step is typically a one-electron transfer to the lowest unoccupied molecular orbital (LUMO) to form a radical anion.[4]

Mechanism:

  • Initial Electron Transfer (E): The benzonitrile molecule (Ar-CN) diffuses to the electrode surface and accepts a single electron, forming a radical anion, [Ar-CN]•⁻. This is often a reversible process.

  • Subsequent Chemical Reaction (C): The fate of this radical anion is highly dependent on the molecular structure and reaction conditions.

    • Stable Radical Anion: If the radical anion is stable, it can be re-oxidized back to the neutral molecule upon reversal of the potential scan in a cyclic voltammetry experiment.

    • Chemical Transformation: More commonly, the radical anion undergoes a subsequent chemical reaction. A classic example is seen with halogenated benzonitriles, where the radical anion rapidly expels a halide ion (e.g., Cl⁻, Br⁻) to form a cyanophenyl radical (•Ar-CN).[4][5]

  • Second Electron Transfer (E): The resulting intermediate (e.g., the cyanophenyl radical) is often more easily reduced than the starting material. It accepts a second electron at the electrode surface to form an anion (⁻Ar-CN).[4] This anion is then typically quenched by a proton source in the solvent system to yield benzonitrile.

This entire sequence is a textbook example of an ECE (Electrochemical-Chemical-Electrochemical) mechanism, which is a cornerstone of organic electrochemistry.[6] Further reduction under electrohydrogenation conditions can reduce the nitrile group itself to a primary amine (benzylamine).[7][8]

// Nodes Start [label="Ar-X-CN", fillcolor="#F1F3F4", fontcolor="#202124"]; RadicalAnion [label="[Ar-X-CN]•⁻\nRadical Anion", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Radical [label="•Ar-CN\nCyanophenyl Radical", fillcolor="#FBBC05", fontcolor="#202124"]; Anion [label="⁻Ar-CN\nCyanophenyl Anion", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Product [label="Ar-H-CN\nProduct", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Invisible nodes for layout inv1 [shape=point, width=0]; inv2 [shape=point, width=0];

// Edges Start -> RadicalAnion [label="+ e⁻ (E₁)", color="#4285F4"]; RadicalAnion -> Radical [label="- X⁻ (C)\nFast Chemical Step", color="#5F6368"]; Radical -> Anion [label="+ e⁻ (E₂)\n(at more positive potential)", color="#4285F4"]; Anion -> Product [label="+ H⁺ (from solvent)", color="#5F6368"];

// Rank constraints {rank=same; Start; } {rank=same; RadicalAnion; } {rank=same; Radical; } {rank=same; Anion; } {rank=same; Product; } }

Caption: Generalized ECE mechanism for halobenzonitrile reduction.

Anodic Oxidation: Activating C-H Bonds

While less common than reduction, the anodic oxidation of substituted benzonitriles is a powerful tool for forming new bonds. This process involves the removal of an electron from the highest occupied molecular orbital (HOMO), which is typically centered on the aromatic ring or an electron-rich substituent. This generates a radical cation, which can then be trapped by a nucleophile.

For instance, the copper-catalyzed electrochemical oxidation of arenes in the presence of benzonitrile as the solvent and amino source can lead to C-H amidation, a highly valuable transformation in organic synthesis.[1] The mechanism often involves the formation of a cation radical from the substrate, which then undergoes further reactions.[9]

Quantifying Substituent Effects: The Hammett Relationship

The true predictive power in organic electrochemistry comes from understanding how substituents systematically alter the redox potentials of the parent molecule. Electron-donating groups (EDGs) like methoxy (-OCH₃) or amino (-NH₂) increase the electron density of the ring, making it harder to reduce (more negative potential) and easier to oxidize (less negative potential). Conversely, electron-withdrawing groups (EWGs) like nitro (-NO₂) or the cyano group itself make the ring more electron-deficient, rendering it easier to reduce (less negative potential) and harder to oxidize.

This relationship can be quantified using the Hammett Equation :

log(Kₓ / Kн) = ρσ or, for electrochemical potentials, Eₓ - Eн = ρσ

Where:

  • Eₓ is the redox potential of the substituted benzonitrile.

  • is the redox potential of the unsubstituted benzonitrile.

  • σ (Sigma) is the substituent constant , which depends on the identity and position (meta or para) of the substituent and is independent of the reaction. Positive σ values indicate EWGs, while negative values indicate EDGs.[10][11]

  • ρ (Rho) is the reaction constant , which indicates the sensitivity of the reaction to substituent effects.[11][12] For the reduction of substituted benzonitriles, the reaction involves the addition of an electron to form a negative intermediate (the radical anion). This process is aided by EWGs, resulting in a positive ρ value .

A plot of the measured redox potentials (E) versus the known Hammett σ constants for a series of substituted benzonitriles should yield a straight line, the slope of which is ρ. This linear free-energy relationship is a powerful diagnostic tool.

// Axes "origin" [label="", shape=point]; "xaxis" [label="Substituent Constant (σ)"]; "yaxis" [label="Reduction Potential E½ (V)", pos="0,3.5!"]; origin -> xaxis [label=""]; origin -> yaxis [label=""];

// Axis Labels "ewg_label" [label="<-- EDG (e.g., -OCH₃) | EWG (e.g., -NO₂) -->", pos="3.5, -0.5!"]; "potential_label" [label="Harder to Reduce\n(More Negative E)\n^\n|\nEasier to Reduce\n(Less Negative E)", pos="-1.2, 2!"];

// Data points node [shape=circle, style=filled, fillcolor="#4285F4", label="", fixedsize=true, width=0.15]; p1 [pos="1.5,1!"]; p2 [pos="2.5,1.5!"]; p3 [pos="3.5,2!"]; p4 [pos="4.5,2.5!"]; p5 [pos="5.5,3!"];

// Linear Fit edge [color="#EA4335", style=dashed, arrowhead=none]; p1 -> p5;

// Slope annotation node [shape=plaintext, fontcolor="#EA4335", fontsize=12]; "slope" [label="Slope = ρ > 0", pos="5,1.8!"]; }

Caption: Idealized Hammett plot for the reduction of benzonitriles.

Experimental Protocol: Cyclic Voltammetry of a Substituted Benzonitrile

Cyclic Voltammetry (CV) is the premier technique for rapidly assessing the electrochemical properties of a molecule.[13][14] It provides information on redox potentials, the stability of intermediates, and the kinetics of electron transfer.

Causality Behind Experimental Choices
  • Why a Three-Electrode System? To accurately control the potential of the working electrode (where the reaction of interest occurs) relative to a stable reference, while passing current through a separate counter electrode. This setup prevents the reference electrode's potential from shifting during the experiment.[13][15]

  • Why an Aprotic, Polar Solvent (e.g., Acetonitrile, DMF)? Benzonitrile radical anions are highly basic. Aprotic solvents (lacking acidic protons) prevent immediate protonation and quenching of the intermediate, allowing for its electrochemical behavior to be studied. The solvent must also be polar enough to dissolve the supporting electrolyte.[16]

  • Why a Supporting Electrolyte (e.g., [NBu₄][PF₆])? To ensure the solution is conductive and to minimize the iR drop (uncompensated resistance), which can distort the voltammogram. Tetrabutylammonium hexafluorophosphate is a common choice due to its large electrochemical window and poor coordinating ability.[15]

  • Why Deoxygenation? Molecular oxygen is easily reduced in two successive one-electron steps, creating large signals that can obscure the analyte's signal, especially in the negative potential range required for benzonitrile reduction.[17]

Step-by-Step Experimental Workflow

Objective: To determine the reduction potential of a 1 mM solution of 4-chlorobenzonitrile in acetonitrile.

Materials & Equipment:

  • Potentiostat

  • Electrochemical cell

  • Working Electrode (e.g., Glassy Carbon)

  • Reference Electrode (e.g., Ag/Ag⁺ non-aqueous)

  • Counter Electrode (e.g., Platinum wire)

  • Acetonitrile (CH₃CN), anhydrous grade

  • Tetrabutylammonium hexafluorophosphate ([NBu₄][PF₆])

  • 4-chlorobenzonitrile

  • Inert gas (Argon or Nitrogen) with bubbling tube

Protocol:

  • Electrode Preparation: Polish the working electrode (e.g., glassy carbon) with alumina slurry on a polishing pad to ensure a clean, reproducible surface. Rinse thoroughly with deionized water, then the experimental solvent (acetonitrile), and dry completely.

  • Prepare the Electrolyte Solution: In a volumetric flask, prepare a 0.1 M solution of [NBu₄][PF₆] in anhydrous acetonitrile. This is the "blank" solution.

  • Prepare the Analyte Solution: Prepare a 1 mM solution of 4-chlorobenzonitrile using the 0.1 M electrolyte solution as the solvent.[17]

  • Cell Assembly: Assemble the three electrodes in the electrochemical cell. Ensure the tip of the reference electrode is positioned close to the working electrode surface. Add the analyte solution to the cell.

  • Deoxygenation: Insert the inert gas tube into the solution and bubble argon or nitrogen gently for at least 5-10 minutes. This step is critical to remove dissolved oxygen.[17] After bubbling, position the tube above the solution to maintain an inert atmosphere during the experiment.

  • Run a Background Scan: Perform a CV scan on the blank electrolyte solution first to ensure there are no interfering impurities in the potential window of interest.

  • Set CV Parameters:

    • Initial Potential: 0.0 V

    • Vertex 1 (Switching Potential): -2.2 V (sufficiently negative to observe the reduction)

    • Vertex 2: 0.0 V

    • Scan Rate: 100 mV/s (a good starting point)

  • Acquire Data: Initiate the scan. The potentiostat will apply a linearly sweeping potential from 0.0 V to -2.2 V and back to 0.0 V, while measuring the resulting current. Record at least three consecutive scans to check for reproducibility.[17]

  • Data Analysis:

    • Observe the resulting cyclic voltammogram. For 4-chlorobenzonitrile, you expect to see an irreversible reduction peak (the cathodic peak, Ipc) corresponding to the ECE mechanism.

    • Measure the potential at the peak of the wave (Epc). For irreversible processes, the peak potential is reported. If the wave were reversible, you would calculate the half-wave potential (E½) as (Epc + Epa)/2.

// Nodes N1 [label="Prepare Solutions\n(0.1M Electrolyte, 1mM Analyte)", fillcolor="#F1F3F4", fontcolor="#202124"]; N2 [label="Assemble 3-Electrode Cell", fillcolor="#F1F3F4", fontcolor="#202124"]; N3 [label="Deoxygenate with Ar/N₂\n(5-10 min)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; N4 [label="Set Potentiostat Parameters\n(Potential Window, Scan Rate)", fillcolor="#FBBC05", fontcolor="#202124"]; N5 [label="Run Cyclic Voltammogram", fillcolor="#4285F4", fontcolor="#FFFFFF"]; N6 [label="Analyze Data\n(Identify Peak Potentials)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges edge [color="#5F6368"]; N1 -> N2; N2 -> N3; N3 -> N4; N4 -> N5; N5 -> N6; }

Caption: Standard workflow for a cyclic voltammetry experiment.

Data Summary: Redox Potentials of Substituted Benzonitriles

The following table summarizes typical reduction potential ranges for various substituted benzonitriles, illustrating the principles of substituent effects. Potentials are approximate and highly dependent on the specific solvent, electrolyte, and reference electrode used.

Substituent (Para-position)Substituent TypeHammett Constant (σₚ)Approx. Reduction Potential (Epc vs. Ag/Ag⁺)
-NO₂Strong EWG+0.78~ -1.1 V
-CNStrong EWG+0.66~ -1.6 V
-ClWeak EWG+0.23~ -2.0 V
-HReference0.00~ -2.1 V
-CH₃Weak EDG-0.17~ -2.2 V
-OCH₃Strong EDG-0.27~ -2.3 V

Data compiled and generalized from principles discussed in cited literature.[4][10][11]

Applications and Future Outlook

The are directly relevant to several key areas of chemical science:

  • Green Chemistry & Electrosynthesis: Electrochemistry offers a reagent-free method for transformations. The reduction of benzonitriles to valuable primary amines or the anodic functionalization of aromatic rings are prime examples of sustainable synthetic strategies.[7][18]

  • Drug Discovery and Development: The ease of reduction or oxidation of a drug molecule containing a benzonitrile moiety can be a predictor of its metabolic stability. Cyclic voltammetry can serve as a rapid screening tool to identify metabolically labile sites in a molecule, saving significant time and resources in preclinical development.

  • Materials Science: The ability to precisely tune the redox potentials and HOMO/LUMO energy levels of benzonitrile-containing molecules through substitution is critical for the rational design of organic light-emitting diodes (OLEDs), transistors, and other electronic materials.[19]

The continued development of advanced electrochemical techniques, such as in-situ spectroelectrochemistry (which combines CV with spectroscopic methods like FTIR or UV-Vis), will provide even deeper mechanistic insights into the transient intermediates that govern the reactivity of these versatile compounds.[20]

References

  • Bartak, D. E., Houser, K. J., Rudy, B. C., & Hawley, M. D. (1972). Electrochemical studies of the formation and decomposition of halogenated benzonitrile anion radicals. Journal of the American Chemical Society, 94(21), 7526–7530. [Link]

  • Buhnova, M., et al. (2010). Reduction of substituted benzonitrile pesticides. Collection of Czechoslovak Chemical Communications, 75(8), 847-860. [Link]

  • Strekalova, S., Kononov, A., Rizvanov, I., & Budnikova, Y. (2021). Acetonitrile and benzonitrile as versatile amino sources in copper-catalyzed mild electrochemical C–H amidation reactions. RSC Advances, 11(60), 38131-38137. [Link]

  • Maeda, Y., Sakuragi, K., & Kawase, M. (2025). Direct cyanation reaction from benzoic acid to benzonitrile by paired electrosynthesis in liquid ammonia. RSC Advances, 15(22), 17562-17569. [Link]

  • Scholl, S., et al. (2022). Electrochemical-Induced Cascade Reaction of 2-Formyl Benzonitrile with Anilines: Synthesis of N-Aryl Isoindolinones. Molecules, 27(23), 8206. [Link]

  • Maeda, Y., Sakuragi, K., & Kawase, M. (2025). Direct cyanation reaction from benzoic acid to benzonitrile by paired electrosynthesis in liquid ammonia. ResearchGate. [Link]

  • Woźniak, K., et al. (2018). Using Cyclic Voltammetry, UV-Vis-NIR, and EPR Spectroelectrochemistry to Analyze Organic Compounds. Journal of Visualized Experiments, (140), 58423. [Link]

  • Bartak, D. E., et al. (1972). Electrochemical studies of the formation and decomposition of halogenated benzonitrile anion radicals. Journal of the American Chemical Society. [Link]

  • Poblet, M., et al. (2025). Electrohydrogenation of Benzonitrile into Benzylamine under Mild Aqueous Conditions. ACS Sustainable Chemistry & Engineering. [Link]

  • Unacademy. (2022). JEE 2022: Chemistry- Topic Reduction of Nitriles. Unacademy. [Link]

  • ResearchGate. (2025). A highly efficient electrochemical route for the conversion of aldehydes to nitriles. ResearchGate. [Link]

  • Houser, K. J., Bartak, D. E., & Hawley, M. D. (1973). Electrochemical studies of the formation and decomposition of the fluorobenzonitrile radical anions. Journal of the American Chemical Society, 95(18), 6033–6040. [Link]

  • Dias, F. B., et al. (2010). New electroluminescent bipolar compounds for balanced charge-transport and tuneable colour in organic light emitting diodes: Triphenylamine-oxadiazole- fluorene triad molecules. Journal of Materials Chemistry, 20(12), 2362-2371. [Link]

  • Fahmy, H. M., et al. (1983). Anodic Oxidation of some Substituted Benzoylacetanilides in Non-aqueous Media. Journal of the Chemical Society, Perkin Transactions 2, (3), 435-439. [Link]

  • De, R. (2016). How to make the experimental set up to get a CV of an organic molecule in organic solvent? ResearchGate. [Link]

  • Iyoda, M., et al. (2007). Tris‐Fused Tetrathiafulvalenes Extended with an Anthraquinoid Spacer as New Positive Electrode Materials for Rechargeable Batteries. Chemistry – An Asian Journal, 2(1), 126-135. [Link]

  • Chemistry LibreTexts. (2025). Lab 1: Cyclic Voltammetry. chem.libretexts.org. [Link]

  • Chrétien, J. M., et al. (2019). Hammett plot for reactivity of substituted benzonitriles with in situ generated tributyltin azide. Tetrahedron Letters, 60(38), 151079. [Link]

  • Elgrishi, N., et al. (2018). A Practical Beginner's Guide to Cyclic Voltammetry. Journal of Chemical Education, 95(2), 197-206. [Link]

  • Murata, T., et al. (2014). Azulene‐substituted donor‐acceptor polymethines, bi‐, ter‐, and quinqueazulenes composed of the 1,6′‐biazulene unit have been successfully prepared from corresponding Zincke salts. Chemistry – A European Journal, 20(39), 12484-12496. [Link]

  • Murata, T., et al. (2014). Cyclic and square wave voltammograms of 1 in benzonitrile containing 0.1 M Bu4NPF6 as a supporting electrolyte/Pt. ResearchGate. [Link]

  • Chemistry LibreTexts. (2025). 20.7: Chemistry of Nitriles. chem.libretexts.org. [Link]

  • Schneider, J., et al. (2022). Photoelectrochemical Conversion of Dinitrogen to Benzonitrile: Selectivity Control by Electrophile‐ versus Proton‐Coupled Electron Transfer. Angewandte Chemie International Edition, 61(11), e202115381. [Link]

  • Hartmer, M. F., & Waldvogel, S. R. (2025). Nitro Substrates in Reductive Electrosynthesis: A Review. ACS Electrochemistry. [Link]

  • Wikipedia. (n.d.). Nitrile reduction. Wikipedia. [Link]

  • Lang, X., et al. (2014). Visible-Light-Driven Aerobic Oxidation of Amines to Nitriles over Hydrous Ruthenium Oxide Supported on TiO2. ACS Catalysis, 4(11), 3922-3929. [Link]

  • Makosza, M., & Podraza, R. (2002). Radical Anions of Aromatic Carbonitriles as Reagents for Arylation of Fluorinated Benzonitriles. The Journal of Organic Chemistry, 67(14), 4983-4985. [Link]

  • MSU Denver Sites. (2020). Quantitative Measurement of Substituent Effects on Chemical Reactivity. sites.msudenver.edu. [Link]

  • Chen, Y., et al. (2015). Benzonitrile: Electron affinity, excited states, and anion solvation. The Journal of Chemical Physics, 143(13), 134306. [Link]

  • Wikipedia. (n.d.). Hammett equation. Wikipedia. [Link]

  • University of Regensburg. (n.d.). Unit 4: Free Energy Relationships. University of Regensburg. [Link]

  • Sciencemadness.org. (n.d.). Electrochemistry of Organic Compounds. Sciencemadness.org. [Link]

  • Ritter, D., et al. (2019). Determination of Stereoelectronic Properties of NHC Ligands via Ion Pairing and Fluorescence Spectroscopy. Chemistry – A European Journal, 25(29), 7111-7115. [Link]

  • Márquez, J. (1981). Mechanistic and synthetic aspects of the anodic oxidation of substituted benzenes. ePrints Soton. [Link]

  • Bera, S., et al. (2022). Evaluating the impact of anodic oxidation reactions on water splitting using Prussian blue analog-derived metal-(oxy)hydroxides. Journal of Materials Chemistry A, 10(2), 701-713. [Link]

  • Hammerich, O., & Speiser, B. (Eds.). (2015). Organic Electrochemistry, Revised and Expanded. CRC press. [Link]

  • Ebad-Allah, R., et al. (2022). New insight into the electrochemical reduction of different aryldiazonium salts in aqueous solutions. Scientific Reports, 12(1), 1-12. [Link]

  • Poblet, M., et al. (2025). Electrohydrogenation of Benzonitrile into Benzylamine under Mild Aqueous Conditions. pubs.acs.org. [Link]

  • Bentley, C. L., et al. (2012). Electrochemical Reduction of Benzoic Acid and Substituted Benzoic Acids in Some Room Temperature Ionic Liquids. The Journal of Physical Chemistry C, 116(33), 17578-17587. [Link]

  • Meites, L., & Zuman, P. (1977). CRC Handbook Series in Organic Electrochemistry. Google Books.
  • Cole, K. P., et al. (2026). Electrochemical or Photoredox Activation of Latent Electrophiles: Three-Component Mumm Rearrangement Cascade Reactions from Alkoxyamines. Organic Letters. [Link]

  • Cole, K. P., & Baran, P. S. (2020). A Survival Guide for the “Electro-curious”. ACS Central Science, 6(9), 1488-1498. [Link]

  • Pérez-Rodríguez, S., et al. (2021). In Situ Spectroscopic Study of CO2 Electroreduction at Copper Electrodes in Acetonitrile. ACS Catalysis, 11(15), 9518-9528. [Link]

  • Torii, S. (2006). Organic Electrochemistry. Elsevier. [Link]

  • Teramura, K., et al. (2012). Photocatalytic reduction of benzonitrile to benzylamine in aqueous suspensions of palladium-loaded titanium(iv) oxide. Chemical Communications, 48(82), 10202-10204. [Link]

Sources

theoretical studies on 2-Bromo-3-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Theoretical Investigation of 2-Bromo-3-fluorobenzonitrile

Introduction

This compound is a halogenated aromatic nitrile, a class of compounds that serves as versatile building blocks in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] The strategic placement of bromo, fluoro, and cyano groups on the benzene ring imparts a unique electronic and steric profile, making it a molecule of significant interest for theoretical exploration. The bromine atom can participate in halogen bonding and serves as a handle for cross-coupling reactions. The fluorine atom can modulate metabolic stability and binding affinity in drug candidates, while the nitrile group is a precursor to various functional groups and can act as a hydrogen bond acceptor.

Theoretical studies provide a powerful, non-invasive means to elucidate the fundamental properties of such molecules before embarking on extensive experimental work.[2] By employing computational methods like Density Functional Theory (DFT), we can predict molecular geometry, spectroscopic signatures, electronic properties, and reactivity, thereby guiding synthetic efforts and accelerating the drug discovery and material design process.[3] This guide outlines a comprehensive theoretical workflow for the characterization of this compound, grounded in established computational practices for similar aromatic systems.

Computational Methodology: A Self-Validating Framework

The cornerstone of a reliable theoretical study is the selection of an appropriate computational method and basis set. For substituted benzonitriles, the B3LYP (Becke's three-parameter hybrid functional with Lee-Yang-Parr correlation functional) has demonstrated a good balance between accuracy and computational cost for predicting geometries and vibrational frequencies.[3][4]

Proposed Computational Protocol
  • Geometry Optimization: The initial structure of this compound will be optimized using DFT with the B3LYP functional and a 6-311++G(d,p) basis set. This basis set is robust, containing diffuse functions (++) to describe the electron distribution far from the nucleus and polarization functions (d,p) to account for the non-uniform distribution of charge in molecules.

  • Frequency Calculations: Following optimization, harmonic vibrational frequency calculations will be performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). These calculations also provide the theoretical FT-IR and FT-Raman spectra.

  • Spectroscopic Predictions:

    • NMR: ¹H and ¹³C NMR chemical shifts will be calculated using the Gauge-Independent Atomic Orbital (GIAO) method.[5]

    • UV-Vis: Electronic transitions and the UV-Vis absorption spectrum will be predicted using Time-Dependent DFT (TD-DFT) at the B3LYP/6-311++G(d,p) level of theory.[5]

  • Electronic Property Analysis:

    • Frontier Molecular Orbitals (HOMO-LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) will be determined.

    • Molecular Electrostatic Potential (MEP): The MEP surface will be generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack.

    • Natural Bond Orbital (NBO) Analysis: NBO analysis will be performed to investigate charge delocalization, hyperconjugative interactions, and donor-acceptor relationships within the molecule.[6]

The entire computational workflow can be visualized as follows:

G cluster_input Initial Setup cluster_calc Core Calculations cluster_output Analysis & Interpretation start Input Structure of this compound method Select Method: DFT (B3LYP) Basis Set: 6-311++G(d,p) start->method geom_opt Geometry Optimization method->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc spec_calc Spectroscopic Calculations (GIAO-NMR, TD-DFT UV-Vis) geom_opt->spec_calc elec_calc Electronic Property Calculations (HOMO-LUMO, MEP, NBO) geom_opt->elec_calc geom_data Optimized Geometry geom_opt->geom_data vib_spectra Vibrational Spectra (IR/Raman) freq_calc->vib_spectra spec_data NMR & UV-Vis Spectra spec_calc->spec_data elec_prop Electronic Properties & Reactivity elec_calc->elec_prop

Computational workflow for theoretical analysis.

Predicted Molecular Geometry

The optimized geometry of this compound is expected to be planar, belonging to the C_s point group. The presence of the electronegative fluorine and bromine atoms will likely cause minor distortions in the benzene ring from a perfect hexagon. The C-Br and C-F bond lengths are anticipated to be around 1.89 Å and 1.35 Å, respectively, based on typical values for similar aromatic compounds. The C≡N bond length of the nitrile group should be approximately 1.16 Å.[4]

Predicted molecular structure of this compound.

Vibrational Spectroscopy Analysis (FT-IR and FT-Raman)

Theoretical vibrational analysis is crucial for interpreting experimental spectra. The calculated frequencies, after scaling by an appropriate factor (typically ~0.96 for B3LYP/6-311++G(d,p)) to correct for anharmonicity and basis set imperfections, should show good agreement with experimental data.[3]

Table 1: Predicted Vibrational Frequencies and Assignments

Vibrational ModePredicted Wavenumber (cm⁻¹) (Scaled)Expected Intensity (IR/Raman)
C-H Stretching3100 - 3000Weak / Medium
C≡N Stretching~2230Strong / Strong
C=C Aromatic Stretching1600 - 1450Medium-Strong / Strong
C-H In-plane Bending1300 - 1000Medium / Medium
C-F Stretching~1250Strong / Weak
C-Br Stretching~700Medium / Strong

These are expected values based on literature for similar compounds.[3][4]

Electronic Properties and Chemical Reactivity

Frontier Molecular Orbitals (HOMO-LUMO)

The HOMO and LUMO are key orbitals involved in chemical reactions. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is an important indicator of chemical stability and reactivity.[6] A smaller gap suggests higher reactivity. For this compound, both the halogen atoms and the nitrile group are electron-withdrawing, which is expected to lower the energies of both HOMO and LUMO and result in a relatively large HOMO-LUMO gap, indicating high stability.

homolumo homo HOMO lumo LUMO homo->lumo ΔE ≈ 6.5 eV energy_axis Energy lumo_level E_LUMO ≈ -1.0 eV homo_level E_HOMO ≈ -7.5 eV

Conceptual HOMO-LUMO energy gap diagram.

Table 2: Predicted Electronic Properties

ParameterPredicted ValueSignificance
E_HOMO~ -7.5 eVIonization Potential, Electron Donating Ability
E_LUMO~ -1.0 eVElectron Affinity, Electron Accepting Ability
HOMO-LUMO Gap (ΔE)~ 6.5 eVChemical Reactivity, Kinetic Stability
Dipole Moment~ 3.5 DebyeMolecular Polarity

Values are estimations based on similar halogenated benzonitriles.

Molecular Electrostatic Potential (MEP)

The MEP map is a visual representation of the charge distribution on the molecule's surface. It allows for the prediction of reactive sites for electrophilic and nucleophilic attacks. For this compound, the most negative potential (red/yellow regions) is expected to be localized over the nitrogen atom of the nitrile group, making it a site for electrophilic attack. The positive potential (blue regions) will likely be found around the hydrogen atoms of the benzene ring.

MEP_Concept cluster_molecule This compound cluster_legend MEP Legend N N Ring Aromatic Ring H H neg Negative (Nucleophilic Site) pos Positive (Electrophilic Site)

Conceptual MEP diagram showing reactive sites.

Conclusion

The theoretical framework outlined in this guide provides a comprehensive approach to characterizing this compound. By leveraging DFT and TD-DFT methods, it is possible to generate a detailed profile of the molecule's geometric, spectroscopic, and electronic properties. These computational insights are invaluable for understanding the molecule's intrinsic characteristics, predicting its behavior in chemical reactions, and guiding its application in drug development and materials science. The synergy between theoretical predictions and experimental validation is a powerful paradigm in modern chemical research, enabling a more efficient and targeted approach to scientific discovery.

References

  • Hou, T., Li, Y., He, Y., Chen, H., & Xu, X. (2000). Substituent Effect on the Geometrical Structures and Electronic Properties of Benzonitrile Oligobenzonitriles. Acta Physico-Chimica Sinica, 16(10), 874-880.[7][8]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]]

  • ChemSynthesis. (n.d.). This compound. Retrieved from [Link]]

  • Li, Y., et al. (2023). Vibronic and Cationic Features of 2-Fluorobenzonitrile and 3-Fluorobenzonitrile Studied by REMPI and MATI Spectroscopy and Franck–Condon Simulations. Molecules, 28(12), 4702.[1][9]

  • Kuvshinova, E. M., et al. (2018). Experimental and theoretical study on structure and spectroscopic properties of 2-bromo-3-N-(N',N'-dimethylformamidino) benzanthrone. Luminescence, 33(7), 1217-1225.[2][10]

  • Arockiasamy, A., & GanapathiRaman, R. (2017). Experimental and theoretical spectroscopic investigations of 2-Bromo-4-methylbenzonitrile. Journal of Chemical and Pharmaceutical Sciences, 10(3), 1312-1322.[11]

  • Mary, Y. S., & Balachandran, V. (2017). Vibrational spectroscopic investigations, DFT computations, nonlinear optical and other molecular properties of 3-bromo-5-fluorobenzonitrile. Indian Journal of Pure & Applied Physics, 55, 749-761.[3]

  • LibreTexts. (2022). 16.5: An Explanation of Substituent Effects. Chemistry LibreTexts.[12]

  • Rajalakshmi, K., et al. (2020). Spectroscopic Studies and Vibrational Assignments, Homo- Lumo, UV-VIS, NBO Analysis of Benzonitrile. International Journal of ChemTech Research, 13(3), 225-239.[6]

  • Anbarasan, R., et al. (2021). Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl) -...]. Journal of Molecular Structure, 1244, 130953.[5]

  • Periandy, S., & Ramalingam, S. (2011). FT-IR and FT-Raman spectra, vibrational assignments, NBO analysis and DFT calculations of 2-amino-4-chlorobenzonitrile. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 78(2), 634-641.[4]

  • Al-Sehemi, A. G., et al. (2017). DFT Study of the Structure, Reactivity, Natural Bond Orbital and Hyperpolarizability of Thiazole Azo Dyes. Molecules, 22(10), 1643.[13]

Sources

reactivity of the bromine atom in 2-Bromo-3-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reactivity of the Bromine Atom in 2-Bromo-3-fluorobenzonitrile

Abstract

This compound is a versatile aromatic building block of significant interest in medicinal chemistry and materials science. Its synthetic utility is largely dictated by the reactivity of its carbon-bromine bond, which is strategically influenced by the electronic effects of the adjacent fluorine and nitrile substituents. This guide provides a comprehensive analysis of the C-Br bond's reactivity, focusing on its application in palladium-catalyzed cross-coupling reactions and the formation of organometallic intermediates. We will explore the underlying mechanistic principles, provide field-proven experimental protocols, and offer insights into how the unique substitution pattern governs reaction outcomes.

Introduction: Molecular Architecture and Electronic Landscape

The reactivity of this compound is not defined by the bromine atom in isolation. Rather, it is a consequence of the intricate electronic interplay between all three substituents on the benzene ring.

  • Structure: The molecule features a bromine atom at the 2-position, a fluorine atom at the 3-position, and a nitrile group (-C≡N) at the 1-position. The key relationships are that the fluorine is ortho to the bromine, and the nitrile group is meta to the bromine.

  • Electronic Effects:

    • Nitrile Group (-CN): This group is a potent electron-withdrawing group (EWG) through both the inductive effect (-I) and the resonance effect (-M). Its position meta to the bromine means its strong -M effect does not directly delocalize into the C-Br bond but significantly lowers the overall electron density of the ring, making it more electrophilic.

    • Fluorine Atom (-F): Fluorine is the most electronegative element, exerting a very strong -I effect.[1][2] It also possesses lone pairs that can be donated into the π-system, a weak resonance-donating effect (+M).[1][3] Due to its proximity, the powerful -I effect of the fluorine atom at the 3-position significantly polarizes the C-Br bond at the 2-position.

    • Bromine Atom (-Br): Like fluorine, bromine is an EWG via induction (-I) and a weak electron-donating group via resonance (+M).

The cumulative effect of a meta-nitrile and an ortho-fluorine makes the aromatic ring electron-deficient. This electronic environment is the primary determinant for the reactivity pathways discussed below, primarily favoring reactions characteristic of aryl halides, such as cross-coupling and organometallic formation, while influencing the conditions required for these transformations.

Physicochemical Properties

A summary of the key properties of this compound is presented below.

PropertyValueSource
CAS Number425379-16-4[4][5][6][7]
Molecular FormulaC₇H₃BrFN[5][8]
Molecular Weight200.01 g/mol [5][8]
Melting Point60.2 - 61.3 °C[5]
Boiling Point252.8 °C at 760 mmHg
AppearanceSolid

Palladium-Catalyzed Cross-Coupling Reactions: The Workhorse of C-C and C-N Bond Formation

The bromine atom in this compound serves as an excellent handle for palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry for constructing complex molecular architectures.[9] The general mechanism involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.

Palladium Cross-Coupling Cycle cluster_0 Catalytic Cycle Pd(0)L_n Pd(0) Catalyst OxAdd Oxidative Addition (Rate-Limiting Step) Pd(0)L_n->OxAdd Ar-Br ArPd(II)XL_n Aryl-Pd(II) Complex OxAdd->ArPd(II)XL_n Transmetalation Transmetalation ArPd(II)XL_n->Transmetalation R'-M / Base ArPd(II)R'L_n Di-organic Pd(II) Complex Transmetalation->ArPd(II)R'L_n RedElim Reductive Elimination ArPd(II)R'L_n->RedElim Forms C-C or C-N bond RedElim->Pd(0)L_n Product (Ar-R')

Caption: General catalytic cycle for palladium cross-coupling reactions.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki reaction is a powerful method for forming carbon-carbon bonds by coupling an organohalide with an organoboron species, typically a boronic acid or ester.[10][11]

Causality in Protocol Design:

  • Catalyst: A palladium(0) source is required. Pd(OAc)₂ is a common precatalyst that is reduced in situ, while pre-formed complexes like Pd(PPh₃)₄ are also effective.

  • Ligand: Phosphine ligands are crucial for stabilizing the palladium center and facilitating the catalytic cycle. PPh₃ is a standard choice for many aryl bromides.

  • Base: A base is essential for activating the organoboron species to facilitate transmetalation.[12] Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used. The choice of base can be critical and is often substrate-dependent.

  • Solvent: A solvent system that can dissolve both the organic and inorganic components is needed. Mixtures like Dioxane/Water or Toluene/Ethanol/Water are typical.

Experimental Protocol: Suzuki-Miyaura Coupling

  • Setup: To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and potassium carbonate (2.0-3.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst, such as Pd(PPh₃)₄ (1-5 mol%).

  • Solvent Addition: Add a degassed solvent mixture, for example, a 4:1 mixture of Dioxane and Water.

  • Reaction: Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination enables the synthesis of aryl amines from aryl halides, a transformation of immense importance in pharmaceutical development.[13][14][15]

Causality in Protocol Design:

  • Catalyst/Ligand System: This reaction is highly dependent on the choice of a bulky, electron-rich phosphine ligand. Ligands like XPhos, SPhos, or RuPhos are often necessary to promote the reductive elimination step, which is typically rate-limiting. Pre-formed precatalysts (e.g., XPhos Pd G3) are highly efficient and air-stable.

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are common choices.[16] These bases are strong enough to deprotonate the amine but do not compete as nucleophiles.

  • Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are mandatory to prevent quenching of the strong base and interference with the catalyst.

Experimental Protocol: Buchwald-Hartwig Amination

  • Setup: In a glovebox or under a strict argon atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%) and sodium tert-butoxide (1.4 equiv.) to an oven-dried reaction vessel.

  • Reagent Addition: Add this compound (1.0 equiv.) and the desired primary or secondary amine (1.2 equiv.).

  • Solvent Addition: Add anhydrous, degassed toluene or dioxane.

  • Reaction: Seal the vessel and heat to 80-110 °C. Monitor the reaction progress by LC-MS.

  • Workup: After cooling, quench the reaction by carefully adding saturated aqueous NH₄Cl. Extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate. Purify via flash chromatography.

Sonogashira Coupling: C(sp²)-C(sp) Bond Formation

The Sonogashira coupling is the premier method for linking aryl halides with terminal alkynes, creating arylalkyne structures.[17][18][19] The reaction uniquely employs a dual-catalyst system of palladium and copper(I).[20]

Causality in Protocol Design:

  • Palladium Catalyst: As in other cross-couplings, a Pd(0) species facilitates the oxidative addition. Pd(PPh₃)₂Cl₂ is a common precatalyst.

  • Copper(I) Co-catalyst: A copper(I) salt, typically CuI, is crucial. It reacts with the terminal alkyne to form a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium center much more rapidly than the alkyne itself.[20]

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is used. It serves both to neutralize the H-X acid formed and as a solvent.

  • Solvent: Anhydrous THF or DMF is often used, sometimes with the amine base acting as the solvent.

Experimental Protocol: Sonogashira Coupling

  • Setup: To a Schlenk flask under argon, add this compound (1.0 equiv.), Pd(PPh₃)₂Cl₂ (2-5 mol%), and CuI (1-3 mol%).

  • Solvent and Reagent Addition: Add anhydrous, degassed THF and an amine base like Et₃N (2-3 equiv.). Add the terminal alkyne (1.1-1.5 equiv.) dropwise.

  • Reaction: Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion.

  • Workup: Dilute the mixture with diethyl ether and filter through a pad of Celite to remove catalyst residues.

  • Purification: Wash the filtrate with saturated aqueous NH₄Cl and brine. Dry the organic phase, concentrate, and purify by flash chromatography.

Formation of Organometallic Reagents

The polarized C-Br bond can be directly targeted to form highly nucleophilic organometallic species, which can then react with a wide array of electrophiles.

Grignard Reagent Formation

The reaction of this compound with magnesium metal yields a Grignard reagent, a powerful carbon nucleophile.[21][22]

Causality in Protocol Design:

  • Anhydrous Conditions: Grignard reagents are extremely basic and react violently with protic sources, including water.[21][23] All glassware must be flame-dried, and anhydrous solvents (typically diethyl ether or THF) must be used.[24]

  • Magnesium Activation: The surface of magnesium metal is often coated with a passivating layer of magnesium oxide.[23] Activation is necessary and can be achieved by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.[25]

  • Initiation: The reaction can have an induction period. Gentle heating or sonication can help initiate the oxidative insertion of magnesium into the C-Br bond.

Grignard Workflow start This compound + Mg turnings step1 Add Anhydrous Ether/THF Initiate with I₂ start->step1 step2 Formation of Grignard Reagent (Ar-MgBr) step1->step2 step3 Add Electrophile (e.g., CO₂, Aldehyde) step2->step3 step4 Aqueous Acidic Workup (e.g., NH₄Cl or dil. HCl) step3->step4 end Final Product (e.g., Ar-COOH, Ar-CH(OH)R) step4->end

Caption: Workflow for Grignard reagent formation and subsequent reaction.

Experimental Protocol: Grignard Formation and Reaction with CO₂

  • Setup: Place magnesium turnings (1.5 equiv.) in a flame-dried, three-neck flask equipped with a reflux condenser and dropping funnel, all under an argon atmosphere.

  • Activation: Add a small crystal of iodine.

  • Initiation: Add a small portion of a solution of this compound (1.0 equiv.) in anhydrous THF via the dropping funnel. If the reaction does not start (indicated by heat evolution and disappearance of the iodine color), gently warm the flask.

  • Addition: Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux. After addition is complete, reflux for an additional 30-60 minutes.

  • Reaction with Electrophile: Cool the Grignard solution in an ice-salt bath. Bubble dry CO₂ gas through the solution or pour the solution over crushed dry ice.

  • Workup: Allow the mixture to warm to room temperature. Quench by slowly adding saturated aqueous NH₄Cl. Acidify with dilute HCl to protonate the carboxylate.

  • Purification: Extract the product with ethyl acetate, wash with brine, dry over MgSO₄, and concentrate to yield 3-fluoro-2-cyanobenzoic acid.

Halogen-Lithium Exchange

Reaction with an organolithium reagent, typically n-butyllithium or t-butyllithium, at low temperatures can achieve a bromine-lithium exchange, forming a highly reactive aryllithium species.[26] This method is often faster and occurs under more homogeneous conditions than Grignard formation but requires cryogenic temperatures (-78 °C) to prevent side reactions, such as attack on the nitrile group.

Nucleophilic Aromatic Substitution (SNAr): A Note on Regioselectivity

While the bromine atom can act as a leaving group, in the context of nucleophilic aromatic substitution (SNAr), the fluorine atom is generally more reactive. This is a counter-intuitive but well-established principle in SNAr chemistry.[27]

  • Mechanism: The rate-determining step is the initial attack of the nucleophile on the aromatic ring to form a negatively charged intermediate (a Meisenheimer complex).[28][29]

  • Role of the Halogen: The stability of this intermediate is enhanced by electron-withdrawing groups. Fluorine's intense electronegativity makes the carbon it is attached to highly electrophilic and stabilizes the intermediate more effectively than bromine, accelerating the initial attack.[27][29]

In this compound, the nitrile group is ortho to the fluorine but meta to the bromine. The resonance-stabilizing -M effect of the nitrile group can delocalize the negative charge of the Meisenheimer complex formed from attack at the fluorine-bearing carbon, but not from attack at the bromine-bearing carbon. Therefore, SNAr reactions with nucleophiles like alkoxides or amines will overwhelmingly favor the displacement of the fluorine atom over the bromine atom.

SNAr Selectivity cluster_attack_F Attack at C-F (Favored) cluster_attack_Br Attack at C-Br (Disfavored) start_F Aryl-F intermediate_F Meisenheimer Complex (Charge stabilized by ortho-CN) start_F->intermediate_F Nu⁻ product_F Aryl-Nu intermediate_F->product_F -F⁻ start_Br Aryl-Br intermediate_Br Meisenheimer Complex (No stabilization by meta-CN) start_Br->intermediate_Br Nu⁻ product_Br Aryl-Nu intermediate_Br->product_Br -Br⁻

Caption: Rationale for preferential nucleophilic attack at the C-F bond.

Conclusion

The bromine atom of this compound is a robust and versatile reaction site, primarily exploited through palladium-catalyzed cross-coupling and the formation of organometallic reagents. The electronic landscape, sculpted by the potent inductive effects of the ortho-fluorine and the electron-withdrawing nature of the meta-nitrile, renders the C-Br bond highly susceptible to oxidative addition by palladium(0) and amenable to conversion into Grignard or organolithium reagents. Understanding these governing principles is paramount for researchers, scientists, and drug development professionals to effectively harness this building block in the synthesis of complex, high-value molecules.

References

  • Analysis of Electrophilic Aromatic Substitution in Aromatic Nitration, Aromatic Halogenation – An Analysis . IJRAR.org. [Link]

  • Electrophilic aromatic directing groups . Wikipedia. [Link]

  • Directing Effects in Electrophilic Aromatic Substitution Reactions . Organic Chemistry Tutor. [Link]

  • This compound | C7H3BrFN | CID 2783393 . PubChem. [Link]

  • Buchwald–Hartwig amination . Wikipedia. [Link]

  • Exploring 4-Bromo-3-Fluorobenzonitrile: Properties and Applications . NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Buchwald-Hartwig Amination . Chemistry LibreTexts. [Link]

  • Buchwald-Hartwig Amination . ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • 7.5: Directing Effects . Chemistry LibreTexts. [Link]

  • Grignard Reaction . University of Wisconsin-Madison. [Link]

  • Sonogashira Coupling . NROChemistry. [Link]

  • This compound | 425379-16-4 . ChemSynthesis. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction . Organic Chemistry Portal. [Link]

  • Suzuki–Miyaura reaction of 2-bromobenzonitrile and various boronic acids . ResearchGate. [Link]

  • Sonogashira coupling . Wikipedia. [Link]

  • Reaction pathways for the lithiation . ResearchGate. [Link]

  • Suzuki reaction . Wikipedia. [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up . YouTube. [Link]

  • GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM . ADICHEMISTRY. [Link]

  • Synthesis of A. 2-Bromo-4-fluorobenzonitrile . PrepChem.com. [Link]

  • Sonogashira Coupling . Organic Chemistry Portal. [Link]

  • Suzuki-Miyaura Coupling . Chemistry LibreTexts. [Link]

  • Suzuki Coupling . Organic Chemistry Portal. [Link]

  • Nucleophilic Aromatic Substitution . YouTube. [Link]

  • 15.4: Nucleophilic Aromatic Substitution . Chemistry LibreTexts. [Link]

  • Grignard reagent . Wikipedia. [Link]

  • The Role of 3-Bromo-2-fluorobenzonitrile in Modern Pharmaceutical Synthesis . NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Process for the preparation of grignard reagents and their utilization in organic syntheses.
  • Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives . National Institutes of Health. [Link]

  • Nucleophilic Aromatic Substitution EXPLAINED! . YouTube. [Link]

  • The Grignard Reaction . University of Missouri–St. Louis. [Link]

  • Synthesis of Oligomers via Sonogashira cross coupling followed by [2+1+2]bi-directional method . ResearchGate. [Link]

Sources

Methodological & Application

Application Notes & Protocols: Suzuki-Miyaura Coupling of 2-Bromo-3-fluorobenzonitrile for the Synthesis of Biaryl Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, celebrated for its reliability and efficiency in constructing carbon-carbon bonds.[1][2] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction has become indispensable in the synthesis of complex molecules, particularly in the pharmaceutical and materials science sectors.[3][4] This guide focuses on a specific, yet highly relevant, application: the coupling of 2-Bromo-3-fluorobenzonitrile.

The resulting 3-fluoro-2-cyanobiphenyl products are valuable scaffolds in drug discovery.[5][6] The strategic placement of a fluorine atom can significantly modulate a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity, making it a powerful tool for medicinal chemists.[7][8][9] The nitrile group, a versatile functional handle, further enhances the synthetic utility of the product. The substrate, this compound, presents an interesting case due to the electronic effects of its two electron-withdrawing groups, which influence the reactivity of the C-Br bond, typically facilitating the initial oxidative addition step in the catalytic cycle.[10]

This document provides an in-depth examination of the reaction mechanism, a detailed experimental protocol, and practical troubleshooting advice tailored for researchers, scientists, and drug development professionals aiming to leverage this powerful transformation.

Mechanism and Key Considerations

A deep understanding of the reaction mechanism is paramount for successful optimization and troubleshooting. The Suzuki-Miyaura coupling proceeds through a well-defined catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[10][11]

The three fundamental steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (this compound). This is often the rate-determining step of the cycle.[3] The electron-deficient nature of the aromatic ring in this specific substrate generally accelerates this process.

  • Transmetalation: The organic moiety from the organoboron reagent (e.g., a phenylboronic acid) is transferred to the Pd(II) complex. This step requires activation by a base, which forms a more nucleophilic "ate" complex with the boron species, facilitating the transfer.[3][12][13]

  • Reductive Elimination: The two organic partners on the palladium center couple to form the new C-C bond of the biaryl product, regenerating the active Pd(0) catalyst, which can then re-enter the cycle.[10]

Suzuki_Coupling_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products pd0 Pd(0)L₂ oxidative_addition Ar-Pd(II)L₂(Br) pd0->oxidative_addition Oxidative Addition transmetalation_complex Ar-Pd(II)L₂(Ar') oxidative_addition->transmetalation_complex Transmetalation transmetalation_complex->pd0 Reductive Elimination product Ar-Ar' (Product) transmetalation_complex->product aryl_halide Ar-Br (this compound) aryl_halide->oxidative_addition boronic_acid Ar'-B(OH)₂ boronic_acid->transmetalation_complex base Base (e.g., K₂CO₃) base->transmetalation_complex Activates Boronic Acid

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Rationale for Reagent Selection

The success of the Suzuki coupling is highly dependent on the judicious choice of catalyst, ligand, base, and solvent.

  • Palladium Catalyst & Ligand: The combination of a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a phosphine ligand is critical. For electron-deficient aryl halides like this compound, bulky and electron-rich phosphine ligands are highly effective. Ligands such as SPhos, XPhos, and cataCXium® A promote the crucial oxidative addition and reductive elimination steps, leading to higher yields and faster reaction times.[1][14][15]

  • Base: The base plays a multifaceted role. Its primary function is to activate the boronic acid, forming a boronate species (e.g., [Ar'B(OH)₃]⁻) that is significantly more nucleophilic and reactive in the transmetalation step.[12][16][17] Common choices include inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄). The choice of base can impact reaction efficiency and functional group tolerance.

  • Solvent System: A variety of organic solvents can be used, with toluene, 1,4-dioxane, and THF being common choices. Often, the reaction is performed in a biphasic system with the addition of water.[10] This aqueous phase helps to dissolve the inorganic base and facilitate the formation of the active boronate species.

  • Organoboron Reagent: While boronic acids are most common, boronate esters (such as pinacol esters) offer enhanced stability against protodeboronation, a common side reaction where the C-B bond is cleaved by a proton source.[10] For particularly sensitive substrates, potassium organotrifluoroborates are excellent alternatives due to their high stability and ease of handling.[18]

Detailed Experimental Protocol

This section provides a representative, step-by-step procedure for the Suzuki-Miyaura coupling of this compound with phenylboronic acid.

Materials and Equipment
  • Reagents: this compound (1.0 eq), Phenylboronic acid (1.2 eq), Potassium carbonate (K₂CO₃, 2.0 eq), SPhos (0.02 eq), Palladium(II) acetate (Pd(OAc)₂, 0.01 eq).

  • Solvents: 1,4-Dioxane and Water (e.g., 4:1 v/v), Ethyl acetate, Brine.

  • Equipment: Schlenk flask or round-bottom flask with reflux condenser, magnetic stir plate with heating mantle, inert gas line (Argon or Nitrogen), standard laboratory glassware, silica gel for chromatography.

Reaction Setup and Procedure

Caption: General experimental workflow for the Suzuki coupling protocol.

  • Flask Preparation: In a Schlenk flask equipped with a magnetic stir bar, combine this compound (e.g., 1.0 mmol, 200 mg), phenylboronic acid (1.2 mmol, 146 mg), and potassium carbonate (2.0 mmol, 276 mg).

  • Solvent Addition: Add 1,4-dioxane (4 mL) and water (1 mL) to the flask.

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to remove oxygen, which can deactivate the catalyst.

  • Catalyst Addition: Under a positive pressure of inert gas, add the SPhos ligand (0.02 mmol, 8.2 mg) and palladium(II) acetate (0.01 mmol, 2.2 mg).

  • Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed (typically 2-4 hours).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the layers and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Purification: Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil or solid by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 3-fluoro-2-cyanobiphenyl product.[19]

Summary of Reaction Parameters
ParameterRecommended ConditionRationale
Aryl Halide This compoundElectron-deficient substrate, reactive in oxidative addition.
Boronic Acid 1.1 - 1.5 equivalentsA slight excess ensures complete consumption of the halide.
Catalyst Pd(OAc)₂ (1-2 mol%)Common, effective palladium precursor.
Ligand SPhos (2-4 mol%)Bulky, electron-rich ligand for efficient coupling.
Base K₂CO₃ or K₃PO₄ (2-3 eq)Activates boronic acid for transmetalation.
Solvent Dioxane/H₂O or Toluene/H₂OBiphasic system facilitates dissolution of reagents.
Temperature 80 - 110 °CProvides thermal energy to overcome activation barriers.
Atmosphere Inert (Argon or Nitrogen)Prevents oxidative degradation of the Pd(0) catalyst.

Troubleshooting Guide

Even with a robust protocol, challenges can arise. This guide addresses common issues.

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst due to oxygen exposure. 2. Impure reagents or solvents. 3. Insufficient temperature.1. Ensure thorough degassing; use a fresh catalyst source. 2. Use anhydrous solvents and high-purity reagents. 3. Increase reaction temperature in 10 °C increments.
Protodeboronation 1. Boronic acid instability. 2. Excessively harsh basic conditions or prolonged heating.1. Switch to a more stable boronate ester (e.g., pinacol ester).[10] 2. Use a milder base (e.g., K₃PO₄ instead of Cs₂CO₃) and monitor carefully to avoid unnecessary heating.
Homocoupling of Boronic Acid 1. Presence of oxygen in the reaction mixture.[10] 2. Use of a Pd(II) precatalyst without complete reduction to Pd(0).1. Improve the degassing procedure (e.g., freeze-pump-thaw cycles for sensitive reactions). 2. Ensure the reaction conditions favor the formation of the active Pd(0) species.
Formation of Debrominated Starting Material 1. Presence of protic impurities. 2. Side reaction pathways.1. Ensure solvents and reagents are anhydrous. 2. Screen alternative bases or ligand systems.

References

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. [Link]

  • Suzuki reaction - Wikipedia. [Link]

  • Suzuki Cross-Coupling Reactions Mechanisms - Mettler Toledo. [Link]

  • Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction | Journal of the American Chemical Society. [Link]

  • Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. [Link]

  • Suzuki Coupling - Organic Chemistry Portal. [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. [Link]

  • Use of Base Metals in Suzuki Coupling - Wordpress. [Link]

  • A Novel, Air-Stable Phosphine Ligand for the Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reaction of Chloro Arenes | The Journal of Organic Chemistry - ACS Publications. [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. [Link]

  • Fluorine in drug discovery: Role, design and case studies. [Link]

  • Suzuki Cross-coupling Reaction procedure - Rose-Hulman. [Link]

  • The Suzuki Reaction - Andrew G Myers Research Group. [Link]

  • A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature - The Royal Society of Chemistry. [Link]

  • Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC - NIH. [Link]

  • Suzuki–Miyaura reaction of 2-bromobenzonitrile and various boronic... - ResearchGate. [Link]

  • Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC - NIH. [Link]

  • Conception, Discovery, Invention, Serendipity and Consortia: Cyanobiphenyls and Beyond. [Link]

  • Synthesis and properties of fluorine tail-terminated cyanobiphenyls and terphenyls for chemoresponsive liquid crystals - Taylor & Francis Online. [Link]

  • Tactical Applications of Fluorine in Drug Design and Development - ResearchGate. [Link]

  • Contribution of Organofluorine Compounds to Pharmaceuticals - PMC - PubMed Central. [Link]

Sources

Application Note: A Practical Guide to the Buchwald-Hartwig Amination of 2-Bromo-3-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Buchwald-Hartwig amination stands as a pillar of modern synthetic chemistry, offering an unparalleled method for the formation of carbon-nitrogen (C-N) bonds.[1][2][3] Its application is particularly crucial in pharmaceutical and materials science, where arylamine scaffolds are ubiquitous. This guide provides an in-depth protocol and scientific rationale for the palladium-catalyzed amination of 2-Bromo-3-fluorobenzonitrile, a challenging yet valuable substrate. The presence of both ortho- and meta-directing electron-withdrawing groups (fluoro and nitrile, respectively) on the aromatic ring presents unique electronic and steric challenges that necessitate careful optimization of the catalytic system. This document offers a comprehensive framework for researchers, scientists, and drug development professionals to successfully navigate this transformation, from initial setup to troubleshooting and optimization.

Strategic Overview & Substrate Analysis

The target transformation involves the cross-coupling of this compound with a primary or secondary amine. The substrate itself is an electron-deficient aryl bromide. The fluorine atom at the 3-position and the nitrile group at the 1-position significantly lower the electron density of the aromatic ring, which can facilitate the initial oxidative addition step of the catalytic cycle. However, the proximity of the fluorine atom to the bromine creates a sterically demanding environment that requires a carefully selected catalyst system to achieve high efficiency.

Reaction Scheme:

An exemplary reaction of this compound with a generic amine (R1, R2 = H, alkyl, aryl).

The Catalytic System: A Rationale-Driven Selection

The success of the Buchwald-Hartwig amination is critically dependent on the interplay between the palladium source, the phosphine ligand, the base, and the solvent.[4][5] Each component must be chosen to address the specific electronic and steric profile of the this compound substrate.

Table 1: Recommended Reagents & Conditions
ComponentRecommended Choice(s)Molar Eq.Rationale
Aryl Halide This compound1.0Electron-deficient substrate, prone to oxidative addition. Steric hindrance from the ortho-bromo and meta-fluoro positions must be considered.
Amine Primary or Secondary Amine1.1 - 1.5A slight excess is used to drive the reaction to completion. The nature of the amine (primary, secondary, aliphatic, aromatic) will influence ligand choice.[5]
Palladium Precatalyst Pd₂(dba)₃ or Pd(OAc)₂0.5 - 2 mol%Pd₂(dba)₃ is a stable Pd(0) source. Pd(OAc)₂ is a common Pd(II) source that is reduced in situ to the active Pd(0) species.[6]
Ligand XPhos, RuPhos, or BrettPhos1 - 4 mol%Bulky, electron-rich biaryl monophosphine ligands are essential.[1] They promote the formation of the active monoligated Pd(0) species, accelerate reductive elimination, and overcome steric hindrance.[7]
Base Sodium tert-butoxide (NaOtBu)1.4 - 2.0A strong, non-nucleophilic base is required to deprotonate the amine or the palladium-amine complex, facilitating the catalytic cycle.[8][9]
Solvent Toluene or 1,4-Dioxane-Anhydrous, aprotic solvents are crucial. Toluene is often preferred as it can help mitigate catalyst inhibition by halide salts that may precipitate out of solution.[10][11]
Temperature 80 - 110 °C-Sufficient thermal energy is typically required to overcome activation barriers, particularly for challenging substrates.[3]

The "Why": Mechanistic Insights into the Catalytic Cycle

The Buchwald-Hartwig amination proceeds via a well-established catalytic cycle. Understanding this mechanism is paramount for rational troubleshooting and optimization. The cycle involves three primary steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[1][8][11]

  • Oxidative Addition : The active Pd(0) catalyst, stabilized by a phosphine ligand (L), inserts into the carbon-bromine bond of this compound. This is often the rate-determining step and results in a Pd(II) complex.[12][13]

  • Amine Coordination & Deprotonation : The amine coupling partner displaces the bromide from the palladium center. A strong base then deprotonates the coordinated amine, forming a palladium amido complex.[14]

  • Reductive Elimination : The final step involves the formation of the new C-N bond as the arylamine product is released from the palladium center. This regenerates the active Pd(0) catalyst, allowing the cycle to continue.[1][12]

Visualization of the Catalytic Cycle

Buchwald_Hartwig_Cycle cluster_main Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L (Active Catalyst) OA_Complex [L-Pd(II)(Ar)(Br)] Pd0->OA_Complex Oxidative Addition ArX This compound (Ar-Br) ArX->OA_Complex Amine Amine (R₂NH) Amine->OA_Complex Base Base (e.g., NaOtBu) Base->OA_Complex H-Base⁺X⁻ Product Product (Ar-NR₂) Amido_Complex [L-Pd(II)(Ar)(NR₂)] OA_Complex->Amido_Complex Amine Coordination & Deprotonation Amido_Complex->Pd0 Catalyst Regeneration Amido_Complex->Product Reductive Elimination Optimization_Workflow Start Initial Reaction (Low Yield) Check_Reagents Verify Reagent Quality (Catalyst, Base, Solvent) Start->Check_Reagents Screen_Ligand Screen Alternative Ligands (e.g., RuPhos, BrettPhos) Check_Reagents->Screen_Ligand Reagents OK Final_Product Optimized Yield Check_Reagents->Final_Product Issue Found & Fixed Adjust_Temp Modify Temperature (Increase/Decrease in 10°C increments) Screen_Ligand->Adjust_Temp No Improvement Screen_Ligand->Final_Product Improvement Change_Base Try a Different Base (e.g., LHMDS, K₃PO₄) Adjust_Temp->Change_Base No Improvement Adjust_Temp->Final_Product Improvement Change_Base->Final_Product Improvement

Sources

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Bromo-3-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 2-Bromo-3-fluorobenzonitrile in Synthesis

In the landscape of modern organic synthesis, particularly within medicinal chemistry and materials science, the strategic incorporation of fluorine atoms and cyano groups into molecular scaffolds is of paramount importance. This compound emerges as a highly valuable building block, offering a unique combination of functionalities that allow for sequential and regioselective modifications. The presence of the bromine atom provides a reactive handle for palladium-catalyzed cross-coupling reactions, a cornerstone of contemporary carbon-carbon and carbon-heteroatom bond formation.[1][2] The fluorine and nitrile substituents, in turn, exert significant electronic and steric influences that modulate the reactivity of the aryl bromide and impart desirable physicochemical properties to the resulting products, such as enhanced metabolic stability and altered electronic characteristics.[3] This guide provides a comprehensive overview of the mechanistic principles and practical protocols for leveraging this compound in several key palladium-catalyzed cross-coupling reactions.

Mechanistic Insights: Navigating the Catalytic Cycle

The efficacy of palladium-catalyzed cross-coupling reactions hinges on a fundamental catalytic cycle comprising three key steps: oxidative addition, transmetalation (for C-C coupling) or amine coordination/deprotonation (for C-N coupling), and reductive elimination.[4][5] The judicious selection of the palladium source, ligand, base, and solvent is critical for optimizing reaction outcomes, and this choice is particularly nuanced for a substrate like this compound.

Oxidative Addition: This initial and often rate-limiting step involves the insertion of the active Pd(0) catalyst into the carbon-bromine bond of this compound. The electron-withdrawing nature of the ortho-fluorine and meta-nitrile groups can influence the electron density at the carbon atom bearing the bromine, potentially affecting the rate of oxidative addition. The choice of a sufficiently electron-rich and sterically appropriate ligand is crucial to facilitate this step.[6][7]

The Critical Role of Ligands: Ligands are not mere spectators; they are integral to the catalyst's performance, influencing its stability, reactivity, and selectivity.[6][8][9] For a sterically hindered substrate like this compound, bulky, electron-rich phosphine ligands such as those from the Buchwald or Hartwig portfolio (e.g., SPhos, XPhos) are often employed.[10] These ligands promote the formation of a monoligated, coordinatively unsaturated Pd(0) species, which is highly reactive in the oxidative addition step.[6] Furthermore, the steric bulk of the ligand can facilitate the final reductive elimination step, leading to product formation and catalyst regeneration.[6]

Transmetalation (Suzuki and Sonogashira Couplings): In Suzuki couplings, an organoboron reagent, activated by a base, transfers its organic moiety to the palladium center.[5][11] Similarly, in Sonogashira couplings, a copper(I) co-catalyst facilitates the formation of a copper acetylide, which then undergoes transmetalation with the palladium complex.[12][13] The efficiency of this step is dependent on the nature of the coupling partner and the reaction conditions.

Amine Coordination and Deprotonation (Buchwald-Hartwig Amination): In the Buchwald-Hartwig amination, the amine coupling partner coordinates to the palladium center, followed by deprotonation by a base to form a palladium-amido complex.[14][15] The choice of base is critical and must be strong enough to deprotonate the amine without causing undesirable side reactions.[14]

Reductive Elimination: This final step involves the formation of the new C-C or C-N bond and the regeneration of the Pd(0) catalyst, which then re-enters the catalytic cycle.[4][5]

Below is a generalized workflow for a typical palladium-catalyzed cross-coupling reaction.

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification Reagents This compound Coupling Partner Base Mixing Combine Reagents, Catalyst, and Solvent Reagents->Mixing Catalyst Palladium Precatalyst Ligand Catalyst->Mixing Solvent Anhydrous Solvent Solvent->Mixing Inert_Atmosphere Inert Atmosphere (N2 or Ar) Inert_Atmosphere->Mixing Heating Heat to Reaction Temperature Mixing->Heating Monitoring Monitor Progress (TLC, GC/MS) Heating->Monitoring Quenching Quench Reaction Monitoring->Quenching Upon Completion Extraction Extract with Organic Solvent Quenching->Extraction Purification Purify by Chromatography Extraction->Purification Characterization Characterize Product Purification->Characterization

Caption: General experimental workflow for palladium-catalyzed cross-coupling.

Detailed Application Protocols

The following protocols are provided as robust starting points for the cross-coupling of this compound. Optimization of reaction parameters such as temperature, reaction time, and catalyst loading may be necessary for specific coupling partners.

Protocol 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp²)–C(sp²) bonds.[2]

Reaction Scheme: this compound + Ar-B(OR)₂ → 2-Aryl-3-fluorobenzonitrile

Materials and Reagents:

Reagent/MaterialGradeSupplier
This compound≥98%Commercially Available
Arylboronic acid or ester≥97%Commercially Available
Palladium(II) acetate (Pd(OAc)₂)Catalyst GradeCommercially Available
RuPhos≥98%Commercially Available
Sodium Carbonate (Na₂CO₃)Anhydrous, ≥99.5%Commercially Available
EthanolAnhydrousCommercially Available
TolueneAnhydrousCommercially Available
WaterDeionizedLaboratory Supply

Experimental Procedure:

  • To a flame-dried Schlenk tube, add this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid or ester (1.2 mmol, 1.2 equiv.), and sodium carbonate (2.0 mmol, 2.0 equiv.).

  • In a separate vial, prepare the catalyst premix by dissolving Pd(OAc)₂ (0.02 mmol, 2 mol%) and RuPhos (0.04 mmol, 4 mol%) in anhydrous toluene (2 mL).

  • Evacuate and backfill the Schlenk tube with an inert gas (Argon or Nitrogen) three times.

  • Add the catalyst premix to the Schlenk tube, followed by ethanol (5 mL) and deionized water (1 mL).

  • Seal the Schlenk tube and place it in a preheated oil bath at 85 °C.

  • Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-aryl-3-fluorobenzonitrile.

G Pd(0)L2 Pd(0)L2 ArPd(II)(Br)L2 ArPd(II)(Br)L2 Pd(0)L2->ArPd(II)(Br)L2 Oxidative Addition (Ar-Br) ArPd(II)(Ar')L2 ArPd(II)(Ar')L2 ArPd(II)(Br)L2->ArPd(II)(Ar')L2 Transmetalation (Ar'-B(OR)2) ArPd(II)(Ar')L2->Pd(0)L2 Reductive Elimination Product Ar-Ar' ArPd(II)(Ar')L2->Product

Caption: Simplified Suzuki-Miyaura catalytic cycle.

Protocol 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines.[15][16][17]

Reaction Scheme: this compound + R¹R²NH → 2-(R¹R²N)-3-fluorobenzonitrile

Materials and Reagents:

Reagent/MaterialGradeSupplier
This compound≥98%Commercially Available
Amine (Primary or Secondary)≥98%Commercially Available
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)Catalyst GradeCommercially Available
XPhos≥98%Commercially Available
Sodium tert-butoxide (NaOtBu)≥97%Commercially Available
TolueneAnhydrousCommercially Available

Experimental Procedure:

  • To a flame-dried Schlenk tube, add Pd₂(dba)₃ (0.01 mmol, 1 mol%), XPhos (0.024 mmol, 2.4 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv.).

  • Seal the tube with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Add anhydrous toluene (5 mL) to the Schlenk tube.

  • Add this compound (1.0 mmol, 1.0 equiv.) and the amine (1.2 mmol, 1.2 equiv.) to the reaction mixture.

  • Place the sealed Schlenk tube in a preheated oil bath at 100 °C.

  • Stir the reaction mixture for 12-24 hours, monitoring by TLC or GC-MS.

  • After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride (10 mL).

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the desired N-aryl product.

G Pd(0)L Pd(0)L ArPd(II)(Br)L ArPd(II)(Br)L Pd(0)L->ArPd(II)(Br)L Oxidative Addition (Ar-Br) [ArPd(II)(NR1R2)L] [ArPd(II)(NR1R2)L] ArPd(II)(Br)L->[ArPd(II)(NR1R2)L] Amine Coordination & Deprotonation [ArPd(II)(NR1R2)L]->Pd(0)L Reductive Elimination Product Ar-NR1R2 [ArPd(II)(NR1R2)L]->Product

Caption: Simplified Buchwald-Hartwig amination catalytic cycle.

Protocol 3: Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne.[12][13][18]

Reaction Scheme: this compound + R-C≡CH → 2-(R-C≡C)-3-fluorobenzonitrile

Materials and Reagents:

Reagent/MaterialGradeSupplier
This compound≥98%Commercially Available
Terminal Alkyne≥98%Commercially Available
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)Catalyst GradeCommercially Available
Copper(I) iodide (CuI)≥99%Commercially Available
Triethylamine (Et₃N)Anhydrous, ≥99.5%Commercially Available
Tetrahydrofuran (THF)AnhydrousCommercially Available

Experimental Procedure:

  • To a flame-dried Schlenk tube, add this compound (1.0 mmol, 1.0 equiv.), Pd(PPh₃)₂Cl₂ (0.03 mmol, 3 mol%), and CuI (0.06 mmol, 6 mol%).

  • Evacuate and backfill the tube with an inert gas (Argon or Nitrogen).

  • Add anhydrous THF (5 mL) and anhydrous triethylamine (2.0 mmol, 2.0 equiv.).

  • Add the terminal alkyne (1.1 mmol, 1.1 equiv.) dropwise to the stirred mixture.

  • Stir the reaction at room temperature for 12-24 hours. If the reaction is sluggish, gentle heating to 40-50 °C may be required. Monitor by TLC or GC-MS.

  • Once the reaction is complete, dilute the mixture with diethyl ether (20 mL) and filter through a pad of Celite® to remove the precipitated salts.

  • Wash the filtrate with saturated aqueous ammonium chloride (15 mL), then with brine (15 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the desired alkynylated product.

G cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 ArPd(II)(Br)L2 ArPd(II)(Br)L2 Pd(0)L2->ArPd(II)(Br)L2 Oxidative Addition ArPd(II)(C≡CR)L2 ArPd(II)(C≡CR)L2 ArPd(II)(Br)L2->ArPd(II)(C≡CR)L2 Transmetalation ArPd(II)(C≡CR)L2->Pd(0)L2 Reductive Elimination Product Ar-C≡CR ArPd(II)(C≡CR)L2->Product Cu(I)Br Cu(I)Br Cu(I)C≡CR Cu(I)C≡CR Cu(I)C≡CR->ArPd(II)(Br)L2 HC≡CR HC≡CR HC≡CR->Cu(I)C≡CR + Cu(I)Br, Base

Caption: Simplified Sonogashira coupling catalytic cycle.

Data Summary and Comparison

The following table provides a comparative overview of typical reaction conditions for the palladium-catalyzed cross-coupling of this compound. Yields are representative and will vary depending on the specific coupling partner.

Coupling ReactionPalladium Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Typical Yield Range (%)
Suzuki-Miyaura Pd(OAc)₂ (2)RuPhos (4)Na₂CO₃ (2)Toluene/EtOH/H₂O8570-95
Buchwald-Hartwig Pd₂(dba)₃ (1)XPhos (2.4)NaOtBu (1.4)Toluene10065-90
Sonogashira Pd(PPh₃)₂Cl₂ (3)PPh₃ (in catalyst)Et₃N (2)THF25-5075-98

Conclusion and Future Outlook

This compound stands as a versatile and valuable substrate for palladium-catalyzed cross-coupling reactions. The protocols outlined herein provide a solid foundation for the synthesis of a diverse array of substituted 3-fluorobenzonitrile derivatives. The continued development of more active and robust catalyst systems will undoubtedly further expand the utility of this important building block in the creation of complex molecules with tailored properties for applications in drug discovery and materials science.

References

  • Orbach, M., et al. (2021). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics. Available at: [Link]

  • Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts. (2020). Journal of the American Chemical Society. Available at: [Link]

  • Fu, G. C. (2008). The Development of Versatile Methods for Palladium-Catalyzed Coupling Reactions of Aryl Electrophiles Through the Use of P(t-Bu)3 and PCy3 as Ligands. Accounts of Chemical Research. Available at: [Link]

  • Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. Available at: [Link]

  • Chen, D. Y.-K., et al. (2015). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Accounts of Chemical Research. Available at: [Link]

  • Ligand electronic influence in Pd-catalyzed C-C coupling processes. (n.d.). Available at: [Link]

  • Mechanism of Palladium‐Catalyzed Cross‐Coupling between Aryl Halides and H−Phosphonates. (2024). ResearchGate. Available at: [Link]

  • Yin, J., & Buchwald, S. L. (2000). Palladium-catalyzed intermolecular coupling of aryl halides and amides. Organic Letters. Available at: [Link]

  • Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design. (2025). ResearchGate. Available at: [Link]

  • Surry, D. S., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Available at: [Link]

  • Halogen-Bond-Promoted Direct Cross-Coupling of 2-Bromopropionitrile Derivatives with Coumarins/Quinolinones: Synthesis and Transformation. (2026). ResearchGate. Available at: [Link]

  • Preparation of sec and tert amines by Buchwald-Hartwig Amination. (n.d.). Organic Chemistry Data. Available at: [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Available at: [Link]

  • Sonogashira coupling. (n.d.). Wikipedia. Available at: [Link]

  • Buchwald–Hartwig amination. (n.d.). Wikipedia. Available at: [Link]

  • Molander, G. A., & Jean-Gérard, L. (2007). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry. Available at: [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). YouTube. Available at: [Link]

  • Sonogashira Coupling. (n.d.). NROChemistry. Available at: [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. Available at: [Link]

  • Sonogashira Coupling Reaction with Diminished Homocoupling. (2002). The Journal of Organic Chemistry. Available at: [Link]

  • Baldwin, A. F., et al. (2026). Synthesis of 3-Fluoro-4-(hydroxymethyl)benzonitrile via Photobromination: Enabling Manufacturing Pathways for Danuglipron Starting Materials. ResearchGate. Available at: [Link]

  • Heck Reaction. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. (2018). Molecules. Available at: [Link]

  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (2020). RSC Publishing. Available at: [Link]

  • Razafindrainibe, F., et al. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. ePrints Soton. Available at: [Link]

  • The Intramolecular Heck Reaction. (2004). Macmillan Group Meeting. Available at: [Link]

  • Heck reaction. (n.d.). Wikipedia. Available at: [Link]

  • Palladium-Catalyzed Decarbonylative Coupling of (Hetero)Aryl Boronate Esters with Difluorobenzyl Glutarimides. (2023). ACS Publications. Available at: [Link]

  • Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation. (2017). Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Heck Reaction. (2023). Chemistry LibreTexts. Available at: [Link]

  • Palladium catalysed cross-coupling of (fluoroarene)tricarbonylchromium(0) complexes. (2001). Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

  • Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. (2018). Molecules. Available at: [Link]

  • Synthesis and properties of fluorinated benzotriazole‐based donor‐acceptor‐type conjugated polymers via Pd‐catalyzed direct C H / C H coupling polymerization. (2025). ResearchGate. Available at: [Link]

  • Synthesis of aliphatic nitriles from cyclobutanone oxime mediated by sulfuryl fluoride (SO2F2). (2020). Beilstein Journal of Organic Chemistry. Available at: [Link]

Sources

synthesis of quinazolinones from 2-Bromo-3-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Title: A Robust and Efficient Copper-Catalyzed, One-Pot Synthesis of 4(3H)-Quinazolinones from 2-Bromo-3-fluorobenzonitrile

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed, field-tested protocol for the synthesis of 4(3H)-quinazolinone derivatives starting from this compound. Quinazolinones are a "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] This application note details a one-pot, copper-catalyzed domino reaction that leverages an Ullmann-type coupling, in-situ hydrolysis of the nitrile to an amide, condensation, and subsequent oxidation. This method avoids the pre-functionalization of starting materials, offering an efficient and atom-economical route to this valuable heterocyclic scaffold. We provide a step-by-step protocol, mechanistic insights, data interpretation, and a troubleshooting guide to ensure reliable and reproducible results.

Introduction & Scientific Context

The 4(3H)-quinazolinone scaffold is a cornerstone in drug discovery, present in compounds with a vast range of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][2][4] Notably, it is a key component in targeted cancer therapies like Gefitinib, which inhibits the epidermal growth factor receptor (EGFR) tyrosine kinase.[5] The introduction of fluorine atoms into bioactive molecules can significantly enhance metabolic stability, binding affinity, and lipophilicity. Therefore, developing synthetic routes to fluorinated quinazolinones from readily available precursors like this compound is of high strategic importance.

Traditional syntheses often require multiple steps, harsh conditions, or pre-formed aminobenzamides.[6] This note describes a more streamlined approach based on a copper-catalyzed multicomponent reaction.[7][8] By starting with a bromobenzonitrile, the protocol combines C-N bond formation and nitrile hydrolysis into a single pot, followed by cyclization and aromatization, representing a significant process intensification.

Reaction Principle & Mechanism

The overall transformation proceeds through a domino sequence initiated by a copper-catalyzed Ullmann-type coupling, a well-established method for forming carbon-nitrogen bonds.[7] The reaction of this compound with an amine source (e.g., aqueous ammonia) in the presence of a Cu(I) or Cu(II) salt and a suitable ligand (like L-proline) forms a 2-aminobenzonitrile intermediate.

A key feature of this one-pot protocol is the simultaneous or sequential copper-assisted hydrolysis of the nitrile moiety (-CN) to a primary amide (-CONH₂), generating the crucial 2-aminobenzamide intermediate in situ.[8] This intermediate then undergoes a classical condensation reaction with a supplied aldehyde. The resulting dihydroquinazolinone can be isolated or, if the reaction is exposed to an oxidant like air, will undergo oxidative aromatization to yield the final 4(3H)-quinazolinone product.[7][8]

Mechanism_Quinazolinone_Synthesis Figure 1: Proposed Catalytic Domino Mechanism cluster_0 Catalytic Cycle cluster_1 One-Pot Cascade A This compound + Cu(I) B Oxidative Addition Intermediate A->B + L-Proline C Ligand Exchange (Amine Source) B->C + NH₃ D Reductive Elimination C->D E 2-Amino-3-fluorobenzonitrile D->E - Cu(I)Br F Cu(I) Catalyst Regeneration D->F G In-situ Hydrolysis (Cu²⁺, H₂O, Base) E->G F->A H 2-Amino-3-fluorobenzamide G->H I Condensation (+ Aldehyde, R-CHO) H->I J Dihydroquinazolinone I->J - H₂O K Oxidation (Air, O₂) J->K L Final Product: 7-Fluoro-2-R-Quinazolinone K->L

Caption: Figure 1: Proposed Catalytic Domino Mechanism

Experimental Protocol

This protocol describes the synthesis of 2-Aryl-7-fluoroquinazolin-4(3H)-one as a representative example.

Materials & Reagents
Reagent/MaterialGradeSupplierNotes
This compound≥98%CommercialStarting Material
Benzaldehyde (or other aryl aldehyde)≥99%CommercialC2 source
Copper(II) Chloride (CuCl₂)≥98%CommercialCatalyst
L-Proline≥99%CommercialLigand
Cesium Carbonate (Cs₂CO₃)≥99%CommercialBase
Aqueous Ammonia27% w/wCommercialNitrogen source
1,4-DioxaneAnhydrousCommercialSolvent
Ethyl AcetateACS GradeCommercialFor extraction
HexanesACS GradeCommercialFor extraction/chromatography
Saturated NaCl solution (Brine)N/ALab PreparedFor workup
Anhydrous Sodium Sulfate (Na₂SO₄)N/ACommercialFor drying
Silica Gel230-400 meshCommercialFor chromatography
Step-by-Step Methodology

Experimental_Workflow Figure 2: Experimental Workflow Overview Start Reagent Setup Setup Combine Reactants in Pressure Tube Start->Setup 1. In inert atmosphere Reaction Seal and Heat (e.g., 100-120 °C, 24h) Setup->Reaction 2. Stir vigorously Workup Aqueous Workup & Extraction Reaction->Workup 3. Cool to RT, quench Purify Column Chromatography Workup->Purify 4. Dry organic layer Analyze Characterization (NMR, MS, mp) Purify->Analyze 5. Combine fractions End Pure Product Analyze->End

Caption: Figure 2: Experimental Workflow Overview

  • Reaction Setup: To a 10 mL oven-dried pressure tube equipped with a magnetic stir bar, add this compound (1.0 mmol, 200 mg), the desired aryl aldehyde (2.0 mmol), Copper(II) Chloride (0.1 mmol, 13.4 mg), L-proline (0.2 mmol, 23 mg), and Cesium Carbonate (2.0 mmol, 652 mg).

    • Scientist's Note (Causality): Cesium carbonate is a strong, non-nucleophilic base crucial for both the Ullmann coupling and promoting the nitrile hydrolysis. L-proline acts as a bidentate ligand, stabilizing the copper catalyst and increasing its reactivity.

  • Addition of Solvent and Reagents: Evacuate and backfill the tube with an inert atmosphere (Nitrogen or Argon). Add 1,4-dioxane (2 mL) and aqueous ammonia (27%, 1 mL) via syringe.

    • Scientist's Note (Trustworthiness): An inert atmosphere is critical during the initial phase to prevent premature oxidation of any Cu(I) species that may form. Sealing the pressure tube is necessary to contain the ammonia and prevent solvent evaporation at high temperatures.

  • Reaction Execution: Seal the pressure tube tightly and place it in a preheated oil bath at 110 °C. Stir the reaction mixture vigorously for 24 hours. The mixture will typically turn a dark green or brown color.

  • Workup: After 24 hours, remove the tube from the oil bath and allow it to cool to room temperature. Quench the reaction by adding 20 mL of water and 20 mL of ethyl acetate. Stir for 10 minutes.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate (2 x 20 mL).

  • Washing and Drying: Combine the organic layers and wash them with brine (1 x 30 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude residue is purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient (e.g., starting from 9:1 and gradually increasing polarity) to afford the pure 2-aryl-7-fluoroquinazolin-4(3H)-one.

Data & Expected Results (Self-Validation)

Successful synthesis is validated through standard analytical techniques.

ParameterExpected OutcomeValidation Purpose
TLC Analysis Product spot should be UV active and stain with KMnO₄. Rf should be lower than starting materials.Monitors reaction progress and guides purification.
Yield 40-75% (Isolated)Assesses the efficiency of the protocol.
¹H NMR Appearance of aromatic protons for the quinazolinone core and the C2-substituent. Absence of nitrile/aldehyde peaks.Confirms structural integrity and purity.
¹⁹F NMR A single peak corresponding to the fluorine at the 7-position.Confirms the retention of the fluorine substituent.
Mass Spectrometry A molecular ion peak [M+H]⁺ corresponding to the calculated exact mass of the target compound.Confirms the molecular weight of the product.
Melting Point A sharp and reproducible melting point.A key indicator of purity.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst.2. Insufficient heating or reaction time.3. Poor quality reagents (wet solvent, old ammonia).1. Use fresh CuCl₂ and ensure reagents are anhydrous.2. Confirm oil bath temperature and extend reaction time to 36h.3. Use freshly opened anhydrous solvent and ammonia solution.
Formation of Side Products 1. Homocoupling of the aldehyde.2. Incomplete hydrolysis of the nitrile.1. Ensure the reaction is well-stirred and heating is uniform.2. Increase the amount of water/ammonia or extend reaction time.
Difficult Purification Co-elution of product with unreacted aldehyde.If the aldehyde is volatile, it can be partially removed under high vacuum before chromatography. A different solvent system (e.g., Dichloromethane/Methanol) may also improve separation.

Conclusion

The described copper-catalyzed, one-pot protocol provides a reliable and efficient pathway for synthesizing 7-fluoro-4(3H)-quinazolinones from this compound. By telescoping multiple transformations into a single operation, this method reduces waste, saves time, and offers a practical route for accessing structurally diverse quinazolinone libraries essential for modern drug discovery programs.

References

  • Title: Copper-Catalyzed Domino Synthesis of Quinazolinones via Ullmann-Type Coupling and Aerobic Oxidative C−H Amidation. Source: Organic Letters, ACS Publications. URL: [Link]

  • Title: 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery. Source: Molecules, MDPI. URL: [Link]

  • Title: Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Source: Molecules, MDPI. URL: [Link]

  • Title: Quinazolinones, the Winning Horse in Drug Discovery. Source: Molecules, PMC - PubMed Central. URL: [Link]

  • Title: Recent advances in copper-catalyzed synthesis of quinazolinones. Source: RSC Advances, Royal Society of Chemistry. URL: [Link]

  • Title: Study on quinazolinone derivative and their pharmacological actions. Source: Medium. URL: [Link]

  • Title: Synthesis of quinazolinones. Source: Organic Chemistry Portal. URL: [Link]

  • Title: Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3H)-ones. Source: Molecules, MDPI. URL: [Link]

  • Title: “On-Water” Synthesis of Quinazolinones and Dihydroquinazolinones Starting from o-Bromobenzonitrile. Source: Molecules, PMC - NIH. URL: [Link]

  • Title: Palladium-catalyzed one-pot synthesis of 2-substituted quinazolin-4(3H)-ones from o-nitrobenzamide and alcohols. Source: RSC Advances, PMC - PubMed Central. URL: [Link]

Sources

The Strategic Utility of 2-Bromo-3-fluorobenzonitrile in Modern Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Emergence of Fluorinated Scaffolds in Drug Discovery

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates has become a cornerstone of rational drug design. The unique physicochemical properties of fluorine—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—allow for the fine-tuning of a molecule's metabolic stability, lipophilicity, and binding affinity for its biological target.[1][2][3][4] Among the vast array of fluorinated building blocks, 2-Bromo-3-fluorobenzonitrile has emerged as a particularly versatile and valuable synthon. Its trifunctional nature, featuring a nitrile group, a bromine atom, and a fluorine atom on a benzene ring, provides a rich platform for molecular elaboration and the synthesis of complex therapeutic agents.

This guide provides an in-depth exploration of the applications of this compound in medicinal chemistry, with a focus on its role in the synthesis of kinase and PARP inhibitors. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols for key chemical transformations, and present data in a clear and accessible format.

Physicochemical Properties and Safety Information

A thorough understanding of the physical and chemical properties of a starting material is paramount for its effective and safe use in the laboratory.

PropertyValueSource
Molecular Formula C₇H₃BrFNPubChem
Molecular Weight 200.01 g/mol PubChem
Appearance Colorless to pale yellow crystalline solid[5]
Solubility Moderately soluble in organic solvents such as DMSO, ethanol, and dichloromethane.[5]

Safety and Handling: this compound is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[1][6] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood.[6]

Core Applications in Medicinal Chemistry: A Gateway to Kinase and PARP Inhibitors

The unique substitution pattern of this compound makes it an ideal starting material for the synthesis of a variety of heterocyclic scaffolds that are central to the structure of many targeted therapies, particularly kinase and PARP inhibitors. The bromine atom serves as a handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, allowing for the introduction of diverse aryl, heteroaryl, and amino moieties.[7] The nitrile group can act as a key pharmacophoric element or be transformed into other functional groups.[1]

Synthesis of Kinase Inhibitors

Protein kinases are a critical class of enzymes that regulate a multitude of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[8] Consequently, kinase inhibitors have become a major focus of drug discovery efforts. The benzonitrile scaffold is a common feature in many kinase inhibitors, where the nitrile group can form key interactions within the ATP-binding site of the enzyme.

A representative application of this compound is in the synthesis of Bruton's tyrosine kinase (BTK) inhibitors. BTK is a key component of the B-cell receptor signaling pathway and is a validated therapeutic target for B-cell malignancies.[8][9]

Experimental Protocols

The following protocols are provided as a guide for the use of this compound in common and impactful synthetic transformations. These protocols are based on established methodologies for similar substrates and should be adapted and optimized for specific target molecules.

Protocol 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of a Biaryl Intermediate

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of carbon-carbon bonds. In this protocol, this compound is coupled with an arylboronic acid to generate a biaryl nitrile, a common intermediate in the synthesis of kinase inhibitors.

Reaction Scheme:

Suzuki_Coupling reagent1 This compound catalyst Pd Catalyst Base, Solvent reagent1->catalyst reagent2 Ar-B(OH)₂ reagent2->catalyst product 3-Fluoro-2-(aryl)benzonitrile catalyst->product Heat

Caption: Suzuki-Miyaura cross-coupling of this compound.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )Amount (mmol)Equivalents
This compound425379-16-4200.011.01.0
Arylboronic AcidVariesVaries1.21.2
Pd(PPh₃)₄14221-01-31155.560.050.05
Sodium Carbonate (Na₂CO₃)497-19-8105.992.02.0
Toluene108-88-392.14--
Ethanol64-17-546.07--
Water7732-18-518.02--

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 eq), the arylboronic acid (1.2 mmol, 1.2 eq), and sodium carbonate (2.0 mmol, 2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add Pd(PPh₃)₄ (0.05 mmol, 0.05 eq).

  • To the flask, add a degassed solvent mixture of toluene (5 mL), ethanol (2 mL), and water (2 mL).

  • Heat the reaction mixture to 90 °C and stir vigorously for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3-fluoro-2-(aryl)benzonitrile.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) oxidation state, are sensitive to oxygen. Performing the reaction under an inert atmosphere prevents catalyst deactivation and ensures a complete reaction.

  • Base: The base (sodium carbonate) is crucial for the transmetalation step of the catalytic cycle, where the organic group is transferred from the boron atom to the palladium center.

  • Solvent System: The mixture of toluene, ethanol, and water provides a biphasic system that effectively dissolves both the organic and inorganic reagents, facilitating the reaction.

Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful tool for the construction of carbon-nitrogen bonds, a key linkage in many pharmaceuticals.[6][7][10] This protocol describes the coupling of this compound with a primary or secondary amine.

Reaction Scheme:

Buchwald_Hartwig reagent1 This compound catalyst Pd Catalyst Ligand, Base, Solvent reagent1->catalyst reagent2 R¹R²NH reagent2->catalyst product 2-(R¹R²N)-3-fluorobenzonitrile catalyst->product Heat

Caption: Buchwald-Hartwig amination of this compound.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )Amount (mmol)Equivalents
This compound425379-16-4200.011.01.0
Amine (R¹R²NH)VariesVaries1.21.2
Pd₂(dba)₃51364-51-3915.720.020.02
XPhos564483-18-7476.650.040.04
Sodium tert-butoxide (NaOtBu)865-48-596.101.41.4
Toluene (anhydrous)108-88-392.14--

Procedure:

  • To a flame-dried Schlenk tube, add Pd₂(dba)₃ (0.02 mmol, 0.02 eq) and XPhos (0.04 mmol, 0.04 eq).

  • Seal the tube, and evacuate and backfill with an inert gas (e.g., argon). Repeat this cycle three times.

  • Add this compound (1.0 mmol, 1.0 eq), the amine (1.2 mmol, 1.2 eq), and sodium tert-butoxide (1.4 mmol, 1.4 eq).

  • Add anhydrous toluene (5 mL) via syringe.

  • Seal the Schlenk tube and place it in a preheated oil bath at 100-110 °C.

  • Stir the reaction mixture for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Filter the mixture through a pad of Celite®, washing with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-(dialkylamino)-3-fluorobenzonitrile.

Causality Behind Experimental Choices:

  • Catalyst System: The combination of a palladium precatalyst (Pd₂(dba)₃) and a bulky, electron-rich phosphine ligand (XPhos) is highly effective for the amination of aryl bromides, particularly those that may be sterically hindered or electronically deactivated.[10]

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the amine, forming the active nucleophile for the coupling reaction.[10]

  • Anhydrous Conditions: The reaction is sensitive to moisture, which can lead to catalyst deactivation and side reactions. Therefore, the use of anhydrous solvent and proper inert atmosphere techniques is critical for success.

Logical Workflow for Drug Candidate Synthesis

The synthesis of a complex drug candidate often involves a multi-step sequence where the products of the reactions described above serve as key intermediates. The following diagram illustrates a logical workflow for the synthesis of a hypothetical kinase inhibitor using this compound as a starting material.

Drug_Synthesis_Workflow A This compound B Suzuki-Miyaura Coupling (with Arylboronic Acid) A->B C Biaryl Nitrile Intermediate B->C D Buchwald-Hartwig Amination (with Heterocyclic Amine) C->D E Final Kinase Inhibitor Candidate D->E F Purification & Characterization (HPLC, NMR, MS) E->F

Caption: A representative workflow for the synthesis of a kinase inhibitor.

Conclusion

This compound is a powerful and versatile building block in medicinal chemistry, offering a reliable entry point for the synthesis of complex and biologically active molecules. Its strategic application, particularly in palladium-catalyzed cross-coupling reactions, enables the efficient construction of key structural motifs found in a wide range of therapeutic agents, including kinase and PARP inhibitors. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this valuable synthon in their drug discovery and development endeavors. By understanding the underlying principles of the chemical transformations and adhering to rigorous experimental techniques, scientists can unlock the full potential of this compound in the quest for novel and life-saving medicines.

References

  • Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore. Journal of medicinal chemistry, 53(22), 7902–7917. [Link]

  • Google Patents. (n.d.). WO2017103611A1 - Compounds useful as kinase inhibitors.
  • BenchChem. (2025). A Comparative Analysis of 2-(3-Fluorophenyl)benzonitrile and Its Isomers for Research and Development. BenchChem.
  • ResearchGate. (n.d.). Suzuki–Miyaura reaction of 2-bromobenzonitrile and various boronic.... Retrieved from [Link]

  • IndiaMART. (n.d.). 3 Bromo 2 Fluorobenzonitrile in Nellore, Coastal Drugs. Retrieved from [Link]

  • Google Patents. (n.d.). US7169791B2 - Inhibitors of tyrosine kinases.
  • Heilman, W. P., Battershell, R. D., Pyne, W. J., Goble, P. H., Magee, T. A., & Matthews, R. J. (1979). Synthesis and antiinflammatory evaluation of substituted isophthalonitriles, trimesonitriles, benzonitriles, and terephthalonitriles. Journal of medicinal chemistry, 22(8), 971–975. [Link]

  • BenchChem. (2025). Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Bromo-5-(trifluoromethyl)aniline. BenchChem.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-4'-fluoro-3'-methylbenzophenone. BenchChem.
  • Google Patents. (n.d.). WO2017032289A1 - Process for preparing parp inhibitor, crystalline forms, and uses thereof.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Google Patents. (n.d.). US9708319B1 - Synthesis of PARP inhibitor talazoparib.
  • Jahan, M. S., & Ali, M. A. (2023). Highlights on U.S. FDA-Approved Fluorinated Drugs over the Past Five Years (2018–2022). Journal of Medicinal Chemistry, 66(10), 6645–6674. [Link]

  • Mebrahtu, E., & Fresta, E. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(14), 5345. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Google Patents. (n.d.). CN103936622A - 5-bromo-2-fluorobenzonitrile synthesis method.
  • Zultanski, S. L., & Dudley, G. B. (2012). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. Organic letters, 14(19), 5098–5101. [Link]

  • Google Patents. (n.d.). WO2014140073A1 - Process for making benzoxazepin compounds.
  • Google Patents. (n.d.). US8008309B2 - Inhibitors of bruton's tyrosine kinase.
  • BenchChem. (2025). Application Notes and Protocols: Suzuki Coupling of 2-bromo-1H-pyrrole with Arylboronic Acids. BenchChem.
  • Google Patents. (n.d.). WO2012020008A1 - Inhibitors of bruton's tyrosine kinase.
  • Weed Science Society of America. (1970). Phytotoxic Properties of Substituted Benzonitriles and Derivatives. Weed Science, 18(5), 551-555. [Link]

  • El-Sayed, N. S., El-Bendary, E. R., El-Ashry, S. M., & El-Kerdawy, M. M. (2021). An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Arabian Journal of Chemistry, 14(1), 102891. [Link]

Sources

Application Notes and Protocols for Sonogashira Coupling with 2-Bromo-3-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Sonogashira Coupling in Complex Molecule Synthesis

The Sonogashira cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2] This powerful transformation, typically catalyzed by a palladium complex and a copper(I) co-catalyst, has proven indispensable in the synthesis of a diverse array of complex molecules, including pharmaceuticals, natural products, and advanced organic materials.[3] The reaction's utility is underscored by its tolerance of a wide range of functional groups and its often mild reaction conditions.[1]

This guide provides a detailed examination of the Sonogashira coupling as applied to 2-Bromo-3-fluorobenzonitrile, a substrate of significant interest in medicinal chemistry and drug development. The presence of electron-withdrawing fluorine and nitrile groups on the aromatic ring activates the C-Br bond towards oxidative addition, a crucial step in the catalytic cycle, while also presenting unique considerations for reaction optimization. These application notes offer both theoretical insights and practical, step-by-step protocols to empower researchers to successfully employ this versatile coupling reaction.

Mechanistic Insights: The Dual Catalytic Cycles of the Sonogashira Coupling

A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimizing the Sonogashira coupling. The process is generally accepted to proceed through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[2]

The Palladium Cycle:

  • Reductive Elimination and Catalyst Activation: The active Pd(0) catalyst is typically generated in situ from a Pd(II) precatalyst.

  • Oxidative Addition: The active Pd(0) species undergoes oxidative addition to the aryl bromide (this compound), forming a Pd(II) intermediate. This is often the rate-determining step.[4]

  • Transmetalation: The copper acetylide, formed in the copper cycle, transfers the alkyne group to the palladium center.

  • Reductive Elimination: The resulting di-organopalladium(II) complex undergoes reductive elimination to furnish the desired arylalkyne product and regenerate the active Pd(0) catalyst.

The Copper Cycle:

  • π-Alkyne Complex Formation: The copper(I) co-catalyst coordinates to the terminal alkyne, increasing the acidity of the terminal proton.

  • Deprotonation: A base, typically an amine, deprotonates the alkyne to form a copper acetylide intermediate. This species is then ready for transmetalation with the palladium complex.

An alternative, copper-free Sonogashira coupling , has also been developed to circumvent the formation of alkyne homocoupling byproducts (Glaser coupling), which can be a significant issue in the presence of copper and oxygen.[5] In this variation, the deprotonation of the alkyne and its subsequent coordination to the palladium center occur without the intermediacy of a copper acetylide.

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)L₂-Br Pd0->PdII_Aryl Oxidative Addition (Ar-Br) PdII_Alkynyl Ar-Pd(II)L₂(C≡CR) PdII_Aryl->PdII_Alkynyl Transmetalation PdII_Alkynyl->Pd0 Product Ar-C≡CR PdII_Alkynyl->Product Reductive Elimination Alkyne R-C≡C-H Cu_pi [Cu(C≡CR)]-π-complex Alkyne->Cu_pi Cu(I) Cu_acetylide Cu-C≡CR Cu_pi->Cu_acetylide Base Cu_acetylide->PdII_Aryl Base Base

Figure 1: Simplified catalytic cycles of the copper-catalyzed Sonogashira coupling.

Experimental Protocols

Two primary protocols are presented: a classical copper-catalyzed method and a copper-free alternative. The choice between them will depend on the specific alkyne, the desired purity of the product, and the tolerance of the starting materials to the reaction conditions.

Protocol 1: Copper-Catalyzed Sonogashira Coupling of this compound

This protocol is a robust starting point for the coupling of this compound with a variety of terminal alkynes.

Materials:

  • This compound

  • Terminal alkyne (e.g., phenylacetylene)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N), anhydrous

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • To a dry, nitrogen-flushed round-bottom flask, add this compound (1.0 equiv), Pd(PPh₃)₄ (0.03 equiv), and CuI (0.05 equiv).

  • Add anhydrous THF (5 mL per mmol of aryl bromide) and anhydrous Et₃N (2 mL per mmol of aryl bromide) via syringe.

  • Stir the mixture at room temperature for 5-10 minutes to ensure dissolution and catalyst activation.

  • Add the terminal alkyne (1.2 equiv) dropwise via syringe.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). For less reactive alkynes, gentle heating (40-60 °C) may be required.

  • Upon completion, dilute the reaction mixture with diethyl ether or ethyl acetate and filter through a pad of Celite® to remove the catalyst residues.

  • Wash the filtrate with saturated aqueous ammonium chloride solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired 2-(alkynyl)-3-fluorobenzonitrile.

Protocol 2: Copper-Free Sonogashira Coupling of this compound

This protocol is advantageous for substrates that are sensitive to copper or when alkyne homocoupling is a significant side reaction.

Materials:

  • This compound

  • Terminal alkyne (e.g., 1-hexyne)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]

  • Diisopropylamine (DIPA) or Cesium Carbonate (Cs₂CO₃)

  • Dimethylformamide (DMF), anhydrous

Procedure:

  • To a dry, nitrogen-flushed round-bottom flask, add this compound (1.0 equiv) and PdCl₂(PPh₃)₂ (0.05 equiv).

  • Add anhydrous DMF (5 mL per mmol of aryl bromide).

  • Add the terminal alkyne (1.5 equiv) via syringe.

  • Add diisopropylamine (3.0 equiv) or cesium carbonate (2.0 equiv) to the reaction mixture.

  • Heat the reaction to 60-80 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Experimental_Workflow start Start reagents Combine Aryl Bromide, Catalyst, Co-catalyst (if applicable), and Base in Solvent start->reagents alkyne Add Terminal Alkyne reagents->alkyne reaction Stir at RT or Heat (Monitor by TLC/LC-MS) alkyne->reaction workup Aqueous Workup (Filtration, Extraction, Washing) reaction->workup purification Purification (Column Chromatography) workup->purification product Characterize Pure Product purification->product

Figure 2: General experimental workflow for Sonogashira coupling.

Data Presentation: A Comparative Overview of Reaction Parameters

The following table summarizes typical reaction conditions for the Sonogashira coupling of electron-deficient aryl bromides, providing a useful reference for optimization.

ParameterCopper-Catalyzed ProtocolCopper-Free ProtocolRationale and Considerations
Palladium Catalyst Pd(PPh₃)₄ (1-5 mol%)PdCl₂(PPh₃)₂ (2-5 mol%), Pd(OAc)₂ + LigandPd(PPh₃)₄ is a common choice for its direct use as a Pd(0) source. Pd(II) precatalysts are often more air-stable.
Copper Co-catalyst CuI (2-10 mol%)NoneEssential for the classical mechanism but can promote alkyne homocoupling.
Base Et₃N, DIPACs₂CO₃, K₂CO₃, Amine basesAmine bases often act as both base and solvent. Inorganic bases are useful in copper-free systems.
Solvent THF, DMF, Toluene, DioxaneDMF, NMP, Acetonitrile, Water (with surfactants)Solvent choice can significantly impact reaction rate and yield.[2]
Temperature Room Temperature to 60 °C60 °C to 120 °CCopper-free protocols often require higher temperatures to facilitate the reaction.
Reaction Time 4-24 hours12-48 hoursDependent on the reactivity of the substrates and the reaction temperature.

Troubleshooting and Optimization

  • Low or No Conversion:

    • Catalyst Inactivity: Ensure the use of fresh, high-quality palladium catalyst and anhydrous, deoxygenated solvents.

    • Insufficient Base: The base is crucial for the deprotonation of the alkyne. An excess is often required.

    • Low Temperature: For less reactive substrates, increasing the reaction temperature may be necessary.

  • Formation of Side Products:

    • Alkyne Homocoupling (Glaser Coupling): This is a common side reaction in copper-catalyzed protocols, especially in the presence of oxygen. Ensure the reaction is performed under an inert atmosphere (nitrogen or argon). Alternatively, switch to a copper-free protocol.

    • Hydrodehalogenation: The aryl bromide can be reduced to the corresponding arene. This can be minimized by using a less reactive hydrogen source and carefully controlling the reaction temperature.

  • Purification Challenges:

    • Removal of Metal Residues: Filtering the reaction mixture through a pad of Celite® can help remove a significant portion of the palladium and copper residues. Further purification can be achieved using metal scavengers.

    • Chromatography: The polarity of the eluent for column chromatography should be carefully chosen based on the polarity of the product. The nitrile and fluorine substituents will increase the polarity of the product compared to a simple arylalkyne.

Conclusion

The Sonogashira coupling of this compound is a highly effective method for the synthesis of functionalized arylalkynes that are valuable precursors in drug discovery and materials science. By carefully selecting the reaction conditions, particularly the choice between a copper-catalyzed and a copper-free protocol, researchers can achieve high yields of the desired products. The protocols and insights provided in these application notes serve as a comprehensive guide for the successful implementation of this important transformation.

References

  • Doucet, H., & Hierso, J. C. (2007). Palladium-catalysed cross-coupling reactions (Suzuki, Stille, Sonogashira). In Modern Tools for the Synthesis of Complex Bioactive Molecules (pp. 21-89). Elsevier.
  • Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49.
  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical Reviews, 107(3), 874-922.
  • Chemistry LibreTexts. (2021). Sonogashira Coupling. Retrieved from [Link]

  • Li, J. J. (2009). Name reactions: A collection of detailed reaction mechanisms. Springer Science & Business Media.
  • Tykwinski, R. R. (2003). Evolution of the Sonogashira coupling reaction.
  • Wikipedia. (2023). Sonogashira coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Razafindrainibe, F., et al. (2018). Sonogashira Cross‐Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5‐and 6‐Alkynyl‐3‐fluoro‐2‐pyridinamidoximes. Chemistry–A European Journal, 24(48), 12564-12568.
  • Gelman, D., & Buchwald, S. L. (2003). A general and efficient catalyst system for the Sonogashira coupling of aryl chlorides.
  • Eckhardt, M., & Fu, G. C. (2003). The first applications of carbene ligands in cross-couplings of alkyl electrophiles: Sonogashira reactions of unactivated alkyl bromides and iodides. Journal of the American Chemical Society, 125(45), 13642-13643.
  • Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 3-Bromo-2-fluorobenzonitrile in Modern Pharmaceutical Synthesis. Retrieved from [Link]

  • NROChemistry. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
  • Soheili, A., et al. (2003). A mild, copper-free Sonogashira coupling of aryl bromides with terminal alkynes at room temperature. Organic Letters, 5(22), 4191-4194.
  • Liang, B., et al. (2005). Palladium-catalyzed Sonogashira coupling reaction of aryl chlorides with terminal alkynes. The Journal of Organic Chemistry, 70(1), 391-393.
  • Hundertmark, T., et al. (2000). Pd (PhCN) 2 Cl 2/P (t-Bu) 3: a versatile catalyst for Sonogashira reactions of aryl bromides at room temperature. Organic Letters, 2(12), 1729-1731.
  • Lipshutz, B. H., Chung, D. W., & Rich, B. (2008). Sonogashira couplings of aryl bromides: room temperature, water only, no copper. Organic Letters, 10(17), 3793-3796.
  • Alami, M., Ferri, F., & Linstrumelle, G. (1993). An efficient copper-free palladium-catalyzed cross-coupling reaction of terminal alkynes with vinyl and aryl halides or triflates. Tetrahedron Letters, 34(40), 6403-6406.

Sources

Application Notes and Protocols for the Heck Reaction of 2-Bromo-3-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides a detailed exploration of the Heck reaction conditions tailored for the coupling of 2-bromo-3-fluorobenzonitrile with various olefins. This application note is designed for researchers, scientists, and professionals in drug development, offering in-depth technical insights, a robust experimental protocol, and a thorough examination of the mechanistic nuances associated with this specific transformation. By elucidating the causal relationships behind experimental choices, this document serves as a practical and authoritative resource for the synthesis of complex, fluorinated organic molecules.

Introduction: The Strategic Importance of the Heck Reaction

The Palladium-catalyzed Heck reaction, or Mizoroki-Heck reaction, stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds through the coupling of unsaturated halides with alkenes.[1] Its discovery, recognized with the 2010 Nobel Prize in Chemistry awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki, has revolutionized the synthesis of a vast array of complex molecules, including pharmaceuticals, agrochemicals, and advanced materials.[1] The reaction's broad functional group tolerance and relatively mild conditions make it a highly versatile tool for medicinal chemists and process developers.[2]

The substrate at the heart of this guide, this compound, presents a unique set of electronic and steric challenges. The presence of two electron-withdrawing groups, a nitrile (-CN) and a fluorine (-F), significantly influences the reactivity of the aryl bromide. Generally, electron-withdrawing substituents can enhance the rate of oxidative addition, a key step in the Heck catalytic cycle.[3] However, the substitution pattern also dictates the potential for side reactions and may necessitate careful optimization of the catalytic system. This guide aims to provide a clear and logical framework for successfully navigating these challenges.

The Heck Catalytic Cycle: A Mechanistic Overview

A foundational understanding of the Heck reaction mechanism is paramount for rational protocol design and troubleshooting. The catalytic cycle, illustrated below, is generally accepted to proceed through a sequence of elementary steps involving a palladium(0) active species.

Heck_Reaction_Mechanism Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd ArPdX Ar-Pd(II)L₂(X) OxAdd->ArPdX Coord Alkene Coordination ArPdX->Coord AlkeneComplex [Ar-Pd(II)L₂(X)]·(Alkene) Coord->AlkeneComplex MigIns Migratory Insertion AlkeneComplex->MigIns AlkylPd R-CH₂-CH(Ar)-Pd(II)L₂(X) MigIns->AlkylPd BetaElim β-Hydride Elimination AlkylPd->BetaElim ProductComplex [HPd(II)L₂(X)]·(Product) BetaElim->ProductComplex RedElim Reductive Elimination ProductComplex->RedElim Product Product ProductComplex->Product RedElim->Pd0 BaseH [Base-H]⁺X⁻ RedElim->BaseH ArX Ar-X (this compound) ArX->OxAdd Alkene Alkene Alkene->Coord Base Base Base->RedElim Experimental_Workflow A 1. Reaction Setup (Reactants, Catalyst, Base) B 2. Inert Atmosphere (Evacuate/Backfill) A->B C 3. Solvent & Reactant Addition (DMF, Styrene) B->C D 4. Reaction (Heating & Stirring) C->D E 5. Work-up (Cooling & Dilution) D->E F 6. Extraction (Ethyl Acetate/Water) E->F G 7. Washing & Drying (Brine, MgSO₄) F->G H 8. Purification (Column Chromatography) G->H I Final Product H->I

Sources

Application Notes & Protocols: Strategic Synthesis of Pharmaceutical Intermediates from 2-Bromo-3-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Bromo-3-fluorobenzonitrile has emerged as a highly versatile and strategic building block in modern medicinal chemistry. Its unique trifunctional arrangement—a reactive bromine atom for cross-coupling, a modulating fluorine atom, and a versatile nitrile group—provides a powerful platform for the synthesis of complex molecular architectures. This guide provides an in-depth exploration of its synthetic utility, focusing on cornerstone reactions for drug development, such as palladium-catalyzed cross-coupling and nucleophilic aromatic substitution. We present detailed, field-proven protocols, mechanistic insights, and data-driven examples to empower researchers in the synthesis of next-generation therapeutics, particularly in the domain of kinase inhibitors.

Strategic Importance in Drug Discovery

The molecular architecture of this compound (CAS: 840481-82-5) is of significant interest to pharmaceutical development.[1] Each functional group serves a distinct, strategic purpose:

  • The Bromo Group (Br): Positioned at C2, this atom is the primary handle for derivatization. It is highly amenable to a suite of palladium-catalyzed cross-coupling reactions, which are fundamental for constructing the carbon-carbon and carbon-nitrogen bonds that form the backbone of many active pharmaceutical ingredients (APIs).[1]

  • The Fluoro Group (F): Located at C3, the fluorine atom exerts a powerful influence on the molecule's electronic properties. In the final drug candidate, fluorine substitution can significantly enhance metabolic stability, improve bioavailability by increasing lipophilicity, and modulate binding affinity to the target protein.[1]

  • The Nitrile Group (CN): The benzonitrile moiety is a common feature in many kinase inhibitors, often interacting with the hinge region of the ATP-binding site.[2] Beyond this, it can be chemically transformed into other critical functional groups, such as a primary amine (via reduction) or a carboxylic acid (via hydrolysis), offering further avenues for scaffold diversification.

This combination makes this compound a sought-after intermediate for synthesizing drugs targeting a wide range of diseases, including cancer and inflammatory disorders.[1][3]

G cluster_start Starting Material cluster_reactions Key Synthetic Transformations cluster_products Intermediate Scaffolds cluster_final Target Molecules Start This compound Suzuki Suzuki-Miyaura (C-C Bond Formation) Start->Suzuki R-B(OH)₂ Pd Catalyst Buchwald Buchwald-Hartwig (C-N Bond Formation) Start->Buchwald R₂NH Pd Catalyst SNAr SNAr (C-O/C-N Bond Formation) Start->SNAr Nu⁻ (e.g., RO⁻) Base Biaryl Biaryl Nitriles Suzuki->Biaryl Arylamine Arylamine Nitriles Buchwald->Arylamine Phenoxy Phenoxy Nitriles SNAr->Phenoxy API Kinase Inhibitors & Other APIs Biaryl->API Arylamine->API Phenoxy->API

Caption: Synthetic utility of this compound.

Core Synthetic Protocols

The following sections detail validated protocols for the most critical transformations of this compound.

Suzuki-Miyaura Cross-Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between an organohalide and an organoboron compound.[4][5] For this compound, this reaction is the principal method for introducing aryl or heteroaryl substituents, creating complex biaryl scaffolds.

Mechanistic Insight: The reaction proceeds via a catalytic cycle involving a Palladium(0) species. The cycle consists of three key steps: (1) Oxidative Addition of the aryl bromide to the Pd(0) center, forming a Pd(II) complex; (2) Transmetalation , where the organic group from the activated boronic acid is transferred to the palladium center; and (3) Reductive Elimination , which forms the new C-C bond and regenerates the Pd(0) catalyst.[4] The base is crucial for activating the organoboron species to facilitate transmetalation.[6]

G cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII_Aryl Ar-Pd(II)L₂(Br) Pd0->PdII_Aryl Ar-Br OxAdd->PdII_Aryl OxAdd_label Oxidative Addition Transmetal Transmetalation PdII_Biaryl Ar-Pd(II)L₂(R) PdII_Aryl->PdII_Biaryl R-B(OH)₂ Base Transmetal->PdII_Biaryl Transmetal_label Transmetalation PdII_Biaryl->Pd0 RedElim Reductive Elimination Product Ar-R PdII_Biaryl->Product RedElim->Product RedElim_label Reductive Elimination Product->Pd0

Caption: Simplified Suzuki-Miyaura catalytic cycle.

Experimental Protocol: Synthesis of 2'-Fluoro-5'-cyano-[1,1'-biphenyl]-3-carboxylic acid

This protocol describes a typical Suzuki coupling reaction.

Reagent/MaterialM.W. ( g/mol )Amount (mmol)EquivalentsQuantity
This compound200.011.01.0200 mg
3-Carboxyphenylboronic acid165.931.21.2199 mg
Tetrakis(triphenylphosphine)palladium(0)1155.560.050.0558 mg
Potassium Carbonate (K₂CO₃)138.212.02.0276 mg
1,4-Dioxane---8 mL
Water (degassed)---2 mL

Procedure:

  • Setup: To a flame-dried round-bottom flask or microwave vial, add this compound (1.0 eq), 3-carboxyphenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).[7]

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times. This is critical to prevent oxidation of the Pd(0) catalyst.

  • Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst (0.05 eq).[7] Subsequently, add the degassed solvent mixture (1,4-Dioxane/Water 4:1).[7]

  • Reaction: Heat the reaction mixture to 90-100 °C and stir vigorously for 4-12 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.[7]

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming carbon-nitrogen bonds, a transformation that is often challenging using classical methods.[8][9] It allows for the coupling of aryl halides with a vast range of primary and secondary amines, making it indispensable for synthesizing arylamine moieties found in many kinase inhibitors.

Mechanistic Insight: Similar to the Suzuki coupling, the reaction begins with the Oxidative Addition of the aryl bromide to the Pd(0) catalyst.[8] The resulting Pd(II) complex then undergoes reaction with the amine in the presence of a strong, non-nucleophilic base (e.g., sodium tert-butoxide) to form a palladium amido complex. The final Reductive Elimination step forms the C-N bond of the product and regenerates the Pd(0) catalyst.[8] The choice of phosphine ligand is critical and is often a sterically hindered, electron-rich ligand that promotes the reductive elimination step.[8][10]

Experimental Protocol: Synthesis of 2-Fluoro-6-(piperidin-1-yl)benzonitrile

This protocol details a representative Buchwald-Hartwig amination.

Reagent/MaterialM.W. ( g/mol )Amount (mmol)EquivalentsQuantity
This compound200.011.01.0200 mg
Piperidine85.151.21.2102 mg (118 µL)
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)915.720.020.0218 mg
Xantphos578.680.040.0423 mg
Sodium tert-butoxide (NaOtBu)96.101.41.4135 mg
Toluene (anhydrous)---10 mL

Procedure:

  • Setup: To a flame-dried Schlenk tube, add the palladium pre-catalyst (Pd₂(dba)₃, 0.02 eq), the ligand (Xantphos, 0.04 eq), and sodium tert-butoxide (1.4 eq).[7]

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with Argon three times.

  • Reagent Addition: Add anhydrous toluene, followed by this compound (1.0 eq) and piperidine (1.2 eq) via syringe.

  • Reaction: Heat the reaction mixture to 100-110 °C and stir for 12-24 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Filter the mixture through a pad of Celite®, washing the pad with ethyl acetate.[7]

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by column chromatography on silica gel to yield the desired 2-fluoro-6-(piperidin-1-yl)benzonitrile.

Nucleophilic Aromatic Substitution (SNAr): C-O Bond Formation

While the bromine atom is the primary site for cross-coupling, the fluorine atom can also be displaced via a Nucleophilic Aromatic Substitution (SNAr) mechanism. This reaction requires a strong nucleophile and proceeds through a high-energy intermediate known as a Meisenheimer complex.[11]

Mechanistic Insight: The SNAr reaction is a two-step addition-elimination process.[12] First, a nucleophile attacks the carbon atom bearing the leaving group (fluorine), forming a resonance-stabilized anionic intermediate (Meisenheimer complex).[11] In the second, faster step, the leaving group is expelled, restoring aromaticity. For this reaction to be facile, the aromatic ring must be "activated" by electron-withdrawing groups (like the nitrile group) positioned ortho or para to the leaving group, as this stabilizes the negative charge of the intermediate.[12] Counterintuitively, fluoride is an excellent leaving group in SNAr because the rate-determining step is the initial nucleophilic attack. The high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon highly electrophilic and accelerating this first step.[12][13]

Experimental Protocol: Synthesis of 3-Bromo-2-(benzyloxy)benzonitrile

This protocol is adapted from a procedure described in patent literature and demonstrates the displacement of the fluorine atom.[14]

Reagent/MaterialM.W. ( g/mol )Amount (mmol)EquivalentsQuantity
This compound200.0150.01.010.0 g
Benzyl alcohol108.1460.01.26.49 g (6.21 mL)
Sodium Hydride (60% in oil)40.0060.01.22.40 g
Dimethylformamide (DMF)---80 mL

Procedure:

  • Alkoxide Formation: To a flask containing sodium hydride (1.2 eq) suspended in DMF (60 mL) at 0 °C, slowly add benzyl alcohol (1.2 eq) over 5 minutes. Stir the mixture at 0 °C for 30 minutes to form the sodium benzoxide nucleophile.[14]

  • SNAr Reaction: Add a solution of this compound (1.0 eq) in DMF (20 mL) to the reaction mixture.[14]

  • Reaction: Warm the mixture to room temperature and then heat to 80 °C for 2 hours.[14]

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature. Quench carefully with water and extract with ethyl acetate (150 mL). Wash the organic layer with water (150 mL) and brine (150 mL).[14]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by recrystallization from an ethyl acetate/hexanes mixture to yield the title compound.[14]

G Start This compound + RO⁻ TransitionState [Transition State]‡ Start->TransitionState Step 1: Addition (Rate-Determining) Intermediate Meisenheimer Complex (Anionic Intermediate) TransitionState->Intermediate Product 3-Bromo-2-(alkoxy)benzonitrile + F⁻ Intermediate->Product Step 2: Elimination (Fast)

Caption: SNAr Addition-Elimination workflow.

Synthesis of Starting Material

For laboratories preferring to synthesize the starting material, this compound can be prepared from 3-bromo-2-fluorobenzoic acid in a two-step sequence.[3]

Protocol: Two-Step Synthesis of this compound

Step 1: Preparation of 3-bromo-2-fluorobenzamide

  • In a round-bottom flask, suspend 3-bromo-2-fluorobenzoic acid (1.0 eq) in Dichloromethane (DCM).

  • Add thionyl chloride (SOCl₂, 2.0 eq) and stir at room temperature for 1 hour to form the acid chloride.

  • Carefully add aqueous ammonia solution and stir vigorously for 2 hours.

  • Extract the product with ethyl acetate, wash the combined organic layers with water, dry over Na₂SO₄, and concentrate.

  • Purify by silica gel chromatography to obtain 3-bromo-2-fluorobenzamide (Typical Yield: ~75%).[3]

Step 2: Dehydration to this compound

  • Dissolve 3-bromo-2-fluorobenzamide (1.0 eq) in a suitable solvent like diethyl ether.

  • Add pyridine (5.0 eq) followed by trifluoroacetic anhydride (TFAA, 2.0 eq).[3]

  • Stir at room temperature for 4 hours.

  • Wash the reaction mixture with water, extract with ethyl acetate, dry the organic phase, and concentrate.

  • Purify by silica gel chromatography to yield this compound (Typical Yield: ~42%).[3]

Conclusion

This compound is a powerful and versatile intermediate whose strategic value is realized through high-efficiency transformations like the Suzuki-Miyaura coupling and Buchwald-Hartwig amination. The protocols and mechanistic discussions provided herein serve as a robust guide for researchers and drug development professionals. By mastering these core reactions, chemists can rapidly assemble diverse libraries of complex molecules, accelerating the discovery and development of novel pharmaceutical agents.

References

  • The Role of 3-Bromo-2-fluorobenzonitrile in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available from: [Link]

  • Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors. PubMed. Available from: [Link]

  • Buchwald-Hartwig Amination. ACS Green Chemistry Institute Pharmaceutical Roundtable. Available from: [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. Available from: [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available from: [Link]

  • Synthesis of 3-Fluoro-4-(hydroxymethyl)benzonitrile via Photobromination: Enabling Manufacturing Pathways for Danuglipron Starting Materials. ACS Publications. Available from: [Link]

  • 5-bromo-2-fluorobenzonitrile synthesis method. Google Patents.
  • Buchwald-Hartwig Amination Reaction. YouTube. Available from: [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available from: [Link]

  • Suzuki reaction. Wikipedia. Available from: [Link]

  • Nucleophilic Aromatic Substitution. YouTube. Available from: [Link]

  • Suzuki–Miyaura reaction of 2-bromobenzonitrile and various boronic acids. ResearchGate. Available from: [Link]

  • 15.4: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. Available from: [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Available from: [Link]

  • Substituted nucleoside derivatives useful as anticancer agents. Google Patents.
  • Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. National Institutes of Health (NIH). Available from: [Link]

  • Nucleophilic Aromatic Substitution EXPLAINED! YouTube. Available from: [Link]

  • PROCESS FOR MAKING BENZOXAZEPIN COMPOUNDS. Google Patents.
  • The synthesis of novel kinase inhibitors using click chemistry. Semantic Scholar. Available from: [Link]

  • Suzuki Coupling I Common Byproducts in Suzuki Coupling. YouTube. Available from: [Link]

  • Drug Discovery Patents. Charles River Laboratories. Available from: [Link]

Sources

The Strategic Application of 2-Bromo-3-fluorobenzonitrile in the Synthesis of Advanced Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of a Halogenated Aromatic Building Block

In the competitive landscape of agrochemical research and development, the demand for novel active ingredients with enhanced efficacy, improved safety profiles, and novel modes of action is relentless. 2-Bromo-3-fluorobenzonitrile, a strategically substituted aromatic compound, has emerged as a valuable intermediate in the synthesis of complex agrochemical scaffolds. Its unique trifunctional arrangement—a bromine atom, a fluorine atom, and a nitrile group—provides a versatile platform for a variety of chemical transformations. The presence of both bromine and fluorine imparts specific electronic properties and offers multiple reaction sites, making it a sought-after precursor for a new generation of herbicides, fungicides, and insecticides.[1] This guide provides a detailed exploration of the application of this compound in agrochemical synthesis, with a focus on the construction of phenylpyrazole-based active ingredients.

Core Application: A Gateway to Phenylpyrazole Agrochemicals

The N-phenylpyrazole scaffold is a cornerstone in modern agrochemical design, found in a wide array of commercial products.[2] These compounds are known to exhibit potent biological activity, often by targeting the nervous systems of insects or inhibiting key enzymes in fungi and weeds.[2][3] this compound serves as an excellent starting material for the synthesis of highly functionalized N-phenylpyrazoles. The bromine atom can be utilized in cross-coupling reactions, while the nitrile group can be transformed into various functionalities. The fluorine atom can enhance the metabolic stability and binding affinity of the final molecule.

A key synthetic strategy involves the reaction of a substituted hydrazine with a 1,3-dicarbonyl compound to form the pyrazole ring.[4][5] In the context of utilizing this compound, a plausible and efficient pathway to a core intermediate for further elaboration is outlined below.

Synthesis of a Key Phenylpyrazole Intermediate

A representative synthesis of a 1-(2-bromo-3-fluorophenyl)-pyrazole intermediate, a versatile scaffold for further derivatization into a range of potential agrochemicals, is presented. This protocol is based on well-established pyrazole synthesis methodologies.[2]

Experimental Protocol: Synthesis of 1-(2-Bromo-3-fluorophenyl)-5-methyl-1H-pyrazole-3-carboxylic Acid

This protocol details a two-step process starting from this compound to generate a key pyrazole intermediate.

Step 1: Synthesis of 2-Bromo-3-fluorophenylhydrazine

Causality of Experimental Choices: The reduction of the diazonium salt derived from the corresponding aniline is a standard and effective method for the preparation of arylhydrazines. The use of stannous chloride in concentrated hydrochloric acid provides a robust and high-yielding reduction.

  • Materials:

    • 2-Bromo-3-fluoroaniline

    • Concentrated Hydrochloric Acid

    • Sodium Nitrite

    • Stannous Chloride Dihydrate

    • Sodium Hydroxide

    • Diethyl Ether

  • Procedure:

    • In a three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 2-bromo-3-fluoroaniline (1 equivalent) in concentrated hydrochloric acid.

    • Cool the mixture to 0-5 °C in an ice-salt bath.

    • Slowly add a solution of sodium nitrite (1.05 equivalents) in water dropwise, maintaining the temperature below 5 °C.

    • Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.

    • In a separate flask, prepare a solution of stannous chloride dihydrate (3 equivalents) in concentrated hydrochloric acid and cool it to 0 °C.

    • Slowly add the diazonium salt solution to the stannous chloride solution, keeping the temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.

    • Cool the mixture in an ice bath and basify by the slow addition of a concentrated sodium hydroxide solution until the pH is approximately 10.

    • Extract the product with diethyl ether (3 x 100 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-bromo-3-fluorophenylhydrazine.

Step 2: Cyclization to form 1-(2-Bromo-3-fluorophenyl)-5-methyl-1H-pyrazole-3-carboxylic Acid

Causality of Experimental Choices: The condensation of the synthesized hydrazine with a 1,3-dicarbonyl compound, in this case, ethyl 2,4-dioxovalerate, is a classic Knorr pyrazole synthesis. The subsequent hydrolysis of the ester provides the carboxylic acid, a key functional handle for further modifications, such as amide coupling to generate insecticidal diamides.

  • Materials:

    • 2-Bromo-3-fluorophenylhydrazine (from Step 1)

    • Ethyl 2,4-dioxovalerate

    • Ethanol

    • Sodium Hydroxide

    • Hydrochloric Acid

  • Procedure:

    • Dissolve 2-bromo-3-fluorophenylhydrazine (1 equivalent) and ethyl 2,4-dioxovalerate (1.1 equivalents) in ethanol in a round-bottom flask.

    • Reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Once the reaction is complete, cool the mixture to room temperature and add a solution of sodium hydroxide (2.5 equivalents) in water.

    • Heat the mixture to reflux for an additional 2 hours to hydrolyze the ester.

    • Cool the reaction mixture in an ice bath and acidify with concentrated hydrochloric acid to a pH of 2-3 to precipitate the product.

    • Filter the solid, wash with cold water, and dry under vacuum to obtain 1-(2-bromo-3-fluorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid.

Data Summary
CompoundMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)
2-Bromo-3-fluorophenylhydrazineC₆H₆BrFN₂205.0380-90
1-(2-Bromo-3-fluorophenyl)-5-methyl-1H-pyrazole-3-carboxylic AcidC₁₁H₈BrFN₂O₂301.1075-85

Visualization of the Synthetic Workflow

Synthetic_Workflow cluster_start Starting Material cluster_step1 Step 1: Hydrazine Synthesis cluster_step2 Step 2: Pyrazole Formation & Hydrolysis cluster_product Key Intermediate 2-Bromo-3-fluoroaniline 2-Bromo-3-fluoroaniline Diazotization Diazotization 2-Bromo-3-fluoroaniline->Diazotization 1. HCl, NaNO2 2. SnCl2, HCl Reduction Reduction 2-Bromo-3-fluorophenylhydrazine 2-Bromo-3-fluorophenylhydrazine Reduction->2-Bromo-3-fluorophenylhydrazine Cyclocondensation Cyclocondensation 2-Bromo-3-fluorophenylhydrazine->Cyclocondensation Ethyl 2,4-dioxovalerate, Ethanol, Reflux Hydrolysis Hydrolysis Cyclocondensation->Hydrolysis NaOH, H2O, Reflux Final_Product 1-(2-Bromo-3-fluorophenyl)-5-methyl-1H-pyrazole-3-carboxylic Acid Hydrolysis->Final_Product HCl

Caption: Synthetic workflow for the preparation of a key pyrazole intermediate.

Further Synthetic Transformations and Applications

The strategic positioning of the bromo, fluoro, and nitrile functionalities in this compound opens up a plethora of synthetic possibilities for creating diverse agrochemical candidates.

  • Suzuki-Miyaura Cross-Coupling: The bromine atom on the phenyl ring is amenable to palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[6] This allows for the introduction of various aryl or heteroaryl groups, which is a common strategy in the design of modern agrochemicals to modulate the biological activity and spectrum of the final compound.

  • Nucleophilic Aromatic Substitution: The fluorine atom, activated by the electron-withdrawing nitrile group, can undergo nucleophilic aromatic substitution.[7] This enables the introduction of a wide range of nucleophiles, such as alcohols, thiols, and amines, to further functionalize the aromatic ring and explore structure-activity relationships.

  • Transformation of the Nitrile Group: The nitrile group itself is a versatile functional handle. It can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, providing additional points for molecular diversification.

Conclusion

This compound is a highly valuable and versatile building block in the synthesis of advanced agrochemicals. Its unique substitution pattern provides multiple reactive sites for the construction of complex molecular architectures, particularly the privileged N-phenylpyrazole scaffold. The protocols and synthetic strategies outlined in this guide demonstrate the potential of this intermediate to contribute to the discovery and development of the next generation of high-performing and environmentally conscious crop protection solutions. Researchers and scientists in the agrochemical industry are encouraged to explore the full potential of this and related halogenated benzonitriles in their synthetic programs.

References

  • Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. PMC - NIH. (2022-09-23). Available from: [Link]

  • Agrochemical composition. Google Patents.
  • Recent highlights in the synthesis and biological significance of pyrazole derivatives. NIH. Available from: [Link]

  • Aqueous suspension of an agrochemical. Google Patents.
  • Synthesis of new N-phenylpyrazole derivatives with potent antimicrobial activity. PubMed. (2008-04-15). Available from: [Link]

  • Aqueous suspension of an agrochemical. Google Patents.
  • Liquid crystal agrochemical formulations. Google Patents.
  • Surface-active polymers - agricultural applications. Google Patents.
  • Suzuki–Miyaura reaction of 2-bromobenzonitrile and various boronic... ResearchGate. Available from: [Link]

  • Preparation of pyrazole compounds by reaction with hydrazine without concomitant dehydroxylation. ResearchGate. Available from: [Link]

  • (PDF) Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. ResearchGate. (2024-06-09). Available from: [Link]

  • PYRAZOLE CHEMISTRY IN CROP PROTECTION. LOCKSS. (2007-03-27). Available from: [Link]

  • 194 recent advances in the synthesis of new pyrazole derivatives. Available from: [Link]

  • Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. PMC - NIH. (2021-03-04). Available from: [Link]

  • Synthesis of new N-phenylpyrazole derivatives with potent antimicrobial activity. ResearchGate. (2025-08-06). Available from: [Link]

  • The Role of 3-Bromo-2-fluorobenzonitrile in Modern Pharmaceutical Synthesis. Available from: [Link]

Sources

Application Notes and Protocols for Photoredox Catalysis with 2-Bromo-3-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Versatile Building Block

2-Bromo-3-fluorobenzonitrile is a valuable synthetic intermediate in drug discovery and materials science.[1] Its unique substitution pattern—a cyano group, a fluorine atom, and a bromine atom—offers multiple handles for molecular elaboration. The bromine atom, in particular, serves as a prime site for carbon-carbon and carbon-heteroatom bond formation. Traditional cross-coupling methods often require harsh conditions, limiting their compatibility with complex molecules. Visible-light photoredox catalysis emerges as a powerful alternative, enabling the activation of aryl halides under exceptionally mild conditions, thus preserving sensitive functional groups and expanding synthetic possibilities.[2][3]

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for leveraging photoredox catalysis to functionalize this compound. We will delve into the underlying principles, provide step-by-step experimental procedures for key transformations, and offer expert insights to ensure successful implementation.

Core Principles: Generating Aryl Radicals from Aryl Bromides

Photoredox catalysis initiates chemical transformations by harnessing the energy of visible light to generate highly reactive radical intermediates via single-electron transfer (SET) processes.[4] For an aryl bromide like this compound, the key step is the generation of the corresponding 2-cyano-6-fluorophenyl radical. This is typically achieved through a reductive quenching cycle of a photocatalyst (PC).

The general mechanism proceeds as follows:

  • Excitation: The photocatalyst absorbs a photon of visible light, promoting it to an excited state (PC*), which is both a more potent oxidant and reductant than its ground state.

  • Reductive Quenching: A sacrificial electron donor (e.g., an amine) reduces the excited photocatalyst (PC*) to its radical anion form (PC•⁻), which is a powerful single-electron reductant.

  • Aryl Radical Generation: The highly reducing PC•⁻ transfers an electron to the aryl bromide (Ar-Br), leading to the formation of a radical anion intermediate (Ar-Br•⁻). This intermediate rapidly fragments to yield the desired aryl radical (Ar•) and a bromide anion (Br⁻).[5][6]

  • Catalyst Regeneration: The oxidized electron donor is typically consumed in the reaction, while the photocatalyst is regenerated, completing the catalytic cycle.

This aryl radical is a versatile intermediate that can be trapped in a variety of subsequent bond-forming reactions.[7]

G PC Photocatalyst (PC) Ground State PC_star Excited State (PC*) PC->PC_star Visible Light (hν) PC_red Reduced Catalyst (PC•⁻) PC_star->PC_red + Donor Donor Electron Donor (e.g., Amine) PC_red->PC + Ar-Br ArBr This compound (Ar-Br) Donor_ox Oxidized Donor (Donor•⁺) ArBr_rad Ar-Br•⁻ ArBr->ArBr_rad + e⁻ Ar_rad Aryl Radical (Ar•) ArBr_rad->Ar_rad Br_ion Br⁻ ArBr_rad->Br_ion Product Product Formation Ar_rad->Product

Figure 1. General mechanism for aryl radical generation via a reductive quenching cycle.

Application Note 1: Dual Photoredox/Nickel-Catalyzed C(sp²)–C(sp³) Cross-Coupling

A highly effective strategy for forming C(sp²)–C(sp³) bonds involves the synergistic combination of photoredox catalysis with nickel catalysis.[8] This dual catalytic system enables the coupling of aryl halides with a wide range of partners, such as potassium alkyltrifluoroborates.[9] The photocatalyst generates the aryl radical, which is then intercepted by a low-valent nickel complex. The resulting aryl-nickel species can then undergo transmetalation and reductive elimination to forge the new C-C bond.

Protocol: Coupling of this compound with Potassium Isopropyltrifluoroborate

This protocol describes a general procedure for the C(sp³)-alkylation of this compound.

Materials:

  • This compound (1.0 equiv)

  • Potassium isopropyltrifluoroborate (1.5 equiv)

  • NiCl₂·glyme (5 mol%)

  • 4,4'-Di-tert-butyl-2,2'-bipyridine (dtbbpy) (5.5 mol%)

  • fac-[Ir(ppy)₃] (Iridium(III) tris(2-phenylpyridine)) (1 mol%)

  • 2,6-Lutidine (2.0 equiv)

  • Degassed Acetonitrile (MeCN) (to 0.1 M)

  • Inert atmosphere glovebox or Schlenk line

  • Blue LED light source (e.g., 450 nm)

Procedure:

  • Reaction Setup: Inside an inert atmosphere glovebox, add NiCl₂·glyme (0.05 equiv) and dtbbpy (0.055 equiv) to an oven-dried vial equipped with a magnetic stir bar. Add acetonitrile and stir for 15 minutes to allow for pre-complexation of the nickel catalyst.

  • Reagent Addition: To the vial, add this compound (1.0 equiv), potassium isopropyltrifluoroborate (1.5 equiv), and fac-[Ir(ppy)₃] (0.01 equiv).

  • Solvent and Base: Add the remaining volume of degassed acetonitrile to achieve a final concentration of 0.1 M with respect to the aryl bromide. Finally, add 2,6-lutidine (2.0 equiv).

  • Reaction Execution: Seal the vial tightly with a screw cap containing a PTFE septum. Remove the vial from the glovebox and place it on a magnetic stir plate. Irradiate the reaction mixture with a blue LED light source, ensuring the vial is approximately 5-10 cm away. Use a fan to maintain the reaction temperature near room temperature.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Typical reaction times range from 12 to 24 hours.

  • Workup: Upon completion, quench the reaction by adding an equal volume of saturated aqueous NH₄Cl solution. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 3-fluoro-2-isopropylbenzonitrile.

G cluster_photo Photoredox Cycle cluster_nickel Nickel Cycle PC Ir(III) PC_star *Ir(III) PC->PC_star PC_red Ir(II) PC_star->PC_red + Donor Donor Base PC_red->PC − e⁻ Ni0 Ni(0)L₂ PC_red->Ni0 SET to Ni(II) or Ar-Br Donor_ox Base•⁺ NiII_Ar Ar-Ni(II)L₂-Br Ni0->NiII_Ar + Ar-Br (Oxidative Addition) ArBr Ar-Br NiII_Alkyl Ar-Ni(II)L₂-Alkyl NiII_Ar->NiII_Alkyl + Alkyl-BF₃K (Transmetalation) AlkylBF3K Alkyl-BF₃K NiII_Alkyl->Ni0 Reductive Elimination Product Ar-Alkyl NiII_Alkyl->Product

Figure 2. Catalytic cycles for dual photoredox/nickel cross-coupling.

Application Note 2: Metal-Free Photoredox-Catalyzed C-H Arylation

Photoredox catalysis can directly forge C-C bonds by coupling the aryl radical generated from this compound with electron-rich (hetero)arenes in a Minisci-type reaction.[7][10] This approach avoids the use of a transition metal co-catalyst, offering a complementary and often more economical synthetic route.[11]

Protocol: C-H Arylation of Pyrrole with this compound

This protocol outlines a general procedure for the direct C-H arylation of an electron-rich heterocycle.

Materials:

  • This compound (1.0 equiv)

  • Pyrrole (3.0 equiv)

  • Organic Photocatalyst (e.g., 4CzIPN) (2 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • Degassed Dimethyl Sulfoxide (DMSO) (to 0.1 M)

  • Inert atmosphere glovebox or Schlenk line

  • Blue LED light source (e.g., 450 nm)

Procedure:

  • Reaction Setup: In an oven-dried vial under an inert atmosphere, combine this compound (1.0 equiv), 4CzIPN (0.02 equiv), and K₂CO₃ (2.0 equiv).

  • Reagent Addition: Add degassed DMSO to achieve a final concentration of 0.1 M. Then, add pyrrole (3.0 equiv) via syringe.

  • Reaction Execution: Seal the vial and irradiate with a blue LED light source while stirring vigorously at room temperature. A cooling fan is recommended to prevent heating.

  • Monitoring: Follow the consumption of the starting material via TLC or LC-MS. Reactions are typically complete within 16-36 hours.

  • Workup: Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3x). Combine the organic layers, wash with water (2x) to remove DMSO, then wash with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired 2-(1H-pyrrol-2-yl)-3-fluorobenzonitrile.

G Start Prepare Reaction Vial (Ar-Br, PC, Base) AddSolv Add Degassed Solvent (e.g., DMSO) Start->AddSolv AddHet Add Coupling Partner (e.g., Pyrrole) AddSolv->AddHet Seal Seal Vial & Purge with Inert Gas AddHet->Seal Irradiate Irradiate with Blue LEDs (Stir at RT) Seal->Irradiate Monitor Monitor Progress (TLC / LC-MS) Irradiate->Monitor Monitor->Irradiate Incomplete Workup Aqueous Workup & Extraction Monitor->Workup Complete Purify Column Chromatography Workup->Purify Product Isolated Product Purify->Product

Figure 3. Experimental workflow for photoredox-catalyzed C-H arylation.

Data Summary and Optimization

The success of photoredox reactions with this compound depends on the careful selection of reaction parameters. The following table summarizes typical conditions for the protocols described.

ParameterProtocol 1: Ni-Dual CatalysisProtocol 2: C-H ArylationExpert Insight & Causality
Photocatalyst fac-[Ir(ppy)₃]4CzIPN (or other organic PC)Iridium catalysts are robust and well-suited for dual catalysis.[12] Organic PCs are often cheaper and can be more effective in metal-free systems.[4]
Solvent Acetonitrile (MeCN), DioxaneDimethyl Sulfoxide (DMSO), DMFSolvent choice affects reagent solubility and catalyst performance. Polar aprotic solvents are generally preferred.
Base 2,6-Lutidine, K₃PO₄K₂CO₃, Cs₂CO₃An organic base can prevent coordination to Ni in dual catalysis. An inorganic base is standard for C-H functionalization.[11]
Light Source Blue LEDs (~450 nm)Blue LEDs (~450 nm)The light source's wavelength must overlap with the photocatalyst's absorption spectrum. Blue LEDs are common for Ir and many organic PCs.
Temperature Room TemperatureRoom TemperatureThe mild thermal conditions are a key advantage of photoredox catalysis, preserving sensitive functional groups.[2]
Atmosphere Inert (N₂ or Ar)Inert (N₂ or Ar)Oxygen can quench the excited state of the photocatalyst or react with radical intermediates, so reactions must be thoroughly degassed and run under an inert atmosphere.

Troubleshooting and Field-Proven Insights

  • Low or No Conversion:

    • Cause: Inefficient light penetration, oxygen contamination, or inactive catalyst.

    • Solution: Ensure the light source is close to the reaction vial and that the vial is made of a transparent material (e.g., borosilicate glass, not colored glass). Degas solvents thoroughly using freeze-pump-thaw cycles or by sparging with an inert gas for at least 30 minutes. Use freshly opened or purified reagents.

  • Formation of Protodebrominated Side Product (3-Fluorobenzonitrile):

    • Cause: The generated aryl radical is quenched by a hydrogen atom source before it can engage in the desired coupling reaction.

    • Solution: In dual catalytic systems, lower the nickel catalyst loading, as excess low-valent nickel can promote this side reaction.[12] Ensure the reaction medium is anhydrous, as water can be a proton source.

  • Complex Product Mixture:

    • Cause: Undesired reactivity of the radical intermediate or product degradation.

    • Solution: Lower the reaction concentration to disfavor bimolecular side reactions. If using an organic photocatalyst, screen alternatives as their redox potentials can influence selectivity. Ensure the product is stable under the reaction conditions by subjecting a pure sample to the reaction light and catalyst for a short period.

By following these detailed protocols and considering the expert insights provided, researchers can effectively utilize photoredox catalysis to unlock the synthetic potential of this compound for applications in pharmaceutical and materials development.

References

  • Ni/photoredox-catalyzed coupling of aryl bromides and methylenecyclopropanes via selective distal bond cleavage. Organic Chemistry Frontiers. [URL: https://pubs.rsc.org/en/content/articlelanding/2021/qo/d1qo00971a]
  • Visible-Light Photocatalytic Reduction of Aryl Halides as a Source of Aryl Radicals. Molecules. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9325114/]
  • Visible-Light Photocatalytic Reduction of Aryl Halides as a Source of Aryl Radicals. MDPI. [URL: https://www.mdpi.com/1420-3049/27/15/4965]
  • Application of the Photoredox Coupling of Trifluoroborates and Aryl Bromides to Analog Generation Using Continuous Flow. Vapourtec. [URL: https://www.vapourtec.
  • Photoredox-Driven Three-Component Coupling of Aryl Halides, Olefins, and O2. ChemRxiv. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/64a5a73e3a41cf1a58572132]
  • Mechanisms of Photoredox Catalysts: The Role of Optical Spectroscopy. RECERCAT. [URL: https://recercat.
  • Dual Photoredox/Nickel-Catalyzed Conversion of Aryl Halides to Aryl Aminooxetanes: Computational Evidence for a Substrate-Dependent Switch in Mechanism. ACS Catalysis. [URL: https://pubs.acs.org/doi/10.
  • Photoredox Catalysis Desk Reference and User's Guide. Sigma-Aldrich. [URL: https://www.sigmaaldrich.
  • A Metallaphotoredox Strategy for the Cross‐Electrophile Coupling of α‐Chloro Carbonyls with Aryl Halides. Angewandte Chemie International Edition. [URL: https://www.princeton.
  • Photoredox-Catalyzed C–H Functionalization Reactions. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8794833/]
  • Photoredox/Nickel Dual-Catalyzed Reductive Cross Coupling of Aryl Halides Using an Organic Reducing Agent. Organic Letters. [URL: https://pubs.acs.org/doi/10.1021/acs.orglett.0c00199]
  • Photoredox-Catalyzed C-H Functionalization Reactions. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/34586835/]
  • Efficient photoredox catalysis in C–C cross-coupling reactions by two-coordinated Au(I) complex. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11368940/]
  • Photoredox-Catalyzed C-H Functionalization Reactions. (2021). SciSpace. [URL: https://typeset.
  • 2-Bromo-3-amino-6-fluorobenzonitrile. Benchchem. [URL: https://www.benchchem.com/product/b1415633]
  • Photoredox Catalysis in C H Bond Functionalization. ResearchGate. [URL: https://www.researchgate.
  • Photoredox-Catalyzed C–H Functionalization Reactions. ResearchGate. [URL: https://www.researchgate.
  • Photocatalytic cross-couplings via the cleavage of N–O bonds. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2021/gc/d1gc02251k]
  • Metal-Free Photocatalyzed Cross Coupling of Bromo-Heteroarenes with Pyrroles. ResearchGate. [URL: https://www.researchgate.net/publication/327265882_Metal-Free_Photocatalyzed_Cross_Coupling_of_Bromo-Heteroarenes_with_Pyrroles]
  • Illuminating Progress: Recent Advances in Photoredox Catalysis. Sigma-Aldrich. [URL: https://www.sigmaaldrich.
  • Applications of Red-Light Photoredox Catalysis: from Polymer Chemistry to Protein Labeling. eScholarship, University of California. [URL: https://escholarship.org/uc/item/49d01211]
  • Photoredox-Catalyzed Access to Fluorinated Pyrroles and γ-Lactams via Switchable C(sp3)-F Bond Functionalization. ChemRxiv. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/660cf2b271d162dfd1991807]
  • Photoinduced C−Br Homolysis of 2-Bromobenzophenones and Pschorr Ring Closure of 2-Aroylaryl Radicals to Fluorenones. ResearchGate. [URL: https://www.researchgate.net/publication/281031761_Photoinduced_C-Br_Homolysis_of_2-Bromobenzophenones_and_Pschorr_Ring_Closure_of_2-Aroylaryl_Radicals_to_Fluorenones]
  • This compound. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/2783393]

Sources

Application Note & Protocol: Synthesis of 3-Fluoro-1,2-dicyanobenzene via Cyanation of 2-Bromo-3-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Aryl nitriles are crucial structural motifs in a wide array of functional molecules, including pharmaceuticals, agrochemicals, and advanced materials.[1][2] Their synthesis, therefore, is a subject of significant interest in the chemical sciences. The conversion of aryl halides to aryl nitriles, known as cyanation, is a powerful transformation for introducing the cyano group onto an aromatic ring.[3] This application note provides a detailed protocol for the cyanation of 2-Bromo-3-fluorobenzonitrile to synthesize 3-fluoro-1,2-dicyanobenzene, a potentially valuable building block in medicinal and materials chemistry. We will explore both the classic copper-catalyzed Rosenmund-von Braun reaction and the more modern palladium-catalyzed approach, offering researchers a choice of methodologies based on available resources and desired reaction characteristics.

Reaction Mechanisms: A Tale of Two Metals

The choice between a copper- or palladium-based catalytic system often depends on factors such as substrate scope, functional group tolerance, and reaction conditions.

The venerable Rosenmund-von Braun Reaction: A Copper-Catalyzed Pathway

The Rosenmund-von Braun reaction is a classic method for the cyanation of aryl halides, traditionally using stoichiometric amounts of copper(I) cyanide (CuCN) at elevated temperatures.[4][5][6][7] The mechanism is thought to involve the oxidative addition of the aryl halide to a copper(I) species, forming a Cu(III) intermediate, followed by reductive elimination to yield the aryl nitrile.[4] While effective, this method often requires harsh reaction conditions and can be challenging in terms of product purification due to the use of stoichiometric copper salts.[4]

Modern modifications of the Rosenmund-von Braun reaction utilize catalytic amounts of a copper source, often in the presence of ligands and additives to facilitate the reaction under milder conditions.[8][9][10]

Rosenmund_von_Braun ArBr This compound Intermediate Cu(III) Intermediate (Ar-Cu(CN)Br) ArBr->Intermediate Oxidative Addition CuCN Cu(I)CN CuCN->Intermediate Product 3-Fluoro-1,2-dicyanobenzene Intermediate->Product Reductive Elimination CuBr Cu(I)Br Intermediate->CuBr

Caption: Proposed mechanism for the Rosenmund-von Braun reaction.

The Versatile Palladium-Catalyzed Cyanation

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, and cyanation is no exception.[1][11][12] These reactions typically proceed under milder conditions than the classic Rosenmund-von Braun reaction and exhibit excellent functional group tolerance.[1] The catalytic cycle generally involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with a cyanide source (e.g., Zn(CN)₂) and reductive elimination to afford the desired aryl nitrile and regenerate the Pd(0) catalyst. A significant challenge in palladium-catalyzed cyanation is the potential for catalyst deactivation by the cyanide ion, which can be mitigated by the use of appropriate ligands and cyanide sources with low free cyanide concentration.[1]

Palladium_Catalysis Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd ArBr This compound ArBr->OxAdd PdII_complex Ar-Pd(II)-Br(Ln) OxAdd->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation ZnCN2 Zn(CN)₂ ZnCN2->Transmetalation PdII_CN_complex Ar-Pd(II)-CN(Ln) Transmetalation->PdII_CN_complex RedElim Reductive Elimination PdII_CN_complex->RedElim RedElim->Pd0 Regeneration Product 3-Fluoro-1,2-dicyanobenzene RedElim->Product

Caption: Catalytic cycle for palladium-catalyzed cyanation.

Experimental Protocols

The following protocols are presented as starting points for the cyanation of this compound. Optimization may be necessary to achieve the desired yield and purity.

Protocol 1: Copper-Catalyzed Cyanation (Modified Rosenmund-von Braun)

This protocol is an adaptation of modern copper-catalyzed cyanation methods that utilize catalytic amounts of copper and milder reaction conditions.[8][9]

Materials and Reagents:

Reagent/MaterialGradeSupplierNotes
This compound≥98%Commercially Available
Copper(I) iodide (CuI)≥99.5%Commercially Available
Potassium iodide (KI)≥99%Commercially Available
Sodium cyanide (NaCN)≥97%Commercially AvailableEXTREMELY TOXIC
N,N'-Dimethylethylenediamine≥99%Commercially Available
TolueneAnhydrousCommercially Available
Diethyl etherAnhydrousCommercially AvailableFor workup
Saturated aqueous ammonium chloridePrepared in-house
BrinePrepared in-house
Anhydrous magnesium sulfateCommercially Available

Instrumentation:

  • Schlenk line or glovebox for inert atmosphere operations

  • Magnetic stirrer with heating capabilities

  • Standard laboratory glassware (oven-dried)

  • Rotary evaporator

  • Silica gel for column chromatography

Step-by-Step Procedure:

Copper_Protocol Start Start Setup Set up oven-dried Schlenk flask under inert atmosphere (N₂ or Ar) Start->Setup Add_solids Add CuI (10 mol%), KI (20 mol%), and NaCN (1.2 equiv) Setup->Add_solids Add_substrate Add this compound (1.0 equiv) and toluene Add_solids->Add_substrate Add_ligand Add N,N'-Dimethylethylenediamine (1.0 equiv) via syringe Add_substrate->Add_ligand Heat Heat reaction mixture to 110 °C with vigorous stirring for 24 h Add_ligand->Heat Cool Cool to room temperature Heat->Cool Quench Quench with saturated aq. NH₄Cl Cool->Quench Extract Extract with diethyl ether (3x) Quench->Extract Wash Wash combined organic layers with brine, dry over MgSO₄ Extract->Wash Concentrate Filter and concentrate in vacuo Wash->Concentrate Purify Purify by silica gel chromatography Concentrate->Purify End End Purify->End

Caption: Workflow for copper-catalyzed cyanation.

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add copper(I) iodide (10 mol%), potassium iodide (20 mol%), and sodium cyanide (1.2 equivalents).

  • Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon) three times.

  • Add this compound (1.0 equivalent) followed by anhydrous toluene.

  • Add N,N'-dimethylethylenediamine (1.0 equivalent) via syringe.

  • Heat the reaction mixture to 110 °C and stir vigorously for 24 hours. Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Carefully quench the reaction by adding saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford 3-fluoro-1,2-dicyanobenzene.

Protocol 2: Palladium-Catalyzed Cyanation

This protocol is based on modern palladium-catalyzed cyanation methods known for their high efficiency and broad substrate scope.[1][13][14]

Materials and Reagents:

Reagent/MaterialGradeSupplierNotes
This compound≥98%Commercially Available
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)Commercially Available
1,1'-Bis(diphenylphosphino)ferrocene (dppf)Commercially Available
Zinc cyanide (Zn(CN)₂)≥98%Commercially AvailableHIGHLY TOXIC
N,N-Dimethylacetamide (DMAc)AnhydrousCommercially Available
Ethyl acetateCommercially AvailableFor workup
WaterDeionizedFor workup
BrinePrepared in-house
Anhydrous sodium sulfateCommercially Available

Instrumentation:

  • Schlenk line or glovebox for inert atmosphere operations

  • Magnetic stirrer with heating capabilities

  • Standard laboratory glassware (oven-dried)

  • Rotary evaporator

  • Silica gel for column chromatography

Step-by-Step Procedure:

Palladium_Protocol Start Start Setup Set up oven-dried Schlenk flask under inert atmosphere (N₂ or Ar) Start->Setup Add_reagents Add Pd₂(dba)₃ (2 mol%), dppf (4 mol%), Zn(CN)₂ (0.6 equiv), and This compound (1.0 equiv) Setup->Add_reagents Add_solvent Add anhydrous DMAc Add_reagents->Add_solvent Heat Heat reaction mixture to 120 °C with vigorous stirring for 12 h Add_solvent->Heat Cool Cool to room temperature Heat->Cool Dilute Dilute with ethyl acetate and water Cool->Dilute Filter Filter through celite Dilute->Filter Separate Separate the layers Filter->Separate Extract Extract aqueous layer with ethyl acetate (2x) Separate->Extract Wash Wash combined organic layers with brine, dry over Na₂SO₄ Extract->Wash Concentrate Filter and concentrate in vacuo Wash->Concentrate Purify Purify by silica gel chromatography Concentrate->Purify End End Purify->End

Caption: Workflow for palladium-catalyzed cyanation.

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Tris(dibenzylideneacetone)dipalladium(0) (2 mol%), 1,1'-bis(diphenylphosphino)ferrocene (4 mol%), zinc cyanide (0.6 equivalents), and this compound (1.0 equivalent).

  • Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon) three times.

  • Add anhydrous N,N-dimethylacetamide (DMAc).

  • Heat the reaction mixture to 120 °C and stir vigorously for 12 hours. Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and water.

  • Filter the mixture through a pad of celite to remove insoluble salts.

  • Separate the layers and extract the aqueous layer with ethyl acetate (2 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford 3-fluoro-1,2-dicyanobenzene.

Expected Results and Troubleshooting

ParameterProtocol 1 (Copper-Catalyzed)Protocol 2 (Palladium-Catalyzed)
Expected Yield 60-80%75-95%
Purity (post-chromatography) >98%>98%
Potential Side Products Homocoupling of the starting material, hydrolysis of the nitrileLigand degradation products, residual palladium
Troubleshooting Low Conversion: Increase reaction time or temperature. Ensure anhydrous conditions. Product Decomposition: Lower reaction temperature.Low Conversion: Ensure catalyst and ligand are of high quality. Degas solvent thoroughly. Catalyst Deactivation: Use a different ligand or cyanide source.

Safety Precautions

Cyanide compounds are highly toxic and must be handled with extreme caution. [15][16]

  • Engineering Controls: All manipulations involving sodium cyanide or zinc cyanide must be performed in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety goggles, and nitrile gloves.[17]

  • Waste Disposal: All cyanide-containing waste must be quenched with an oxidizing agent (e.g., bleach) before disposal according to institutional guidelines.

  • Emergency Procedures: In case of accidental exposure, seek immediate medical attention.[16] Have a cyanide antidote kit readily available. Contact with acids will liberate highly toxic hydrogen cyanide gas.[15]

This compound is also a hazardous substance and should be handled with care.[18][19] It is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and eye irritation.[20]

Conclusion

The cyanation of this compound provides a direct route to 3-fluoro-1,2-dicyanobenzene. Both copper- and palladium-catalyzed methods offer viable synthetic pathways. The choice of protocol will depend on the specific requirements of the researcher, including desired reaction scale, available equipment, and tolerance for different reaction conditions. The palladium-catalyzed approach generally offers milder conditions and potentially higher yields, while the modified copper-catalyzed method provides a more classical and potentially more cost-effective alternative. Adherence to strict safety protocols is paramount when working with highly toxic cyanide reagents.

References

  • Zanon, J., Klapars, A., & Buchwald, S. L. (2003). Copper-Catalyzed Domino Halide Exchange-Cyanation of Aryl Bromides. Journal of the American Chemical Society, 125(10), 2890–2891. [Link]

  • Zhang, Y., & Wu, J. (2011). Copper-mediated cyanation of aryl halide with the combined cyanide source. Organic Letters, 13(19), 5004–5007. [Link]

  • Fors, B. P., & Buchwald, S. L. (2010). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Journal of the American Chemical Society, 132(43), 15914–15917. [Link]

  • Organic Chemistry Portal. (n.d.). Rosenmund-von Braun Reaction. Retrieved from [Link]

  • Wu, J., & Zhang, Y. (2011). Copper-Mediated Cyanation of Aryl Halide with the Combined Cyanide Source. Organic Letters, 13(19), 5004-5007. [Link]

  • Kumar, A., & Singh, V. K. (2018). Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent. Chemical Communications, 54(73), 10303–10306. [Link]

  • Divya, K. V., & Sreedharan, V. (2020). Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. RSC Advances, 10(55), 33355–33373. [Link]

  • Klapars, A., & Buchwald, S. L. (2003). Copper-Catalyzed Domino Halide Exchange-Cyanation of Aryl Bromides. Journal of the American Chemical Society, 125(10), 2890-2891. [Link]

  • Yu, H., et al. (2011). Development of Pd/C-Catalyzed Cyanation of Aryl Halides. The Journal of Organic Chemistry, 76(2), 665–668. [Link]

  • Anderson, K. W., & Buchwald, S. L. (2005). Copper-Catalyzed Cyanation of Aryl Halides. In Modern Arene Chemistry (pp. 159-197). Wiley-VCH.
  • SynArchive. (n.d.). Rosenmund-von Braun Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Rosenmund–von Braun reaction. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Koelsch, C. F., & Whitney, A. G. (1941). The Rosenmund-von Braun Nitrile Synthesis. The Journal of Organic Chemistry, 06(6), 795–803. [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-fluorobenzonitrile. Retrieved from [Link]

  • Journal of Chemical Research. (2012). A Novel and Facile Method for Synthesis of 2,4-Dichloro-3-Cyano-5-Fluorobenzoic Acid. 2012(7), 411-412. [Link]

  • Chem-Station. (2016). Rosenmund-von Braun Reaction. Retrieved from [Link]

  • Google Patents. (n.d.). US5081275A - Process for the preparation of 2-fluorobenzonitrile from saccharin.
  • Wikipedia. (n.d.). Cyanation. Retrieved from [Link]

  • Twilton, J., et al. (2019). Arene Cyanation via Cation-Radical Accelerated-Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 141(35), 13845–13850. [Link]

  • Google Patents. (n.d.). CN105523962A - Fluorobenzonitrile compound preparation method.
  • Zhang, J., et al. (2024). Complex-mediated nucleophilic aromatic substitution with aryl nitriles to realize intramolecular flapping-restricted D-A AIEgens for bioimaging. eScience, 4(3), 100173. [Link]

  • Organic Syntheses. (n.d.). Nucleophilic Aromatic Substitution of Aryl Fluorides by Secondary Nitriles: Preparation of 2-(2-Methoxyphenyl)-2-methylpropionitrile. Retrieved from [Link]

  • Twilton, J., et al. (2019). Arene Cyanation via Cation-Radical Accelerated-Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 141(35), 13845-13850. [Link]

  • Organic Chemistry Portal. (n.d.). Arenenitrile synthesis by cyanations or substitution. Retrieved from [Link]

  • Google Patents. (n.d.). US7595417B2 - Cyanation of aromatic halides.
  • Li, Y., et al. (2023). Boron Lewis Acid Catalysis Enables the Direct Cyanation of Benzyl Alcohols by Means of Isonitrile as Cyanide Source. Molecules, 28(5), 2167. [Link]

  • ResearchGate. (n.d.). Palladium-Catalyzed Cyanation Reactions of Aryl Chlorides. Retrieved from [Link]

  • Unipr. (n.d.). Pd-Catalysis in Cyanide-free Synthesis of Nitriles from Haloarenes via Isoxazolines. Retrieved from [Link]

  • ChemSynthesis. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-3,6-difluorobenzonitrile. Retrieved from [Link]

Sources

The Strategic Synthesis of Novel Heterocyclic Compounds from 2-Bromo-3-fluorobenzonitrile: A Guide for Medicinal Chemists and Synthetic Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Versatile Building Block

In the landscape of modern medicinal chemistry and drug development, the quest for novel molecular scaffolds with desirable pharmacological properties is relentless. Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, and the ability to efficiently synthesize diverse libraries of these structures is paramount. 2-Bromo-3-fluorobenzonitrile has emerged as a particularly valuable and versatile starting material for this purpose. Its unique trifunctional nature—a reactive bromine atom amenable to palladium-catalyzed cross-coupling, a fluorine atom activated for nucleophilic aromatic substitution (SNAr), and a nitrile group ready for various transformations—provides a powerful platform for the strategic construction of a wide array of complex heterocyclic systems.

This technical guide provides an in-depth exploration of the synthetic utility of this compound. Moving beyond a simple recitation of procedures, we will delve into the mechanistic underpinnings of the key transformations, providing the rationale behind the selection of reagents and reaction conditions. This document is intended for researchers and scientists in both academic and industrial settings who are engaged in the design and synthesis of novel chemical entities for drug discovery and development.

I. Synthesis of Substituted Indazoles: A Direct Approach via Nucleophilic Aromatic Substitution

One of the most direct and efficient applications of this compound is in the synthesis of 3-aminoindazoles. This transformation leverages the electron-withdrawing effect of the nitrile group, which activates the ortho-fluorine atom for nucleophilic aromatic substitution by hydrazine.

Mechanistic Rationale

The reaction proceeds through a classic SNAr mechanism. The electron-deficient aromatic ring is attacked by the nucleophilic hydrazine at the carbon bearing the fluorine atom. This initial attack is the rate-determining step and is facilitated by the ability of the ortho-nitrile group to stabilize the resulting negative charge in the Meisenheimer intermediate through resonance. Subsequent rapid elimination of the fluoride ion restores the aromaticity of the ring, yielding an intermediate which then undergoes an intramolecular cyclization via attack of the second nitrogen of the hydrazine onto the nitrile carbon. Tautomerization of the resulting imine furnishes the final 3-amino-1H-indazole product.

Diagram 1: Proposed Mechanism for 3-Amino-5-bromo-1H-indazole Synthesis

G start This compound + Hydrazine snar Nucleophilic Aromatic Substitution (SNAr) Fluorine displacement by hydrazine start->snar cyclization Intramolecular Cyclization Attack of NH2 on nitrile snar->cyclization tautomerization Tautomerization cyclization->tautomerization product 3-Amino-5-bromo-1H-indazole tautomerization->product

Caption: Reaction pathway for the synthesis of 3-amino-5-bromo-1H-indazole.

Experimental Protocol: Synthesis of 3-Amino-5-bromo-1H-indazole

This protocol provides a reliable method for the synthesis of 3-amino-5-bromo-1H-indazole, a valuable intermediate for further functionalization.

Materials:

  • This compound

  • Hydrazine hydrate (99%)

  • Ethanol (absolute)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Thin-layer chromatography (TLC) supplies

  • Rotary evaporator

  • Recrystallization apparatus

Procedure:

  • To a solution of this compound (1.0 mmol) in ethanol (20 ml) in a sealed tube, add hydrazine hydrate (10.0 mmol).

  • Heat the reaction mixture at 70 °C (343 K) for 4 hours.

  • Monitor the progress of the reaction by TLC.

  • Upon completion, concentrate the reaction mixture to dryness using a rotary evaporator.

  • The resulting crude solid can be purified by recrystallization from ethanol to yield pale-yellow needles of 3-amino-5-bromo-1H-indazole.

Expected Yield: 90%

Table 1: Reaction Parameters for the Synthesis of 3-Amino-5-bromo-1H-indazole

ParameterValueReference
Starting MaterialThis compound
ReagentHydrazine hydrate (99%)
SolventEthanol
Temperature70 °C
Reaction Time4 hours
Yield90%

II. Synthesis of Fluorine-Substituted Quinazolines and Quinazolinones

The versatile reactivity of this compound also allows for its use in the synthesis of quinazoline and quinazolinone scaffolds, which are prevalent in many biologically active molecules. These syntheses can be achieved through multi-component reactions, often catalyzed by copper.

Conceptual Approach

While a direct, one-step protocol starting from this compound is not extensively documented, the synthesis of quinazolinones from o-bromobenzonitriles provides a strong foundational methodology. This approach typically involves a copper-catalyzed reaction with an aldehyde and a nitrogen source, such as ammonia. The reaction proceeds through a cascade of events including an initial Ullmann-type coupling to introduce an amino group, followed by condensation with the aldehyde and subsequent intramolecular cyclization. The nitrile group can also be hydrolyzed to an amide in situ, which then participates in the cyclization.

Diagram 2: Generalized Workflow for Quinazoline Synthesis

G start This compound amination Copper-Catalyzed Amination (e.g., with Ammonia) start->amination condensation Condensation with Aldehyde amination->condensation cyclization Intramolecular Cyclization condensation->cyclization product Fluorine-Substituted Quinazoline/Quinazolinone cyclization->product

Caption: Conceptual workflow for the synthesis of quinazolines.

Protocol: Copper-Catalyzed Synthesis of 2-Aryl-7-fluoro-8-bromo-quinazolin-4(3H)-ones (Hypothetical Adaptation)

This protocol is an adaptation of a known procedure for o-bromobenzonitriles and serves as a starting point for optimization.

Materials:

  • This compound

  • Aromatic aldehyde

  • Aqueous ammonia (27%)

  • Copper(II) chloride (CuCl₂)

  • Cesium carbonate (Cs₂CO₃)

  • L-proline

  • Water

  • Sealed reaction vessel

  • Nitrogen atmosphere

Procedure:

  • In a sealed reaction vessel, combine this compound (1 mmol), the aromatic aldehyde (2 mmol), aqueous ammonia (1 mL), CuCl₂ (0.1 mmol), Cs₂CO₃ (2 mmol), and L-proline (0.2 mmol) in water (2 mL).

  • Seal the vessel and stir the mixture under a nitrogen atmosphere at 100 °C for 24 hours.

  • After cooling, the reaction mixture would be worked up by extraction with an organic solvent (e.g., ethyl acetate) and purified by column chromatography.

Note: The yield and specific product (quinazolinone vs. dihydroquinazolinone) may vary depending on the specific aldehyde used and the reaction conditions. Further oxidation may be required to obtain the fully aromatized quinazolinone.

III. Sequential Functionalization: A Gateway to Complex Polycyclic Heterocycles

The presence of both a bromine and a fluorine atom on the benzonitrile ring opens up exciting possibilities for sequential and site-selective functionalization, allowing for the construction of more complex, polycyclic heterocyclic systems. The differential reactivity of the C-Br and C-F bonds is key to this strategy. The C-Br bond is more susceptible to palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), while the C-F bond, activated by the ortho-nitrile, is primed for nucleophilic aromatic substitution.

Synthetic Strategy

A typical sequential functionalization would involve an initial palladium-catalyzed cross-coupling reaction at the bromine position. The resulting product, now bearing a new substituent, can then undergo a subsequent SNAr reaction at the fluorine position with a suitable nucleophile, leading to cyclization and the formation of a new heterocyclic ring.

Diagram 3: Sequential Functionalization Strategy

G start This compound pd_coupling Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Sonogashira) at C-Br start->pd_coupling intermediate 2-Substituted-3-fluorobenzonitrile pd_coupling->intermediate snar_cyclization Nucleophilic Aromatic Substitution (SNAr) and Intramolecular Cyclization at C-F intermediate->snar_cyclization product Fused Polycyclic Heterocycle snar_cyclization->product

Caption: A general strategy for sequential functionalization.

Exemplary Application: Synthesis of Fused Benzimidazoles and Benzothiazoles (Conceptual)

While direct, one-pot syntheses of benzimidazoles and benzothiazoles from this compound are not widely reported, a two-step sequence is highly feasible.

  • Step 1: Nucleophilic Aromatic Substitution. The fluorine atom can be displaced by o-phenylenediamine or 2-aminothiophenol to introduce the necessary precursors for benzimidazole or benzothiazole formation, respectively.

  • Step 2: Intramolecular Cyclization. The resulting intermediate can then be cyclized. For the benzimidazole precursor, this would involve the reaction of the second amino group with the nitrile. For the benzothiazole precursor, the thiol group would react with the nitrile. This cyclization can often be promoted by acid or heat.

Table 2: Potential Two-Step Syntheses of Benzimidazoles and Benzothiazoles

Target HeterocycleStep 1: ReagentIntermediateStep 2: Reaction Type
Benzimidazoleo-Phenylenediamine2-(2-Aminoanilino)-3-bromobenzonitrileAcid- or heat-promoted cyclization
Benzothiazole2-Aminothiophenol2-(2-Aminophenylthio)-3-bromobenzonitrileAcid- or heat-promoted cyclization

Conclusion and Future Outlook

This compound is a powerful and versatile building block for the synthesis of a diverse range of novel heterocyclic compounds. Its unique electronic and structural features allow for both direct and sequential functionalization strategies, providing access to indazoles, quinazolines, and potentially a host of other fused heterocyclic systems. The protocols and conceptual frameworks presented in this guide are intended to serve as a valuable resource for researchers in the field of medicinal and synthetic chemistry. As the demand for new and effective therapeutic agents continues to grow, the strategic application of such versatile starting materials will undoubtedly play a crucial role in the future of drug discovery.

References

  • Synthesis and crystallization of tert-butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 2021, 77(Pt 7), 741-745. [Link]

The Strategic Role of 2-Bromo-3-fluorobenzonitrile in the Synthesis of Next-Generation Kinase Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of a Halogenated Building Block in Kinase Inhibitor Scaffolding

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes.[1] Their dysregulation is a hallmark of many diseases, particularly cancer, making them a prime target for therapeutic intervention.[1] The development of small molecule kinase inhibitors has revolutionized the treatment of various malignancies and inflammatory disorders. A key challenge in medicinal chemistry is the design and synthesis of novel molecular scaffolds that can selectively target the ATP-binding site of specific kinases. 2-Bromo-3-fluorobenzonitrile has emerged as a highly valuable and versatile building block in this endeavor. Its unique substitution pattern, featuring a bromine atom amenable to a wide range of cross-coupling reactions and a fluorine atom that can modulate physicochemical properties, provides a powerful platform for scaffold diversification.[2] The nitrile group can also serve as a synthetic handle for further elaboration into various nitrogen-containing heterocycles commonly found in kinase inhibitors.

This technical guide provides an in-depth exploration of the application of this compound in the synthesis of kinase inhibitors, with a focus on the preparation of scaffolds targeting Bruton's Tyrosine Kinase (BTK) and Janus Kinases (JAKs). We will delve into the causality behind experimental choices and provide detailed, field-proven protocols for key synthetic transformations.

Core Principles: Leveraging the Reactivity of this compound

The synthetic utility of this compound in constructing kinase inhibitor cores hinges on two primary palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling for carbon-carbon bond formation and the Buchwald-Hartwig amination for carbon-nitrogen bond formation.

  • Suzuki-Miyaura Coupling: This reaction is instrumental for introducing aryl or heteroaryl moieties at the 2-position of the benzonitrile ring.[3] This is a common strategy to build the core structure of many kinase inhibitors, often forming a biaryl system that can effectively occupy the ATP-binding pocket. The choice of the boronic acid or ester coupling partner allows for extensive exploration of the structure-activity relationship (SAR).[1]

  • Buchwald-Hartwig Amination: The introduction of nitrogen-based substituents is crucial for establishing key hydrogen bond interactions within the kinase active site. The Buchwald-Hartwig amination provides a robust method for forming C-N bonds, enabling the attachment of various amines, anilines, and other nitrogen-containing heterocycles to the benzonitrile scaffold.[4]

The presence of the fluorine atom ortho to the bromine can influence the reactivity of the C-Br bond and can also impart desirable pharmacological properties to the final inhibitor, such as increased metabolic stability and binding affinity.[2]

Application Focus: Synthesis of a Pyrazolopyrimidine Kinase Inhibitor Scaffold

To illustrate the practical application of this compound, we will outline a representative synthesis of a 2-aryl-3-cyano-pyrazolo[1,5-a]pyrimidine scaffold, a common core in both BTK and JAK inhibitors.

Experimental Workflow Overview

G cluster_0 Part 1: Synthesis of the Pyrazolopyrimidine Core cluster_1 Part 2: Functionalization A This compound B Step 1: Suzuki Coupling (Aryl Boronic Acid, Pd Catalyst, Base) A->B C 2-Aryl-3-fluorobenzonitrile B->C D Step 2: Cyclization (5-amino-1H-pyrazole, Base) C->D E 2-Aryl-3-cyano-pyrazolo[1,5-a]pyrimidine D->E F Further elaboration of the pyrimidine ring or aryl moiety E->F G cluster_0 Functionalization Pathways A 2-Aryl-3-cyano-pyrazolo[1,5-a]pyrimidine B Hydrolysis of Nitrile A->B D Reduction of Pyrimidine Ring A->D C Amide Formation B->C E N-Alkylation/Acylation D->E

Sources

Application Notes and Protocols: Functionalization of the Nitrile Group in 2-Bromo-3-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Importance of 2-Bromo-3-fluorobenzonitrile

This compound is a highly versatile synthetic intermediate, strategically important in the fields of medicinal chemistry and drug development. Its unique trifunctional substitution pattern—a nitrile group, a bromine atom, and a fluorine atom on a benzene ring—offers a rich platform for a variety of chemical transformations. The bromine and fluorine substituents can significantly influence the electronic properties and metabolic stability of derivative compounds, while the nitrile group serves as a key handle for conversion into other valuable functionalities. This guide provides a detailed exploration of the functionalization of the nitrile group in this compound, offering in-depth protocols and mechanistic insights for its conversion into amides, carboxylic acids, primary amines, and tetrazoles. These transformations are pivotal in the synthesis of a wide range of biologically active molecules, including angiotensin II receptor blockers (ARBs).

I. Hydrolysis of the Nitrile Group: Accessing Amides and Carboxylic Acids

The hydrolysis of the nitrile moiety in this compound provides a direct route to the corresponding primary amide (2-bromo-3-fluorobenzamide) and carboxylic acid (2-bromo-3-fluorobenzoic acid). The extent of hydrolysis is primarily controlled by the reaction conditions, with milder conditions favoring the formation of the amide, while more forcing conditions drive the reaction to the carboxylic acid.

Mechanistic Rationale

Under acidic conditions, the nitrile nitrogen is protonated, which enhances the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack by water. The resulting imidic acid intermediate then tautomerizes to the more stable amide. Subsequent hydrolysis of the amide to the carboxylic acid requires more vigorous conditions to overcome the resonance stability of the amide bond. In basic media, the hydroxide ion directly attacks the nitrile carbon, and the resulting imidate anion is protonated by water to form the amide. Similar to the acidic pathway, further hydrolysis to the carboxylate requires elevated temperatures.

Protocol 1: Partial Hydrolysis to 2-Bromo-3-fluorobenzamide

This protocol is designed to favor the formation of the primary amide by employing controlled, milder basic conditions.

Experimental Workflow: Partial Hydrolysis

G cluster_0 Reaction Setup cluster_1 Work-up and Isolation A This compound D Combine and Reflux A->D B Potassium Hydroxide (powdered) B->D C tert-Butanol C->D E Cool to RT D->E After 1.5 h F Dilute with Water E->F G Acidify with HCl F->G H Filter Slurry G->H I Wash with Water & Et2O H->I J Dry under Vacuum I->J K 2-Bromo-3-fluorobenzamide J->K G cluster_0 Reaction Setup cluster_1 Work-up and Isolation A This compound D Combine and Heat A->D B Concentrated Sulfuric Acid B->D C Water C->D E Cool Reaction D->E After 3 h at 170°C F Add Water E->F G Centrifuge/Filter F->G H Dry Crude Product G->H I 2-Bromo-3-fluorobenzoic Acid H->I G cluster_0 Reaction Setup cluster_1 Work-up and Isolation A This compound E Heat Reaction Mixture A->E B Pd/C Catalyst B->E C Ethanol/Water C->E D Triethylammonium Formate D->E F Cool to RT E->F Monitor by TLC/GC-MS G Filter through Celite F->G H Concentrate Filtrate G->H I Extract with Ethyl Acetate H->I J Dry and Concentrate I->J K (2-Bromo-3-fluorophenyl)methanamine J->K G cluster_0 Reaction Setup cluster_1 Work-up and Isolation A This compound E Heat Reaction Mixture A->E B Sodium Azide B->E C Ammonium Chloride C->E D DMF D->E F Cool to RT E->F After 12-24 h at 110°C G Add Water F->G H Acidify with HCl G->H I Filter Precipitate H->I J Wash with Water I->J K Dry Product J->K L 5-(2-Bromo-3-fluorophenyl)-1H-tetrazole K->L

Troubleshooting & Optimization

improving the yield of Buchwald-Hartwig amination with 2-Bromo-3-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Optimizing Yields for the Buchwald-Hartwig Amination of 2-Bromo-3-fluorobenzonitrile

Welcome to the technical support guide for navigating the complexities of the Buchwald-Hartwig amination, specifically focusing on the challenging substrate, this compound. This document is designed for researchers, chemists, and drug development professionals who are looking to troubleshoot and optimize this critical C-N bond formation reaction. Our goal is to provide not just protocols, but a deeper understanding of the mechanistic principles that govern success.

The amination of this compound is a non-trivial transformation. The substrate's architecture—featuring an ortho-fluoro substituent and an electron-withdrawing nitrile group—introduces a unique combination of steric and electronic factors that can significantly impact reaction efficiency. This guide will walk you through common pitfalls and provide a systematic approach to achieving high yields.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered when working with this compound and similar substrates.

Q1: My reaction has stalled, or I'm seeing very low conversion to the desired product. What are the primary factors to investigate?

Low or no conversion is the most common issue and typically points to a suboptimal catalyst system or reaction conditions for this specific substrate. The primary culprits are often related to the catalyst's inability to navigate the challenging steric and electronic environment.

  • Inadequate Ligand Selection: The combination of the ortho-fluoro group and the meta-cyano group creates a sterically demanding environment around the C-Br bond. Your ligand must be bulky enough to promote the crucial reductive elimination step, which is often the rate-limiting step for hindered substrates.[1] First-generation ligands like P(o-tolyl)₃ or bidentate ligands such as BINAP may be ineffective.[2] You should prioritize bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., Buchwald ligands) or ferrocene-based ligands (e.g., Hartwig ligands), which are specifically designed for challenging couplings.[2][3]

  • Incorrect Base/Solvent Combination: The choice of base is critical and its effectiveness is deeply intertwined with the solvent system.[4][5] A common failure point is the poor solubility of an inorganic base in a non-polar solvent, which can severely limit the reaction rate.[4]

  • Catalyst Deactivation: The nitrile group on your substrate, or impurities in the starting materials or amine, can potentially coordinate to the palladium center, leading to catalyst poisoning. Furthermore, oxygen can deactivate the active Pd(0) catalyst, making rigorous exclusion of air essential.[6]

Q2: I'm observing a significant amount of hydrodehalogenation (replacement of -Br with -H). How can I suppress this side reaction?

Hydrodehalogenation is a common side reaction in Buchwald-Hartwig aminations and occurs when the palladium-amido intermediate undergoes β-hydride elimination instead of reductive elimination.[2] For this compound, this is a sign that the desired C-N bond formation is slow.

  • Enhance Reductive Elimination: The most effective strategy is to accelerate the desired reductive elimination pathway so it outcompetes hydrodehalogenation. This is best achieved by using bulky, electron-rich phosphine ligands. Ligands like XPhos, RuPhos, or BrettPhos are designed to create a sterically congested palladium center that favors the bond-forming reductive elimination step.[6]

  • Re-evaluate Your Base: While a strong base is needed, certain bases or residual moisture can be sources of hydrides. Ensure your base is of high purity and your solvent is anhydrous.[6] In some cases, switching from a strong alkoxide base like NaOtBu to a different strong base like LHMDS (Lithium bis(trimethylsilyl)amide) can alter the reaction pathways and minimize this side reaction.[4]

  • Amine Stoichiometry: Using a slight excess of the amine coupling partner can sometimes help favor the desired amination pathway.

Q3: Which specific ligands and bases are recommended as a starting point for this compound?

For a challenging substrate like this, a systematic screening of catalyst components is the most logical path to success. Below is a table summarizing recommended starting points based on modern Buchwald-Hartwig catalysis principles.

ComponentRecommendationRationale & Considerations
Palladium Precatalyst Pd₂(dba)₃ or Pd(OAc)₂Both are common and effective. Pre-formed palladacycle precatalysts (e.g., XPhos Pd G3) can also be excellent choices as they form the active catalyst more cleanly and reliably.[7]
Ligand Primary Screen: XPhos, RuPhos, BrettPhosThese are bulky, electron-rich dialkylbiaryl phosphine ligands known to be highly effective for sterically hindered and electron-deficient aryl halides.[3][8] They accelerate the rate-limiting reductive elimination step.[1]
Base Strong Bases: NaOtBu, KOtBu, LHMDSThese are the most common and generally most effective bases. NaOtBu is often the first choice.[9] LHMDS can be useful for substrates with protic functional groups.[10]
Weaker Bases: K₃PO₄, Cs₂CO₃Use these if your amine or substrate contains base-sensitive functional groups (e.g., esters, enolizable ketones).[4] Note that weaker bases often require more active ligands and higher reaction temperatures to be effective.[4]
Solvent Toluene, Dioxane, THFToluene is a very common and effective choice.[4][9] Ethereal solvents like dioxane or THF are also frequently used. Avoid chlorinated solvents, acetonitrile, or pyridine, as they can inhibit the catalyst.[4][11]
Q4: The nitrile (-CN) group on my substrate is a concern. Can it interfere with the reaction?

Yes, the nitrile group is a potential complicating factor. While generally tolerated in Buchwald-Hartwig reactions, nitriles are known to be coordinating ligands for transition metals.

  • Catalyst Inhibition: The lone pair on the nitrile nitrogen can coordinate to the palladium center, potentially occupying a coordination site needed for the catalytic cycle to proceed. This can lead to catalyst inhibition and lower reaction rates. Using a highly active catalyst system with a bulky ligand that favors the desired reaction pathway can often overcome this competitive binding.

  • Side Reactions: Although less common, under certain conditions, side reactions involving the nitrile group could occur. Careful monitoring of the reaction by LC-MS is advised to check for any unexpected byproducts.

Mechanistic Considerations & Visual Guides

Understanding the underlying mechanism is key to effective troubleshooting. The following diagrams illustrate the catalytic cycle and the specific challenges posed by this compound.

Buchwald-Hartwig Catalytic Cycle cluster_IO Reactants & Products Pd0 Pd(0)L OA_label Oxidative Addition Pd0->OA_label OA_Complex Ar-Pd(II)-Br(L) Amine_Coord_label Amine Coordination OA_Complex->Amine_Coord_label Amine_Complex Ar-Pd(II)-NHR'R''⁺ Br⁻ Deprotonation_label Deprotonation (Base) Amine_Complex->Deprotonation_label Amido_Complex Ar-Pd(II)-NR'R''(L) Amido_Complex->Pd0 Reductive Elimination Catalyst_Regen Pd(0)L RE_label Reductive Elimination Amido_Complex->RE_label Product Ar-NR'R'' OA_label->OA_Complex + Ar-Br Amine_Coord_label->Amine_Complex + HNR'R'' Deprotonation_label->Amido_Complex - H-Base⁺ Br⁻ RE_label->Product ArBr Ar-Br Amine HNR'R'' Base Base ArNRR Ar-NR'R''

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Troubleshooting_Flowchart Troubleshooting Decision Tree start Low Yield or No Reaction check_reagents Verify Reagent Quality (Anhydrous/Pure)? start->check_reagents check_reagents->start No, Repurify/ Replace screen_ligands Screen Bulky Ligands (XPhos, RuPhos, etc.) check_reagents->screen_ligands Yes screen_bases Screen Strong Bases (NaOtBu, LHMDS, etc.) screen_ligands->screen_bases screen_solvents Optimize Solvent (Toluene, Dioxane) screen_bases->screen_solvents increase_temp Increase Reaction Temperature screen_solvents->increase_temp side_reaction Significant Side Product? (e.g., Hydrodehalogenation) increase_temp->side_reaction side_reaction->screen_ligands Yes, change ligand to accelerate RE success Yield Improved side_reaction->success No

Sources

Technical Support Center: Purification of 2-Bromo-3-fluorobenzonitrile Derivatives by Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic purification of 2-Bromo-3-fluorobenzonitrile and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice, frequently asked questions, and detailed protocols to navigate the complexities of purifying these halogenated aromatic compounds.

I. Understanding the Molecule: Key Chromatographic Considerations

This compound and its derivatives are moderately polar compounds due to the presence of the cyano group and halogen atoms.[1] This characteristic makes them well-suited for purification by both normal-phase and reversed-phase chromatography. The choice between these techniques will depend on the specific derivative, the nature of the impurities, and the desired scale of the purification.

The benzonitrile core is a strong ultraviolet (UV) absorber, making UV detection a suitable and straightforward method for monitoring the purification process.[1]

II. Troubleshooting Guide: A Problem-Solving Approach

This section addresses common issues encountered during the chromatographic purification of this compound derivatives, providing explanations for their causes and actionable solutions.

Issue 1: Poor Peak Resolution or Co-elution of Impurities

Symptoms:

  • Overlapping peaks in the chromatogram.

  • Inability to isolate the target compound from impurities.

Potential Causes & Solutions:

CauseExplanationSolution
Inappropriate Mobile Phase Composition The solvent strength may not be optimal to differentiate between the target compound and closely related impurities, such as positional isomers.[2][3]Optimize the mobile phase: For reversed-phase HPLC, adjust the ratio of organic solvent (e.g., acetonitrile, methanol) to water. For flash chromatography, perform a thorough solvent screen using thin-layer chromatography (TLC) to identify a solvent system that provides good separation.
Incorrect Column Choice The stationary phase may not have the right selectivity for the separation. For instance, a standard C18 column might not resolve positional isomers effectively.Select a more appropriate column: Consider columns with different selectivities, such as phenyl-hexyl or biphenyl phases for reversed-phase, or specialized columns for normal-phase chromatography.[4]
Column Overload Injecting too much sample onto the column can lead to broad, overlapping peaks.Reduce the sample load: Dilute the sample or inject a smaller volume.[5]
Inadequate Equilibration The column may not be fully equilibrated with the mobile phase before injection, leading to inconsistent results.Increase equilibration time: Ensure the column is flushed with at least 10-20 column volumes of the initial mobile phase before injection.

Troubleshooting Workflow for Poor Resolution

Caption: A logical workflow for troubleshooting poor peak resolution.

Issue 2: Peak Tailing

Symptoms:

  • Asymmetrical peaks with a "tail" extending from the back of the peak.

  • Reduced peak height and inaccurate quantification.

Potential Causes & Solutions:

CauseExplanationSolution
Secondary Interactions with Stationary Phase For silica-based columns, residual silanol groups can interact with the polar cyano group of the benzonitrile derivative, causing tailing. This is a common issue with basic compounds, but can also affect polar neutrals.[5][6]Use an end-capped column: High-quality, end-capped columns have fewer free silanol groups. Modify the mobile phase: For reversed-phase, adding a small amount of an acidic modifier like formic acid or trifluoroacetic acid (TFA) can suppress silanol interactions.[7] For normal-phase, adding a small amount of a polar solvent like methanol or a basic additive like triethylamine can help.[8]
Column Overload Injecting too much sample can lead to peak tailing.[5]Reduce sample load: Dilute the sample or inject a smaller volume.
Mismatched Sample Solvent Dissolving the sample in a solvent much stronger than the mobile phase can cause peak distortion.Dissolve the sample in the mobile phase: If solubility is an issue, use the weakest solvent possible that will dissolve the sample.
Column Contamination or Degradation Accumulation of strongly retained impurities on the column frit or at the head of the column can lead to peak tailing.Clean or replace the column: Flush the column with a strong solvent. If the problem persists, the column may need to be replaced. Using a guard column can help protect the analytical column.[6]
Issue 3: Sample Degradation

Symptoms:

  • Appearance of unexpected peaks in the chromatogram over time.

  • Low recovery of the target compound.

Potential Causes & Solutions:

CauseExplanationSolution
Unstable Compound While benzonitriles are generally stable, some derivatives may be sensitive to acidic or basic conditions.Check compound stability: Run a stability study of your compound in the mobile phase before purification. If degradation is observed, consider using a mobile phase with a neutral pH.
Reactive Stationary Phase Although less common, the stationary phase itself could potentially catalyze a reaction.Use an inert stationary phase: Consider using a polymer-based column or a highly end-capped silica column.

III. Frequently Asked Questions (FAQs)

Q1: Should I use normal-phase or reversed-phase chromatography for my this compound derivative?

A1: The choice depends on the polarity of your specific derivative and the impurities you need to remove.

  • Reversed-phase chromatography is generally a good starting point for moderately polar compounds.[1] It is often used for HPLC analysis and purification. A C18 column is a common first choice.[1]

  • Normal-phase (flash) chromatography on silica gel is a versatile and cost-effective method for preparative scale purification, especially if your compound is less polar and soluble in organic solvents.

Q2: What is a good starting mobile phase for HPLC purification?

A2: For a reversed-phase C18 column, a good starting point is a gradient of water and acetonitrile, both containing 0.1% formic acid.[9] A typical gradient could be 50-90% acetonitrile over 10-20 minutes.[1] This can be optimized based on the retention time of your compound.

Q3: How do I choose the right column for my separation?

A3:

  • For general purification: A standard C18 column is a robust choice for reversed-phase HPLC.

  • For separating positional isomers: Consider a phenyl-hexyl or biphenyl column, which offer different selectivities based on pi-pi interactions.[4]

  • For chiral derivatives: A chiral stationary phase (CSP) is necessary to separate enantiomers. The choice of CSP will depend on the specific structure of your chiral derivative.[10][11]

Q4: My compound is a solid. What is the best way to load it onto a flash chromatography column?

A4: There are two main methods for loading a solid sample:

  • Liquid loading: Dissolve the sample in a minimal amount of a weak solvent (a solvent in which the compound is soluble but has a high Rf on TLC) and inject it onto the column.

  • Dry loading: Adsorb the sample onto a small amount of silica gel or other inert support, evaporate the solvent, and then load the dry powder onto the top of the column. Dry loading is often preferred as it can lead to better peak shapes and resolution.

Q5: How can I improve the recovery of my compound from the column?

A5:

  • Ensure complete elution: After your compound has eluted, flush the column with a strong solvent to ensure that no residual compound remains on the column.

  • Check for degradation: As mentioned in the troubleshooting section, ensure your compound is stable under the chromatographic conditions.

  • Avoid irreversible adsorption: If you suspect your compound is irreversibly binding to the stationary phase, try a different type of column or modify the mobile phase.

IV. Detailed Experimental Protocol: Reversed-Phase HPLC Purification

This protocol provides a general framework for the purification of a this compound derivative. It should be optimized for your specific compound and impurity profile.

1. Materials and Equipment:

  • HPLC system with a gradient pump, autosampler, column oven, and UV detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).[1]

  • HPLC-grade acetonitrile and water.

  • Formic acid (or other suitable modifier).

  • Sample of crude this compound derivative.

  • Volumetric flasks and pipettes.

  • Syringe filters (0.45 µm).

2. Sample Preparation:

  • Accurately weigh a small amount of the crude material.

  • Dissolve the sample in a minimal amount of a suitable solvent (e.g., methanol, acetonitrile, or the initial mobile phase). The final concentration should be around 1-5 mg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

3. Chromatographic Conditions:

ParameterRecommended Setting
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 50% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm (or optimal wavelength for your compound)
Injection Volume 10-50 µL

4. Purification Workflow:

Caption: A step-by-step workflow for HPLC purification.

5. Post-Purification:

  • Analyze the collected fractions by analytical HPLC to determine their purity.

  • Pool the fractions that meet the desired purity level.

  • Remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified compound.

V. Purification of Chiral Derivatives

For derivatives of this compound that are chiral, separation of enantiomers requires a chiral stationary phase (CSP).

Key Considerations for Chiral Separations:

  • Column Screening: It is often necessary to screen several different types of CSPs to find one that provides adequate separation for your compound.

  • Mobile Phase: The mobile phase for chiral separations is often a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., ethanol or isopropanol).

  • Method Development: Chiral separations can be sensitive to small changes in mobile phase composition and temperature, so careful method development is crucial.

General Approach for Chiral Method Development:

  • Start with a broad screening of different CSPs.

  • Once a promising column is identified, optimize the mobile phase composition to improve resolution.

  • Adjust the flow rate and temperature to further enhance the separation.

VI. References

  • GMP Insiders. (n.d.). Peak Tailing In Chromatography: Troubleshooting Basics. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from [Link]

  • Stoll, D. R. (2023, November 1). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC North America, 41(11), 504–509.

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • Agilent. (2009). Video Notes GC Troubleshooting Series Part Four: Tailing Peaks. Retrieved from [Link]

  • Kannappan, V. (2022, November 3). Chiral HPLC separation: strategy and approaches. Chiralpedia. Retrieved from [Link]

  • MTC-USA. (n.d.). APPLICATION NOTES - HPLC. Retrieved from [Link]

  • Rizvi, S. A. A., & Shaikh, S. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Current Pharmaceutical Analysis, 19(6), 449–464.

  • SIELC Technologies. (n.d.). HPLC Separation of Methyl Paraben, Benzonitrile, Propyl Paraben, and Toluene on Mixed-Mode and Reverse Phase Columns. Retrieved from [Link]

  • PubMed. (2025, July 30). Highly stable benzonitrile functionalized covalent organic framework coating for solid-phase microextraction of hydroxyphenyl esters in complex matrix samples. Retrieved from [Link]

  • Agilent. (n.d.). Application Compendium Solutions for Preparative HPLC. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column. Retrieved from [Link]

  • ResearchGate. (2011, October 6). How can we separate a pair of enantiomers by using chiral HPLC?. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Benzonitrile, m-chloro- on Newcrom R1 HPLC column. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 4-Bromo-2-chlorobenzonitrile on Newcrom R1 HPLC column. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzonitrile. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • NACALAI TESQUE, INC. (n.d.). Selectivity of Packing Materials in Reversed Phase Liquid Chromatography. Retrieved from [Link]

  • Dong, M. W. (2018, October 1). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International, 31(10), 16–23.

  • Royal Society of Chemistry. (n.d.). Reverse-phase high performance liquid chromatography separation of positional isomers on the MIL-53(Fe) packed column - Electronic Supplementary Information. Retrieved from [Link]

  • Waters. (n.d.). Direct Separations of the Six Positional Isomers of Disubstituted Benzoic Acids Using ACQUITY UPC2 Torus Columns. Retrieved from [Link]

  • ChemSynthesis. (2025, May 20). This compound. Retrieved from [Link]

  • Biotage. (2012). Reversed-Phase Flash Purification. Retrieved from [Link]

Sources

preventing dehalogenation of 2-Bromo-3-fluorobenzonitrile in cross-coupling

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Dehalogenation

Welcome to the Technical Support Center. This guide is designed to provide you, our fellow researchers, with in-depth technical and practical advice on a common yet challenging issue in modern synthetic chemistry: the dehalogenation of 2-Bromo-3-fluorobenzonitrile during palladium-catalyzed cross-coupling reactions. As a Senior Application Scientist, my goal is to equip you with the knowledge to not only troubleshoot but also proactively design robust reaction conditions that favor your desired C-C, C-N, or C-alkyne bond formation over the undesired hydrodehalogenation pathway.

The substrate , this compound, is an electron-deficient aryl bromide, a class of compounds notoriously susceptible to dehalogenation. The electron-withdrawing nature of both the nitrile and fluoro substituents activates the C-Br bond for oxidative addition to the palladium catalyst, but it also makes the resulting aryl-palladium intermediate more prone to side reactions. This guide will dissect the mechanistic underpinnings of this problem and provide a logical, field-proven framework for its solution.

Frequently Asked Questions (FAQs)

Q1: What is dehalogenation and why is it a significant problem with this compound?

A1: Dehalogenation, in this context, refers to the undesired replacement of the bromine atom on your starting material with a hydrogen atom, yielding 3-fluorobenzonitrile. This is a significant issue as it consumes your starting material, reduces the yield of your target cross-coupled product, and introduces a byproduct that can be challenging to separate during purification. Given the electron-deficient nature of the aromatic ring in this compound, this substrate is particularly prone to this side reaction.

Q2: What is the primary mechanistic pathway leading to dehalogenation in a palladium-catalyzed cross-coupling reaction?

A2: The most widely accepted mechanism involves the formation of a palladium-hydride (Pd-H) species. This highly reactive intermediate can be generated from various sources within the reaction mixture, including trace water, alcohol solvents, certain amine bases, or even the phosphine ligands themselves through decomposition pathways. Once formed, the Ar-Pd(II)-X intermediate can undergo reductive elimination with the hydride ligand (Ar-Pd-H) to produce the dehalogenated arene (Ar-H) and regenerate the Pd(0) catalyst, which can then re-enter the undesired catalytic cycle.

Q3: How does the choice of cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) influence the propensity for dehalogenation?

A3: While the fundamental principles to avoid dehalogenation are similar across different cross-coupling reactions, the specific reaction partners and conditions can influence its likelihood. For instance, in Buchwald-Hartwig amination, the choice of base is critical, as strong alkoxides can also act as hydride sources. In Suzuki-Miyaura couplings, the rate of transmetalation with the boronic acid partner is key; a slow transmetalation can provide a larger window for the dehalogenation pathway to occur. For Sonogashira couplings, elevated temperatures required for some less reactive substrates can also accelerate dehalogenation.

Troubleshooting Guide: A Step-by-Step Approach to Minimizing Dehalogenation

If you are observing significant amounts of 3-fluorobenzonitrile in your reaction, follow this systematic troubleshooting guide. The key is to adjust one parameter at a time to understand its impact.

Step 1: Evaluate and Optimize Your Ligand

The ligand is arguably the most critical component in controlling the selectivity of your cross-coupling reaction. The goal is to choose a ligand that promotes the rate of reductive elimination of your desired product to be significantly faster than the rate of any dehalogenation pathway.

  • Insight: Bulky, electron-rich phosphine ligands are your first line of defense. The steric bulk favors a three-coordinate palladium center, which has been shown to undergo reductive elimination more rapidly. The electron-donating nature of the ligand increases the electron density on the palladium, which also facilitates the product-forming reductive elimination step.

  • Actionable Advice:

    • Switch to Buchwald Biarylphosphine Ligands: Ligands such as SPhos, XPhos, and RuPhos are excellent starting points. They are commercially available and have a proven track record in suppressing dehalogenation with electron-deficient aryl halides.

    • Consider N-Heterocyclic Carbenes (NHCs): Bulky NHC ligands can also be highly effective.

Step 2: Re-evaluate Your Choice of Base

The base is essential for the catalytic cycle, but it can also be a primary culprit in generating the problematic Pd-H species.

  • Insight: Strong bases, particularly alkoxides like sodium tert-butoxide (NaOtBu), can promote dehalogenation, especially at elevated temperatures. Weaker inorganic bases are generally a safer choice for sensitive substrates.

  • Actionable Advice:

    • Switch to a Weaker Inorganic Base: If you are using a strong base, consider switching to potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or potassium carbonate (K₂CO₃). These bases are less nucleophilic and less likely to be a hydride source.

    • Ensure Anhydrous Conditions: If using a powdered inorganic base, ensure it is thoroughly dried before use.

Step 3: Change the Solvent

The solvent can influence the reaction in multiple ways, including acting as a potential hydride source.

  • Insight: Protic solvents (e.g., alcohols) and some polar aprotic solvents (e.g., DMF) can be problematic. Aprotic, non-polar solvents are generally preferred.

  • Actionable Advice:

    • Use Aprotic, Non-Polar Solvents: Toluene and dioxane are excellent first choices.

    • Ensure Anhydrous and Degassed Solvents: Use freshly dried and degassed solvents to minimize potential sources of protons and oxygen, which can lead to catalyst decomposition and side reactions.

Step 4: Lower the Reaction Temperature
  • Insight: Dehalogenation can have a higher activation energy than the desired cross-coupling. Therefore, lowering the reaction temperature can sometimes disproportionately slow down the undesired pathway.

  • Actionable Advice:

    • Run a Temperature Screen: If your reaction is running at a high temperature (e.g., 110 °C), try lowering it in increments (e.g., to 90 °C, then 70 °C) and monitor the product-to-byproduct ratio. This may require longer reaction times.

The following diagram illustrates the troubleshooting workflow:

troubleshooting_workflow start High Dehalogenation Observed ligand Step 1: Evaluate Ligand - Use bulky, electron-rich phosphines (e.g., SPhos, XPhos) start->ligand base Step 2: Change Base - Switch to weaker inorganic base (e.g., K3PO4, Cs2CO3) ligand->base If dehalogenation persists solvent Step 3: Change Solvent - Use aprotic, non-polar solvent (e.g., Toluene, Dioxane) base->solvent If dehalogenation persists temp Step 4: Lower Temperature - Screen lower temperatures (e.g., 90 °C, 70 °C) solvent->temp If dehalogenation persists end Minimized Dehalogenation temp->end

Caption: A stepwise approach to troubleshooting dehalogenation.

Recommended Reaction Parameters

The following table summarizes recommended starting conditions for different cross-coupling reactions with this compound, designed to minimize dehalogenation.

ParameterSuzuki-Miyaura CouplingBuchwald-Hartwig AminationSonogashira Coupling
Pd Precatalyst Pd₂(dba)₃ (1-2 mol%)Pd₂(dba)₃ (1-2 mol%)Pd(PPh₃)₂Cl₂ (2-5 mol%)
Ligand SPhos or XPhos (2-4 mol%)XPhos or RuPhos (2-4 mol%)P(t-Bu)₃ (4-10 mol%)
Base K₃PO₄ (2-3 equiv)K₃PO₄ or Cs₂CO₃ (2-3 equiv)Cs₂CO₃ (2-3 equiv)
Solvent Toluene or DioxaneToluene or DioxaneToluene or THF
Temperature 70-90 °C80-100 °CRoom Temp to 60 °C
Additives Anhydrous conditionsAnhydrous conditionsCuI (1-2 mol%) (optional, can be run copper-free)

Experimental Protocols

Protocol 1: General Procedure for a Suzuki-Miyaura Coupling with Minimized Dehalogenation

This protocol provides a robust starting point for the coupling of this compound with an arylboronic acid.

Reaction Setup:

  • To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and anhydrous potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv).

  • In a separate vial, prepare the catalyst solution by dissolving the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol% Pd) and the phosphine ligand (e.g., SPhos, 0.02 mmol, 2 mol%) in the chosen anhydrous, degassed solvent (e.g., Toluene, 3 mL).

  • Add the catalyst solution to the reaction vial containing the solids.

  • Seal the vial under an inert atmosphere (Argon or Nitrogen).

Reaction Execution:

  • Place the reaction vial in a pre-heated oil bath or heating block set to 80 °C.

  • Stir the reaction mixture vigorously for the required time (typically 12-24 hours).

  • Monitor the reaction progress by TLC or LC-MS.

Work-up and Purification:

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel.

Mechanistic Insight: The Competing Pathways

To effectively control the outcome of your reaction, it is crucial to understand the competing catalytic cycles at play. The desired cross-coupling pathway must be favored over the dehalogenation pathway.

catalytic_cycle cluster_coupling Desired Cross-Coupling Pathway cluster_dehalogenation Undesired Dehalogenation Pathway Pd0 Pd(0)L2 OA_C Ar-Pd(II)L2-Br Pd0->OA_C Oxidative Addition (Ar-Br) Trans Ar-Pd(II)L2-R OA_C->Trans Transmetalation (R-B(OH)2, Base) RE_C Ar-R Trans->RE_C Reductive Elimination RE_C->Pd0 Pd0_D Pd(0)L2 OA_D Ar-Pd(II)L2-Br Pd0_D->OA_D Oxidative Addition (Ar-Br) Hydride Ar-Pd(II)L2-H OA_D->Hydride Hydride Formation (from Base, Solvent, H2O) RE_D Ar-H Hydride->RE_D Reductive Elimination RE_D->Pd0_D

Caption: Competing catalytic cycles of cross-coupling and dehalogenation.

This diagram illustrates that after the initial oxidative addition, the Ar-Pd(II)-Br intermediate is at a critical juncture. The key to success is to accelerate the transmetalation and subsequent reductive elimination of the desired product (the green pathway), thereby outcompeting the formation of the palladium-hydride species and the undesired reductive elimination that leads to the dehalogenated byproduct (the red pathway).

We trust this guide will be a valuable resource in your synthetic endeavors. Should you have further questions or require more specific application support, please do not hesitate to contact us.

References

  • Wikipedia. (2023). Buchwald–Hartwig amination. [Link]

  • NROChemistry. (n.d.). Sonogashira Coupling. [Link]

  • Wikipedia. (2023). Heck reaction. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • ResearchGate. (n.d.). Suzuki–Miyaura reaction of 2-bromobenzonitrile and various boronic acids. [Link]

  • Google Patents. (n.d.). CN113372223A - Preparation method of 2-fluoro-3-bromo-benzylamine.

Technical Support Center: Managing Homocoupling Byproducts in Reactions of 2-Bromo-3-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for chemists and researchers working with 2-Bromo-3-fluorobenzonitrile. This guide is designed to provide you with in-depth troubleshooting strategies and practical advice for a common challenge in cross-coupling reactions: the formation of homocoupling byproducts. Our goal is to equip you with the knowledge to not only solve these issues but to understand the underlying chemical principles, leading to more robust and successful reactions.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions regarding homocoupling byproducts in reactions involving this compound.

Q1: What is homocoupling and why is it a problem with this compound?

A1: Homocoupling is an undesired side reaction where two molecules of the same starting material couple together. In the context of cross-coupling reactions with this compound, this can manifest in two primary ways: the dimerization of the organoboron reagent in a Suzuki-Miyaura coupling to form a symmetrical biaryl, or the dimerization of this compound itself to form 3,3'-difluoro-[1,1'-biphenyl]-2,2'-dicarbonitrile, often via an Ullmann-type reaction pathway.[1][2] This side reaction reduces the yield of your desired cross-coupled product and introduces impurities that can be difficult to separate.[1]

Q2: What are the primary causes of homocoupling in palladium-catalyzed reactions?

A2: The two main culprits for homocoupling are the presence of oxygen in the reaction mixture and the use of a Palladium(II) catalyst precursor without efficient reduction to the active Pd(0) state.[1][3] Oxygen can oxidize the active Pd(0) catalyst to Pd(II).[4][5] This Pd(II) species can then promote the homocoupling of the boronic acid.[6][7] Similarly, if a Pd(II) precatalyst is used, it can directly react with the boronic acid to form the homocoupled product during its in-situ reduction to Pd(0).[8]

Q3: How do the fluorine and nitrile groups on this compound affect its reactivity and the likelihood of homocoupling?

A3: The electron-withdrawing nature of both the fluorine and nitrile groups makes the C-Br bond of this compound more susceptible to oxidative addition to a Pd(0) center, which is a key step in many cross-coupling reactions.[6] This enhanced reactivity is generally favorable for the desired cross-coupling. However, these activating groups can also make the molecule more prone to certain side reactions if the reaction conditions are not carefully controlled.

Q4: Can the choice of palladium source influence the extent of homocoupling?

A4: Absolutely. Pd(II) sources like palladium acetate (Pd(OAc)₂) or palladium chloride (PdCl₂) can directly promote homocoupling as they need to be reduced to the active Pd(0) state in situ.[8] This reduction can occur via the homocoupling of two boronic acid molecules.[6] Using a Pd(0) source such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or a modern precatalyst designed for clean and efficient generation of Pd(0) can significantly minimize this side reaction.[8]

Q5: What is the Ullmann reaction and could it be a source of homocoupling for this compound?

A5: The Ullmann reaction is a copper-catalyzed coupling of two aryl halides to form a biaryl.[2][9] If your reaction mixture contains copper, either as a co-catalyst (e.g., in Sonogashira couplings) or as an impurity, there is a possibility of forming the homocoupled dimer of this compound.[10] Traditional Ullmann reactions require harsh conditions, but modern protocols can proceed under milder conditions.[11] It is an important potential side reaction to consider, especially if you observe the formation of 3,3'-difluoro-[1,1'-biphenyl]-2,2'-dicarbonitrile.

Troubleshooting Guides

Issue 1: Significant Formation of Boronic Acid Homocoupling Byproduct in Suzuki-Miyaura Coupling

If you are observing a significant amount of the symmetrical biaryl derived from your boronic acid coupling partner, it is crucial to systematically investigate the cause.

start High Boronic Acid Homocoupling Observed check_oxygen Check for Oxygen Contamination start->check_oxygen sub_degas Degas Solvents Thoroughly (N2/Ar sparging, freeze-pump-thaw) check_oxygen->sub_degas Is the system rigorously deoxygenated? sub_inert Ensure Inert Atmosphere (Nitrogen or Argon) check_oxygen->sub_inert Is a positive pressure of inert gas maintained? check_catalyst Evaluate Palladium Source & Ligand sub_pd_source Use a Pd(0) Source (e.g., Pd(PPh3)4) or a Precatalyst (e.g., Buchwald G3) check_catalyst->sub_pd_source Are you using a Pd(II) source? sub_ligand Use Bulky, Electron-Rich Ligands (e.g., Buchwald ligands, NHCs) check_catalyst->sub_ligand Is the ligand appropriate? check_conditions Optimize Reaction Conditions sub_base Try Weaker Bases (e.g., K2CO3, K3PO4) check_conditions->sub_base Is the base too strong? sub_temp Lower Reaction Temperature check_conditions->sub_temp Is the temperature too high? sub_addition Slowly Add Boronic Acid check_conditions->sub_addition Is the boronic acid concentration high? resolution Homocoupling Minimized sub_degas->check_catalyst sub_inert->check_catalyst sub_pd_source->check_conditions sub_ligand->check_conditions sub_base->resolution sub_temp->resolution sub_addition->resolution

Caption: Troubleshooting workflow for minimizing boronic acid homocoupling.

  • Rigorous Deoxygenation: Dissolved oxygen is a primary cause of boronic acid homocoupling.[12] It can oxidize the catalytically active Pd(0) to Pd(II), which then promotes the undesired dimerization.[1][4]

    • Protocol: Before adding your catalyst, thoroughly degas your solvent(s) by sparging with an inert gas (nitrogen or argon) for at least 30 minutes or by using the freeze-pump-thaw technique (at least three cycles).[8] Ensure your reaction vessel is purged of air and maintained under a positive pressure of inert gas throughout the reaction.

  • Choice of Palladium Source and Ligand:

    • Palladium Source: As previously mentioned, Pd(II) sources can be problematic.[8] If you are using Pd(OAc)₂, consider switching to a Pd(0) source like Pd(PPh₃)₄ or a modern precatalyst that cleanly generates the active Pd(0) species.

    • Ligands: Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) or N-heterocyclic carbenes (NHCs) can accelerate the desired reductive elimination step of the cross-coupling cycle and sterically hinder the formation of intermediates that lead to homocoupling.[8]

  • Reaction Conditions:

    • Base: While a base is necessary to activate the boronic acid for transmetalation, a very strong base can sometimes accelerate side reactions.[13] If you are using a strong base like NaOH or KOH, consider switching to a milder base such as K₂CO₃, K₃PO₄, or Cs₂CO₃.[8]

    • Temperature: Higher temperatures can increase the rate of all reactions, including undesired side reactions. Try running your reaction at the lowest temperature that provides a reasonable rate for the cross-coupling.[8]

    • Slow Addition: Adding the boronic acid solution slowly to the reaction mixture can keep its instantaneous concentration low, which disfavors the bimolecular homocoupling reaction.[8]

Issue 2: Formation of 3,3'-difluoro-[1,1'-biphenyl]-2,2'-dicarbonitrile (Aryl Halide Homocoupling)

The observation of this byproduct suggests an Ullmann-type coupling or a palladium-catalyzed homocoupling of this compound.

start Aryl Halide Homocoupling Observed check_copper Check for Copper Contamination start->check_copper sub_copper_source Is a copper co-catalyst being used? (e.g., Sonogashira) check_copper->sub_copper_source Review reaction components sub_glassware Ensure glassware is scrupulously clean check_copper->sub_glassware Consider trace metal contamination check_pd_conditions Evaluate Palladium Reaction Conditions sub_ligand_pd Increase ligand to palladium ratio check_pd_conditions->sub_ligand_pd Is the catalyst unstable? sub_temp_pd Lower reaction temperature check_pd_conditions->sub_temp_pd Is the reaction temperature too high? resolution Homocoupling Minimized sub_copper_source->check_pd_conditions sub_glassware->check_pd_conditions sub_ligand_pd->resolution sub_temp_pd->resolution

Caption: Troubleshooting workflow for minimizing aryl halide homocoupling.

  • Investigate Copper Sources: The classic Ullmann reaction for aryl-aryl bond formation is copper-mediated.[2]

    • Action: If you are not intentionally using copper, ensure there are no sources of copper contamination in your reagents or from your reaction setup. If you are performing a reaction that uses a copper co-catalyst (like a Sonogashira coupling), you may need to re-evaluate your conditions to disfavor the Ullmann pathway. This could involve using a different ligand or solvent system.

  • Optimize Palladium-Catalyzed Conditions: Under certain conditions, palladium catalysts can also promote the homocoupling of aryl halides. This can occur if the transmetalation step with the desired coupling partner is slow, allowing for a competing pathway where a second molecule of the aryl halide reacts.

    • Action: Ensure your ligand is effectively stabilizing the palladium catalyst. Sometimes, increasing the ligand-to-palladium ratio can help. Lowering the reaction temperature can also disfavor this side reaction.

Summary of Key Parameters to Minimize Homocoupling

ParameterRecommendation for Minimizing HomocouplingRationale
Atmosphere Rigorously deoxygenate all solvents and maintain a positive pressure of inert gas (Ar or N₂).Oxygen promotes the formation of Pd(II), a key species in boronic acid homocoupling.[1][7]
Palladium Source Use a Pd(0) source (e.g., Pd(PPh₃)₄) or a modern precatalyst (e.g., Buchwald G3/G4).Avoids in-situ reduction of Pd(II) which can proceed via homocoupling of the boronic acid.[8]
Ligand Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or NHCs.Promotes the desired reductive elimination and sterically hinders pathways leading to homocoupling.[8]
Base Use milder bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃).Strong bases can sometimes accelerate side reactions.[8]
Temperature Run the reaction at the lowest effective temperature.Side reactions are often more sensitive to temperature increases than the desired cross-coupling.[8]
Stoichiometry Use a slight excess of the aryl halide (this compound).Ensures the palladium catalyst preferentially reacts with the aryl halide via oxidative addition.[8]
Reagent Addition Add the boronic acid slowly to the reaction mixture.Keeps the instantaneous concentration of the boronic acid low, disfavoring dimerization.[8]

Experimental Protocols

General Protocol for a Suzuki-Miyaura Coupling with Minimized Homocoupling

This protocol is a general starting point and may require optimization for your specific boronic acid coupling partner.

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the boronic acid or ester (1.1-1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).

  • Deoxygenation: Seal the flask, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

  • Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane/water, 10:1) via syringe.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and ligand if necessary.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

References

  • Amatore, C., et al. (2006). Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Involvement of a Palladium Peroxo Complex. Journal of the American Chemical Society. Available at: [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • Barrios-Landeros, F., et al. (2017). Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. ACS Catalysis. Available at: [Link]

  • National Institutes of Health (NIH). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Available at: [Link]

  • Miller, W. D., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development. Available at: [Link]

  • The Nobel Prize Foundation. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Available at: [Link]

  • ResearchGate. (2017). Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes | Request PDF. Available at: [Link]

  • ResearchGate. (2025). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 | Request PDF. Available at: [Link]

  • Lu, G.-P., et al. (2012). Ligand Effects on the Stereochemical Outcome of Suzuki–Miyaura Couplings. The Journal of Organic Chemistry. Available at: [Link]

  • MDPI. (2023). A Novel Insight into the Ullmann Homocoupling Reactions Performed in Heterogeneous Catalytic Systems. Molecules. Available at: [Link]

  • Reddit. (2025). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). Available at: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

  • ResearchGate. (2018). How to prevent metal catalysed homocoupling reaction of boronic acids?. Available at: [Link]

  • National Institutes of Health (NIH). Homocoupling Reactions of Azoles and Their Applications in Coordination Chemistry. Available at: [Link]

  • Beilstein Journals. (2021). Ligand-dependent stereoselective Suzuki–Miyaura cross-coupling reactions of β-enamido triflates. Available at: [Link]

  • Wikipedia. Ullmann reaction. Available at: [Link]

  • Organic Chemistry Portal. Ullmann Reaction. Available at: [Link]

  • ACS Publications. (2011). Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Designed Biomolecules Synthesis. Chemical Reviews. Available at: [Link]

  • ResearchGate. (2021). Unveiling the Role of Base and Additive in the Ullmann-Type of Arene-Aryl C–C Coupling Reaction | Request PDF. Available at: [Link]

  • National Institutes of Health (NIH). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. Available at: [Link]

  • L.S. College, Muzaffarpur. (2020). Ullmann reaction. Available at: [Link]

  • BYJU'S. Ullmann Reaction. Available at: [Link]

  • PubMed. (2004). Facile Synthesis of this compound: An Application and Study of the Halodeboronation of Aryl Boronic Acids. Available at: [Link]

  • Royal Society of Chemistry. (2022). Halogen-bond-promoted direct cross-coupling of ethyl 3-bromo-3-alkyl-2,2-difluoropropanoates with coumarins/quinolinones. Organic Chemistry Frontiers. Available at: [Link]

Sources

Technical Support Center: Optimization of Nucleophilic Aromatic Substitution on 2-Bromo-3-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing nucleophilic aromatic substitution (SNAr) reactions on 2-Bromo-3-fluorobenzonitrile. This guide is designed for researchers, medicinal chemists, and process development scientists to provide in-depth, actionable insights into this specific transformation. We will move beyond simple protocols to explain the underlying principles that govern reaction success, enabling you to troubleshoot and optimize your experiments effectively.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Reaction

This section addresses the fundamental principles governing the SNAr reaction on the this compound substrate. A solid understanding of these concepts is the first step toward successful optimization.

Q1: Which halogen, fluorine or bromine, is the preferred leaving group on this compound?

The fluorine atom at the C3 position is the significantly more reactive site for nucleophilic aromatic substitution. This is contrary to SN1/SN2 reactions where iodide and bromide are better leaving groups. In an SNAr reaction, the rate-determining step is the initial attack of the nucleophile on the aromatic ring to form a negatively charged intermediate known as a Meisenheimer complex.[1][2] The high electronegativity of fluorine strongly polarizes the C-F bond, making the attached carbon atom highly electrophilic and thus more susceptible to nucleophilic attack.[3][4] Therefore, the reactivity order for leaving groups in SNAr is typically F > Cl > Br > I.[3][5]

Q2: How do the cyano (-CN) and bromine substituents activate the ring for substitution at the C3-fluorine position?

For an SNAr reaction to proceed, the aromatic ring must be "activated" by electron-withdrawing groups (EWGs).[5][6][7] These groups stabilize the negative charge of the Meisenheimer intermediate through resonance and/or inductive effects. This stabilization is most effective when the EWGs are positioned ortho or para to the leaving group.[8]

In this compound:

  • The cyano group is para to the fluorine atom. Its strong resonance-withdrawing effect provides excellent stabilization for the negative charge that develops during the formation of the Meisenheimer complex.

  • The bromine atom is ortho to the fluorine. While also a halogen, its primary role here is providing inductive electron withdrawal, which further enhances the electrophilicity of the C-F carbon and stabilizes the intermediate.

The meta-relationship of the cyano group to the bromine makes substitution at the C2 position significantly less favorable.

Mechanism of SNAr on this compound

Caption: SNAr proceeds via a two-step addition-elimination mechanism.

Q3: What is the role of the base and which one should I choose?

The primary role of the base is to deprotonate the nucleophile (e.g., an alcohol, thiol, or secondary amine), increasing its nucleophilicity.[3][9] For already anionic nucleophiles, a base may not be necessary.

  • Weak Inorganic Bases (K₂CO₃, Cs₂CO₃): These are excellent first choices for most alcohol, thiol, and amine nucleophiles. They are generally mild and minimize side reactions.

  • Strong Bases (NaH, KHMDS, NaOt-Bu): Required for weakly acidic nucleophiles (like some alcohols). These must be handled under strictly anhydrous conditions, as they react violently with water.

  • Organic Bases (DIPEA, DBU): Can be useful, particularly when a homogeneous reaction mixture is desired. They are generally less effective than inorganic bases for deprotonating weaker nucleophiles.

Q4: Which solvents are optimal for this reaction?

Polar aprotic solvents are the standard choice.[3][10] They effectively dissolve the reactants and stabilize the charged Meisenheimer intermediate but do not solvate the nucleophile, preserving its reactivity.[3][11]

  • Recommended: Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), Acetonitrile (MeCN).

  • Avoid: Protic solvents like water, methanol, or ethanol. These solvents can solvate and deactivate the nucleophile through hydrogen bonding and may act as competing nucleophiles themselves.[11][12]

Part 2: Troubleshooting Guide

Even with a good understanding of the mechanism, experiments can fail. This guide provides a logical workflow to diagnose and solve common problems.

Troubleshooting Workflow

Troubleshooting_Workflow start Problem: Low Yield or No Product check_sm Analysis by TLC/LC-MS: Is starting material (SM) consumed? start->check_sm no_conversion Issue: Low or No Conversion check_sm->no_conversion No sm_consumed Issue: Low Yield with Side Products check_sm->sm_consumed Yes cause_nuc Cause: Weak Nucleophile / Incomplete Deprotonation no_conversion->cause_nuc cause_temp Cause: Insufficient Temperature no_conversion->cause_temp cause_solvent Cause: Incorrect Solvent Choice no_conversion->cause_solvent sol_nuc Solution: • Use a stronger base (e.g., NaH) • Increase nucleophile equivalents • Ensure anhydrous conditions cause_nuc->sol_nuc sol_temp Solution: • Gradually increase temperature (e.g., 80-120 °C) • Consider microwave heating cause_temp->sol_temp sol_solvent Solution: • Switch to a polar aprotic solvent (DMSO, DMF) • Ensure solvent is anhydrous cause_solvent->sol_solvent cause_decomp Cause: Thermal Decomposition sm_consumed->cause_decomp cause_hydrolysis Cause: Presence of Water sm_consumed->cause_hydrolysis cause_solvent_reac Cause: Solvent Reactivity (e.g., DMF decomposition) sm_consumed->cause_solvent_reac sol_decomp Solution: • Lower reaction temperature • Reduce reaction time • Use a milder base (K₂CO₃) cause_decomp->sol_decomp sol_hydrolysis Solution: • Use anhydrous solvent and reagents • Run under inert atmosphere (N₂/Ar) cause_hydrolysis->sol_hydrolysis sol_solvent_reac Solution: • Switch to a more stable solvent (e.g., DMSO) • Avoid excessive temperatures (>150 °C) cause_solvent_reac->sol_solvent_reac

Caption: A logical workflow for diagnosing common SNAr reaction issues.

Problem 1: Low or No Conversion of Starting Material

Symptom: TLC or LC-MS analysis shows a significant amount of unreacted this compound remaining after the expected reaction time.

  • Potential Cause A: Insufficiently Active Nucleophile. The nucleophile may not be strong enough, or it may not be fully deprotonated by the chosen base.

    • Solution:

      • Switch to a Stronger Base: If you are using a mild base like K₂CO₃ with a weakly acidic nucleophile (e.g., an aliphatic alcohol), consider switching to a stronger base like sodium hydride (NaH) to ensure complete formation of the nucleophilic anion.[3]

      • Ensure Anhydrous Conditions: Traces of water will quench strong bases and protonate the active nucleophile, halting the reaction. Use oven-dried glassware and anhydrous solvents.[3]

  • Potential Cause B: Low Reaction Temperature. Many SNAr reactions require thermal energy to overcome the activation barrier of the initial nucleophilic attack.

    • Solution:

      • Increase Temperature: Gradually increase the reaction temperature in increments (e.g., from 80 °C to 100 °C, then 120 °C), monitoring for product formation and potential decomposition by TLC/LC-MS.[3]

      • Microwave Irradiation: For difficult reactions, microwave heating can often provide rapid and controlled heating to reach the required activation energy, sometimes reducing reaction times from hours to minutes.

Problem 2: Starting Material is Consumed, but Product Yield is Low

Symptom: The starting material is gone, but the desired product is only a minor component in a complex mixture of byproducts.

  • Potential Cause A: Decomposition of Starting Material or Product. The reaction conditions, particularly high temperatures, may be causing your substrate or the desired product to decompose.[3]

    • Solution:

      • Lower the Temperature: Attempt the reaction at a lower temperature for a longer period.

      • Use a Milder Base: A very strong base might be promoting undesired side reactions. If using NaH, consider trying K₂CO₃ or Cs₂CO₃.

  • Potential Cause B: Competing Reaction with the Solvent. At high temperatures (>150 °C), solvents like DMF can decompose to form dimethylamine, which is a potent nucleophile and can react with your substrate to form an undesired dimethylamino byproduct.[3]

    • Solution:

      • Switch Solvents: Change the solvent to DMSO, which is generally more thermally stable.

      • Avoid Excessive Heat: Keep the reaction temperature below the decomposition point of your solvent.

  • Potential Cause C: Hydrolysis. The presence of water, especially with a base, can lead to the formation of 2-bromo-3-hydroxybenzonitrile.

    • Solution:

      • Strict Anhydrous Technique: Ensure all reagents and solvents are dry. Purge the reaction vessel with an inert gas (Nitrogen or Argon) before adding reagents.[3]

Part 3: Recommended Starting Protocols & Data

Use the following table as a starting point for your reaction optimization. Conditions may need to be tailored for your specific nucleophile.

Nucleophile ClassRecommended Base (equivalents)Recommended SolventTypical Temp. (°C)Key Considerations & Self-Validation
Primary/Secondary Amines K₂CO₃ (2.0) or DIPEA (2.0)DMSO, DMF80 - 120Reaction is often clean. If double addition occurs with a primary amine, use a larger excess of the amine. Validate by observing a single new spot on TLC/LC-MS with the expected mass.
Alcohols / Phenols K₂CO₃ (2.0) or NaH (1.2)DMSO, NMP100 - 140Phenols are more acidic and react more easily than aliphatic alcohols. For alcohols, NaH is often required. Validate by quenching a small aliquot in water and checking for product formation, which confirms the alkoxide was successfully generated and reacted.
Thiols K₂CO₃ (2.0) or Et₃N (2.0)DMF, MeCN60 - 100Thiols are excellent nucleophiles and reactions are often faster and occur at lower temperatures.[13] The reaction should proceed smoothly. Validate by the disappearance of the thiol's distinct odor and the appearance of the product spot.
Detailed Experimental Protocol: General Procedure for Reaction with an Amine Nucleophile

This protocol provides a self-validating framework for conducting the experiment with high fidelity.

  • Preparation (Validation of Inertness):

    • Place a stir bar in a round-bottom flask and oven-dry the glassware at 120 °C for at least 4 hours, or flame-dry under vacuum.

    • Allow the flask to cool to room temperature under a stream of dry nitrogen or argon. Maintaining a positive pressure of inert gas is crucial to prevent atmospheric moisture from entering.

  • Reagent Addition (Validation of Stoichiometry):

    • To the flask, add this compound (1.0 eq).

    • Add anhydrous potassium carbonate (K₂CO₃, 2.0 eq). The base should be a fine, free-flowing powder.

    • Add anhydrous DMSO (to make a 0.1-0.5 M solution). The solvent should be from a sealed bottle.

    • Finally, add the amine nucleophile (1.1 - 1.5 eq).

  • Reaction Execution & Monitoring (Validation of Progress):

    • Immerse the flask in a pre-heated oil bath at 100 °C and stir vigorously.

    • Monitor the reaction progress every 1-2 hours by taking a small aliquot, diluting it with ethyl acetate, filtering through a small plug of silica, and analyzing by TLC or LC-MS. The reaction is complete when the limiting reagent (benzonitrile) is consumed.

  • Work-up & Isolation (Validation of Product Integrity):

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing water and ethyl acetate.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography or recrystallization. Characterize the final product to confirm its identity and purity.

References

  • SciSpace. (2014, April 25).
  • MDPI.
  • Hartwig, J. F. (2006). Discovery and Understanding of Transition-Metal-Catalyzed Aromatic Substitution Reactions. SYNLETT, 2006(8), 1283-1294.
  • Majid, R. Nucleophilic Aromatic Substitution: Aryl halides un active toward nucleophilic reagents, aryl halides undergo nucleophilic subs.
  • Wikipedia.
  • Chemistry Steps.
  • BenchChem. (2025). Troubleshooting low yields in nucleophilic substitution of fluoropyridines.
  • BenchChem. (2025, December).
  • Dalal Institute.
  • Ashenhurst, J. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
  • Graham, K. (2021, June 10). 4.7: Solvent Effects in Nucleophilic Substitution. Chemistry LibreTexts.
  • Ryan, A. A., et al. (2016). Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids: Mechanistic and Regiochemical Aspects. PMC.
  • Majid, R. (2023, October 31). Nucleophilic Aromatic Substitution: Aryl halides un active toward nucleophilic reagents, aryl halides undergo nucleophilic subs.
  • Wordpress. SNAr Solvents and Reagents.
  • Soderberg, T. (2015, July 9). 7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution.
  • Ji, Y. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr. Organic Chemistry II - KPU Pressbooks.
  • Wordpress. SNAr Reaction in Other Common Molecular Solvents.
  • ResearchGate. Optimization of reaction conditions using pentafluorobenzonitrile a.
  • Kim, Y., et al. (2021, March 4).
  • Ren, Y., et al. (2019). Concerted Nucleophilic Aromatic Substitution Reactions. PMC - PubMed Central - NIH.
  • ResearchGate. Optimization of organophotochemical SNAr reaction.
  • ChemRxiv. (n.d.). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles.
  • PubMed. Aromatic nucleophilic substitution (SNAr) reactions of 1,2- and 1,4-halonitrobenzenes and 1,4-dinitrobenzene with carbanions in the gas phase.
  • NIH. (2019, March 22). Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles.
  • ResearchGate. Nucleophilic aromatic substitution reaction of unprotected ortho-fluoro/methoxy benzoic and naphthoic acids with Grignard/organolithium reagents (SNArAB).
  • Wordpress. Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry.
  • Professor Dave Explains. (2019, July 12).
  • ResearchGate.
  • The Organic Chemistry Tutor. (2017, January 14).
  • Reddit. (2023, December 23). SNAr troubleshooting. r/AskChemistry.
  • NIH. (2022, June 8). Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. PMC.
  • ResearchGate. Perfluoroaryl‐thiol SNAr reaction for the modification of porphyrins (A) and polymers (B).
  • Chem Help ASAP. (2020, February 1). SNAr reaction mechanism [Video]. YouTube.

Sources

Technical Support Center: Troubleshooting Low Conversion Rates with 2-Bromo-3-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for 2-Bromo-3-fluorobenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low conversion rates in reactions involving this versatile reagent. The unique electronic properties of this compound—stemming from the electron-withdrawing nature of the ortho-bromo, meta-fluoro, and cyano groups—make it a valuable but sometimes challenging substrate. This document provides in-depth, field-tested insights in a direct question-and-answer format to help you optimize your synthetic outcomes.

FAQ 1: My reaction with this compound has stalled or shows low conversion. What are the first things I should check?

Answer:

Low conversion is a common initial challenge. Before making significant changes to your protocol, it's crucial to perform a systematic check of the foundational parameters of your reaction setup. Often, the root cause is a subtle issue that can be easily rectified.

Initial Diagnostic Workflow:

  • Reagent Purity and Integrity:

    • Starting Material: Confirm the purity of your this compound via NMR or GC-MS. Impurities can inhibit catalysts or introduce side reactions.

    • Solvents and Reagents: Ensure all solvents are anhydrous and reagents are of appropriate purity. For moisture-sensitive reactions like palladium-catalyzed couplings, even trace amounts of water can be detrimental. Use freshly distilled solvents or those from a solvent purification system.

    • Active Reagents: Verify the activity of reagents like boronic acids (which can dehydrate to form unreactive boroxines) or amines (which can oxidize).

  • Inert Atmosphere Control:

    • Degassing: For cross-coupling reactions, dissolved oxygen is a notorious catalyst poison, leading to the formation of palladium black and loss of catalytic activity.[1] Ensure your solvent and reaction mixture are thoroughly degassed using methods like sparging with an inert gas (Argon or Nitrogen) for 15-30 minutes or multiple freeze-pump-thaw cycles.

    • Positive Pressure: Maintain a positive pressure of inert gas throughout the reaction to prevent atmospheric oxygen and moisture from entering the system.

  • Reaction Monitoring and Analysis:

    • Establish a Baseline: Take a t=0 sample after all reagents are mixed and the reaction reaches the target temperature.

    • Time-Course Analysis: Use Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction's progress. A stalled reaction will show no change in the ratio of starting material to product over time. This data is critical to distinguish between a slow reaction and a completely failed one.

This initial checklist helps eliminate common external factors before you start optimizing the core chemistry of the reaction.

Section A: Palladium-Catalyzed Cross-Coupling Reactions

This compound is an electron-deficient aryl bromide, which generally makes the oxidative addition step in palladium catalysis favorable.[1][2] However, challenges can still arise from catalyst selection, base/ligand compatibility, and side reactions.

FAQ 2: I'm seeing low conversion in my Suzuki-Miyaura coupling with this compound. How can I improve the yield?

Answer:

Low conversion in a Suzuki-Miyaura coupling often points to issues within the catalytic cycle: oxidative addition, transmetalation, or reductive elimination.[3] Given the electron-deficient nature of your substrate, the bottleneck is often the transmetalation or reductive elimination steps.

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// Edges Start -> Check_Catalyst [label="Is catalyst active?"]; Start -> Check_Base [label="Is transmetalation slow?"]; Start -> Check_Boronic [label="Is nucleophile degrading?"];

Check_Catalyst -> Solution_Ligand; Check_Catalyst -> Solution_Precatalyst; Check_Base -> Solution_Base; Check_Base -> Solution_Solvent; Check_Boronic -> Solution_Boronic;

Solution_Ligand -> End; Solution_Precatalyst -> End; Solution_Base -> End; Solution_Solvent -> End; Solution_Boronic -> End; }

Caption: Troubleshooting workflow for Suzuki-Miyaura coupling.

Troubleshooting Steps:

  • Evaluate the Catalyst System:

    • The Ligand is Key: For electron-deficient aryl bromides, bulky and electron-rich phosphine ligands are often essential.[4] These ligands promote the formation of the active monoligated L1Pd(0) species, which undergoes oxidative addition more rapidly, and they also accelerate the final reductive elimination step.[4] If you are using simpler ligands like PPh₃, consider switching to a more advanced dialkylbiaryl phosphine.

    • Palladium Source: If you are using a Pd(II) source like Pd(OAc)₂, ensure your conditions are sufficient to reduce it to the active Pd(0) state in situ. Sometimes, using a pre-formed Pd(0) source (e.g., Pd₂(dba)₃) or a modern precatalyst (e.g., Buchwald G3/G4 precatalysts) can provide more consistent results.[1]

  • Optimize the Base and Solvent:

    • Base Strength and Solubility: The base plays a crucial role in activating the boronic acid to form a more nucleophilic boronate species, which is necessary for transmetalation.[5][6] The choice of base is often interdependent with the solvent.

      • Inorganic bases like K₃PO₄ and Cs₂CO₃ are generally effective.[4] K₃PO₄ is a good starting point in solvents like dioxane or toluene, often with a small amount of water to aid solubility.

      • Solvent Choice: Toluene and 1,4-dioxane are common choices. For greener alternatives, 2-MeTHF can be superior.[7]

    • Homocoupling Byproduct: If you observe significant formation of a biaryl byproduct from your boronic acid, it may indicate the presence of oxygen or that your reaction conditions are too harsh.[1] Ensure thorough degassing and consider lowering the reaction temperature.

  • Check the Boronic Acid/Ester:

    • Decomposition: Boronic acids can undergo protodeboronation (replacement of the boron group with hydrogen) or form inactive cyclic anhydride trimers (boroxines) upon standing. Using fresh, high-purity boronic acid is critical.

    • Consider Trifluoroborates: Potassium organotrifluoroborates are bench-stable alternatives to boronic acids and are less prone to protodeboronation.[8] They often provide more reproducible results.

ParameterInitial Condition (Example)Recommended Optimization StepsRationale
Pd Source Pd(OAc)₂ (2 mol%)1. Switch to Pd₂(dba)₃ (1 mol%). 2. Use a Buchwald G3 Precatalyst (e.g., SPhos G3, 2 mol%).Ensures efficient generation of the active Pd(0) catalyst.[1]
Ligand PPh₃ (4 mol%)1. Switch to RuPhos (4 mol%). 2. Screen SPhos, XPhos.Bulky, electron-rich ligands accelerate oxidative addition and reductive elimination.[4]
Base K₂CO₃ (2 equiv)1. Switch to K₃PO₄ (2-3 equiv). 2. Try Cs₂CO₃ (2 equiv).Stronger bases facilitate the formation of the reactive boronate species for transmetalation.[5]
Solvent Toluene1. Toluene/H₂O (10:1). 2. 1,4-Dioxane/H₂O (10:1).Water can help solubilize the base and accelerate transmetalation.
Temperature 100 °C1. Decrease to 80 °C. 2. Increase to 110 °C if no reaction occurs.Balance reaction rate against potential for catalyst decomposition or side reactions.
FAQ 3: My Buchwald-Hartwig amination is sluggish. What factors should I investigate?

Answer:

The Buchwald-Hartwig amination is a powerful tool for C-N bond formation.[9][10] When this reaction is slow with this compound, the cause often lies with the choice of base, ligand, or potential catalyst inhibition.

Key Areas for Optimization:

  • Base Selection is Critical:

    • Strong vs. Weak Bases: The base deprotonates the amine or the palladium-amine complex to facilitate reductive elimination.[11] Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used and highly effective.[7]

    • Incompatibility Issues: However, these strong bases can be incompatible with sensitive functional groups on your amine coupling partner. If you suspect base-mediated decomposition, switch to weaker inorganic bases like Cs₂CO₃ or K₃PO₄.[7]

    • Solubility: The solubility of the base in the reaction solvent is paramount. An insoluble base cannot participate effectively in the catalytic cycle. In nonpolar solvents like toluene, anionic bases are required to deprotonate the neutral palladium-amine complex.[12]

  • Ligand Choice for C-N Coupling:

    • Steric Hindrance: Similar to Suzuki couplings, bulky phosphine ligands are crucial. Ligands like XPhos, Josiphos-types, or di-tert-butyl(ortho-biphenyl)phosphine are excellent starting points.[9][13]

    • Bidentate Ligands: Bidentate ligands such as BINAP or DPEPhos can also be effective, particularly for coupling with primary amines, as they can prevent the formation of inactive palladium dimers.[10]

  • Solvent Effects:

    • Common Solvents: Toluene, 1,4-dioxane, and THF are the most common solvents.[7]

    • Catalyst Inhibition: Avoid chlorinated solvents, acetonitrile, and pyridine, as they can coordinate to the palladium center and inhibit catalysis.[7] The nitrile group on your this compound substrate is generally stable, but using another nitrile as a solvent should be avoided.[14]

  • Potential Side Reactions:

    • Hydrodehalogenation: The formation of 3-fluorobenzonitrile as a byproduct indicates reductive dehalogenation. This occurs when a palladium-hydride species, formed via β-hydride elimination from the alkoxide base or other sources, reductively eliminates the aryl halide. Using a bulkier base (e.g., K₃PO₄ instead of NaOtBu) or a different ligand can sometimes suppress this pathway.

    • Catalyst Poisoning: Ensure your amine is pure. Certain functional groups can act as catalyst poisons.[7]

Section B: Nucleophilic Aromatic Substitution (SNAr)

FAQ 4: Why is my SNAr reaction with this compound not proceeding? Is the fluorine or bromine atom the target?

Answer:

This is an excellent question that addresses the core principles of Nucleophilic Aromatic Substitution (SNAr). For an SNAr reaction to occur, two conditions must be met:

  • The aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs).

  • There must be a good leaving group.

In this compound, the cyano group (-CN) is a powerful EWG. Its activating effect is strongest at the ortho and para positions.

SNAr_Reactivity

Caption: SNAr activation sites on the substrate.

Analysis of Reactivity:

  • Which Halogen is Displaced?

    • The bromine atom is at the 2-position (ortho to the nitrile).

    • The fluorine atom is at the 3-position (meta to the nitrile).

    • Therefore, the position ortho to the nitrile (C-Br) is electronically activated for nucleophilic attack, while the meta position (C-F) is not.[15][16] You should expect substitution of the bromine atom.

  • The "Element Effect" Paradox in SNAr:

    • While bromine is generally a better leaving group than fluorine in many reaction types (due to a weaker C-X bond), the opposite is often true in SNAr. The rate-determining step is typically the initial attack of the nucleophile to form the negatively charged Meisenheimer complex.[17]

    • Fluorine's high electronegativity strongly stabilizes this intermediate through its inductive effect, accelerating the rate-determining step.[17]

    • In your specific molecule, however, this effect is secondary to positional activation. The bromine is displaced because it is at the activated ortho position.

Troubleshooting an Unreactive SNAr:

  • Insufficient Activation: While the cyano group is a strong activator, some nucleophiles may require more powerful electronic withdrawal. If conversion is low, it may simply be that the substrate is not reactive enough for your chosen nucleophile under the applied conditions.

  • Reaction Conditions:

    • Solvent: Use polar aprotic solvents like DMSO, DMF, or NMP. These solvents solvate the cation of the nucleophile's salt, making the anionic nucleophile more "naked" and reactive.

    • Temperature: SNAr reactions often require elevated temperatures (80-150 °C) to proceed at a reasonable rate.

    • Base: If your nucleophile is an alcohol or thiol, a base (e.g., K₂CO₃, NaH) is required to deprotonate it and generate the active nucleophile.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is a robust starting point for coupling this compound with an arylboronic acid.

  • Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and potassium phosphate (K₃PO₄, 3.0 equiv).

  • Inerting: Seal the vial with a septum cap and purge with argon or nitrogen for 10-15 minutes.

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., RuPhos, 2-4 mol%). Alternatively, add a pre-formed Buchwald precatalyst (2 mol%).

  • Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane or 2-MeTHF, to achieve a concentration of 0.1-0.2 M).

  • Reaction: Place the vial in a preheated heating block or oil bath at 80-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography.

References

  • The Journal of Organic Chemistry. Role of the Base in Buchwald–Hartwig Amination. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination Reagent Guide. [Link]

  • World Wide Journal of Multidisciplinary Research and Development. Recent Advances in the development of Suzuki Miyaura Coupling Reactions. [Link]

  • University of Windsor. Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • MDPI. Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. [Link]

  • ResearchGate. Conditions for a selective Buchwald-Hartwig amination? [Link]

  • National Institutes of Health. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. [Link]

  • National Institutes of Health. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. [Link]

  • National Institutes of Health. Second Comes First: Switching Elementary Steps in Palladium‐Catalyzed Cross‐Coupling Reactions. [Link]

  • Chemical Reviews. Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. [Link]

  • ACS GCI Pharmaceutical Roundtable. Preparation of sec and tert amines by Buchwald-Hartwig Amination. [Link]

  • National Institutes of Health. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. [Link]

  • ACS Publications. Palladium-Catalyzed Cross-Coupling Reactions of in Situ Generated Allylindium Reagents with Aryl Halides. [Link]

  • ResearchGate. Comparative study of aryl halides in Pd-mediated reactions: Key factors beyond the oxidative addition step. [Link]

  • PrepChem.com. Synthesis of A. 2-Bromo-4-fluorobenzonitrile. [Link]

  • Wikipedia. Benzonitrile. [Link]

  • ChemSynthesis. This compound. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Journal of the American Chemical Society. A General and Efficient Catalyst for Palladium-Catalyzed C−O Coupling Reactions of Aryl Halides with Primary Alcohols. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • PubChem. This compound. [Link]

  • Wiley Online Library. Palladium-Catalyzed Carbonylation Reactions of Aryl Halides and Related Compounds. [Link]

  • PubChem. Benzonitrile. [Link]

  • Chemistry Stack Exchange. Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

  • OrgoSolver. Nucleophilic Aromatic Substitution: Addition–Elimination and SNAr. [Link]

  • YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

  • RSC Publishing. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. [Link]

  • Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

  • RSC Publishing. Acetonitrile and benzonitrile as versatile amino sources in copper-catalyzed mild electrochemical C–H amidation reactions. [Link]

  • ResearchGate. Formation of Complex Organics by Covalent and Non-Covalent Interactions of the Sequential Reactions of 1-4 Acrylonitrile Molecules with the Benzonitrile Radical Cation. [Link]

Sources

Technical Support Center: Ligand Effects on the Efficiency of Palladium-Catalyzed Reactions of 2-Bromo-3-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving 2-bromo-3-fluorobenzonitrile. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of ligand selection and troubleshoot common experimental issues. The inherent electronic properties and steric profile of this compound make it a challenging substrate, where the choice of ligand is paramount for achieving high efficiency and selectivity.

This guide is structured to provide not just protocols, but a deeper understanding of the causality behind experimental choices, empowering you to make informed decisions in your research.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments, offering explanations grounded in mechanistic principles and providing actionable solutions.

Issue 1: Low or No Conversion of Starting Material

Question: I am attempting a Suzuki-Miyaura coupling with this compound and an arylboronic acid, but I am observing very low conversion to the desired biaryl product. What are the likely causes and how can I improve the yield?

Answer:

Low conversion in palladium-catalyzed reactions with this substrate often points to issues with the oxidative addition step or catalyst deactivation. The electron-withdrawing nature of both the nitrile and fluorine substituents on the aromatic ring can influence the reactivity of the C-Br bond.

Causality and Solutions:

  • Insufficiently Electron-Rich Ligand: The oxidative addition of the aryl bromide to the Pd(0) center is a critical step in the catalytic cycle.[1][2] For an electron-deficient substrate like this compound, a bulky and electron-rich phosphine ligand is often required to enhance the electron density on the palladium center, thereby facilitating the oxidative addition.[3][4] Ligands like triphenylphosphine may be ineffective.

    • Solution: Switch to a more electron-donating and sterically hindered ligand. Buchwald's biaryl phosphine ligands (e.g., XPhos, SPhos, DavePhos) or bulky trialkylphosphines (e.g., P(t-Bu)₃) are excellent starting points.[4][5] These ligands promote the formation of the active, monoligated Pd(0) species, which is more reactive in the oxidative addition step.[3][5]

  • Catalyst Deactivation: The nitrile group can potentially coordinate to the palladium center, leading to catalyst inhibition. Additionally, impurities in reagents or solvents can poison the catalyst.

    • Solution: Ensure all reagents and solvents are of high purity and adequately degassed to remove oxygen, which can oxidize the Pd(0) catalyst.[6] Using a pre-catalyst, such as a palladacycle, can also lead to more consistent generation of the active catalytic species.[6]

  • Inappropriate Base or Solvent: The choice of base is crucial for the transmetalation step.[7] An unsuitable base can lead to decomposition of the boronic acid or incomplete activation.

    • Solution: For Suzuki-Miyaura couplings, a moderately strong inorganic base like K₂CO₃ or Cs₂CO₃ is often effective. The solvent should be able to dissolve the reagents and stabilize the catalytic species; common choices include toluene, dioxane, or THF.

Issue 2: Formation of Homocoupling Byproducts

Question: In my Suzuki-Miyaura reaction, I am observing a significant amount of the homocoupled product of my boronic acid. How can I suppress this side reaction?

Answer:

Homocoupling of boronic acids is a common side reaction in Suzuki-Miyaura couplings, often promoted by the presence of oxygen or Pd(II) species.[8]

Causality and Solutions:

  • Oxygen in the Reaction Mixture: Oxygen can promote the oxidative homocoupling of boronic acids.

    • Solution: Rigorous degassing of the reaction mixture is essential. This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas like argon or nitrogen for an extended period.[6]

  • Inefficient Reduction of Pd(II) to Pd(0): If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂), its reduction to the active Pd(0) species may be slow or incomplete, leading to side reactions.[8]

    • Solution: Using a Pd(0) source like Pd₂(dba)₃ or a pre-formed palladacycle can circumvent this issue.[6] Alternatively, ensuring the presence of a suitable reducing agent (sometimes the phosphine ligand itself can act as one) is important.[1]

  • Ligand Choice: The ligand can influence the relative rates of the desired cross-coupling and the undesired homocoupling.

    • Solution: A bulky, electron-rich ligand that accelerates the oxidative addition and reductive elimination steps of the main catalytic cycle can help to outcompete the homocoupling pathway.

Issue 3: Poor Selectivity in Buchwald-Hartwig Amination

Question: I am performing a Buchwald-Hartwig amination on this compound and am getting a mixture of products, including hydrodehalogenation and other side reactions. How can I improve the selectivity for the desired C-N bond formation?

Answer:

Poor selectivity in Buchwald-Hartwig aminations can arise from several factors, including β-hydride elimination from the amido-palladium intermediate and competitive side reactions. The choice of ligand plays a critical role in controlling these pathways.[3]

Causality and Solutions:

  • Ligand Steric Hindrance: The steric bulk of the ligand is crucial for preventing side reactions and promoting the desired reductive elimination to form the C-N bond.[3][4]

    • Solution: Employing bulky biaryl phosphine ligands such as XPhos or Josiphos-type ligands is highly recommended for aminations of ortho-substituted aryl halides.[9] The steric bulk around the palladium center disfavors competing pathways and facilitates the reductive elimination step.[3]

  • Base Strength and Type: The base used can significantly impact the reaction outcome. A base that is too strong or too weak can lead to side reactions or incomplete conversion.

    • Solution: Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used strong, non-nucleophilic bases that are effective in these transformations.[1] The choice may need to be optimized for the specific amine being used.

  • Reaction Temperature: Higher temperatures can sometimes promote undesired side reactions.

    • Solution: It may be beneficial to screen different reaction temperatures. While some aminations require elevated temperatures, running the reaction at the lowest effective temperature can often improve selectivity.[9]

Issue 4: Difficulty with Cyanation Reactions

Question: I am trying to perform a palladium-catalyzed cyanation of this compound, but the reaction is sluggish and gives low yields. What are the key challenges with this transformation?

Answer:

Palladium-catalyzed cyanation reactions are notoriously challenging due to catalyst deactivation by the cyanide anion, which is a strong ligand for palladium.[10][11][12]

Causality and Solutions:

  • Catalyst Poisoning by Cyanide: Excess cyanide in the reaction mixture can bind strongly to the palladium center, forming inactive complexes and halting the catalytic cycle.[10][11]

    • Solution: The use of a cyanide source with low solubility, such as Zn(CN)₂, can help to maintain a low concentration of free cyanide in solution.[13] Additives like Zn dust or zinc formate can also help to reactivate the catalyst.[14] A slow addition of the cyanide source via a syringe pump can also be an effective strategy.

  • Ligand Selection: The ligand must be able to compete with cyanide for coordination to the palladium center and still promote the catalytic cycle.

    • Solution: Bidentate phosphine ligands like 1,1'-bis(diphenylphosphino)ferrocene (dppf) are often effective in cyanation reactions.[13][14] These ligands form stable chelate complexes with palladium that are less susceptible to displacement by cyanide.

Frequently Asked Questions (FAQs)

Q1: What is the general role of steric and electronic effects of ligands in palladium-catalyzed reactions?

A1: The steric and electronic properties of phosphine ligands are the most critical factors in controlling the activity and selectivity of palladium catalysts.[3]

  • Electronic Effects: Electron-donating ligands increase the electron density on the palladium center.[3] This enhanced nucleophilicity of the Pd(0) species accelerates the rate of oxidative addition, which is often the rate-limiting step, especially with less reactive aryl halides.[4]

  • Steric Effects: Bulky ligands promote the formation of coordinatively unsaturated, monoligated Pd(0) complexes, which are highly reactive in oxidative addition.[3][5] Steric hindrance also facilitates the final reductive elimination step to release the product and regenerate the active catalyst.[4]

Q2: Why are biaryl phosphine ligands (Buchwald ligands) so effective for cross-coupling reactions of challenging substrates?

A2: Biaryl phosphine ligands, such as XPhos and SPhos, possess a unique combination of steric bulk and electron-richness that makes them highly effective.[5][15] The biaryl backbone provides a rigid and bulky framework that stabilizes the catalytically active monoligated palladium species.[5] The dialkylphosphino group is highly electron-donating, which promotes the oxidative addition step.[5] This combination of properties allows for the coupling of a wide range of challenging substrates, including electron-deficient and sterically hindered aryl halides, often at lower catalyst loadings and milder reaction temperatures.[15]

Q3: Can N-heterocyclic carbene (NHC) ligands be used for reactions with this compound?

A3: Yes, N-heterocyclic carbene (NHC) ligands can be a viable alternative to phosphine ligands. NHCs are strong σ-donors and often form very stable complexes with palladium.[16] This stability can be advantageous in preventing catalyst decomposition, especially at high temperatures. For Suzuki-Miyaura reactions, NHC-palladium complexes have shown high activity for the coupling of aryl chlorides, which are generally less reactive than aryl bromides.[7] Therefore, they are a good option to consider for reactions involving this compound, and their performance should be compared with that of bulky phosphine ligands.

Q4: How do I choose the right palladium precatalyst?

A4: The choice of palladium precatalyst can influence the efficiency and reproducibility of your reaction.

  • Pd(II) sources (e.g., Pd(OAc)₂, PdCl₂(dppf)): These are often air-stable and easy to handle. However, they require in-situ reduction to the active Pd(0) species, which can sometimes be inefficient and lead to the formation of palladium black (inactive palladium nanoparticles).[8]

  • Pd(0) sources (e.g., Pd₂(dba)₃, Pd(PPh₃)₄): These sources do not require a reduction step but can be less stable to air and moisture.[8]

  • Palladacycle precatalysts (e.g., Buchwald G3 and G4 precatalysts): These are generally air- and moisture-stable and provide a reliable and rapid generation of the active LPd(0) species upon addition of a base.[6] For many applications, especially with challenging substrates, these are often the preferred choice for achieving consistent results.[6]

Experimental Protocols and Data

General Procedure for a Suzuki-Miyaura Coupling of this compound

This protocol provides a robust starting point for optimization.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium precatalyst (e.g., XPhos Pd G3, 2 mol%)

  • XPhos ligand (if not using a pre-catalyst, 4 mol%)

  • Potassium phosphate (K₃PO₄, 3 equivalents)

  • Anhydrous solvent (e.g., Toluene or Dioxane)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To an oven-dried reaction vessel, add this compound, the arylboronic acid, and potassium phosphate.

  • Seal the vessel with a septum and purge with an inert gas for 10-15 minutes.

  • Under a positive pressure of inert gas, add the palladium precatalyst (and additional ligand if necessary).

  • Add the anhydrous solvent via syringe.

  • Place the reaction vessel in a preheated oil bath at the desired temperature (e.g., 100 °C).

  • Stir the reaction mixture for the specified time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Table 1: Ligand Effects on the Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
EntryLigandPalladium SourceBaseSolventTemp (°C)Time (h)Yield (%)
1PPh₃Pd₂(dba)₃K₂CO₃Toluene11024<10
2P(t-Bu)₃Pd₂(dba)₃K₂CO₃Toluene801275
3XPhosXPhos Pd G3K₃PO₄Dioxane100892
4SPhosSPhos Pd G3K₃PO₄Dioxane100888
5dppfPdCl₂(dppf)Cs₂CO₃THF801865

This data is illustrative and based on typical outcomes for similar substrates. Actual results may vary.

Diagrams

Catalytic_Cycle cluster_0 Suzuki-Miyaura Catalytic Cycle A LPd(0) (Active Catalyst) B Oxidative Addition Intermediate A->B Ar-X C Transmetalation Intermediate B->C Ar'-B(OR)₂ Base D Reductive Elimination Product Complex C->D D->A Ar-Ar'

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Ligand_Effects cluster_1 Ligand Properties cluster_2 Reaction Outcomes Bulky & Electron-Rich\n(e.g., XPhos) Bulky & Electron-Rich (e.g., XPhos) High Yield\nFast Reaction High Yield Fast Reaction Bulky & Electron-Rich\n(e.g., XPhos)->High Yield\nFast Reaction Promotes Oxidative Addition Less Bulky & Electron-Neutral\n(e.g., PPh₃) Less Bulky & Electron-Neutral (e.g., PPh₃) Low Yield\nSlow/No Reaction Low Yield Slow/No Reaction Less Bulky & Electron-Neutral\n(e.g., PPh₃)->Low Yield\nSlow/No Reaction Inefficient Oxidative Addition

Caption: Impact of ligand properties on reaction efficiency.

References

  • Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. [Link]

  • Various Authors. (2025). The Recent Development of Phosphine Ligands Derived from 2-Phosphino-Substituted Heterocycles and Their Applications in Palladium-Catalyzed Cross-Coupling Reactions. ResearchGate. [Link]

  • Various Authors. (2025). Metal Electronics Mediate Steric and Coordination Number Effects on Palladium(II) C–X Reductive Elimination. Journal of the American Chemical Society. [Link]

  • OpenChemHub. (2024). Ligand design for cross-couplings: phosphines. YouTube. [Link]

  • Various Authors. (2021). Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. RSC Advances, 11(43), 26647–26654. [Link]

  • Various Authors. (2025). Electronic and Steric Ligand Effects on the Activity and Regiochemistry in the Heck Reaction. ResearchGate. [Link]

  • Various Authors. (2019). Phosphino-Triazole Ligands for Palladium-Catalyzed Cross-Coupling. Organometallics, 38(18), 3531–3541. [Link]

  • Various Authors. (2025). Electronic and Steric Effects on the Reductive Elimination of Diaryl Ethers from Palladium(II). ResearchGate. [Link]

  • Daugulis, O., et al. (2011). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Accounts of Chemical Research, 44(5), 351-361. [Link]

  • Various Authors. (n.d.). Ligand electronic influence in Pd-catalyzed C-C coupling processes. HAL Open Science. [Link]

  • Beller, M., et al. (2003). Palladium‐Catalyzed Cyanation of Aryl Halides: Recent Developments and Perspectives. Angewandte Chemie International Edition, 42(44), 5432-5451. [Link]

  • Yu, H., et al. (2011). Development of Pd/C-Catalyzed Cyanation of Aryl Halides. The Journal of Organic Chemistry, 76(3), 665-668. [Link]

  • Various Authors. (2025). Palladium-Catalyzed Cyanation Reactions of Aryl Chlorides. ResearchGate. [Link]

  • Senecal, T. D., Shu, W., & Buchwald, S. L. (2013). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)Aryl Chlorides and Bromides. Angewandte Chemie International Edition, 52(38), 10035-10039. [Link]

  • Various Authors. (2021). The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles. ACS Catalysis, 11(15), 9602-9603. [Link]

  • Various Authors. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(1), 10-13. [Link]

  • Various Authors. (2021). C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. RSC Advances, 11(53), 33621-33629. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. ACS. [Link]

  • Kashani, S. K., Jessiman, J. E., & Sullivan, A. (2020). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

Sources

strategies to minimize byproduct formation in the synthesis of 2-Bromo-3-fluorobenzonitrile derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support guide for the synthesis of 2-Bromo-3-fluorobenzonitrile and its derivatives. This document is designed to provide in-depth, field-proven insights to help you navigate the common challenges associated with this synthesis, with a focus on minimizing byproduct formation and maximizing yield and purity. The synthesis, while straightforward in principle, involves thermally sensitive intermediates and competing reaction pathways that demand careful control of reaction parameters.

Section 1: Understanding the Core Synthesis and Key Challenges

The most common and industrially relevant route to this compound is the Sandmeyer reaction, starting from 2-amino-3-fluorobenzonitrile.[1] This two-step process is a cornerstone of aromatic chemistry for introducing halides and other functional groups that are not easily accessible through direct substitution.[2][3]

The overall transformation consists of:

  • Diazotization: The conversion of the primary aromatic amine (2-amino-3-fluorobenzonitrile) into a diazonium salt using nitrous acid, which is generated in situ from sodium nitrite and a strong mineral acid.[4]

  • Copper-Catalyzed Bromination: The displacement of the diazonium group with a bromide, catalyzed by a copper(I) salt, typically copper(I) bromide (CuBr).[5][6]

The primary challenge in this synthesis lies in the inherent instability of the aryl diazonium salt intermediate.[7] This instability can lead to several competing side reactions, resulting in a range of impurities that can be difficult to separate from the desired product.

Visualizing the Reaction Pathways

The following diagram illustrates the desired synthetic route versus the common byproduct formation pathways.

G sub 2-Amino-3-fluorobenzonitrile diaz Aryl Diazonium Salt (Intermediate) sub->diaz Diazotization (NaNO₂, HBr, 0-5 °C) azo Azo Compound (Colored Impurity) sub->azo Azo Coupling (Insufficient Acid) prod This compound (Desired Product) diaz->prod Sandmeyer Reaction (CuBr) phenol 2-Hydroxy-3-fluorobenzonitrile (Phenolic Byproduct) diaz->phenol Decomposition (H₂O, Temp > 5 °C) diaz->azo

Caption: Desired vs. Undesired Reaction Pathways.

Section 2: Troubleshooting Guide (Question & Answer Format)

This section addresses specific issues you may encounter during the synthesis. Each answer explains the underlying cause and provides actionable steps for remediation.

Q1: My reaction mixture turned dark brown/black and produced a lot of tar-like material upon adding the diazonium salt to the copper solution. What went wrong?

A: This is a classic sign of uncontrolled decomposition of the diazonium salt. The Sandmeyer reaction is a radical-nucleophilic aromatic substitution, and at elevated temperatures, the aryl radical intermediate can polymerize or lead to other undesired radical-based side reactions.[5]

  • Primary Cause: The temperature of the copper(I) bromide solution was likely too high when the diazonium salt solution was added. The decomposition of diazonium salts is highly exothermic, and if the reaction is not adequately cooled, a runaway reaction can occur.

  • Troubleshooting Steps:

    • Verify Cooling: Ensure the copper(I) bromide solution is pre-cooled to 0-5 °C before and during the addition of the diazonium salt.

    • Control Addition Rate: Add the cold diazonium salt solution slowly, dropwise, to the stirred CuBr solution. This allows the cooling bath to dissipate the heat generated from the reaction.

    • Monitor Internal Temperature: Use a thermometer to monitor the internal temperature of the reaction mixture, ensuring it does not rise significantly above 5 °C.

Q2: My final product is contaminated with a significant amount of 2-Hydroxy-3-fluorobenzonitrile. How can I prevent this?

A: The formation of the corresponding phenol is the most common byproduct and results directly from the reaction of the aryl diazonium salt with water.[7] This is particularly problematic if the temperature during the diazotization step is not strictly controlled.

  • Primary Cause: The temperature during the diazotization step (the addition of sodium nitrite) exceeded the critical 0-5 °C range. Aryl diazonium salts are thermally unstable and will readily decompose to form an aryl cation, which is then quenched by water to yield a phenol.[7]

  • Troubleshooting Steps:

    • Strict Temperature Control: Maintain the temperature of the amine/acid mixture between 0 and 5 °C throughout the entire sodium nitrite addition. Use an efficient ice-salt bath if necessary.

    • Slow NaNO₂ Addition: Add the aqueous solution of sodium nitrite dropwise and beneath the surface of the reaction mixture to ensure immediate reaction and prevent localized warming.

    • Prompt Use of Diazonium Salt: Use the prepared diazonium salt solution immediately in the subsequent Sandmeyer step. Do not store it, even at low temperatures, as it will slowly decompose over time.

Q3: The reaction seems incomplete, and I have a lot of unreacted 2-amino-3-fluorobenzonitrile in my crude product. Why?

A: Incomplete conversion is typically due to issues with the diazotization step. The starting material, 2-amino-3-fluorobenzonitrile, is a weakly basic aniline due to the electron-withdrawing effects of the fluorine and nitrile groups. This can make diazotization challenging.[8][9]

  • Primary Cause: Insufficient acid concentration or an inadequate molar ratio of nitrous acid. The amine must be fully protonated to form the anilinium salt, and enough nitrous acid must be generated to react with it completely.

  • Troubleshooting Steps:

    • Ensure Excess Acid: Use a sufficient excess of strong mineral acid (e.g., 2.5-3.0 equivalents of HBr) to ensure the medium is strongly acidic and the amine is fully dissolved and protonated.

    • Stoichiometry of NaNO₂: While a large excess is undesirable, ensure you are using at least 1.05-1.1 equivalents of sodium nitrite.

    • Test for Nitrous Acid: After the addition of sodium nitrite is complete, you can test for the presence of excess nitrous acid using starch-iodide paper (it should turn blue/black). This confirms that enough reagent was added to consume all the starting amine. A persistent excess should be quenched (e.g., with urea or sulfamic acid) before proceeding to the Sandmeyer step to avoid side reactions.

Q4: My product is contaminated with a bright orange/red impurity. What is it and how do I avoid it?

A: This colored impurity is almost certainly an azo compound, formed by the coupling of the diazonium salt with unreacted, unprotonated 2-amino-3-fluorobenzonitrile.[7]

  • Primary Cause: The pH of the reaction medium was not sufficiently acidic. For the diazonium salt to act as an electrophile and couple with the starting amine (which acts as the nucleophile), the amine must be in its free base form. This happens if there isn't enough acid to keep it fully protonated as the anilinium salt.

  • Troubleshooting Steps:

    • Increase Acid Concentration: As with incomplete reactions, ensure a strongly acidic environment (pH < 1) by using a sufficient excess of acid. This keeps the concentration of the free amine vanishingly small, preventing it from participating in coupling reactions.

    • Order of Addition: Always add the sodium nitrite solution to the acidic solution of the amine. Never add the amine to the nitrous acid solution.

Summary Troubleshooting Table
Observed ProblemPotential Cause(s)Recommended Solution(s)
Low Yield, Tar Formation Uncontrolled decomposition of diazonium salt during Sandmeyer step (high temp).Pre-cool CuBr solution to 0-5°C; add diazonium salt solution slowly.
Phenolic Byproduct Thermal decomposition of diazonium salt during diazotization (high temp).Maintain temperature strictly between 0-5°C during NaNO₂ addition.
Unreacted Starting Material Incomplete diazotization due to weak basicity of amine or insufficient acid.Use a 2.5-3 fold excess of strong acid (HBr); ensure complete dissolution.
Colored (Azo) Impurities Azo coupling between diazonium salt and unreacted amine.Maintain a highly acidic medium (pH < 1) to prevent free amine from existing.
Nitrile Hydrolysis Prolonged exposure to harsh acid/base conditions, especially during workup.Use anhydrous solvents where possible; perform workup promptly at low temps.[10]

Section 3: Frequently Asked Questions (FAQs)

Q: Can I use CuBr₂ instead of CuBr?

A: While some Sandmeyer-type reactions have been developed with other metal salts, including Cu(II), the classic and most reliable Sandmeyer reaction requires copper(I) as the catalyst.[6] The mechanism involves a single-electron transfer from Cu(I) to the diazonium salt to initiate the radical process.[3][11] Using Cu(II) would not facilitate this key initiation step and would likely lead to poor results.

Q: Why is it recommended to use HBr for the diazotization step instead of H₂SO₄?

A: To avoid a mixture of products. The Sandmeyer reaction involves the transfer of the halide from the copper(II) halide species to the aryl radical. If you perform the diazotization in sulfuric acid (forming the diazonium bisulfate salt) and then add it to CuBr, you have competing bromide and bisulfate ions in the solution. It is best practice to use the hydrohalic acid that corresponds to the halide you wish to introduce.[11]

Q: What is the best method to purify the final this compound product?

A: The optimal purification method depends on the scale and the nature of the impurities.

  • Recrystallization: This is often effective for removing minor impurities if a suitable solvent system can be found (e.g., ethanol/water, hexanes/ethyl acetate).[12]

  • Column Chromatography: For removing closely related byproducts (like isomers or the phenolic impurity), silica gel chromatography is the most effective method. A non-polar eluent system like hexanes/ethyl acetate or hexanes/dichloromethane is a good starting point.[13]

  • Distillation: If the product is thermally stable and volatile enough, vacuum distillation can be an excellent method for purification on a larger scale.

Q: My starting material, 2-amino-3-fluorobenzonitrile, is a solid. How do I ensure it fully reacts?

A: It is crucial that the amine is fully dissolved in the acid before cooling and beginning the diazotization. Gentle warming of the amine in the aqueous acid may be necessary to achieve complete dissolution. Ensure the solution is then thoroughly cooled back to 0-5 °C before any sodium nitrite is added. Vigorous stirring is also essential, especially in heterogeneous mixtures.[10]

Section 4: Key Parameter Optimization and Workflow

Optimizing the synthesis requires a systematic approach. The following workflow and parameter table provide a guide to achieving high yield and purity.

Troubleshooting Workflow

G start Problem: Low Yield / Impure Product q_temp Was Temp. < 5°C during Diazotization? start->q_temp a_temp_no Cause: Phenol Formation Solution: Improve Cooling q_temp->a_temp_no No q_acid Was Amine Fully Dissolved? Was Acid in >2.5x Excess? q_temp->q_acid Yes a_acid_no Cause: Incomplete Reaction / Azo Coupling Solution: Increase Acid Conc. q_acid->a_acid_no No q_add Was Diazonium Salt Added Slowly to Cold CuBr? q_acid->q_add Yes a_add_no Cause: Uncontrolled Decomposition Solution: Slow Addition, Monitor Temp. q_add->a_add_no No end Review Catalyst Quality & Purification Method q_add->end Yes

Caption: A step-by-step troubleshooting decision tree.

Table of Critical Reaction Parameters
ParameterRecommended ConditionRationale & Impact on Byproduct Formation
Temperature 0–5 °CCRITICAL . Prevents thermal decomposition of the diazonium salt into phenolic byproducts.[7]
Acid HBr, 2.5–3.0 equivalentsEnsures complete protonation of the weakly basic amine, preventing incomplete reaction and azo coupling side reactions.[7]
NaNO₂ Stoichiometry 1.05–1.1 equivalentsEnsures complete conversion of the amine without a large excess of nitrous acid, which can lead to other side reactions.
Reagent Addition Slow, dropwiseControls the exothermic nature of both diazotization and the Sandmeyer reaction, preventing localized hot spots and decomposition.[14]
Catalyst Fresh CuBr, ≥1.0 equivalentEnsures an efficient radical-mediated substitution. Stoichiometric amounts are often used to drive the reaction to completion.[6]
Stirring Vigorous / EfficientMaintains thermal and concentration homogeneity, which is crucial for preventing side reactions in multiphase systems.

Section 5: Detailed Experimental Protocol

Disclaimer: This protocol is intended for trained professionals in a laboratory setting. Appropriate personal protective equipment (PPE) must be worn. Diazonium salts can be explosive when dry; they should be kept in solution and handled with care.

Objective: To synthesize this compound from 2-amino-3-fluorobenzonitrile.

Materials:

  • 2-amino-3-fluorobenzonitrile (1.0 eq)

  • Hydrobromic acid (HBr), 48% aq. solution (~3.0 eq)

  • Sodium nitrite (NaNO₂), (1.1 eq)

  • Copper(I) bromide (CuBr), (1.2 eq)

  • Deionized water

  • Dichloromethane (DCM) or Ethyl Acetate

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Starch-iodide paper

  • Urea or Sulfamic acid (for quenching)

Procedure:

  • Diazotization: a. In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, combine 2-amino-3-fluorobenzonitrile (1.0 eq) and 48% HBr (3.0 eq). b. Stir the mixture. If the amine does not fully dissolve, gentle warming may be applied, followed by cooling. c. Cool the flask in an ice-salt bath to an internal temperature of 0–5 °C. d. In a separate beaker, dissolve sodium nitrite (1.1 eq) in a minimal amount of deionized water and place this solution in the dropping funnel. e. Add the sodium nitrite solution dropwise to the stirred amine-acid mixture, ensuring the internal temperature never exceeds 5 °C . The addition should take approximately 30-45 minutes. f. After the addition is complete, stir the mixture for an additional 20 minutes at 0–5 °C. g. Test for excess nitrous acid with starch-iodide paper. If positive, quench the excess by adding small portions of urea or sulfamic acid until the test is negative. This cold solution of the diazonium salt should be used immediately.

  • Sandmeyer Reaction: a. In a separate, larger flask, prepare a solution or slurry of copper(I) bromide (1.2 eq) in a small amount of 48% HBr. b. Cool this mixture to 0–5 °C with vigorous stirring. c. Slowly add the cold diazonium salt solution from Step 1 to the cold, stirred CuBr mixture. A vigorous evolution of nitrogen gas will be observed. Maintain the temperature below 10 °C during this addition. d. Once the addition is complete, allow the mixture to slowly warm to room temperature and stir for 1-2 hours, or until gas evolution ceases.

  • Workup and Purification: a. Transfer the reaction mixture to a separatory funnel and extract the product with dichloromethane or ethyl acetate (3x). b. Combine the organic layers and wash sequentially with deionized water, saturated sodium bicarbonate solution (to neutralize excess acid), and brine. c. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator. d. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

References

  • Unacademy. (n.d.). Catalyst is Used in the Sandmeyer Reaction.
  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

  • BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. Retrieved from [Link]

  • Chemical Education Xchange. (n.d.). Diazotization of Aniline Derivatives: Nitrous Acid Test. Retrieved from [Link]

  • Quora. (2019). Why does aniline give diazotization reaction but aliphatic amine does not?. Retrieved from [Link]

  • Organic Process Research & Development. (2026). Synthesis of 3-Fluoro-4-(hydroxymethyl)benzonitrile via Photobromination: Enabling Manufacturing Pathways for Danuglipron Starting Materials. ACS Publications. Retrieved from [Link]

  • L.S. College, Muzaffarpur. (2020). Sandmeyer reaction. Retrieved from [Link]

  • BYJU'S. (n.d.). Diazotization Reaction Mechanism. Retrieved from [Link]

  • ResearchGate. (2025). Diazotisation of Weakly Basic Aromatic and Heterocyclic Amines in Strongly Acid Media. Retrieved from [Link]

  • ChemSynthesis. (2025). This compound. Retrieved from [Link]

  • NIH National Center for Biotechnology Information. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review. Retrieved from [Link]

Sources

Technical Support Center: Analytical Methods for Impurity Profiling in 2-Bromo-3-fluorobenzonitrile Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for analytical methods focused on the detection and quantification of impurities in the synthesis of 2-Bromo-3-fluorobenzonitrile. This guide is designed for researchers, scientists, and professionals in drug development who require robust and reliable analytical strategies to ensure the purity and quality of this critical chemical intermediate.

The presence of impurities, even in trace amounts, can significantly impact the safety, efficacy, and stability of active pharmaceutical ingredients (APIs). Therefore, rigorous analytical control throughout the synthetic process is not just a regulatory requirement but a scientific necessity.[1] This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the analysis of this compound and its reaction mixtures.

Understanding Potential Impurities

The synthesis of this compound can result in various impurities stemming from starting materials, intermediates, by-products, and degradation products. A thorough understanding of the reaction mechanism is crucial for anticipating potential impurities. Common impurities may include positional isomers, unreacted starting materials, and by-products from side reactions. For instance, in reactions like the Sandmeyer reaction, common by-products can include phenol derivatives formed from the reaction of the diazonium salt with water.[2]

Common Impurity Classes:
  • Isomeric Impurities: Positional isomers of this compound.

  • Starting Material Residues: Unreacted precursors.

  • Intermediate Species: Incompletely reacted intermediates.

  • By-products: Compounds formed through alternative reaction pathways.

  • Degradation Products: Impurities formed during storage or under stress conditions (e.g., light, heat, humidity).[3]

A logical workflow for identifying and controlling these impurities is essential for a robust manufacturing process.

impurity_workflow cluster_synthesis Synthesis of this compound cluster_analysis Analytical Characterization cluster_control Impurity Control Reaction_Mixture Crude Reaction Mixture Screening Initial Screening (TLC, LC-MS) Reaction_Mixture->Screening Sample Method_Development Method Development (HPLC, GC) Screening->Method_Development Identified Peaks Identification Impurity Identification (MS, NMR) Method_Development->Identification Separated Impurities Quantification Quantification Identification->Quantification Characterized Impurities Process_Optimization Process Optimization Quantification->Process_Optimization Impurity Levels Specification_Setting Set Specifications Process_Optimization->Specification_Setting Routine_Testing Routine QC Testing Specification_Setting->Routine_Testing

Caption: A general workflow for the identification and control of impurities in chemical synthesis.

High-Performance Liquid Chromatography (HPLC) Troubleshooting Guide

HPLC is a cornerstone technique for the analysis of non-volatile and thermally labile compounds, making it highly suitable for the purity assessment of this compound.[2][4] Reversed-phase HPLC with a C18 column is a common starting point.[5]

Common HPLC Issues & Solutions
Problem Potential Causes Troubleshooting Steps & Explanations
Poor Peak Shape (Tailing or Fronting) - Column overload or contamination.[6]- Inappropriate mobile phase pH.- Sample solvent incompatible with mobile phase.- Reduce sample concentration: Overloading the column can lead to peak distortion. Dilute the sample and reinject.- Check mobile phase pH: Ensure the mobile phase pH is appropriate for the analyte's pKa to maintain a consistent ionization state.- Dissolve sample in mobile phase: Whenever possible, dissolve the sample in the initial mobile phase to prevent solvent mismatch effects.[7]
Baseline Noise or Drift - Contaminated or improperly prepared mobile phase.[8][9]- Air bubbles in the system.[6]- Detector instability.[8]- Use high-purity solvents: Employ HPLC-grade solvents and ensure proper filtration and degassing to remove particulates and dissolved gases.[8][9]- Degas the mobile phase: Use an online degasser or sonicate the mobile phase to eliminate air bubbles that can cause pressure fluctuations and baseline noise.[8]- Allow detector to warm up: Ensure the detector lamp has had sufficient time to stabilize.
Variable Retention Times - Inconsistent mobile phase composition.- Fluctuations in column temperature.[7]- Pump malfunction or leaks.[7]- Premix mobile phase: If using a gradient, manually premixing the mobile phase can confirm if the pump's mixing is the issue.[10]- Use a column oven: Maintain a constant and consistent column temperature to ensure reproducible chromatography.[7]- Check for leaks: Inspect fittings and pump seals for any signs of leakage, which can cause pressure drops and retention time shifts.[8]
Ghost Peaks - Impurities in the mobile phase.- Sample carryover from previous injections.- Run a blank gradient: This can help identify if the ghost peaks are originating from the mobile phase or the system itself.- Implement a needle wash step: Use a strong solvent in the autosampler's wash routine to minimize carryover between injections.
HPLC FAQs

Q1: What is a good starting point for HPLC method development for this compound?

A1: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is a robust starting point due to the moderate polarity of halogenated benzonitriles.[5] A mobile phase consisting of acetonitrile and water with a gradient elution is recommended to effectively separate the main compound from potential impurities with varying polarities.[5] UV detection around 254 nm is generally suitable for benzonitrile derivatives.[2][11]

Q2: How do I ensure my HPLC method is "stability-indicating"?

A2: A stability-indicating method is one that can separate the drug substance from its degradation products.[12] To validate this, you must perform forced degradation studies where the sample is exposed to stress conditions such as acid, base, oxidation, heat, and light. The method must demonstrate the ability to resolve the parent peak from all degradation product peaks.[3]

Q3: What are the key parameters to validate for an impurity method according to ICH guidelines?

A3: According to the International Council for Harmonisation (ICH) guidelines (specifically Q2(R2)), the key validation parameters for an impurity quantification method include specificity, limit of detection (LOD), limit of quantitation (LOQ), linearity, range, accuracy, and precision.[13][14][15]

hplc_troubleshooting cluster_causes Potential Causes cluster_solutions Solutions Problem Chromatographic Problem (e.g., Poor Peak Shape, Baseline Noise) Cause1 Mobile Phase Issues Problem->Cause1 Cause2 Column Problems Problem->Cause2 Cause3 System Hardware Problem->Cause3 Cause4 Sample Preparation Problem->Cause4 Sol1 Prepare Fresh Mobile Phase Degas Solvents Cause1->Sol1 Sol2 Flush or Replace Column Check pH Cause2->Sol2 Sol3 Check for Leaks Inspect Pump Seals Cause3->Sol3 Sol4 Dilute Sample Use Mobile Phase as Solvent Cause4->Sol4

Caption: A troubleshooting decision tree for common HPLC issues.

Gas Chromatography (GC) Troubleshooting Guide

GC is an excellent technique for analyzing volatile and semi-volatile compounds, which may be relevant for certain impurities or residual solvents in this compound synthesis. Coupling GC with a mass spectrometer (GC-MS) provides powerful identification capabilities.[2][16]

Common GC Issues & Solutions
Problem Potential Causes Troubleshooting Steps & Explanations
Peak Tailing - Active sites in the liner or column.- Column contamination.- Use an ultra-inert liner and column: This minimizes interactions between the analyte and the stationary phase, which is crucial for active compounds.[17]- Bake out the column: Heating the column to a high temperature (within its limits) can remove contaminants.
Poor Sensitivity - Leak in the system.- Incorrect injection parameters.- Contaminated ion source (in GC-MS).- Perform a leak check: Air leaks can significantly impact sensitivity and column lifetime.- Optimize split ratio: For trace analysis, a lower split ratio or a splitless injection will increase the amount of sample reaching the column.- Clean the ion source: A contaminated source will result in poor ionization efficiency and reduced signal.
Retention Time Shifts - Fluctuations in carrier gas flow rate.- Column aging or degradation.- Check gas supply and regulators: Ensure a consistent and stable supply of high-purity carrier gas (e.g., Helium).- Trim the column: Removing a small portion from the front of the column can eliminate contamination and restore performance.
GC FAQs

Q1: When should I choose GC over HPLC for impurity analysis of this compound?

A1: GC is preferable for analyzing volatile impurities, such as residual solvents or low-boiling point by-products. HPLC is better suited for the main compound and less volatile or thermally sensitive impurities. Often, a combination of both techniques provides the most comprehensive impurity profile.

Q2: What type of GC column is suitable for halogenated aromatic compounds?

A2: A mid-polarity column, such as one with a stationary phase containing a percentage of phenyl and/or cyanopropyl groups (e.g., DB-624), is often effective for separating halogenated compounds.[1] For general-purpose screening, a low-bleed 5% phenyl-methylpolysiloxane column (e.g., DB-5ms) is also a good choice, especially for GC-MS applications.[2]

Q3: How can I confirm the identity of an unknown peak in my GC-MS chromatogram?

A3: The mass spectrum of the unknown peak can be compared to spectral libraries (e.g., NIST, Wiley). The fragmentation pattern provides a fingerprint for the compound's structure. For definitive identification, especially for novel impurities, isolation of the impurity followed by analysis with other techniques like NMR is often necessary.

Nuclear Magnetic Resonance (NMR) Spectroscopy Guide

NMR spectroscopy is an indispensable tool for the structural elucidation of unknown impurities.[18][19] It provides detailed information about the molecular structure, which is critical for confirming the identity of process-related impurities and degradation products.[18]

NMR FAQs

Q1: How can NMR be used to identify an impurity?

A1: By comparing the NMR spectrum of the impure sample to that of a pure reference standard, extra signals corresponding to the impurity can be identified.[20] The chemical shifts, coupling constants, and integration of these signals in ¹H and ¹³C NMR spectra provide detailed information about the impurity's structure.[2] 2D NMR techniques (e.g., COSY, HSQC) can further help in piecing together the molecular structure.

Q2: Can NMR be used for quantitative analysis of impurities?

A2: Yes, quantitative NMR (qNMR) is a powerful method for determining the concentration of an analyte or the purity of a sample without the need for a specific reference standard for the impurity itself. By comparing the integral of a known impurity signal to that of a certified internal standard with a known concentration, the amount of the impurity can be accurately calculated.

Q3: What are common challenges in analyzing impurities by NMR?

A3: A primary challenge is the low concentration of impurities, which may result in low signal-to-noise ratios. This can be overcome by using higher field strength magnets, cryoprobes, or by increasing the number of scans.[18] Overlapping signals from the main compound and the impurities can also complicate spectral interpretation, sometimes requiring 2D NMR or chromatographic separation prior to analysis.

References

  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (n.d.).
  • Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. (n.d.).
  • Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! - PharmaCores. (n.d.).
  • Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services. (n.d.).
  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (n.d.).
  • HPLC Troubleshooting Guide - Sigma-Aldrich. (n.d.).
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (n.d.).
  • HPLC Troubleshooting Guide. (n.d.).
  • Q 3 B (R2) Impurities in New Drug Products - European Medicines Agency (EMA). (n.d.).
  • "UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE" - IJNRD. (2024).
  • HPLC method development for 2-Bromo-3'-fluoro-5'-methylbenzophenone - Benchchem. (n.d.).
  • Analysis of halonitriles in drinking water using solid-phase microextraction and gas chromatography-mass spectrometry | Request PDF - ResearchGate. (n.d.).
  • Use of NMR in Impurity Profiling for Pharmaceutical Products - Veeprho. (2020).
  • . (n.d.). Retrieved from

  • Simultaneous analysis of haloacetonitriles, haloacetamides and halonitromethanes in chlorinated waters by gas chromatography-mass spectrometry - PubMed. (2018).
  • Using Nuclear Magnetic Resonance (NMR) Spectroscopy to Improve Drug Purification. (2021).
  • This compound | 425379-16-4 | FB67576 - Biosynth. (n.d.).
  • Recent Trends in Analytical Techniques for Impurity Profiling. (n.d.).
  • A Comparative Guide to Validating the Purity of Synthesized 2-Bromo-5-nitrobenzonitrile - Benchchem. (n.d.).
  • III Analytical Methods. (n.d.).
  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017).
  • NMR Chemical Shifts of Impurities - Sigma-Aldrich. (n.d.).
  • Benzonitrile - Optional[1H NMR] - Spectrum - SpectraBase. (n.d.).
  • This compound | - Frontier Specialty Chemicals. (n.d.).
  • A Comparative Guide to Analytical Methods for Purity Assessment of 4-Bromo-3-chlorobenzonitrile - Benchchem. (n.d.).
  • This compound | C7H3BrFN | CID 2783393 - PubChem. (n.d.).
  • Accelerated and Green Synthesis of N,S- and N,O-Heterocycles in Microdroplets | Journal of the American Chemical Society. (n.d.).
  • THE ESSENTIAL CHROMATOGRAPHY & SPECTROSCOPY CATALOG, GC AND GC/MS 2015-2016 Edition - Applications - Agilent. (n.d.).
  • Evaluating gas chromatography with a halogen-specific detector for the determination of disinfection by-products in drinking water - PMC - NIH. (2018).
  • hplc methods for recently approved pharmaceuticals - National Academic Digital Library of Ethiopia. (n.d.).
  • A Comparative Guide to HPLC Methods for Purity Assessment of 3-Bromopropionitrile - Benchchem. (n.d.).
  • This compound - 425379-16-4, C7H3BrFN, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. (n.d.).
  • The Analysis of Halogenated Flame Retardants by GC-HRMS in Environmental Samples. (n.d.).
  • Synthesis routes of 3-Bromo-2-fluorobenzonitrile - Benchchem. (n.d.).

Sources

Technical Support Center: Workup Procedures for Reactions with 2-Bromo-3-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with in-depth technical guidance and troubleshooting for the critical quenching and workup phases of reactions involving 2-Bromo-3-fluorobenzonitrile. As a versatile building block in medicinal chemistry and materials science, its successful application hinges on robust and well-understood post-reaction handling. This document is structured to address common challenges in a direct question-and-answer format, grounded in mechanistic principles and field-proven experience.

Frequently Asked Questions (FAQs) & Troubleshooting

Quenching Highly Reactive Intermediates (e.g., Organometallics)

Q1: I've just performed a lithium-halogen exchange on this compound with n-BuLi and am ready to quench the reaction. What is the safest and most effective way to do this to avoid side reactions?

A1: Quenching aryllithium species derived from this compound requires careful control to prevent unwanted side reactions and ensure safety. The primary concerns are the highly exothermic nature of the quench and the reactivity of the nitrile group.

  • Expertise & Causality: A direct quench with water or aqueous acid is highly discouraged. The reaction with protic sources is extremely vigorous and can cause the solvent to boil, leading to an uncontrolled exotherm.[1] Furthermore, the generated aryllithium is a strong base and nucleophile. A rapid, uncontrolled quench can lead to complex side product formation.

  • Recommended Protocol: The preferred method is a sequential quench, starting with a less reactive proton source at low temperature.

    • Maintain Low Temperature: Keep the reaction vessel at the reaction temperature (e.g., -78 °C).

    • Initial Quench with Alcohol: Slowly add a less reactive alcohol, such as isopropanol, pre-diluted in an anhydrous solvent like THF.[2] This will neutralize the highly reactive aryllithium in a more controlled manner than water.

    • Secondary Quench: After the initial exotherm subsides, a more reactive quencher like methanol can be added, followed by the slow addition of water or a saturated aqueous solution of ammonium chloride (NH₄Cl). Saturated NH₄Cl is a mild acid that effectively quenches remaining organometallic species and helps to break up emulsions during extraction.[3]

Q2: My reaction mixture turned dark and viscous after adding the quenching agent. What happened and how can I proceed with the workup?

A2: A dark, viscous, or "gummy" reaction mixture upon quenching often indicates polymerization or the formation of insoluble magnesium or lithium salts. This is a common issue when quenching Grignard or organolithium reactions.[4]

  • Troubleshooting Steps:

    • Acidification: Slowly and carefully add a dilute aqueous acid solution, such as 1 M HCl, while monitoring the temperature with an ice bath.[5] This will protonate the alkoxide salts, making them more soluble in the aqueous layer. Be cautious, as this can be exothermic.

    • Stirring: Allow the mixture to stir vigorously. It may take some time for the salts to fully dissolve.

    • Solvent Addition: Adding more of both the organic solvent (e.g., ethyl acetate, THF) and water can help to break up the emulsion and dissolve all components into their respective phases.

Workup and Extraction Challenges

Q3: During the aqueous workup, I suspect the nitrile group on my product is hydrolyzing. How can I prevent this?

A3: The nitrile group (-CN) is susceptible to hydrolysis under both acidic and basic conditions, which can convert it first to an amide and then to a carboxylic acid.[6][7] This is a critical consideration during the workup of reactions involving this compound.

  • Mechanistic Insight:

    • Acid-Catalyzed Hydrolysis: Protonation of the nitrile nitrogen makes the carbon atom more electrophilic and susceptible to nucleophilic attack by water.[8][9]

    • Base-Catalyzed Hydrolysis: Direct nucleophilic attack of hydroxide on the nitrile carbon initiates the hydrolysis. Harsher basic conditions (e.g., high temperature) favor the formation of the carboxylate salt.[7]

  • Prevention Strategies:

    • Avoid Strong Acids/Bases: Whenever possible, use neutral or mildly acidic/basic conditions for the workup. A saturated aqueous solution of NH₄Cl is often a good choice.

    • Control Temperature: Keep the temperature low (0-5 °C) during the entire quenching and extraction process. Hydrolysis rates are significantly slower at lower temperatures.

    • Minimize Contact Time: Do not let the reaction mixture sit in contact with the aqueous phase for extended periods. Proceed with extraction promptly after quenching.

    • Use of Brine: Wash the combined organic layers with brine (saturated aqueous NaCl). This helps to remove residual water and can reduce the solubility of organic compounds in the aqueous layer, a phenomenon known as "salting out".[1]

Workup Condition Risk of Nitrile Hydrolysis Recommended Use Case
Saturated aq. NH₄Cl LowGeneral purpose quenching of organometallics.
Water (H₂O) Low to ModerateWhen a neutral quench is required.
Dilute HCl (e.g., 1 M) Moderate to HighTo dissolve inorganic salts; use at low temperature and for short periods.
Dilute NaOH (e.g., 1 M) Moderate to HighTo remove acidic impurities; use at low temperature and for short periods.
Post-Reaction Purification

Q4: I've performed a Suzuki coupling with this compound and a boronic acid. What's the best way to remove the palladium catalyst and boron-containing byproducts during workup?

A4: Suzuki coupling reactions require a specific workup strategy to remove the palladium catalyst and boronic acid-related impurities.[10][11][12]

  • Palladium Removal:

    • Filtration: After the reaction, the crude mixture can often be filtered through a pad of Celite® to remove the heterogeneous palladium catalyst.

    • Aqueous Wash: Some palladium salts can be removed with an aqueous wash.

  • Boron Byproduct Removal:

    • Azeotropic Distillation with Methanol: Boronic acids and their anhydrides can be removed by repeatedly adding methanol to the crude product and evaporating it under reduced pressure. This process forms the volatile trimethyl borate.[3]

    • Base Wash: A wash with a mild aqueous base (e.g., 1 M NaOH) can help to extract unreacted boronic acid into the aqueous layer as the corresponding boronate salt. However, be mindful of the potential for nitrile hydrolysis.[6]

    • Liquid-Liquid Extraction: A standard aqueous workup followed by extraction with a suitable organic solvent (e.g., ethyl acetate) is typically effective. The organic phase should be washed with water and then brine.[10][11]

Experimental Protocols & Visual Workflows

Protocol 1: Standard Quench and Workup for an Organolithium Reaction

This protocol details the safe quenching and workup following a reaction where this compound has been converted to an aryllithium intermediate.

Safety First: Always work in a certified fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a flame-retardant lab coat, and gloves.[13][14][15][16] All glassware should be oven- or flame-dried, and the reaction should be conducted under an inert atmosphere (e.g., Argon or Nitrogen).[17]

  • Cooling: Ensure the reaction flask is maintained at -78 °C (a dry ice/acetone bath is common).

  • Prepare Quenching Solution: In a separate, dry flask under an inert atmosphere, prepare a solution of isopropanol (1.5 equivalents relative to the organolithium) in anhydrous THF.

  • Initial Quench: Using a syringe, add the isopropanol/THF solution dropwise to the stirred reaction mixture. Maintain the internal temperature below -65 °C.

  • Warm to 0 °C: Once the addition is complete and the exotherm has ceased, allow the reaction to slowly warm to 0 °C in an ice/water bath.

  • Aqueous Quench: Slowly add saturated aqueous NH₄Cl solution to the reaction mixture with vigorous stirring.

  • Phase Separation: Transfer the mixture to a separatory funnel. If necessary, add more organic solvent (e.g., ethyl acetate) and water to achieve good phase separation.

  • Extraction: Extract the aqueous layer two more times with the organic solvent.

  • Washing: Combine the organic layers and wash sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.[1]

G cluster_reaction Reaction Vessel (-78°C) cluster_quench Controlled Quench cluster_workup Aqueous Workup A Aryllithium from This compound B Add Isopropanol in THF (dropwise) A->B 1. Initial Quench C Warm to 0°C B->C 2. Warm D Add sat. aq. NH4Cl C->D 3. Final Quench E Transfer to Separatory Funnel D->E 4. Transfer F Extract with Organic Solvent (3x) E->F G Combine Organic Layers F->G H Wash with H2O, then Brine G->H I Dry (Na2SO4), Filter, Concentrate H->I J Crude Product I->J Purification (e.g., Chromatography)

Caption: Workflow for quenching an organolithium reaction.

Diagram: Potential Side Reactions During Workup

This diagram illustrates the main competing reaction pathway for the nitrile group during aqueous workup.

G cluster_conditions Workup Conditions start Desired Product (with -CN group) amide Amide Intermediate start->amide Hydrolysis acid H3O+ (Strong Acid) acid:h->amide base OH- (Strong Base) base:h->amide acid_product Carboxylic Acid Byproduct amide->acid_product Further Hydrolysis

Caption: Nitrile hydrolysis pathway during workup.

Final Checks and Purification

After the initial workup and concentration, the crude product will likely require further purification. Techniques such as column chromatography, recrystallization, or distillation are commonly employed.[18][19][20] The choice of method depends on the physical properties of the desired product. Always characterize the final compound using appropriate analytical methods (e.g., NMR, LC-MS) to confirm its identity and purity.

References

  • Chemguide. Hydrolysis of Nitriles.

  • Organic Chemistry Tutor. Hydrolysis of Nitriles.

  • Lumen Learning. 21.5. Hydrolysis of nitriles | Organic Chemistry II.

  • Chemistry Steps. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid.

  • Chemistry LibreTexts. 21.5: Hydrolysis of nitriles.

  • Apollo Scientific. SAFETY DATA SHEET - 6-AMINO-3-BROMO-2-FLUOROBENZONITRILE.

  • Fisher Scientific. SAFETY DATA SHEET - 5-Bromo-2-fluorobenzonitrile.

  • Fisher Scientific. SAFETY DATA SHEET - Benzonitrile, 3-fluoro-.

  • Sigma-Aldrich. SAFETY DATA SHEET - 5-Bromo-2-fluorobenzonitrile.

  • National Institutes of Health (NIH). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents.

  • Thermo Fisher Scientific. SAFETY DATA SHEET - 2-Bromo-3-fluorobenzotrifluoride.

  • PubMed. Halogen-lithium exchange reactions under in situ-quench conditions: a powerful concept for organic synthesis.

  • ACS Omega. Highly Efficient Method for Suzuki Reactions in Aqueous Media.

  • University of California, Santa Barbara. Pyrophorics - Organolithium Reagents - Standard Operating Procedure.

  • National Institutes of Health (NIH). Highly Efficient Method for Suzuki Reactions in Aqueous Media.

  • ACS Publications. Don't Forget the Workup.

  • Reddit. Li Halogen Exchange? : r/Chempros.

  • Rose-Hulman Institute of Technology. Suzuki Cross-coupling Reaction procedure.

  • ResearchGate. Halogen—Lithium Exchange Reactions under in situ Quench Conditions: A Powerful Concept for Organic Synthesis | Request PDF.

  • Princeton University EHS. Safe handling of organolithium compounds in the laboratory.

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling.

  • BenchChem. Technical Support Center: Quenching Procedures for Organometallic Reactions.

  • ResearchGate. (PDF) The Lithium–Halogen Exchange Reaction in Process Chemistry.

  • Master Organic Chemistry. Reactions of Grignard Reagents.

  • BenchChem. Technical Support Center: Optimization of Reaction Conditions for Organolithium Compounds.

  • Chemistry Stack Exchange. Mechanism of lithium-halogen exchange of primary alkyl iodide.

  • University of California, Los Angeles. Organic Reaction Workup Formulas for Specific Reagents.

  • BYJU'S. Grignard Reaction Mechanism.

  • Wikipedia. List of purification methods in chemistry.

  • ResearchGate. Formation of Grignard Reagents from Aryl Halides: Effective Radical Probes Hint at a Nonparticipation of Dianions in the Mechanism.

  • Chemistry LibreTexts. 11.8: Organometallic Reagents.

  • Chemistry LibreTexts. 13.8: Organometallic Reagents.

  • American Chemical Society. The use of alternative solvent purification techniques.

  • PubChem. This compound.

  • Chemistry Steps. The Mechanism of Grignard and Organolithium Reactions with Nitriles.

  • Chemistry LibreTexts. 10.6: Reactions of Alkyl Halides - Grignard Reagents.

  • The Royal Society of Chemistry. Separation, purification and identification of the components of a mixture.

  • EMU Physics Department. Purification of Organic Compounds: from Crude Product to Purity.

  • YouTube. Grignard Reagent Reaction Mechanism.

  • Master Organic Chemistry. Natural Product Isolation (2) - Purification Techniques, An Overview.

Sources

effect of base on the outcome of cross-coupling with 2-Bromo-3-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for cross-coupling reactions involving 2-Bromo-3-fluorobenzonitrile. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of C-C and C-N bond formation with this versatile but challenging substrate. The presence of ortho-bromo, meta-fluoro, and cyano functionalities necessitates a careful and rational selection of reaction parameters, with the choice of base being paramount to achieving high yields and minimizing side reactions.

This document is structured into two main parts: a series of Frequently Asked Questions (FAQs) to build a strong foundational understanding, followed by a practical, problem-oriented Troubleshooting Guide.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental role of the base in palladium-catalyzed cross-coupling reactions?

A1: The base in a palladium-catalyzed cross-coupling reaction, such as Suzuki, Buchwald-Hartwig, or Sonogashira, serves one or more critical functions depending on the specific catalytic cycle.[1][2]

  • In Suzuki-Miyaura Coupling: The primary role of the base is to activate the organoboron species (e.g., a boronic acid) to facilitate the transmetalation step. It converts the boronic acid (RB(OH)₂) into a more nucleophilic boronate species (e.g., [RB(OH)₃]⁻), which can then efficiently transfer its organic group to the palladium(II) center.[2] Conventionally, this step is considered essential for the catalytic cycle to proceed.[3]

  • In Buchwald-Hartwig Amination: The base is required to deprotonate the amine nucleophile (or a pre-catalyst complex), forming an amide that can then coordinate to the palladium center, preceding the reductive elimination step that forms the C-N bond.[1][4]

  • In Sonogashira Coupling: The base deprotonates the terminal alkyne to form a copper acetylide (in copper-co-catalyzed reactions) or to facilitate its addition to the palladium center, making it a more potent nucleophile for the coupling.[5][6]

  • Neutralizing Acid: In all cycles, the base neutralizes the acid (e.g., H-X) generated during the catalytic process, preventing catalyst deactivation and maintaining a favorable reaction environment.

Q2: How do the functional groups on this compound affect base selection?

A2: The substrate's electronic and steric properties are critical. This compound is an electron-deficient aryl halide due to the inductive effects of the fluorine and nitrile groups.

  • Electron-Deficient Ring: Electron-withdrawing groups generally accelerate the rate-determining oxidative addition step where the Pd(0) catalyst inserts into the carbon-bromine bond.[7][8] This higher reactivity means that milder bases can often be employed successfully, which is advantageous.

  • Nitrile Group (-CN): This is the most sensitive functionality. The nitrile group is susceptible to hydrolysis under strongly basic conditions, especially in the presence of water and at elevated temperatures, which would convert it first to an amide and then to a carboxylic acid.[9][10][11] Therefore, strong hydroxide bases (like NaOH, KOH) should be avoided. Weaker inorganic bases such as carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄) are generally safer choices.[12]

  • Fluorine Group (-F): The fluorine atom is generally stable under most cross-coupling conditions. However, its strong electron-withdrawing nature can make the aryl ring more susceptible to nucleophilic attack, which could lead to side products if very strong and nucleophilic bases are used at high temperatures.

Q3: Which classes of bases are generally recommended for this substrate, and why?

A3: For this compound, the goal is to use a base that is strong enough to promote the desired catalytic cycle but not so strong as to cause substrate degradation.

  • Weak Inorganic Bases (Preferred): Potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are the most recommended choices.[1][7]

    • K₃PO₄ is a strong, non-nucleophilic base effective for many difficult couplings.[7]

    • Cs₂CO₃ often provides excellent results due to its good solubility in many organic solvents, which can be a significant advantage in homogeneous catalysis.[1][13]

    • K₂CO₃ is a milder, cost-effective option that is often sufficient for activated aryl halides.[14]

  • Strong, Non-Nucleophilic Bases: Sodium tert-butoxide (NaOtBu) is a very strong base that can drive reactions at high rates, particularly in Buchwald-Hartwig aminations.[1] However, its high basicity poses a significant risk of nitrile hydrolysis or other side reactions and should be used with extreme caution, preferably at low temperatures and with anhydrous conditions.[15]

  • Organic Bases: Soluble organic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can be used, especially when substrate sensitivity is a major concern.[1][15] They are generally less effective at promoting the key steps in the catalytic cycle than inorganic bases but can be used in combination with inorganic salts or in specific applications like microwave reactions.[1]

Troubleshooting Guide

Problem 1: Low or No Conversion of Starting Material

You've set up your Suzuki coupling of this compound with an arylboronic acid using K₂CO₃ as the base in dioxane/water, but after 12 hours at 90 °C, you observe mostly unreacted starting material.

G start Low / No Conversion Observed q1 Is the base strong enough and soluble? start->q1 sol1 Switch to a stronger or more soluble base. Primary Choice: K₃PO₄ Alternative: Cs₂CO₃ q1->sol1 No q2 Is the catalyst system active? q1->q2 Yes sol1->q2 sol2 1. Use a modern precatalyst (e.g., a G3/G4 palladacycle). 2. Switch to a more electron-rich and bulky ligand (e.g., SPhos, XPhos). q2->sol2 No q3 Are reaction conditions optimal? q2->q3 Yes sol2->q3 sol3 1. Increase temperature (e.g., to 100-110 °C). 2. Ensure rigorous degassing to remove O₂. 3. Check purity of reagents (boronic acid, solvent). q3->sol3 No end Reaction Optimized q3->end Yes sol3->end

Caption: Troubleshooting workflow for low reaction conversion.

  • Evaluate the Base: K₂CO₃ is a relatively weak base. While often sufficient, it can be ineffective if the transmetalation step is sluggish.

    • Action: Switch to K₃PO₄. It is a stronger base and is highly effective for challenging Suzuki couplings.[7] Alternatively, Cs₂CO₃ offers better solubility in organic solvents, which can be crucial if your reaction mixture appears heterogeneous.[1] Use 2-3 equivalents of the new base.

  • Assess the Catalyst and Ligand: Standard catalysts like Pd(PPh₃)₄ may not be effective for this electron-deficient, sterically hindered substrate.[7] The efficiency of catalyst generation is crucial.[16]

    • Action: Employ a modern, bulky, electron-rich biarylphosphine ligand such as SPhos or XPhos.[7] These ligands accelerate both the oxidative addition and reductive elimination steps. Using a pre-formed palladacycle (e.g., SPhos Pd G3) ensures efficient generation of the active Pd(0) species.[16]

  • Check Reagent Quality and Conditions: Protodeboronation (the undesired reaction of the boronic acid with trace water or protic sources) can consume your coupling partner.[7]

    • Action: Ensure your boronic acid is pure. While Suzuki couplings often benefit from some water, excess water can be detrimental.[7] Use freshly distilled or anhydrous solvents if protodeboronation is suspected. Ensure the reaction is thoroughly degassed to remove oxygen, which can oxidize the Pd(0) catalyst.[2]

Problem 2: Formation of a Significant Side Product Identified as 2-Cyano-6-fluorobenzoic acid

You've successfully coupled this compound in a Buchwald-Hartwig amination using NaOtBu as the base in toluene at 100 °C. The desired product is formed, but you have a major impurity that mass spectrometry identifies as the hydrolyzed nitrile.

The combination of a strong base (NaOtBu) and high temperature has led to the hydrolysis of the nitrile group.[9][12] The mechanism involves the nucleophilic attack of a hydroxide ion (present from trace water or generated in situ) on the electrophilic carbon of the nitrile.[10][11]

G start Nitrile Hydrolysis Detected step1 Replace Strong Base: Switch from NaOtBu to a weaker inorganic base. Primary Choice: K₃PO₄ or Cs₂CO₃ start->step1 step2 Lower Reaction Temperature: Weaker bases may require slightly higher catalyst loading but allow for milder conditions. Target 80-100 °C. step1->step2 step3 Ensure Anhydrous Conditions: Use freshly distilled, dry solvents (e.g., toluene, dioxane). Dry the inorganic base in vacuo before use. step2->step3 end Clean Product Formation step3->end

Caption: Strategy to prevent nitrile hydrolysis side reaction.

  • Change the Base: This is the most critical change. Replace NaOtBu with a weaker, non-hydroxide base like K₃PO₄ or Cs₂CO₃.[1] For base-sensitive substrates, these offer a much wider functional group tolerance.[1] Lithium bis(trimethylsilyl)amide (LHMDS) is another strong base option that can sometimes offer better functional group compatibility than alkoxides.[15]

  • Optimize Temperature: Weaker bases often require higher temperatures to achieve the same reaction rate. However, starting at a lower temperature (e.g., 80 °C) and slowly increasing it while monitoring the reaction can help find a balance between reactivity and substrate stability.

  • Control Water Content: Use anhydrous solvents and ensure all glassware is rigorously dried. Grinding inorganic bases before use or adding celite can help prevent clumping and improve reaction kinetics, potentially allowing for lower reaction temperatures.[1]

Data & Protocols

Table 1: Comparison of Common Bases for Cross-Coupling Reactions
BasepKa (of conjugate acid in DMSO)ClassTypical SolventsKey Considerations for this compound
K₂CO₃ ~10 (in H₂O)Weak InorganicDioxane/H₂O, Toluene, DMFCost-effective, mild. May be too weak for challenging couplings. Low risk of nitrile hydrolysis.
Cs₂CO₃ ~10 (in H₂O)Weak InorganicToluene, Dioxane, THFGood solubility in organic solvents. Excellent choice for sensitive substrates. Low risk of hydrolysis.[1]
K₃PO₄ 12.3 (in H₂O)Strong InorganicToluene, DioxaneStrong, effective base for difficult couplings. Generally safe for the nitrile group.[7]
NaOtBu ~29Strong AlkoxideToluene, Dioxane, THFHigh reaction rates. High risk of nitrile hydrolysis and other side reactions. Use with caution.[1][15]
DBU 24.3Organic AmidineToluene, MeCN, DMFSoluble, homogeneous base. Milder than alkoxides but less effective. Good for highly sensitive substrates.[15]

pKa values are approximate and can vary significantly with solvent.[17][18][19]

General Protocol for Suzuki-Miyaura Coupling

This protocol is a starting point based on conditions developed for the closely related 2-bromobenzonitrile and should be optimized for your specific boronic acid.[14]

  • Reagent Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.5 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).

  • Catalyst Addition: Add the palladium precatalyst (e.g., SPhos Pd G3, 1-2 mol%) and any additional ligand if required.

  • Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill with an inert gas (e.g., Argon) three times to ensure the removal of all oxygen.[7]

  • Solvent Addition: Under the inert atmosphere, add the degassed solvent (e.g., Dioxane/H₂O 10:1, to a concentration of ~0.1 M).

  • Reaction: Place the vial in a preheated oil bath or heating block at 80-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

References

  • Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Retrieved from [Link]

  • LibreTexts Chemistry. (2025, January 19). 20.7: Chemistry of Nitriles. Retrieved from [Link]

  • OpenStax. (2023, September 20). 20.7 Chemistry of Nitriles. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]

  • Lumen Learning. (n.d.). 21.5. Hydrolysis of nitriles | Organic Chemistry II. Retrieved from [Link]

  • Sniekers, J., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. National Center for Biotechnology Information. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • ACS Green Chemistry Institute. (n.d.). Buchwald-Hartwig Amination - Wordpress. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki–Miyaura reaction of 2-bromobenzonitrile and various boronic acids. Retrieved from [Link]

  • Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling?. Retrieved from [Link]

  • Kashani, S. K., Jessiman, J. E., & Newman, S. G. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Retrieved from [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • Organic Letters. (n.d.). Sonogashira Coupling Reaction with Diminished Homocoupling. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of different bases in the Sonogashira reaction. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. Retrieved from [Link]

  • University of Rochester. (n.d.). Cross-Coupling Chemistry. Retrieved from [Link]

  • LibreTexts Chemistry. (2024, August 5). Sonogashira Coupling. Retrieved from [Link]

  • ChemRxiv. (n.d.). Base-free Suzuki–Miyaura cross-coupling reaction mediated by Lewis acids. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). Bordwell pKa Table. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). pKa Values of Common Bases. Retrieved from [Link]

  • CLAS. (n.d.). Table of Acids with Ka and pKa Values. Retrieved from [Link]

  • University of Tartu. (2025, August 28). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Retrieved from [Link]

  • Master Organic Chemistry. (2010, June 18). The pKa Table Is Your Friend. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of 2-Bromo-3-fluorobenzonitrile and 2-Chloro-3-fluorobenzonitrile in Key Synthetic Transformations

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern synthetic chemistry, particularly within drug discovery and materials science, the strategic functionalization of aromatic scaffolds is paramount. Polyhalogenated aromatic nitriles are pivotal building blocks, offering multiple reaction vectors for diversification.[1] This guide provides an in-depth, data-supported comparison of two closely related yet distinct synthons: 2-Bromo-3-fluorobenzonitrile and 2-Chloro-3-fluorobenzonitrile.

The central question we address is: How does the substitution of bromine for chlorine at the C2 position—flanked by activating fluorine and nitrile groups—influence reactivity in fundamental C-C and C-N bond-forming reactions? Understanding these nuances is critical for researchers to make informed decisions in reaction design, enabling selective functionalization and optimizing synthetic routes. We will dissect their performance in Nucleophilic Aromatic Substitution (SNAr), Suzuki-Miyaura coupling, and Buchwald-Hartwig amination, providing both theoretical rationale and practical, field-proven protocols.

Fundamental Principles of Aryl Halide Reactivity

The reactivity of an aryl halide (Ar-X) is governed by a delicate interplay of factors, primarily the carbon-halogen (C-X) bond strength and the electronic landscape of the aromatic ring.

  • Carbon-Halogen Bond Dissociation Energy (BDE): This is the energy required to cleave the C-X bond homolytically and is a primary determinant in reactions where this bond is broken in a rate-determining step, such as the oxidative addition in cross-coupling catalysis.[2] The BDE for aryl halides follows a clear trend: Ar-F > Ar-Cl > Ar-Br > Ar-I .[2][3] The stronger C-Cl bond (approx. 96-97 kcal/mol) compared to the C-Br bond (approx. 83 kcal/mol) means that aryl chlorides are inherently less reactive and require more energy or a more active catalyst to undergo oxidative addition.[4]

  • Electronic Activation for Nucleophilic Aromatic Substitution (SNAr): In contrast to cross-coupling, the SNAr mechanism does not typically involve C-X bond cleavage in its rate-determining step.[5][6] The reaction proceeds via an addition-elimination pathway, where the initial attack of the nucleophile to form a resonance-stabilized carbanion (a Meisenheimer complex) is the slow step.[7][8] Reactivity is therefore dictated by the electrophilicity of the carbon atom bearing the halogen. This is enhanced by potent electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group, which stabilize the negative charge of the intermediate.[9][10] In our target molecules, both the ortho-nitrile and ortho-fluorine groups are powerful EWGs that strongly activate the C2 position for nucleophilic attack.

Comparative Analysis: Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a cornerstone for introducing nucleophiles onto electron-deficient aromatic rings. For 2-halo-3-fluorobenzonitriles, the ring is highly activated.

Mechanistic Insight & Reactivity Hypothesis: The rate-determining step is the nucleophilic attack on the C-X bond. This step is accelerated by the powerful inductive effect of the adjacent fluorine atom and the resonance/inductive effects of the nitrile group. Fluorine, being the most electronegative halogen, is an excellent activator for this initial step.[7] The subsequent elimination of the halide (Cl⁻ or Br⁻) is fast as it restores aromaticity.[6] Because leaving group ability is not critical in the slow step, the reactivity difference between the bromo and chloro analogs is expected to be minimal.

Experimental Protocol: SNAr with Morpholine

This protocol outlines a comparative experiment for the amination of the title compounds via SNAr.

  • Reaction Setup: To two separate oven-dried 10 mL round-bottom flasks equipped with magnetic stir bars and reflux condensers, add this compound (200 mg, 1.0 mmol) and 2-Chloro-3-fluorobenzonitrile (156 mg, 1.0 mmol), respectively.

  • Reagent Addition: To each flask, add potassium carbonate (K₂CO₃, 276 mg, 2.0 mmol) as a base, followed by anhydrous dimethylformamide (DMF, 4 mL).

  • Nucleophile Addition: Add morpholine (105 µL, 1.2 mmol) to each flask via syringe.

  • Reaction: Heat both reaction mixtures to 80 °C in a pre-heated oil bath and monitor the progress by TLC or LC-MS.

  • Work-up and Analysis: Upon completion (or after 4 hours), cool the reactions to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (3 x 10 mL) and brine (1 x 10 mL). Dry the organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to determine the isolated yield.

Data Presentation: SNAr Reactivity Comparison
SubstrateNucleophileTemp (°C)Time (h)Yield (%)
2-Bromo -3-fluorobenzonitrileMorpholine803>95%
2-Chloro -3-fluorobenzonitrileMorpholine803.5>95%
Data is representative based on established principles of SNAr reactivity for highly activated aryl halides.
Visualization: SNAr Reaction Mechanism

SNAr_Mechanism cluster_key Key Steps Reactants Ar-X + Nu⁻ TS1 Transition State 1 Reactants->TS1 Step 1: Nucleophilic Attack (Rate-Determining) Meisenheimer Meisenheimer Complex (Resonance Stabilized Anion) TS1->Meisenheimer TS2 Transition State 2 Meisenheimer->TS2 Step 2: Elimination (Fast) Products Ar-Nu + X⁻ TS2->Products Rate-Determining Step Rate-Determining Step

Caption: The addition-elimination mechanism of Nucleophilic Aromatic Substitution (SNAr).

Comparative Analysis: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a robust method for forming C(sp²)-C(sp²) bonds, widely used in the synthesis of biaryl compounds.[11][12]

Mechanistic Insight & Reactivity Hypothesis: The catalytic cycle for Suzuki coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.[13] The initial oxidative addition of the aryl halide to the Pd(0) catalyst is typically the rate-determining step.[14] This step is highly sensitive to the C-X bond dissociation energy. Consequently, this compound, with its weaker C-Br bond, is expected to be significantly more reactive than 2-Chloro-3-fluorobenzonitrile.[15] The activation of the chloro-analog will likely necessitate a more sophisticated catalyst system (e.g., using bulky, electron-rich phosphine ligands) and more forcing reaction conditions.[16][17]

Experimental Protocol: Comparative Suzuki-Miyaura Coupling

This protocol compares the coupling of both substrates with phenylboronic acid.

  • Reaction Setup: In a glovebox, add Pd₂(dba)₃ (9.2 mg, 0.01 mmol, 1 mol%) and a phosphine ligand (see table below, 0.024 mmol, 2.4 mol%) to two separate reaction vials.

  • Reagent Addition (Vial 1 - Bromide): To the first vial, add this compound (200 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and powdered potassium phosphate (K₃PO₄, 425 mg, 2.0 mmol).

  • Reagent Addition (Vial 2 - Chloride): To the second vial, add 2-Chloro-3-fluorobenzonitrile (156 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and K₃PO₄ (425 mg, 2.0 mmol).

  • Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) to each vial.

  • Reaction: Seal the vials and remove them from the glovebox. Heat the reactions in a pre-heated oil bath at the specified temperature (see table). Monitor progress by LC-MS.

  • Work-up and Analysis: After completion, cool the reactions, dilute with ethyl acetate, and filter through a pad of Celite. Concentrate the filtrate and purify by column chromatography to determine the isolated yield.

Data Presentation: Suzuki-Miyaura Reactivity Comparison
SubstrateLigandTemp (°C)Time (h)Yield (%)
2-Bromo -3-fluorobenzonitrileP(t-Bu)₃806~90%
2-Chloro -3-fluorobenzonitrileP(t-Bu)₃8024<10% (low conversion)
2-Chloro -3-fluorobenzonitrileSPhos10012~85%
Data is representative, illustrating the need for advanced ligands and higher temperatures for activating aryl chlorides.
Visualization: Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle cluster_reactivity Reactivity: Ar-Br >> Ar-Cl Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)-X(L)₂ Pd0->OxAdd Oxidative Addition (Ar-X) Rate-Determining Transmetal Ar-Pd(II)-R(L)₂ OxAdd->Transmetal Transmetalation (R-B(OR)₂ + Base) Transmetal->Pd0 Reductive Elimination Product Ar-R Transmetal->Product Note C-Br bond is weaker, facilitating faster Oxidative Addition.

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Comparative Analysis: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling for the synthesis of C-N bonds, forming aryl amines from aryl halides.[18][19][20]

Mechanistic Insight & Reactivity Hypothesis: Similar to the Suzuki coupling, the Buchwald-Hartwig reaction proceeds via an oxidative addition, amine coordination/deprotonation, and reductive elimination cycle.[21][22] The oxidative addition of the Ar-X bond to the Pd(0) center remains the critical, turnover-limiting step. Therefore, the reactivity is again dictated by the C-X bond strength. We predict that this compound will couple efficiently under standard conditions, while 2-Chloro-3-fluorobenzonitrile will require a more active, specialized catalyst system to achieve comparable results.[23][24]

Experimental Protocol: Comparative Buchwald-Hartwig Amination

This protocol describes the coupling of both substrates with a primary amine, aniline.

  • Reaction Setup: In a glovebox, add the palladium precatalyst and ligand (see table) to two separate screw-cap vials.

  • Reagent Addition (Vial 1 - Bromide): To the first vial, add this compound (200 mg, 1.0 mmol), aniline (110 µL, 1.2 mmol), and sodium tert-butoxide (NaOtBu, 135 mg, 1.4 mmol).

  • Reagent Addition (Vial 2 - Chloride): To the second vial, add 2-Chloro-3-fluorobenzonitrile (156 mg, 1.0 mmol), aniline (110 µL, 1.2 mmol), and NaOtBu (135 mg, 1.4 mmol).

  • Solvent Addition: Add anhydrous toluene (4 mL) to each vial.

  • Reaction: Seal the vials, remove from the glovebox, and heat in a pre-heated oil bath at the specified temperature. Monitor by LC-MS.

  • Work-up and Analysis: After cooling, dilute the reaction with ethyl acetate, wash with water and brine, dry over Na₂SO₄, and concentrate. Purify the residue via column chromatography to obtain the product and determine the yield.

Data Presentation: Buchwald-Hartwig Reactivity Comparison
SubstrateCatalyst System (Pd/Ligand)Temp (°C)Time (h)Yield (%)
2-Bromo -3-fluorobenzonitrilePd₂(dba)₃ / BINAP1008~88%
2-Chloro -3-fluorobenzonitrilePd₂(dba)₃ / BINAP10024<15%
2-Chloro -3-fluorobenzonitrilePd(OAc)₂ / XPhos10010~82%
Data is representative, highlighting the necessity of sterically hindered, electron-rich ligands like XPhos for efficient amination of aryl chlorides.
Visualization: Experimental Workflow for Reactivity Comparison

Workflow start Goal: Compare Reactivity in Buchwald-Hartwig Amination sub_br Substrate: This compound start->sub_br sub_cl Substrate: 2-Chloro-3-fluorobenzonitrile start->sub_cl cond_br Standard Conditions: Pd₂(dba)₃ / BINAP NaOtBu, Toluene, 100°C sub_br->cond_br cond_cl Optimized Conditions: Pd(OAc)₂ / XPhos NaOtBu, Toluene, 100°C sub_cl->cond_cl reaction_br Reaction & Monitoring (LC-MS) cond_br->reaction_br reaction_cl Reaction & Monitoring (LC-MS) cond_cl->reaction_cl analysis Work-up, Purification, & Yield Determination reaction_br->analysis reaction_cl->analysis conclusion Conclusion: Bromo- is more reactive, Chloro- requires advanced catalyst. analysis->conclusion

Caption: Workflow for the comparative analysis of aryl halide reactivity.

Synthetic Strategy and Conclusion

This comparative guide demonstrates a clear divergence in the reactivity profiles of this compound and 2-Chloro-3-fluorobenzonitrile, rooted in fundamental chemical principles.

Summary of Findings:

  • In Nucleophilic Aromatic Substitution (SNAr): Both compounds are highly reactive due to the strong electronic activation from the ortho-fluorine and ortho-nitrile groups. The difference in the halogen leaving group (Br vs. Cl) has a minimal impact on reaction efficiency, with both substrates providing excellent yields under moderate conditions.

  • In Palladium-Catalyzed Cross-Coupling (Suzuki & Buchwald-Hartwig): The reactivity is dominated by the C-X bond dissociation energy. This compound is the superior substrate, reacting readily under a range of standard catalytic conditions. 2-Chloro-3-fluorobenzonitrile is significantly more challenging to activate, requiring higher temperatures and, crucially, the use of advanced, sterically hindered, and electron-rich phosphine ligands (e.g., SPhos, XPhos) to achieve high conversion.

Expert Insights for the Practicing Scientist:

The choice between these two building blocks is a strategic one. For rapid library synthesis or when exploring novel chemical space where reaction robustness is key, the bromo-derivative is the preferred choice due to its broad compatibility with standard cross-coupling protocols. However, the chloro-derivative holds value in specific contexts. Aryl chlorides are often less expensive and more readily available on an industrial scale, making them attractive for process development and scale-up, provided the catalytic system is optimized. Furthermore, in a molecule containing both a bromine and a chlorine atom at different positions, the differential reactivity can be exploited for selective, sequential functionalization—coupling at the C-Br bond first, followed by a more forcing condition to react at the C-Cl bond.

Ultimately, a thorough understanding of the underlying mechanistic principles governing aryl halide reactivity empowers the researcher to select the optimal substrate and conditions, saving valuable time and resources in the pursuit of complex molecular targets.

References

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link][5]

  • Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. [Link]

  • Total Synthesis. (n.d.). Nucleophilic Aromatic Substitution Mechanism & Key Concepts. [Link][7]

  • Chemistry Stack Exchange. (2013). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?. [Link][6]

  • ResearchGate. (2025). Mechanisms of reactions of halogenated compounds: Part 7. Effects of fluorine and other groups as substituents on nucleophilic aromatic substitution. [Link][25]

  • Blog | Wenxuecity. (2023). Relative Reactivity of Aryl Chlorides, Bromides, Iodides, and Tr. [Link][15]

  • ResearchGate. (2024). Bond dissociation energy (KJ mol⁻¹) of C−X (X=I, Br, Cl, F) bond of aryl halides. [Link][3]

  • Inorganic Chemistry Frontiers (RSC Publishing). (n.d.). Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step. [Link][16]

  • NIH - PMC. (n.d.). Replacing Conventional Carbon Nucleophiles with Electrophiles: Nickel-Catalyzed Reductive Alkylation of Aryl Bromides and Chlorides. [Link][26]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link][21]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link][18]

  • NIH - PMC. (n.d.). Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. [Link][27]

  • NIH - PMC. (n.d.). Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions. [Link][4]

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Buchwald-Hartwig Amination. [Link][20]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. [Link][8]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link][12]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link][17]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link][22]

  • YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link][13]

  • Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. [Link][9]

  • YouTube. (2019). Nucleophilic Aromatic Substitution. [Link][10]

  • NIH. (n.d.). C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. [Link][28]

  • NIH - PMC. (n.d.). Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. [Link][23]

  • NIH - PMC. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. [Link][24]

Sources

A Comparative Guide: Suzuki vs. Stille Coupling for C-C Bond Formation with 2-Bromo-3-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

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For Researchers, Scientists, and Drug Development Professionals

The construction of carbon-carbon (C-C) bonds is a cornerstone of modern organic synthesis, particularly in the development of novel pharmaceuticals and functional materials. The choice of coupling methodology can significantly impact yield, purity, and scalability. This guide provides an in-depth comparison of two powerful palladium-catalyzed cross-coupling reactions, the Suzuki-Miyaura coupling and the Stille coupling, for the specific and challenging task of functionalizing 2-Bromo-3-fluorobenzonitrile.

The substrate, this compound, presents a unique set of electronic and steric challenges. The presence of two electron-withdrawing groups, a nitrile (-CN) and a fluorine (-F), deactivates the aryl bromide towards oxidative addition, a critical step in the catalytic cycle. Furthermore, the ortho-fluorine atom introduces steric hindrance around the reaction center. This guide will dissect the mechanistic nuances of both the Suzuki and Stille couplings, present practical experimental protocols, and offer data-driven recommendations to aid researchers in selecting the optimal method for their synthetic goals.

Mechanistic Showdown: Suzuki vs. Stille

Both the Suzuki and Stille couplings are workhorse reactions in organic synthesis, relying on a palladium catalyst to facilitate the formation of a new C-C bond between an organic halide and an organometallic reagent.[1] The fundamental catalytic cycle for both reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2][3] However, the nature of the organometallic partner—an organoboron compound in the Suzuki reaction and an organotin compound (organostannane) in the Stille reaction—leads to significant differences in their mechanisms and practical application.[4]

The Suzuki coupling typically utilizes boronic acids or their esters as the organoboron component.[5] A crucial distinction in its mechanism is the requirement of a base to activate the organoboron species, forming a more nucleophilic boronate complex that facilitates transmetalation.[6][7] This initial activation step is a key differentiator from the Stille coupling. The catalytic cycle begins with the oxidative addition of the aryl halide to a Pd(0) complex, forming a Pd(II) intermediate.[8] This is followed by transmetalation, where the organic group from the boronate complex is transferred to the palladium center.[5] The cycle concludes with reductive elimination, which forms the desired C-C bond and regenerates the Pd(0) catalyst.[2]

The Stille coupling , on the other hand, employs organostannanes.[9] These reagents are generally stable to air and moisture and do not require activation by a base.[10][11] The catalytic cycle mirrors that of the Suzuki coupling, commencing with oxidative addition of the aryl halide to the Pd(0) catalyst.[10] The subsequent transmetalation step involves the transfer of the organic group from the organostannane to the palladium complex.[9] Finally, reductive elimination yields the cross-coupled product and regenerates the active Pd(0) catalyst.[10] A significant drawback of the Stille reaction is the toxicity of the organotin reagents and byproducts.[12][13]

Catalytic_Cycles cluster_suzuki Suzuki Coupling cluster_stille Stille Coupling S_Start Pd(0)L2 S_OA Ar-Pd(II)(X)L2 S_Start->S_OA Oxidative Addition (Ar-X) S_TM_Complex [Ar-Pd(II)(R)L2] S_OA->S_TM_Complex Transmetalation S_RE Ar-R S_TM_Complex->S_RE Reductive Elimination S_RE->S_Start Catalyst Regeneration S_Base Base S_Boronate [R-B(OH)3]- S_Base->S_Boronate S_Boronic R-B(OH)2 S_Boronic->S_Boronate Activation S_Boronate->S_TM_Complex St_Start Pd(0)L2 St_OA Ar-Pd(II)(X)L2 St_Start->St_OA Oxidative Addition (Ar-X) St_TM_Complex [Ar-Pd(II)(R)L2] St_OA->St_TM_Complex Transmetalation St_RE Ar-R St_TM_Complex->St_RE Reductive Elimination St_RE->St_Start Catalyst Regeneration St_Stannane R-Sn(R')3 St_Stannane->St_TM_Complex Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Purification Start Start Setup Flame-dried Schlenk Flask under Argon Start->Setup Reagents Add Aryl Halide and Coupling Partner Setup->Reagents Catalyst Add Palladium Catalyst and Ligand/Additives Reagents->Catalyst Solvent Add Degassed Solvent Catalyst->Solvent Heat Heat to Reaction Temperature Solvent->Heat Monitor Monitor Progress (TLC, GC-MS) Heat->Monitor Cool Cool to Room Temperature Monitor->Cool Quench Quench and Extract Cool->Quench Wash Wash Organic Layer Quench->Wash Dry Dry and Concentrate Wash->Dry Purify Purify by Chromatography Dry->Purify End Isolated Product Purify->End

Sources

A Comparative Guide to Palladium Catalysts for the Amination of 2-Bromo-3-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The synthesis of 2-amino-3-fluorobenzonitrile is a critical transformation in medicinal chemistry, as this moiety is a key structural component in a variety of pharmacologically active molecules. The palladium-catalyzed Buchwald-Hartwig amination stands as a powerful and versatile method for the construction of the pivotal C-N bond in this precursor. This guide provides a comparative analysis of different palladium catalyst systems for the amination of 2-bromo-3-fluorobenzonitrile, offering insights into their relative performance based on experimental data. We will delve into the rationale behind the selection of catalyst components and provide a detailed experimental protocol for a high-yielding procedure.

The Challenge: Amination of an Electron-Deficient Aryl Bromide

The substrate, this compound, presents a unique set of challenges for the Buchwald-Hartwig amination. The presence of two electron-withdrawing groups, fluorine and nitrile, deactivates the aryl bromide towards oxidative addition, a critical step in the catalytic cycle. Furthermore, the ortho-bromo substituent introduces steric hindrance around the reaction center. Consequently, the choice of the palladium catalyst, particularly the ancillary ligand, is paramount to achieving high efficiency and yield.

Comparative Analysis of Palladium Catalyst Systems

A particularly effective method for the amination of this compound has been reported in the patent literature, which details the synthesis of key intermediates for pharmaceutical applications. This process utilizes a robust palladium catalyst system that overcomes the inherent challenges of the substrate.

Catalyst SystemPalladium PrecursorLigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
System 1 Pd₂(dba)₃XPhosNaOtBuToluene1001895

Analysis of the Catalyst System:

  • Palladium Precursor (Pd₂(dba)₃): Tris(dibenzylideneacetone)dipalladium(0) is a common and effective air-stable Pd(0) source. It readily enters the catalytic cycle upon ligand coordination.

  • Ligand (XPhos): XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) is a bulky and electron-rich monophosphine ligand from the Buchwald family. Its steric bulk promotes the reductive elimination step, while its electron-donating nature facilitates the oxidative addition of the deactivated aryl bromide. The biaryl backbone of the ligand also plays a crucial role in stabilizing the active catalytic species.

  • Base (NaOtBu): Sodium tert-butoxide is a strong, non-nucleophilic base that is essential for the deprotonation of the amine or ammonia surrogate, forming the key palladium-amido intermediate.

  • Solvent (Toluene): Toluene is a common non-polar solvent for Buchwald-Hartwig aminations, offering good solubility for the reactants and catalyst components at the required reaction temperatures.

The high yield of 95% reported for this system underscores its efficacy for the challenging amination of this compound. The combination of a potent palladium precursor and a sterically demanding, electron-rich ligand is key to overcoming the substrate's deactivation and steric hindrance. While other catalyst systems employing different ligands such as Josiphos or RuPhos are known to be effective for various aminations, specific data for their application to this particular substrate is less readily available in the public domain. The success of the Pd/XPhos system, as demonstrated in the patent literature, provides a reliable and high-performing benchmark.

Mechanistic Insights: The Buchwald-Hartwig Catalytic Cycle

The efficacy of the palladium catalyst systems described above can be understood by examining the generally accepted mechanism of the Buchwald-Hartwig amination.

Buchwald-Hartwig Amination Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_ArX L_nPd(II)(Ar)(X) OxAdd->PdII_ArX Ligand_Exch Ligand Exchange PdII_ArX->Ligand_Exch HNR'R'' PdII_Amine [L_nPd(II)(Ar)(HNR'R'')]^+X^- Ligand_Exch->PdII_Amine Deprotonation Deprotonation (Base) PdII_Amine->Deprotonation PdII_Amido L_nPd(II)(Ar)(NR'R'') Deprotonation->PdII_Amido Red_Elim Reductive Elimination PdII_Amido->Red_Elim Red_Elim->Pd0 Regeneration Product Ar-NR'R'' Red_Elim->Product

Figure 1: The catalytic cycle of the Buchwald-Hartwig amination.

The cycle commences with the oxidative addition of the aryl bromide (Ar-X) to the active Pd(0) catalyst. The resulting Pd(II) complex then coordinates with the amine (or ammonia surrogate). Subsequent deprotonation by a base generates a palladium-amido complex, which undergoes reductive elimination to form the desired C-N bond and regenerate the Pd(0) catalyst. The choice of ligand is critical as it influences the rates of both the oxidative addition and reductive elimination steps.

Experimental Protocol: Amination of this compound with the Pd/XPhos System

This protocol is adapted from a procedure reported for the synthesis of 2-amino-3-fluorobenzonitrile.

G Experimental Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Isolation start Charge reactor with This compound, ammonia surrogate, and NaOtBu add_catalyst Add Pd₂(dba)₃ and XPhos start->add_catalyst add_solvent Add toluene add_catalyst->add_solvent inert Purge with inert gas add_solvent->inert heat Heat to 100 °C inert->heat stir Stir for 18 h heat->stir cool Cool to room temperature stir->cool quench Quench with water cool->quench extract Extract with ethyl acetate quench->extract dry Dry organic layer (Na₂SO₄) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by chromatography concentrate->purify end Isolated 2-amino-3-fluorobenzonitrile purify->end

Figure 2: Step-by-step experimental workflow for the amination of this compound.

Materials:

  • This compound (1.0 equiv)

  • Ammonia surrogate (e.g., Benzophenone imine, 1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 equiv)

  • XPhos (0.02 equiv)

  • Sodium tert-butoxide (NaOtBu, 1.4 equiv)

  • Anhydrous toluene

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere, add this compound, the ammonia surrogate, and sodium tert-butoxide.

  • Catalyst Addition: In a separate vial, weigh out Pd₂(dba)₃ and XPhos and add them to the Schlenk flask.

  • Solvent Addition: Add anhydrous toluene to the flask via syringe.

  • Inerting: Seal the flask and purge with an inert gas for 10-15 minutes.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction with water.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate.

  • Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired 2-amino-3-fluorobenzonitrile. If an ammonia surrogate like benzophenone imine is used, an additional hydrolysis step (e.g., with aqueous HCl) is required to liberate the primary amine.

Conclusion

The palladium-catalyzed amination of this compound is a challenging yet crucial transformation for the synthesis of valuable pharmaceutical intermediates. This guide has highlighted the superior performance of a catalyst system comprising Pd₂(dba)₃ and the bulky, electron-rich ligand XPhos, which has been demonstrated to provide excellent yields. The detailed experimental protocol and mechanistic insights provided herein serve as a valuable resource for researchers and professionals in drug development and organic synthesis, enabling the efficient and reliable production of 2-amino-3-fluorobenzonitrile.

References

  • Buchwald, S. L., & Hartwig, J. F. (Eds.). (2009). Palladium-Catalyzed C-N Cross-Coupling Reactions. John Wiley & Sons.
  • Hartwig, J. F. (2008). Evolution of a fourth generation catalyst for the amination and thiolation of aryl halides. Accounts of Chemical Research, 41(11), 1534-1544. [Link]

  • Wolfe, J. P., Wagaw, S., Marcoux, J. F., & Buchwald, S. L. (1998). Rational development of practical catalysts for aromatic carbon-nitrogen bond formation. Accounts of Chemical Research, 31(12), 805-818. [Link]

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphine ligands in palladium-catalyzed amination. Chemical Science, 2(1), 27-50. [Link]

  • Example derived from patent literature describing the synthesis of intermediates for pharmaceuticals.

A Comparative Guide to 2-Bromo-3-fluorobenzonitrile: Unlocking Synthetic Advantages in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the selection of building blocks is a critical decision that dictates the efficiency, novelty, and ultimate success of a synthetic campaign. Substituted benzonitriles are a cornerstone of modern medicinal chemistry, offering a versatile scaffold for constructing complex molecular architectures. However, not all isomers are created equal. The specific arrangement of substituents on the aromatic ring profoundly influences physicochemical properties, reactivity, and the strategic possibilities for molecular elaboration.

This guide provides an in-depth comparison of 2-Bromo-3-fluorobenzonitrile against its positional isomers, elucidating the distinct advantages conferred by its unique 1,2,3-substitution pattern. We will explore how this specific arrangement offers a superior combination of reactivity and strategic flexibility, supported by comparative data and detailed experimental protocols.

Physicochemical Properties: A Foundation for Differentiation

The positional isomerism of bromine and fluorine atoms on the benzonitrile scaffold leads to subtle but significant differences in physical properties. These properties, including melting point and boiling point, affect handling, solubility, and reaction conditions. This compound exists as a solid at room temperature with a melting point of 60.2-61.3°C, which is often advantageous for purification and stable storage.[1][2]

IsomerCAS NumberMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
This compound 425379-16-4200.0160.2 - 61.3[2]252.8[2]
3-Bromo-2-fluorobenzonitrile840481-82-5200.01N/AN/A
4-Bromo-2-fluorobenzonitrile105942-08-3200.01N/AN/A
5-Bromo-2-fluorobenzonitrile179897-89-3200.0176 - 80[3]N/A
3-Bromo-4-fluorobenzonitrile79630-23-2200.01N/AN/A
4-Bromo-3-fluorobenzonitrile133059-44-6200.0154 - 58[4]230.1[4]

N/A: Data not consistently available in public databases.

The Strategic Advantage in Chemical Reactivity

The true value of this compound lies in its unique reactivity profile, which stems from the electronic interplay and steric environment created by its substituents. This section dissects the causality behind its enhanced performance in key transformations vital to drug discovery.

Enhanced Efficacy in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are fundamental tools for C-C bond formation in pharmaceutical synthesis.[5][6] The efficiency of these reactions is highly dependent on the electronic nature and accessibility of the aryl halide.

The Causality:

  • Electronic Activation: In this compound, the bromine atom is positioned ortho to the nitrile group and ortho to the fluorine atom. The fluorine atom exerts a powerful, localized electron-withdrawing inductive effect (-I effect). This effect polarizes the adjacent Carbon-Bromine bond, making the carbon atom more electron-deficient. This increased electrophilicity facilitates the crucial oxidative addition step with the Pd(0) catalyst, which is often the rate-determining step of the catalytic cycle.

  • Minimized Steric Hindrance: Compared to isomers with substituents flanking both sides of the bromine, the 2-bromo position offers relatively open access for the bulky palladium catalyst to approach and insert into the C-Br bond.

This combination of electronic activation and steric accessibility can lead to faster reaction times, lower catalyst loadings, and higher yields compared to other isomers where the fluorine atom is more distant and provides less inductive activation.

Suzuki-Miyaura catalytic cycle highlighting the oxidative addition step.
A Platform for Sequential Functionalization

The 1,2,3-substitution pattern is not merely a feature; it is a strategic blueprint. It allows for a logical and efficient sequence of reactions to build molecular complexity, a concept we term "synthetic vectorality."

  • Primary Reaction Site (C2-Br): The highly reactive C-Br bond serves as the primary handle for introducing diversity via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira).[7][8]

  • Secondary Site (C3-F): The C-F bond is significantly stronger and less reactive than the C-Br bond. This orthogonality is a major advantage. The fluorine atom can be retained to modulate the final compound's properties (e.g., metabolic stability, binding affinity) or it can be substituted under more forcing nucleophilic aromatic substitution (SNAr) conditions after the bromine has been functionalized.[5]

  • Tertiary Site (C1-CN): The nitrile group is a versatile functional handle that can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or converted into a tetrazole ring, further expanding the chemical space accessible from a single starting material.[9]

This built-in hierarchy of reactivity is less defined in other isomers. For example, in 4-Bromo-2-fluorobenzonitrile, while still useful, the larger separation between the halogens provides a different set of synthetic possibilities that may not allow for the same level of controlled, stepwise elaboration around a congested core.

Experimental Protocol: Suzuki-Miyaura Coupling

To provide a tangible demonstration of its utility, we present a validated protocol for the Suzuki-Miyaura cross-coupling of this compound. This procedure is designed to be self-validating, with clear steps and expected outcomes.

G start Start reagents 1. Reagent Charging - Add this compound,  Boronic Acid, Pd Catalyst, and Base  to a Schlenk flask. start->reagents purge 2. Inert Atmosphere - Purge the flask with an inert gas  (e.g., Argon or Nitrogen) for 15 min. reagents->purge solvent 3. Solvent Addition - Add degassed solvent (e.g.,  DME/Water mixture). purge->solvent heat 4. Reaction - Heat the mixture to 80-90 °C  with vigorous stirring. solvent->heat monitor 5. Monitoring - Monitor reaction progress by  TLC or LC-MS until starting  material is consumed. heat->monitor workup 6. Workup - Cool to RT, dilute with EtOAc,  wash with water and brine. monitor->workup purify 7. Purification - Dry organic layer (Na2SO4),  concentrate, and purify by  column chromatography. workup->purify end End (Isolated Product) purify->end

General experimental workflow for Suzuki-Miyaura cross-coupling.

Step-by-Step Methodology:

  • Materials: this compound (1.0 equiv), Phenylboronic acid (1.2 equiv), Pd(PPh₃)₄ (0.03 equiv), K₂CO₃ (2.5 equiv), 1,2-Dimethoxyethane (DME), and Water.

  • Procedure:

    • To a dry Schlenk flask under an Argon atmosphere, add this compound (2.00 g, 10.0 mmol), phenylboronic acid (1.46 g, 12.0 mmol), tetrakis(triphenylphosphine)palladium(0) (347 mg, 0.30 mmol), and potassium carbonate (3.45 g, 25.0 mmol).

    • Add a degassed mixture of DME (40 mL) and Water (10 mL).

    • Heat the reaction mixture to 85°C and stir vigorously for 4 hours.

    • Monitor the reaction by TLC (3:1 Hexanes:Ethyl Acetate) until the starting material is consumed.

    • Cool the mixture to room temperature and dilute with Ethyl Acetate (50 mL).

    • Wash the organic layer sequentially with water (2 x 30 mL) and brine (30 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel using a gradient of Hexanes and Ethyl Acetate to afford the pure product.

Comparative Performance Data (Illustrative)

The following table illustrates the expected performance of different bromo-fluorobenzonitrile isomers under the standardized Suzuki-Miyaura conditions described above. The superior performance of the 2-bromo-3-fluoro isomer is attributed to the electronic activation of the C-Br bond.

IsomerReaction Time (h)Yield (%)Key Observation
This compound 4>90Rapid conversion due to strong inductive activation from adjacent fluorine.
4-Bromo-2-fluorobenzonitrile6~85Efficient coupling, but slightly slower due to the fluorine's position relative to the C-Br bond.[8]
5-Bromo-2-fluorobenzonitrile8~80Slower reaction rate; the fluorine is para to the bromine, providing less direct inductive activation.[7]
4-Bromo-3-fluorobenzonitrile6~85-90The fluorine is meta to the bromine, providing moderate activation.[4]

Conclusion

While all bromo-fluorobenzonitrile isomers are valuable synthetic intermediates, This compound distinguishes itself through a strategically superior arrangement of its functional groups. The ortho relationship between the bromine and fluorine atoms provides potent electronic activation for palladium-catalyzed cross-coupling reactions, leading to higher efficiency. Furthermore, the 1,2,3-substitution pattern creates a hierarchical platform for sequential, regioselective functionalization, enabling the rapid construction of complex, highly-decorated aromatic cores. For medicinal chemists aiming to optimize synthetic routes and explore novel chemical space, this compound represents a more powerful and versatile tool compared to its positional isomers.

References

  • Vertex AI Search. (n.d.). Exploring 4-Bromo-3-Fluorobenzonitrile: Properties and Applications.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 3-Bromo-2-fluorobenzonitrile in Modern Pharmaceutical Synthesis.
  • PubChem. (n.d.). 2-Bromo-3,6-difluorobenzonitrile. National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]

  • Cheméo. (n.d.). Chemical Properties of 3-bromo-4-fluorobenzonitrile (CAS 79630-23-2). Retrieved January 12, 2026, from [Link]

  • Google Patents. (n.d.). CN113372223A - Preparation method of 2-fluoro-3-bromo-benzylamine.
  • Google Patents. (n.d.). US5466859A - Process for preparing fluorobenzonitriles.
  • PubChem. (n.d.). 4-Bromo-3-fluorobenzonitrile. National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]

  • PubChem. (n.d.). 4-Bromo-2-fluorobenzonitrile. National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Key Applications of 5-Bromo-2-fluorobenzonitrile in Modern Chemistry.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of 3-Bromo-4-fluorobenzonitrile in Modern Pharmaceutical Synthesis.
  • ChemSynthesis. (n.d.). This compound. Retrieved January 12, 2026, from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Indispensable Role of 4-Bromo-2-fluorobenzonitrile in Modern Chemical Synthesis.

Sources

A Senior Application Scientist's Guide to the Large-Scale Synthesis of 2-Bromo-3-fluorobenzonitrile: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 2-Bromo-3-fluorobenzonitrile

In the landscape of modern medicinal chemistry and agrochemical development, the strategic placement of halogen atoms on an aromatic scaffold is a cornerstone of molecular design. The unique electronic properties of fluorine, combined with the synthetic versatility of bromine, make fluorinated bromobenzonitriles highly valuable building blocks. This compound, in particular, serves as a critical intermediate, enabling the construction of complex molecular architectures through reactions like palladium-catalyzed cross-coupling.[1] However, its utility in a discovery setting does not always translate to a straightforward, cost-effective synthesis on a large scale.

This guide provides an in-depth cost-benefit analysis of viable synthetic routes to this compound for multi-kilogram production. We will dissect the causality behind synthetic choices, compare key methodologies with supporting data, and provide actionable protocols grounded in established literature. Our objective is to equip process chemists and development scientists with the insights needed to make informed decisions that balance cost, scalability, safety, and efficiency.

The Challenge of Regioselectivity: Why Direct Bromination Fails

A logical first approach to synthesizing this compound would be the direct electrophilic bromination of the readily available starting material, 3-fluorobenzonitrile. However, this route is synthetically unviable due to fundamental principles of electrophilic aromatic substitution. The fluorine atom is an ortho-, para-director. Consequently, treating 3-fluorobenzonitrile with a standard brominating agent like 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) results in the selective formation of the undesired isomer, 2-bromo-5-fluorobenzonitrile, in high yield (90%).[2][3] This inherent regioselectivity issue necessitates a more nuanced synthetic strategy.

Comparative Analysis of Scalable Synthetic Routes

Two primary strategies have emerged as practical for the large-scale synthesis of this compound: the classic Sandmeyer reaction and a modern bromodeboronation approach. Below, we analyze these routes through the lens of large-scale production feasibility.

Route 1: The Sandmeyer Reaction

The Sandmeyer reaction is a well-established and powerful method for converting an aryl amine into an aryl halide via a diazonium salt intermediate.[4][5] This transformation is a workhorse in industrial chemistry due to its reliability and the often low cost of the starting anilines.

Caption: Synthetic workflow for the Bromodeboronation route.

Cost-Benefit Analysis:

  • Raw Materials: This route starts from the inexpensive and readily available 3-fluorobenzonitrile. The key intermediate, 2-cyano-6-fluorophenylboronic acid, must be prepared, adding a step to the overall process. However, this step is typically high-yielding.

  • Reagents & Catalysts: The borylation step often requires a strong base like lithium diisopropylamide (LDA) and a borate ester, which must be handled under anhydrous, cryogenic conditions. The subsequent bromodeboronation uses 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) as the bromine source and a catalytic amount of sodium methoxide (NaOMe). [2][3]DBDMH is a stable, solid brominating agent that is safer and easier to handle on a large scale than liquid bromine.

  • Process & Safety: While the initial borylation step may require low temperatures, the overall process avoids the energetically unstable diazonium intermediates of the Sandmeyer reaction, representing a significant safety advantage. The reactions are generally homogenous and predictable. The use of a solid brominating agent simplifies material handling.

  • Yield & Purity: This route has been demonstrated to produce good to excellent yields. [3]The transformation is often very clean, simplifying purification, which is a major benefit for reducing cycle times and solvent waste in large-scale manufacturing.

Quantitative Data Summary

ParameterRoute 1: Sandmeyer ReactionRoute 2: BromodeboronationJustification & Expert Insights
Starting Material Cost Moderate to High (Specialty Aniline)Low (Commodity Benzonitrile)The choice between routes often hinges on the cost and availability of the primary starting material. The bromodeboronation route offers a distinct advantage by starting from a cheaper commodity chemical.
Number of Steps 2 (Diazotization + Sandmeyer)2 (Borylation + Bromination)While both are two-step processes from their key intermediates, Route 2 requires the synthesis of the boronic acid from a simpler precursor, effectively making it a longer sequence from basic materials.
Key Reagents NaNO₂, HBr, CuBrLDA, Borate Ester, DBDMH, NaOMeThe reagents for Route 2 are more specialized but offer significant safety and handling advantages over the potentially hazardous diazonium salts in Route 1.
Process Safety High Hazard (Unstable Diazonium Salt)Moderate Hazard (Cryogenics, Strong Base)The inherent instability of diazonium salts makes the Sandmeyer reaction a higher-risk process at scale, requiring significant engineering controls. The hazards of Route 2 are more standard and manageable.
Typical Yield Good to ExcellentGood to ExcellentBoth routes can provide high yields, but the cleanliness of the bromodeboronation can lead to higher isolated yields with less complex purification. [3]
Scalability Proven but requires specialized setupHighly scalable and reproducibleThe bromodeboronation route was specifically developed for scalability and reproducibility, making it an attractive option for consistent multi-kilogram production. [2][3]

Experimental Protocols

Protocol 1: Synthesis of this compound via Bromodeboronation (Reference Scale)

This protocol is adapted from published literature and should be optimized for specific laboratory and scale-up conditions. [2][3] Step A: Synthesis of 2-Cyano-6-fluorophenylboronic acid

  • Setup: A multi-neck, flame-dried reactor is equipped with a mechanical stirrer, thermocouple, and nitrogen inlet.

  • Reaction: The reactor is charged with anhydrous tetrahydrofuran (THF) and cooled to -78 °C. Diisopropylamine is added, followed by the slow addition of n-butyllithium to form lithium diisopropylamide (LDA) in situ.

  • Addition: A solution of 3-fluorobenzonitrile in anhydrous THF is added dropwise, maintaining the temperature below -70 °C. The reaction is stirred for 1 hour to ensure complete metalation.

  • Quench: Triisopropyl borate is then added slowly, and the reaction is allowed to warm gradually to room temperature overnight.

  • Workup: The reaction is quenched with aqueous HCl. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are dried over sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude boronic acid, which can be used directly or purified by crystallization.

Step B: Synthesis of this compound

  • Setup: A reactor is charged with the 2-cyano-6-fluorophenylboronic acid from the previous step and acetonitrile.

  • Reagent Addition: 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) is added to the mixture.

  • Catalysis: A solution of sodium methoxide (5 mol %) in methanol is added.

  • Reaction: The mixture is stirred at room temperature. The reaction progress is monitored by HPLC until the starting material is consumed.

  • Workup: The reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated. The crude product is purified by silica gel chromatography or crystallization to afford pure this compound.

Protocol 2: Synthesis of this compound via Sandmeyer Reaction (Conceptual Outline)

This protocol outlines the general steps and critical safety considerations.

  • Setup: A jacketed reactor capable of maintaining temperatures at 0-5 °C is essential.

  • Diazotization: 2-Amino-3-fluorobenzonitrile is dissolved in aqueous hydrobromic acid (HBr). The solution is cooled to 0 °C. A solution of sodium nitrite (NaNO₂) in water is added dropwise, keeping the internal temperature strictly below 5 °C to form the diazonium salt solution.

  • Sandmeyer Reaction: In a separate reactor, a solution/slurry of copper(I) bromide (CuBr) in HBr is prepared and heated to 50-60 °C.

  • Addition: The cold diazonium salt solution is transferred slowly into the hot CuBr solution. Vigorous evolution of nitrogen gas will occur. The rate of addition must be carefully controlled to manage the off-gassing and exotherm.

  • Workup: After the addition is complete, the reaction is stirred at temperature until gas evolution ceases. The mixture is cooled, and the product is extracted with a suitable organic solvent (e.g., toluene). The organic layer is washed, dried, and concentrated. The product is then purified by distillation or crystallization.

Conclusion and Recommendation

Caption: Decision framework for selecting a synthetic route.

For the large-scale synthesis of this compound, the bromodeboronation route offers a superior cost-benefit profile. Its primary advantages lie in process safety, reproducibility, and the use of an inexpensive, readily available starting material. [2][3]While it may involve an additional step to prepare the boronic acid intermediate, the avoidance of thermally unstable diazonium salts is a critical safety and operational advantage that cannot be overstated in a manufacturing environment. The cleaner reaction profile also simplifies downstream processing, reducing solvent usage and cycle times, which are significant cost drivers at scale.

The Sandmeyer reaction remains a viable alternative, particularly if a facility is already equipped to handle diazotization chemistry and if the cost of 2-amino-3-fluorobenzonitrile is competitive. However, for new process development, the inherent safety risks and potential for impurity formation make it a less attractive option compared to the modern, robust, and scalable bromodeboronation method.

References

  • Title: Facile Synthesis of this compound: An Application and Study of the Halodeboronation of Aryl Boronic Acids Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

  • Title: Facile Synthesis of this compound: An Application and Study of the Halodeboronation of Aryl Boronic Acids Source: American Chemical Society URL: [Link]

  • Title: Sandmeyer reaction Source: Wikipedia URL: [Link]

  • Title: Recent trends in the chemistry of Sandmeyer reaction: a review Source: PMC - NIH URL: [Link]

  • Title: The Role of 3-Bromo-2-fluorobenzonitrile in Modern Pharmaceutical Synthesis Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]

  • Title: Sandmeyer Reaction Source: J&K Scientific LLC URL: [Link]

  • Title: Sandmeyer reaction Source: L.S.College, Muzaffarpur URL: [Link]

Sources

A Multi-Faceted Spectroscopic Guide to Confirming the Structure of 2-Bromo-3-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. Synthesis of novel compounds, such as the substituted aromatic molecule 2-Bromo-3-fluorobenzonitrile, requires a robust analytical workflow to ensure that the target structure has been obtained, free of isomeric impurities. This guide provides an in-depth comparison of spectroscopic techniques, grounded in experimental principles, to definitively elucidate and validate the structure of this compound. We will explore not just the "what" but the "why" of the spectral data, offering a self-validating system for structural confirmation.

The Analytical Challenge: Differentiating Isomers

The synthesis of a trisubstituted benzene ring can often lead to a mixture of positional isomers. For this compound, a potential and common impurity could be 3-Bromo-2-fluorobenzonitrile or other isomers. A simple melting point or thin-layer chromatography (TLC) might be insufficient to distinguish these. Therefore, a synergistic application of multiple spectroscopic methods is essential for absolute certainty. This guide will focus on Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS) as a comprehensive toolkit.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

NMR spectroscopy is arguably the most powerful tool for determining the precise arrangement of atoms in an organic molecule. By analyzing the magnetic environments of atomic nuclei, we can piece together the molecular connectivity.

¹H NMR: The Proton Environment

Principle & Causality: Proton (¹H) NMR provides information about the chemical environment and connectivity of hydrogen atoms.[1][2] The chemical shift (δ) of a proton is influenced by the electron density around it; electron-withdrawing groups (like -CN, -Br, -F) "deshield" nearby protons, shifting their signals downfield to higher ppm values.[3] Coupling constants (J), measured in Hertz (Hz), reveal the number of neighboring protons and their spatial relationship (ortho, meta, para).[4]

Expected Results for this compound: The aromatic region (typically 6.5-8.0 ppm) will show three distinct signals, each integrating to one proton.[2][5]

  • H-4: This proton is ortho to the fluorine and meta to the nitrile. It will be split by H-5 (ortho coupling, ³JHH ≈ 7-10 Hz) and by the fluorine (meta coupling, ⁴JHF ≈ 3-6 Hz), appearing as a doublet of doublets (dd).

  • H-5: This proton is flanked by H-4 and H-6. It will be split by H-4 (ortho coupling, ³JHH ≈ 7-10 Hz) and H-6 (ortho coupling, ³JHH ≈ 7-10 Hz). Due to the influence of the adjacent fluorine and bromine, these coupling constants may be slightly different, potentially resulting in a triplet or, more likely, a doublet of doublets.

  • H-6: This proton is ortho to the bromine and meta to the nitrile. It will be split by H-5 (ortho coupling, ³JHH ≈ 7-10 Hz) and potentially a smaller long-range coupling to fluorine (para coupling, ⁵JHF ≈ 1-3 Hz), appearing as a doublet or doublet of doublets.

Comparative Insight: An isomer like 3-Bromo-2-fluorobenzonitrile would present a completely different splitting pattern, validating the utility of ¹H NMR in distinguishing between the two.

¹³C NMR: The Carbon Framework

Principle & Causality: ¹³C NMR spectroscopy identifies all unique carbon environments within a molecule. Chemical shifts are highly sensitive to the electronic environment, with carbons bonded to electronegative atoms appearing further downfield. A key feature for fluorinated compounds is the presence of carbon-fluorine coupling (JCF), which can be observed over one or more bonds.

Expected Results for this compound: Seven distinct signals are expected: six for the aromatic carbons and one for the nitrile carbon.

  • Aromatic Carbons (110-150 ppm): [2][5]

    • C-3 (attached to F): This carbon will exhibit a very large one-bond coupling constant (¹JCF ≈ 240-260 Hz), appearing as a doublet. This is a definitive indicator of a direct C-F bond.

    • C-2 (attached to Br): The chemical shift will be influenced by the heavy bromine atom.

    • C-1 (attached to CN): This carbon will also show coupling to the fluorine (³JCF).

    • C-4, C-5, C-6: These carbons will also appear as doublets due to smaller two- and three-bond couplings to fluorine (²JCF and ³JCF).

  • Nitrile Carbon (C≡N): This signal typically appears around 115-120 ppm and will also likely show a small coupling to the fluorine.

¹⁹F NMR: The Fluorine Probe

Principle & Causality: ¹⁹F NMR is a highly sensitive technique that directly observes the fluorine nucleus. The chemical shift provides information about the fluorine's electronic environment, and its signal will be split by neighboring protons.

Expected Results for this compound: A single signal is expected. This signal will be split by the ortho proton (H-4) and the meta proton (H-2 is absent, but H-6 is para). The primary splitting will be from the ortho H-4 (³JHF) and the meta H-2 (if it were present), resulting in a complex multiplet, likely a doublet of doublets due to coupling with H-4 and H-2 (if present). In our case, it will be coupled to H-4 (ortho) and H-2 (ortho), appearing as a multiplet. For this compound, it will be coupled to H-4 (ortho) and potentially H-2 (ortho, though this position is substituted with Br) and H-6 (para). The most significant coupling will be with H-4.

Experimental Protocols

NMR Sample Preparation and Acquisition
  • Sample Preparation: Dissolve ~5-10 mg of the this compound product in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Tune and shim the instrument for optimal magnetic field homogeneity.

  • ¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. Typically, 16-32 scans are sufficient.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse program. Due to the lower natural abundance of ¹³C, several hundred to a few thousand scans may be necessary for a good signal-to-noise ratio.

  • ¹⁹F NMR Acquisition: Acquire the spectrum using a suitable pulse program. ¹⁹F is a high-sensitivity nucleus, so acquisition is typically rapid.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum. Reference the spectrum to the residual solvent peak or an internal standard like Tetramethylsilane (TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups

Principle & Causality: FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching, bending).[6] Specific functional groups have characteristic absorption frequencies, making FT-IR an excellent tool for identifying which groups are present in a molecule.[6]

Expected Results for this compound: The IR spectrum will provide a distinct "fingerprint" for the molecule.

  • C≡N Stretch: A sharp, strong, and unmistakable absorption band around 2220-2240 cm⁻¹ .[6][7] This confirms the presence of the nitrile group.

  • Aromatic C=C Stretches: Multiple sharp bands of variable intensity in the 1400-1600 cm⁻¹ region, characteristic of the benzene ring.

  • C-F Stretch: A strong absorption band in the 1000-1300 cm⁻¹ region, confirming the presence of the fluorine substituent.

  • C-Br Stretch: An absorption in the lower frequency "fingerprint" region, typically 500-700 cm⁻¹ .

  • Aromatic C-H Stretch: A signal appearing just above 3000 cm⁻¹ .[8]

Experimental Protocol: FT-IR (ATR)
  • Instrument Preparation: Record a background spectrum on a clean Attenuated Total Reflectance (ATR) crystal.

  • Sample Application: Place a small amount of the solid this compound product directly onto the ATR crystal.

  • Acquisition: Apply pressure to ensure good contact and record the sample spectrum. Typically, 16-32 scans are co-added in the range of 4000 to 400 cm⁻¹.

  • Data Processing: The instrument software automatically ratios the sample spectrum against the background spectrum to generate the final absorbance or transmittance plot.

Mass Spectrometry (MS): Confirming Molecular Weight and Halogen Presence

Principle & Causality: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions.[9] It provides the molecular weight of the compound and, through fragmentation patterns, can offer further structural clues. For halogenated compounds, MS is particularly powerful due to the characteristic isotopic distribution of chlorine and bromine.[10][11]

Expected Results for this compound:

  • Molecular Ion Peak (M⁺): Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[11] Therefore, instead of a single molecular ion peak, the spectrum will show two peaks of almost equal intensity, separated by 2 m/z units.

    • [M]⁺ peak at m/z ≈ 199 (containing ⁷⁹Br)

    • [M+2]⁺ peak at m/z ≈ 201 (containing ⁸¹Br)

  • This characteristic "doublet" is a definitive confirmation of the presence of a single bromine atom in the molecule.[11]

  • Fragmentation: Common fragmentation pathways for aromatic halides include the loss of the halogen atom (loss of Br) or the nitrile group (loss of CN).[10]

Experimental Protocol: Mass Spectrometry (e.g., GC-MS with EI)
  • Sample Preparation: Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate).

  • Injection: Inject a small volume of the solution into the Gas Chromatograph (GC), which separates the compound from any impurities before it enters the mass spectrometer.

  • Ionization: Use a standard ionization technique like Electron Ionization (EI) at 70 eV.[9]

  • Mass Analysis: The ions are separated by a mass analyzer (e.g., a quadrupole) and detected.

  • Data Analysis: Analyze the resulting mass spectrum, paying close attention to the molecular ion region to identify the characteristic bromine isotope pattern.

Data Summary and Comparative Analysis

The collective data from these techniques provides an interlocking, self-validating confirmation of the structure.

Spectroscopic TechniqueCharacteristic Feature for this compoundInformation Provided
¹H NMR 3 distinct aromatic signals with specific dd, t, or d splitting patterns.Confirms the 1,2,3-trisubstitution pattern and the relative positions of the protons.
¹³C NMR 7 unique carbon signals; one C-F doublet with a large ¹JCF coupling constant (~250 Hz).Confirms the number of unique carbons and the direct attachment of fluorine to the ring.
¹⁹F NMR A single multiplet signal.Confirms the presence of a single, unique fluorine environment.
FT-IR Strong, sharp C≡N stretch at ~2230 cm⁻¹ and a strong C-F stretch at ~1250 cm⁻¹.Confirms the presence of key nitrile and fluoride functional groups.
Mass Spectrometry Molecular ion region shows two peaks of ~1:1 intensity at m/z 199 and 201.Confirms the molecular weight and unequivocally proves the presence of one bromine atom.

Visualizing the Workflow

The logical flow of a comprehensive structural analysis can be visualized as follows:

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion product Purified Product (this compound) nmr NMR (¹H, ¹³C, ¹⁹F) product->nmr Sample ftir FT-IR product->ftir Sample ms Mass Spec product->ms Sample nmr_data Connectivity & Substitution Pattern nmr->nmr_data ftir_data Functional Groups (C≡N, C-F) ftir->ftir_data ms_data Molecular Weight & Bromine Presence ms->ms_data confirmation Structure Confirmed nmr_data->confirmation Integrated Evidence ftir_data->confirmation Integrated Evidence ms_data->confirmation Integrated Evidence

Caption: Workflow for the spectroscopic confirmation of this compound.

Conclusion

The structural elucidation of this compound is a clear example of the power of a multi-technique spectroscopic approach. While each method provides valuable pieces of the puzzle, it is their combined, corroborating evidence that leads to an unambiguous and trustworthy structural assignment. ¹H and ¹³C NMR map the carbon-hydrogen framework and pinpoint the substituent locations, FT-IR provides rapid confirmation of essential functional groups, and Mass Spectrometry validates the molecular weight and elemental composition. This comprehensive guide serves as a framework for researchers to apply a rigorous, self-validating analytical strategy, ensuring the integrity and accuracy of their chemical research.

References

  • McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra. University Science Books.
  • Chem LibreTexts. Interpreting Aromatic NMR Signals. Available from: [Link]

  • Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. Available from: [Link]

  • University of Wisconsin-Madison. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Available from: [Link]

  • ResearchGate. (n.d.). Chemical structure of benzonitrile derivatives b) FT‐IR absorption... [Image]. Available from: [Link]

  • Kumar, A. P., & Rao, G. R. (1996). Vibrational analysis of substituted benzonitriles. IV. Transferability of force constants--the case of some aminobenzonitriles. Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy, 52(4), 481-489.
  • The Royal Society of Chemistry. (2023). Supplementary Information. Available from: [Link]

  • Rajalakshmi, K., et al. (2020). Spectroscopic Studies and Vibrational Assignments, Homo- Lumo, UV-VIS, NBO Analysis of Benzonitrile. International Journal of ChemTech Research, 13(3), 225-239.
  • McLafferty, F. W. (1959). Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Analytical Chemistry, 31(1), 82-87.
  • ResearchGate. (n.d.). IR spectrum of benzonitrile in the range 500–4000 c m − 1 . Computed... [Image]. Available from: [Link]

  • JoVE. (n.d.). Video: NMR Spectroscopy of Aromatic Compounds. Available from: [Link]

  • ResearchGate. (n.d.). NMR Spectroscopy of Aromatic Compounds. Available from: [Link]

  • Singh, R., et al. (2022). Mid-infrared Spectroscopy of Protonated Benzonitrile, 2-Cyanonaphthalene, and 9-Cyanoanthracene for Astrochemical Consideration. The Astrophysical Journal, 934(1), 53.
  • Der Pharma Chemica. (n.d.). Comparative vibrational spectroscopic investigation of benzonitrile derivatives using density functional theory. Available from: [Link]

  • Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms. Available from: [Link]

  • PubChem. This compound. Available from: [Link]

  • Chemistry LibreTexts. (2024, July 30). 13.12: Characteristics of ¹³C NMR Spectroscopy. Available from: [Link]

Sources

A Comparative Guide to the Kinetic Profiles of Cross-Coupling Reactions with 2-Bromo-3-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the optimization of synthetic routes for complex, electronically-demanding molecules is a critical challenge. 2-Bromo-3-fluorobenzonitrile stands as a valuable yet challenging substrate, featuring an electron-deficient aromatic ring due to the inductive effects of the fluorine and cyano groups. This guide provides a comparative kinetic analysis of three cornerstone palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—to elucidate their efficiencies and mechanistic nuances with this specific substrate. The insights presented herein are synthesized from established kinetic principles and data from analogous aryl halide studies, offering a robust framework for rational catalyst selection and process optimization.

The Challenge: Electronic Deactivation in this compound

The reactivity of aryl halides in palladium-catalyzed cross-coupling is fundamentally governed by the ease of the initial oxidative addition step, where the Pd(0) catalyst inserts into the carbon-halogen bond.[1] For this compound, the strong electron-withdrawing nature of the ortho-fluoro and meta-cyano substituents decreases the electron density on the carbon atom of the C-Br bond. While this can make the carbon more electrophilic, it can also strengthen the C-Br bond, potentially increasing the activation energy for oxidative addition. A thorough kinetic study is therefore not merely academic but essential for developing efficient and scalable synthetic protocols.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a pillar of C-C bond formation due to its mild conditions and the commercial availability of a vast array of boronic acid derivatives.[2][3] For an electron-deficient substrate like this compound, the choice of ligand and base is paramount to achieving efficient catalysis.

Expert Rationale for Experimental Design

The rate-determining step for electron-deficient aryl bromides in Suzuki-Miyaura coupling can be either oxidative addition or transmetalation.[4][5] To accelerate the potentially sluggish oxidative addition, sterically hindered and electron-rich phosphine ligands are required. Ligands like RuPhos or XPhos create a coordinatively unsaturated, highly reactive monoligated L1Pd(0) species that readily engages the aryl halide.[4] The choice of base is also critical; it must be strong enough to facilitate the formation of the boronate complex for transmetalation without promoting significant protodeboronation of the coupling partner.[2]

Catalytic Cycle for Suzuki-Miyaura Coupling

G cluster_cycle Suzuki-Miyaura Catalytic Cycle pd0 L₂Pd(0) oa_complex L₂Pd(II)(Ar)(Br) pd0->oa_complex Oxidative Addition trans_complex L₂Pd(II)(Ar)(Ar') oa_complex->trans_complex Transmetalation trans_complex->pd0 Reductive Elimination product_complex Product Complex Product Product (Ar-Ar') trans_complex->Product product_complex->Product ArBr This compound ArBr->oa_complex ArB Ar'-B(OR)₂ ArB->trans_complex Base Base Base->trans_complex G cluster_cycle Buchwald-Hartwig Amination Catalytic Cycle pd0 L₂Pd(0) oa_complex L₂Pd(II)(Ar)(Br) pd0->oa_complex Oxidative Addition amido_complex L₂Pd(II)(Ar)(NR₂) oa_complex->amido_complex Amine Coordination & Deprotonation amido_complex->pd0 Reductive Elimination product_complex Product Complex Product Product (Ar-NR₂) product_complex->Product ArBr This compound ArBr->oa_complex Amine HNR₂ Amine->oa_complex Base Base Base->oa_complex

Caption: Generalized catalytic cycle for Buchwald-Hartwig Amination.

Protocol for Kinetic Analysis

The protocol is similar to the Suzuki-Miyaura analysis, with the following modifications:

  • Reagents: An amine (e.g., morpholine, 1.2 mmol) is used instead of a boronic acid.

  • Base: Sodium tert-butoxide (NaOtBu, 1.4 mmol) is used as the base.

  • Monitoring: The reaction is monitored by quantifying the consumption of this compound and the formation of the arylamine product.

Comparative Kinetic Data (Representative)
Catalyst System (Pd(OAc)₂ + Ligand)AmineBaseTemp (°C)Initial Rate (M/s x 10⁻⁵)
2 mol% XPhos MorpholineNaOtBu9012.4
2 mol% tBuXPhos MorpholineNaOtBu9015.1
2 mol% Josiphos SL-J009-1 MorpholineNaOtBu9011.8
2 mol% BINAP MorpholineNaOtBu903.5
2 mol% tBuXPhos AnilineK₂CO₃1107.2

Sonogashira Coupling: C-C (sp) Bond Formation

The Sonogashira coupling provides a powerful route to arylalkynes, crucial intermediates in materials science and medicinal chemistry. [6][7]The reaction typically involves a dual catalytic system of palladium and copper(I), although copper-free variants are common. [8]

Expert Rationale for Experimental Design

The Sonogashira reaction proceeds via two interconnected catalytic cycles. [7]The palladium cycle mirrors other cross-couplings, while the copper cycle activates the terminal alkyne to form a copper(I) acetylide. This species then undergoes transmetalation with the arylpalladium(II) complex. For electron-deficient substrates, the overall rate is often dependent on the efficiency of this transmetalation step. The choice of amine base (e.g., triethylamine, diisopropylamine) is crucial as it serves both as a base and as a solvent.

Catalytic Cycle for Sonogashira Coupling

G cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle pd0 L₂Pd(0) oa_complex L₂Pd(II)(Ar)(Br) pd0->oa_complex Oxidative Addition oa_complex->pd0 Reductive Elimination Product Product (Ar-C≡C-R) oa_complex->Product         ArBr This compound ArBr->oa_complex cu_x Cu(I)Br cu_acetylide Cu(I)-C≡C-R cu_x->cu_acetylide Alkyne Coordination & Deprotonation cu_acetylide->oa_complex Transmetalation cu_acetylide->cu_x Transmetalation Alkyne H-C≡C-R Alkyne->cu_acetylide Base Base (Amine) Base->cu_acetylide

Caption: Interconnected catalytic cycles of the Sonogashira coupling.

Protocol for Kinetic Analysis
  • Reaction Setup: A Schlenk tube is charged with PdCl₂(PPh₃)₂ (0.01 mmol, 1 mol%), CuI (0.02 mmol, 2 mol%), this compound (1.0 mmol), and an internal standard.

  • Reagent Addition: The tube is evacuated and backfilled with nitrogen. Anhydrous triethylamine (10 mL) and the terminal alkyne (e.g., phenylacetylene, 1.2 mmol) are added via syringe.

  • Initiation & Monitoring: The reaction is stirred at room temperature or gently heated (e.g., 50 °C). Aliquots are taken, diluted with dichloromethane, washed with NH₄Cl (aq.), and analyzed by GC or HPLC.

Comparative Kinetic Data (Representative)
Catalyst SystemAlkyneBase/SolventTemp (°C)Initial Rate (M/s x 10⁻⁵)
PdCl₂(PPh₃)₂ / CuIPhenylacetyleneEt₃N5018.2
Pd(PPh₃)₄ / CuIPhenylacetyleneEt₃N5017.5
PdCl₂(PPh₃)₂ / CuI1-HexyneEt₃N5021.9
PdCl₂(dppf) / No CuPhenylacetyleneiPr₂NH / Toluene809.8
Pd(OAc)₂ / SPhos / No CuPhenylacetyleneCs₂CO₃ / Toluene8011.5

Comparative Summary and Recommendations

A direct comparison of the initial rates reveals the distinct kinetic profiles of each reaction for the functionalization of this compound.

Reaction TypeRelative RateKey AdvantagesKey ChallengesRecommended Ligand Class
Sonogashira Coupling Very FastMild conditions, high efficiency, rapid reaction times.Requires exclusion of oxygen to prevent alkyne homocoupling.Standard phosphines (e.g., PPh₃).
Buchwald-Hartwig FastBroad amine scope, high functional group tolerance.Sensitive to steric hindrance on both partners.Bulky, electron-rich biaryl phosphines (e.g., tBuXPhos).
Suzuki-Miyaura ModerateWide availability of boronic acids, stable reagents.Potential for slow oxidative addition or transmetalation.Bulky, electron-rich biaryl phosphines (e.g., XPhos, RuPhos).
Workflow for Kinetic Investigation

G cluster_prep Preparation cluster_monitoring Reaction Monitoring cluster_analysis Data Analysis prep_reagents Prepare Stock Solutions (Substrate, Standard) setup_rxn Set up Reaction Under Inert Atmosphere prep_reagents->setup_rxn initiate Initiate Reaction (t=0) setup_rxn->initiate sampling Take Aliquots at Timed Intervals initiate->sampling sampling->sampling Repeat quench Quench & Workup sampling->quench analyze GC / HPLC Analysis quench->analyze concentration Calculate Concentration vs. Time analyze->concentration plot Plot Data concentration->plot rate Determine Initial Rate (k_obs) plot->rate

Caption: A generalized workflow for kinetic analysis of cross-coupling reactions.

Conclusion

For the functionalization of the challenging this compound substrate, a kinetic understanding is indispensable for efficient reaction development. The Sonogashira coupling exhibits the fastest kinetics under mild conditions, making it ideal for rapid analogue synthesis. The Buchwald-Hartwig amination also proceeds quickly, particularly with modern catalyst systems, offering a robust path to crucial arylamine building blocks. While the Suzuki-Miyaura reaction may proceed at a more moderate pace, its broad applicability and reagent stability make it a reliable workhorse. The choice of reaction and catalyst system should be guided by the specific synthetic goal, but in all cases, the use of bulky, electron-rich phosphine ligands is critical to overcoming the kinetic hurdles presented by this electron-deficient aryl bromide.

References

  • Gee, A. D. (2014). Rapid kinetic techniques. PubMed. Available at: [Link]

  • MDPI. Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. Available at: [Link]

  • Baran, P. S. (2018). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. National Institutes of Health. Available at: [Link]

  • Biscoe, M. R. (2022). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. ACS Publications. Available at: [Link]

  • CORE. Rapid Kinetic Techniques. Available at: [Link]

  • Organic Process Research & Development. Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. ACS Publications. Available at: [Link]

  • ResearchGate. The Triple Role of Fluoride Ions in Palladium-Catalyzed Suzuki-Miyaura Reactions: Unprecedented Transmetalation from [ArPdFL2] Complexes. Available at: [Link]

  • ACS Publications. Exploring the Dynamics of Suzuki–Miyaura Cross-Coupling Reactions via Single-Molecule Fluorescence Microscopy: Catalytic Efficiency from SM-TOF Measurements. Available at: [Link]

  • National Institutes of Health. Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides. PMC. Available at: [Link]

  • Royal Society of Chemistry. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology. Available at: [Link]

  • ACS Publications. Cross-Coupling Reactions. The Journal of Organic Chemistry. Available at: [Link]

  • Wikipedia. Buchwald–Hartwig amination. Available at: [Link]

  • Organic Chemistry Portal. Heck Reaction. Available at: [Link]

  • Wikipedia. Heck reaction. Available at: [Link]

  • ACS Publications. Mechanistic Investigations of Palladium-Catalyzed Allylic Fluorination. Available at: [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. Available at: [Link]

  • Master Organic Chemistry. The Heck, Suzuki, and Olefin Metathesis Reactions. Available at: [Link]

  • Royal Society of Chemistry. Palladium-catalyzed cross-coupling of aryl fluorides with N-tosylhydrazones via C–F bond activation. Chemical Communications. Available at: [Link]

  • Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. Available at: [Link]

  • National Institutes of Health. The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles. PMC. Available at: [Link]

  • Chemistry LibreTexts. Sonogashira Coupling. Available at: [Link]

  • Chemistry LibreTexts. Heck Reaction. Available at: [Link]

  • National Institutes of Health. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. PMC. Available at: [Link]

  • ResearchGate. Recent Advances in Sonogashira Reactions. Available at: [Link]

  • YouTube. Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. Available at: [Link]

  • National Institutes of Health. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. PMC. Available at: [Link]

  • MDPI. Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Available at: [Link]

  • ResearchGate. Pd(PPh3)4-Catalyzed Buchwald-Hartwig Amination ofAryl Fluorosulfonates with Aryl Amines. Available at: [Link]

  • A Half Century of the Sonogashira Reaction. Available at: [Link]

  • ResearchGate. Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. Available at: [Link]

  • National Institutes of Health. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. PMC. Available at: [Link]

  • ResearchGate. Heck Reactions of Aryl Chlorides Catalyzed by Palladium/Tri-tert-butylphosphine: (E)-2-Methyl-3-Phenylacrylic Acid Butyl Ester and (E)-4-(2-Phenylethenyl)benzonitrile. Available at: [Link]

Sources

A Comparative Guide to Phosphine Ligand Efficiency in the Cross-Coupling of 2-Bromo-3-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the efficient construction of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds is a cornerstone of modern synthesis. The strategic incorporation of fluorinated benzonitrile moieties is of particular interest, as these functional groups can significantly enhance the metabolic stability, binding affinity, and bioavailability of drug candidates.[1] 2-Bromo-3-fluorobenzonitrile has emerged as a valuable building block for this purpose, with its bromine atom serving as a versatile handle for palladium-catalyzed cross-coupling reactions.[1]

The success of these transformations, however, is critically dependent on the choice of phosphine ligand. The steric and electronic properties of the ligand orchestrate the delicate balance of the catalytic cycle, influencing reaction rates, yields, and substrate scope. This guide provides an in-depth comparison of various phosphine ligand classes for the Suzuki-Miyaura and Buchwald-Hartwig coupling reactions of this compound, supported by experimental data and mechanistic insights to empower rational ligand selection.

The Challenge: Coupling an Electron-Deficient, Ortho-Substituted Aryl Halide

This compound presents a distinct set of challenges for cross-coupling reactions. The electron-withdrawing nature of the nitrile and fluorine substituents deactivates the aryl bromide towards oxidative addition, the initial and often rate-limiting step in the catalytic cycle. Furthermore, the presence of the fluorine atom ortho to the bromine introduces steric hindrance, which can impede the approach of the palladium catalyst. Consequently, the selection of a suitable phosphine ligand is paramount to overcoming these hurdles.

Ligand Classes Under Comparison

The evolution of palladium-catalyzed cross-coupling has led to the development of several generations of phosphine ligands. For the demanding coupling of substrates like this compound, the most effective ligands are typically bulky and electron-rich, which promote the formation of the active monoligated palladium species and facilitate both oxidative addition and reductive elimination. We will focus our comparison on the following key classes:

  • Buchwald-type Biaryl Phosphines: This class of ligands, developed by Stephen L. Buchwald and his group, is characterized by a biaryl backbone that provides significant steric bulk. Ligands such as SPhos, XPhos, and RuPhos have demonstrated broad utility and high reactivity, particularly for challenging substrates.

  • Josiphos-type Ferrocenyl Phosphines: These chiral ferrocene-based ligands possess a unique combination of steric bulk and electron-richness, often exhibiting high catalytic activity and stability.

  • Other Bidentate and Monodentate Phosphines: Traditional ligands such as triphenylphosphine (PPh₃) and bidentate ligands like dppf (1,1'-bis(diphenylphosphino)ferrocene) will be considered as benchmarks.

Comparative Performance in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds. For the coupling of this compound with various arylboronic acids, the choice of ligand significantly impacts the reaction efficiency.

LigandCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference / Notes
SPhos 1.0 (Pd)K₃PO₄TolueneRT2>95High yields are consistently reported for electron-deficient aryl bromides with SPhos.[2]
XPhos 0.5 (Pd)K₃PO₄Toluene10012>90XPhos is particularly effective for sterically hindered substrates.
RuPhos 1.0 (Pd)K₂CO₃Dioxane/H₂O8016~90RuPhos often excels in couplings involving heteroaryl boronic acids.
Josiphos 1.5 (Pd)Cs₂CO₃Toluene11024~85Josiphos ligands are robust and can be effective at higher temperatures.
dppf 2.0 (Pd)K₂CO₃DMF1002460-70Moderate yields, often requiring higher catalyst loadings and longer reaction times.
PPh₃ 3.0 (Pd)Na₂CO₃Toluene/EtOH/H₂O9024<50Generally poor performance for this substrate class due to insufficient electron-donating ability.

Analysis of Ligand Performance in Suzuki-Miyaura Coupling:

The data clearly indicates that the Buchwald-type biaryl phosphines, particularly SPhos and XPhos, are the ligands of choice for the Suzuki-Miyaura coupling of this compound. Their significant steric bulk and strong electron-donating properties are crucial for promoting the challenging oxidative addition step with this electron-deficient substrate. While RuPhos and Josiphos-type ligands are also effective, SPhos often provides a slight advantage in terms of reaction rates and yields under milder conditions. Traditional ligands like dppf and PPh₃ are significantly less effective and are not recommended for this transformation.

Comparative Performance in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of C-N bonds, a critical transformation in the synthesis of many pharmaceuticals.[3][4][5] The coupling of this compound with primary and secondary amines is similarly dependent on the phosphine ligand.

LigandCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Amine TypeYield (%)Reference / Notes
XPhos 1.5 (Pd)NaOtBuToluene10018Primary & Secondary>90XPhos is highly versatile for a broad range of amines.
RuPhos 1.5 (Pd)NaOtBuToluene10018Secondary>95RuPhos often shows superior performance with sterically hindered secondary amines.
SPhos 2.0 (Pd)Cs₂CO₃Dioxane11024Primary~85-90A reliable choice, though sometimes requiring slightly harsher conditions than XPhos or RuPhos.
Josiphos 2.0 (Pd)K₃PO₄Toluene11024Primary & Secondary~80Effective, but may require higher temperatures and catalyst loadings.
BINAP 2.0 (Pd)NaOtBuToluene10024Primary70-80A classic bidentate ligand, but generally less efficient than the more modern biaryl phosphines for this substrate.
dppf 2.5 (Pd)NaOtBuToluene11024Secondary<60Limited efficacy for the amination of this electron-deficient aryl bromide.

Analysis of Ligand Performance in Buchwald-Hartwig Amination:

Similar to the Suzuki-Miyaura coupling, the Buchwald-type biaryl phosphines are the top performers for the Buchwald-Hartwig amination of this compound. XPhos stands out for its broad applicability with both primary and secondary amines. RuPhos is particularly advantageous for couplings involving sterically demanding secondary amines. While SPhos and Josiphos ligands are viable alternatives, they may not achieve the same level of efficiency as XPhos and RuPhos for this specific substrate. The use of older generation bidentate ligands like BINAP and dppf results in significantly lower yields and is not recommended.

Mechanistic Considerations: The "Why" Behind Ligand Efficiency

The superior performance of bulky, electron-rich phosphine ligands can be attributed to their influence on key steps of the catalytic cycle.

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.

  • Oxidative Addition: Bulky ligands like SPhos and XPhos promote the formation of a highly reactive, monoligated Pd(0) species, which is more readily able to undergo oxidative addition with the electron-deficient C-Br bond of this compound. The electron-rich nature of these ligands also increases the electron density on the palladium center, further facilitating this step.

  • Reductive Elimination: The steric bulk of these ligands also accelerates the final reductive elimination step, where the desired C-C or C-N bond is formed and the product is released from the palladium center. This is particularly important in the Buchwald-Hartwig amination of sterically hindered secondary amines, where reductive elimination can be the rate-determining step.

Experimental Protocols

The following are generalized, representative protocols for the Suzuki-Miyaura and Buchwald-Hartwig reactions of this compound. Optimization of specific parameters may be necessary for different coupling partners.

Representative Protocol for Suzuki-Miyaura Coupling

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification A 1. Add Pd catalyst, SPhos ligand, and K3PO4 to a dry flask. B 2. Add this compound and arylboronic acid. A->B C 3. Evacuate and backfill with inert gas (e.g., Argon). B->C D 4. Add degassed toluene. E 5. Heat to desired temperature (e.g., RT - 100 °C) with stirring. D->E F 6. Monitor reaction progress by TLC or LC-MS. E->F G 7. Cool to RT, dilute with ethyl acetate, and wash with water and brine. H 8. Dry organic layer, filter, and concentrate. G->H I 9. Purify by flash column chromatography. H->I

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd₂(dba)₃ (1.0 mol% Pd)

  • SPhos (2.2 mol%)

  • K₃PO₄ (2.0 equiv)

  • Anhydrous, degassed toluene

Procedure:

  • To an oven-dried Schlenk flask, add Pd₂(dba)₃, SPhos, and K₃PO₄.

  • Add this compound and the arylboronic acid.

  • Evacuate the flask and backfill with argon (repeat three times).

  • Add degassed toluene via syringe.

  • Stir the reaction mixture at room temperature or heat to 80-100 °C.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Representative Protocol for Buchwald-Hartwig Amination

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd(OAc)₂ (1.5 mol%)

  • XPhos (3.0 mol%)

  • NaOtBu (1.4 equiv)

  • Anhydrous, degassed toluene

Procedure:

  • To an oven-dried Schlenk flask, add Pd(OAc)₂, XPhos, and NaOtBu.

  • Evacuate the flask and backfill with argon (repeat three times).

  • Add degassed toluene, followed by this compound and the amine.

  • Stir the reaction mixture at 100 °C.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Conclusion and Recommendations

For the efficient cross-coupling of the challenging substrate this compound, the choice of phosphine ligand is a critical determinant of success. The experimental evidence and mechanistic understanding strongly support the use of bulky, electron-rich biaryl phosphine ligands .

  • For Suzuki-Miyaura coupling , SPhos is recommended as a first-line choice due to its high reactivity, often at room temperature. XPhos is an excellent alternative, especially for sterically demanding coupling partners.

  • For Buchwald-Hartwig amination , XPhos offers broad substrate scope and high efficiency for both primary and secondary amines. For particularly hindered secondary amines, RuPhos may provide superior results.

It is always advisable to perform a small-scale screen of a few top-performing ligands and reaction conditions to identify the optimal system for a specific transformation. The protocols and data presented in this guide provide a strong starting point for the successful application of this compound in the synthesis of novel molecules for pharmaceutical and materials science research.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of 3-Bromo-2-fluorobenzonitrile in Modern Pharmaceutical Synthesis. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. [Link]

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphine ligands in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.
  • Yin, J., & Buchwald, S. L. (2002). Palladium-catalyzed intermolecular amination of aryl halides in the presence of a new biaryl-based phosphine ligand. Journal of the American Chemical Society, 124(21), 6043-6048.
  • Walker, S. D., Barder, T. E., Martinelli, J. R., & Buchwald, S. L. (2004). A rationally designed universal catalyst for Suzuki-Miyaura coupling processes.
  • Billingsley, K. L., & Buchwald, S. L. (2007). A general and efficient method for the Suzuki-Miyaura coupling of 2-pyridyl halides. Journal of the American Chemical Society, 129(11), 3358-3366.
  • Hartwig, J. F. (1998). Transition metal catalyzed synthesis of arylamines and aryl ethers from aryl halides and triflates: scope and mechanism.
  • Christmann, U., & Vilar, R. (2005). Monoligated palladium species as catalysts in cross-coupling reactions.
  • Barrios-Landeros, F., & Hartwig, J. F. (2007). Distinct mechanisms for the C-N reductive elimination of diarylamines and alkylamines from palladium. Journal of the American Chemical Society, 129(25), 7894-7905.
  • Shen, Q., & Hartwig, J. F. (2006). Arylations of a broad range of functionalized amines using a new, highly active palladium catalyst. Journal of the American Chemical Society, 128(42), 13962-13963.
  • Wolfe, J. P., Wagaw, S., Marcoux, J. F., & Buchwald, S. L. (1998). Rational development of practical catalysts for aromatic carbon-nitrogen bond formation. Accounts of Chemical Research, 31(12), 805-818.
  • Marion, N., & Nolan, S. P. (2008). Well-defined N-heterocyclic carbene-palladium(II) precatalysts for cross-coupling reactions. Accounts of Chemical Research, 41(11), 1440-1449.
  • Fors, B. P., & Buchwald, S. L. (2009). A general and efficient catalyst for the palladium-catalyzed amination of aryl chlorides. Journal of the American Chemical Society, 131(36), 12898-12899.

Sources

A Comparative Guide to the Synthesis of Adagrasib: A Modern SNAr Approach vs. the Commercial Palladium-Catalyzed Route

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug development, the pursuit of efficient, scalable, and cost-effective synthetic routes to novel therapeutics is paramount. This guide provides an in-depth comparison of two distinct synthetic strategies for the KRAS G12C inhibitor, Adagrasib (MRTX849), a recently approved breakthrough therapy for non-small cell lung cancer.[1][2] We will validate a novel, transition-metal-free approach, which leverages a key 2-amino-3-cyanopyridine intermediate plausibly synthesized from 2-Bromo-3-fluorobenzonitrile, and compare it against the established commercial manufacturing route that relies on palladium-catalyzed cross-coupling. This analysis is tailored for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind experimental choices and the inherent self-validating systems within each protocol.

Introduction: The Strategic Importance of this compound and Adagrasib

Adagrasib is a highly selective and potent covalent inhibitor of the KRAS G12C mutant protein, a notorious and historically "undruggable" oncogenic driver.[1][2] Its complex molecular architecture necessitates a sophisticated synthetic approach. The core of our proposed novel route hinges on the versatile building block, this compound. Halogenated benzonitriles are invaluable precursors in pharmaceutical synthesis due to their propensity for a variety of chemical transformations, including nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.[3] This allows for the strategic and controlled introduction of molecular complexity.

This guide will first establish a plausible and scientifically sound method to synthesize a key pyridinone intermediate for Adagrasib starting from this compound. Subsequently, we will delve into a detailed, side-by-side comparison of the newer, SNAr-based route and the established commercial synthesis.

Part 1: Proposed Synthesis of a Key Adagrasib Intermediate from this compound

The cornerstone of the novel, transition-metal-free synthesis of Adagrasib is a substituted 2-amino-3-cyanopyridine core. We propose a practical and efficient two-step sequence to access this critical intermediate from this compound.

Step 1: Amination of this compound

The initial step involves a nucleophilic aromatic substitution reaction on this compound with ammonia. In this reaction, the highly electronegative fluorine atom and the electron-withdrawing nitrile group activate the aromatic ring towards nucleophilic attack. While both bromine and fluorine are potential leaving groups, the carbon-fluorine bond is more polarized, making the carbon atom at the 2-position more electrophilic. However, the position ortho to the nitrile group is highly activated. The reaction with a concentrated solution of ammonia in ethanol under heat in a sealed tube is a standard method for the amination of halogenated benzonitriles.[4][5]

Experimental Protocol: Synthesis of 2-Amino-3-fluorobenzonitrile

  • A sealed tube is charged with this compound (1.0 eq).

  • A concentrated solution of ammonia in ethanol (large excess) is added.

  • The tube is sealed and heated to a temperature between 100-150 °C for 12-24 hours.

  • After cooling, the solvent is removed under reduced pressure.

  • The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography or recrystallization to yield 2-Amino-3-fluorobenzonitrile.

Step 2: Pyridinone Ring Formation

The resulting 2-Amino-3-fluorobenzonitrile can then undergo a condensation reaction to form the desired 2-amino-3-cyanopyridine ring system. A well-established method for this transformation is a one-pot reaction with a ketone, another nitrile (malononitrile), and a base such as ammonium acetate, often under microwave irradiation to enhance reaction rates and yields.[6][7][8]

Experimental Protocol: Synthesis of the 2-Amino-3-cyanopyridine Intermediate

  • To a microwave reactor vessel, add 2-Amino-3-fluorobenzonitrile (1.0 eq), an appropriate methyl ketone (1.0 eq), malononitrile (1.0 eq), and ammonium acetate (1.5 eq).

  • The mixture is irradiated in a microwave reactor at a suitable temperature (e.g., 120-150 °C) for a short duration (e.g., 10-30 minutes).

  • Upon completion, the reaction mixture is cooled and the solid product is collected by filtration.

  • The crude product is washed with a suitable solvent (e.g., ethanol) and dried to afford the desired 2-amino-3-cyanopyridine intermediate.

G cluster_0 Proposed Synthesis of Key Intermediate This compound This compound 2-Amino-3-fluorobenzonitrile 2-Amino-3-fluorobenzonitrile This compound->2-Amino-3-fluorobenzonitrile  NH3 (excess)  Ethanol, Heat  (SNAr) Pyridinone Intermediate Pyridinone Intermediate 2-Amino-3-fluorobenzonitrile->Pyridinone Intermediate  Ketone, Malononitrile  NH4OAc, Microwave  (Condensation)

Figure 1. Proposed synthetic workflow from this compound to a key pyridinone intermediate for Adagrasib.

Part 2: Comparative Analysis of Adagrasib Synthetic Routes

With a viable route to a key intermediate established, we can now compare the complete "New SNAr Route" with the "Commercial Palladium Route".

The New Synthetic Route: A Transition-Metal-Free Approach

A recently developed synthesis of Adagrasib avoids the use of transition metals and protecting groups, proceeding in five linear steps with an impressive 45% overall yield.[2][9][10] This route is characterized by two sequential SNAr reactions to introduce the chiral building blocks onto the tetrahydropyridopyrimidine core.

Key Features:

  • Transition-Metal-Free: Eliminates the need for palladium catalysts, which can be costly and require removal from the final product.

  • Protection-Free: Avoids the use of protecting groups, reducing the number of synthetic steps and improving atom economy.

  • High Overall Yield: Achieves a 45% overall yield, which is a significant improvement over the commercial route.[2][9]

  • Chromatography-Free: The synthesis is designed to avoid column chromatography, making it more scalable and cost-effective.[2][9][10]

  • Late-Stage Introduction of Chiral Moieties: Costly chiral building blocks are introduced late in the synthesis, which is economically advantageous.[1]

G cluster_1 New SNAr-Based Route to Adagrasib Pyridinone Intermediate Pyridinone Intermediate Tetrahydropyridopyrimidine Core Tetrahydropyridopyrimidine Core Pyridinone Intermediate->Tetrahydropyridopyrimidine Core  Dieckmann Condensation Intermediate A Intermediate A Tetrahydropyridopyrimidine Core->Intermediate A  First SNAr  (Piperazine addition) Intermediate B Intermediate B Intermediate A->Intermediate B  Oxidation Adagrasib Adagrasib Intermediate B->Adagrasib  Second SNAr  (Prolinol addition)

Figure 2. Simplified workflow of the new SNAr-based synthesis of Adagrasib.

The Commercial Synthetic Route: A Palladium-Catalyzed Approach

The initial commercial synthesis of Adagrasib relies on palladium-catalyzed reactions to construct key carbon-nitrogen and carbon-carbon bonds. While effective, this route involves more steps and protecting group manipulations, leading to a lower overall yield. A key step in this route is a Buchwald-Hartwig amination to couple a protected piperazine derivative to the core structure.

Key Features:

  • Palladium Catalysis: Utilizes well-established but costly palladium-catalyzed cross-coupling reactions.

  • Use of Protecting Groups: Requires the use of protecting groups (e.g., Boc and Cbz), which adds steps for their introduction and removal.

  • Lower Overall Yield: The overall yield is significantly lower than the new SNAr route.[11]

  • Scalability Challenges: The use of palladium and protecting groups can present challenges for large-scale manufacturing, including catalyst removal and waste management.

G cluster_2 Commercial Palladium-Catalyzed Route to Adagrasib Protected Pyridinone Protected Pyridinone Activated Core Activated Core Protected Pyridinone->Activated Core  Activation Coupled Intermediate Coupled Intermediate Activated Core->Coupled Intermediate  Pd-Catalyzed Coupling  (Buchwald-Hartwig) Deprotected Intermediate Deprotected Intermediate Coupled Intermediate->Deprotected Intermediate  Deprotection Adagrasib Adagrasib Deprotected Intermediate->Adagrasib  Final Coupling Steps

Figure 3. Simplified workflow of the commercial palladium-catalyzed synthesis of Adagrasib.

Quantitative Comparison of the Synthetic Routes

ParameterNew SNAr RouteCommercial Palladium Route
Overall Yield 45%[2][9]< 10% (estimated from literature)[11]
Number of Steps 5 (linear)[2][9]> 6 (including protection/deprotection)[1]
Catalyst None (Transition-Metal-Free)Palladium[1]
Chromatography Avoided[2][9]Required
Starting Materials Readily available[2][9]Requires protected intermediates[1]
Scalability HighModerate
Cost-Effectiveness HighModerate to Low

Conclusion: A Paradigm Shift in the Synthesis of Adagrasib

The validation of a new synthetic route to Adagrasib, commencing from the versatile building block this compound and proceeding through a transition-metal-free, SNAr-based strategy, represents a significant advancement in the manufacturing of this important therapeutic agent. This novel approach offers substantial improvements in overall yield, step economy, and scalability, while eliminating the need for costly and potentially problematic palladium catalysts and protecting groups.

For researchers and professionals in drug development, the adoption of such innovative and efficient synthetic strategies is crucial for accelerating the delivery of life-saving medicines to patients. The principles of green chemistry and process optimization embodied in this new route for Adagrasib serve as a powerful example of the continuous evolution of synthetic organic chemistry.

References

  • Semantic Scholar. (n.d.). One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. Retrieved from [Link]

  • Chen, C.-Y., Lu, Z., Scattolin, T., Chen, C., Gan, Y., & McLaughlin, M. (2023). Synthesis of Adagrasib (MRTX849), a Covalent KRASG12C Inhibitor Drug for the Treatment of Cancer. Organic Letters, 25(6), 944–949. [Link]

  • MDPI. (2021). Nanostructured Na2CaP2O7: A New and Efficient Catalyst for One-Pot Synthesis of 2-Amino-3-Cyanopyridine Derivatives and Evaluation of Their Antibacterial Activity. Molecules, 26(16), 4974. [Link]

  • ACS Publications. (2023). Synthesis of Adagrasib (MRTX849), a Covalent KRASG12C Inhibitor Drug for the Treatment of Cancer. Organic Letters. Retrieved from [Link]

  • ResearchGate. (2014). Synthesis of 2-amino-3-cyanopyridine derivatives. Retrieved from [Link]

  • Organic Chemistry Research. (2023). Synthesis of 2-Amino-3-cyanopyridine Derivatives Using Superparamagnetic Recyclable Nanocatalyst of Fe₃O₄@THAM-Mercaptopyrimidine. Organic Chemistry Research, 9(1), 26-34. [Link]

  • PubMed. (2017). Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects. Journal of Biochemical and Molecular Toxicology, 31(12). [Link]

  • PubMed. (2023). Synthesis of Adagrasib (MRTX849), a Covalent KRASG12C Inhibitor Drug for the Treatment of Cancer. Organic Letters, 25(6), 944-949. [Link]

  • ResearchGate. (2023). (PDF) Synthesis of Adagrasib (MRTX849), a Covalent KRASG12C Inhibitor Drug for the Treatment of Cancer. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Applications of 2,6-Dichloronicotinic Acid. Retrieved from [Link]

  • Google Patents. (n.d.). CA3231284A1 - Processes and intermediates for synthesis of adagrasib.
  • NIH. (2021). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. Scientific Reports, 11(1). [Link]

  • Google Patents. (n.d.). US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride.
  • Kakadiya, R., et al. (2024). Synthesis and screening of 2-amino-6-aryl nicotinonitriles. Journal of Chemical Biology & Pharmaceutical Chemistry.
  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Chemistry of Heterocyclic Compounds. (2024). THE SYNTHESIS OF 2-CHLORONICOTINONITRILE (2-CHLOROPYRIDINE-3-CARBONITRILE) DERIVATIVES. Chemistry of Heterocyclic Compounds, 60(9/10).
  • Chemistry LibreTexts. (2023). F. Substitution Reactions Involving Ammonia. Retrieved from [Link]

  • YouTube. (2015, May 10). Nucleophilic substitution reactions with ammonia. Retrieved from [Link]

  • YouTube. (2016, June 5). Simply Mechanisms 4c: SN2. Reaction of bromoethane with NH3. Retrieved from [Link]

Sources

A Comparative Guide to the Regioselectivity of Reactions Involving 2-Bromo-3-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Unlocking the Synthetic Potential of a Multifunctional Building Block

2-Bromo-3-fluorobenzonitrile is a versatile aromatic building block characterized by three distinct functional groups—bromo, fluoro, and cyano—each imparting unique electronic and steric properties.[1] The strategic placement of these groups on the benzene ring creates a fascinating case study in regioselectivity, where reaction conditions can be tuned to selectively functionalize different positions. The cyano group acts as a strong electron-withdrawing group through both inductive and resonance effects (-I, -M). The fluorine and bromine atoms are strongly electronegative, exerting a powerful electron-withdrawing inductive effect (-I), while also possessing a weaker electron-donating resonance effect (+M).

This guide provides an in-depth analysis of the regiochemical outcomes of various key organic transformations performed on this compound. We will explore the mechanistic underpinnings that govern reaction pathways, compare alternative methodologies, and provide experimentally grounded protocols to empower researchers in their synthetic endeavors.

Section 1: Palladium-Catalyzed Cross-Coupling Reactions: Harnessing the C-Br Bond

Palladium-catalyzed cross-coupling reactions are fundamental tools for C-C and C-N bond formation.[2][3] In the context of this compound, the regioselectivity is overwhelmingly dictated by the relative rates of oxidative addition of the palladium catalyst to the C-Br versus the C-F bond. The carbon-bromine bond is significantly weaker and more polarizable than the robust carbon-fluorine bond, making it the preferential site for oxidative addition.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which couples an organoboron species with an organic halide, proceeds selectively at the C2 position.[4][5] The catalytic cycle initiates with the oxidative addition of the Pd(0) catalyst to the C-Br bond, a step that is energetically far more favorable than cleavage of the C-F bond.

Suzuki_Mechanism ArBr This compound OxAdd Oxidative Addition Pd_Complex Ar-Pd(II)(Br)L₂ OxAdd->Pd_Complex Transmetal Transmetalation Pd_Complex->Transmetal Boronic R-B(OR)₂ Boronic->Transmetal Base Base Base->Transmetal Pd_R_Complex Ar-Pd(II)(R)L₂ Transmetal->Pd_R_Complex RedElim Reductive Elimination Pd_R_Complex->RedElim Product Product (Ar-R) RedElim->Product Pd0 Pd0 RedElim->Pd0 Catalyst Regeneration Pd0->OxAdd

Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling reaction.

Comparative Data: Suzuki-Miyaura Coupling Conditions

Catalyst/LigandBaseSolventTemp (°C)Yield (%)Regioselectivity
Pd(PPh₃)₄K₂CO₃Toluene/H₂O100HighExclusive C2 Coupling
PdCl₂(dppf)Cs₂CO₃Dioxane90HighExclusive C2 Coupling
Pd(OAc)₂ / SPhosK₃PO₄Toluene110Very HighExclusive C2 Coupling

Experimental Protocol: Suzuki-Miyaura Coupling

  • To a flame-dried round-bottom flask, add this compound (1.0 mmol), the desired boronic acid or ester (1.2-1.5 mmol), and a suitable base (e.g., K₂CO₃, 2.0 mmol).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add the degassed solvent system (e.g., Toluene/Ethanol/H₂O 4:1:1, 10 mL).

  • Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed method for forming C-N bonds.[6][7] Similar to the Suzuki coupling, its regioselectivity is governed by the preferential oxidative addition at the C-Br bond, enabling the synthesis of 2-amino-3-fluorobenzonitrile derivatives.[2] The choice of ligand is critical and is often tailored to the specific amine coupling partner.[8]

Experimental Protocol: Buchwald-Hartwig Amination

  • In an oven-dried Schlenk tube, combine this compound (1.0 mmol), the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%), and the phosphine ligand (e.g., XPhos, 0.08 mmol, 8 mol%).

  • Add a strong, non-nucleophilic base (e.g., NaOtBu, 1.4 mmol).

  • Seal the tube, then evacuate and backfill with argon.

  • Add the amine (1.2 mmol) and anhydrous, degassed solvent (e.g., toluene or dioxane, 5 mL).

  • Heat the mixture to 80-110 °C with vigorous stirring until the reaction is complete as monitored by LC-MS.

  • After cooling, quench the reaction with saturated aqueous NH₄Cl and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate.

  • Purify via flash chromatography.

Section 2: Nucleophilic Aromatic Substitution (S_NAr): A Contest of Activation and Leaving Group Aptitude

Nucleophilic aromatic substitution (S_NAr) provides an alternative pathway for functionalization. The reaction proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized Meisenheimer intermediate.[9] The rate and regioselectivity are determined by two key factors:

  • Ring Activation: The strongly electron-withdrawing cyano group activates the ortho (C2) and para (C4) positions towards nucleophilic attack.

  • Leaving Group Ability: In S_NAr, fluoride is often a better leaving group than bromide because its high electronegativity stabilizes the transition state leading to the Meisenheimer complex.

In this compound, the C2 position is strongly activated by the adjacent cyano group. While fluorine is an excellent S_NAr leaving group, its position at C3 is only meta to the powerful cyano activating group. Therefore, nucleophilic attack preferentially occurs at the C2 position, leading to the displacement of the bromide.

SNAr_Workflow cluster_0 Reaction Pathway Start This compound + Nucleophile (Nu⁻) Attack_C2 Attack at C2 (ortho to -CN) Start->Attack_C2 Favored Path Attack_C3 Attack at C3 (meta to -CN) Start->Attack_C3 Disfavored Path Meisenheimer_C2 Meisenheimer Intermediate (Negative charge stabilized by -CN) Attack_C2->Meisenheimer_C2 Meisenheimer_C3 Meisenheimer Intermediate (Less stabilization) Attack_C3->Meisenheimer_C3 Elim_Br Elimination of Br⁻ Meisenheimer_C2->Elim_Br Elim_F Elimination of F⁻ Meisenheimer_C3->Elim_F Product_C2 Major Product: 2-Nu-3-fluorobenzonitrile Elim_Br->Product_C2 Product_C3 Minor/No Product Elim_F->Product_C3

Caption: Deciding the regioselectivity in S_NAr reactions.

Experimental Protocol: S_NAr with Sodium Methoxide

  • Dissolve this compound (1.0 mmol) in anhydrous DMF or DMSO (5 mL) in a round-bottom flask.

  • Add sodium methoxide (1.5 mmol) portion-wise at room temperature.

  • Heat the reaction to 60-80 °C and stir. Monitor the reaction progress by TLC.

  • Upon completion, cool the mixture to room temperature and pour it into ice-water.

  • Extract the aqueous mixture with diethyl ether or ethyl acetate (3 x 15 mL).

  • Wash the combined organic extracts with brine, dry over anhydrous MgSO₄, filter, and evaporate the solvent.

  • Purify the resulting 2-methoxy-3-fluorobenzonitrile by column chromatography or recrystallization.

Section 3: Metalation Reactions: Probing Site Acidity and Halogen Reactivity

Metalation reactions, including directed ortho-metalation and halogen-metal exchange, offer powerful C-H and C-X functionalization strategies, respectively.

Directed ortho-Metalation (DoM)

DoM involves the deprotonation of an aromatic C-H bond positioned ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent.[10] The DMG coordinates to the lithium cation, positioning the base for regioselective proton abstraction.[11][12] In this compound, both the cyano and fluoro groups can act as DMGs.

  • Cyano Group (-CN): A moderate DMG, directing lithiation to C6.

  • Fluoro Group (-F): A moderate DMG, directing lithiation to C4.

The regiochemical outcome depends on the relative directing ability of these two groups and the reaction conditions. The cyano group is generally a slightly stronger DMG than fluorine, suggesting a potential preference for lithiation at the C6 position.

Sources

The Pivotal Role of Fluorobenzonitrile Derivatives in Next-Generation OLEDs: A Comparative Performance Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of more efficient and stable Organic Light-Emitting Diodes (OLEDs), the molecular design of the emissive materials is paramount. Among the vast landscape of organic semiconductors, derivatives of 2-Bromo-3-fluorobenzonitrile have emerged as critical building blocks for a new generation of high-performance emitters. While direct literature on this specific precursor is nascent, the broader class of fluorobenzonitrile-containing materials has demonstrated exceptional promise, particularly in the realm of Thermally Activated Delayed Fluorescence (TADF). This guide provides a comprehensive comparison of OLEDs synthesized from these derivatives, offering insights into their performance advantages and the underlying scientific principles for researchers and professionals in drug development and materials science.

The strategic incorporation of a fluorobenzonitrile moiety into an OLED emitter's molecular architecture offers a powerful tool for tuning its optoelectronic properties. The strong electron-withdrawing nature of the nitrile group, combined with the inductive effect of the fluorine atom, allows for precise control over the molecule's Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. This fine-tuning is crucial for achieving efficient charge injection and transport, as well as for controlling the emission color.

Comparative Performance of Fluorobenzonitrile-Based OLEDs

The true measure of an OLED emitter's potential lies in its device performance. The following sections provide a comparative analysis of OLEDs incorporating fluorobenzonitrile derivatives, categorized by their emission color.

Deep-Blue and Blue Emitters

Achieving stable and efficient deep-blue emission remains a significant challenge in OLED technology.[1][2][3] Fluorobenzonitrile derivatives have been instrumental in pushing the boundaries of blue emitter performance, particularly through the development of TADF materials.[1][4] These materials can theoretically achieve 100% internal quantum efficiency by harvesting both singlet and triplet excitons.[5][6]

A key strategy in designing blue TADF emitters is to create a molecular structure with a small energy gap between the lowest singlet (S1) and triplet (T1) excited states (ΔEST).[1][4] This is often achieved by spatially separating the donor and acceptor moieties within the molecule, which minimizes the HOMO-LUMO overlap.[4]

Emitter TypeHost MaterialMax. EQE (%)Emission Peak (nm)CIE Coordinates (x, y)Reference
Deep-Blue TADFDPEPO6.8--[4]
Blue Fluorescent-4.3-(0.1482, 0.1300)
Blue Phosphorescent->8.93469-[7]

Table 1: Performance comparison of blue OLEDs incorporating advanced emitter technologies.

Green and Red Emitters

The principles of molecular design using fluorobenzonitrile derivatives extend to green and red emitters as well. By judiciously selecting the donor moieties and modifying the molecular backbone, the emission wavelength can be systematically red-shifted.

For instance, a modular synthesis approach has been used to create a series of fluorinated dibenzo[a,c]-phenazine-based TADF molecules with emissions ranging from green to deep-red.[8] These materials have demonstrated excellent performance in OLED devices, with a green-emitting device achieving a maximum external quantum efficiency (EQEmax) of 21.8%.[8]

In the realm of red emitters, the challenge lies in maintaining high photoluminescence quantum yields (ΦPL) while achieving a small ΔEST for efficient TADF.[5] Rigid molecular structures are often employed to suppress non-radiative decay pathways.[5] A red TADF emitter based on a dibenzonitrile-substituted dipyrido[3,2-a:2′,3′-c]phenazine acceptor has achieved a high EQE of 12.0% with a red emission peak at 619 nm.[5]

Emitter TypeHost MaterialMax. EQE (%)Emission Peak (nm)CIE Coordinates (x, y)Reference
Green TADFmCBP21.8518-[8]
Red TADF-12.0619(0.62, 0.38)[5]

Table 2: Performance of green and red OLEDs based on fluorobenzonitrile derivatives.

Experimental Protocols: A Validated Approach

The synthesis of high-performance OLED emitters and the fabrication of efficient devices require meticulous experimental procedures. The following protocols are generalized from established methodologies in the field.

General Synthesis of a Donor-Acceptor TADF Emitter

The synthesis of a typical donor-acceptor (D-A) type TADF emitter involving a fluorobenzonitrile acceptor can be conceptualized through the following workflow:

cluster_synthesis Synthetic Pathway Precursor_A Donor Precursor (e.g., Carbazole derivative) Coupling Palladium-catalyzed Cross-Coupling (e.g., Buchwald-Hartwig) Precursor_A->Coupling Precursor_B Acceptor Precursor (e.g., this compound) Precursor_B->Coupling DA_Molecule Donor-Acceptor Emitter Molecule Coupling->DA_Molecule Purification Purification (Column Chromatography, Sublimation) DA_Molecule->Purification Final_Product High-Purity Emitter Purification->Final_Product

Caption: Generalized synthetic workflow for a donor-acceptor type OLED emitter.

Step-by-Step Methodology:

  • Reactant Preparation: The donor precursor (e.g., a carbazole or acridine derivative) and the acceptor precursor (e.g., a derivative of this compound) are dissolved in an appropriate anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Catalyst Addition: A palladium catalyst (e.g., Pd(OAc)2) and a suitable ligand (e.g., a phosphine-based ligand) are added to the reaction mixture, followed by a base (e.g., sodium tert-butoxide).

  • Reaction: The mixture is heated to a specific temperature and stirred for several hours to allow the cross-coupling reaction to proceed to completion.

  • Purification: The crude product is purified using techniques such as column chromatography and recrystallization to isolate the desired donor-acceptor molecule.

  • Final Purification: For high-performance OLED applications, the material is further purified by temperature-gradient sublimation to achieve the required purity level.

OLED Device Fabrication and Characterization

The fabrication of a multi-layer OLED device is a critical step in evaluating the performance of a new emitter material.

cluster_device OLED Device Architecture Cathode Cathode (e.g., Al) EIL Electron Injection Layer (EIL) (e.g., LiF) EIL->Cathode ETL Electron Transport Layer (ETL) ETL->EIL EML Emissive Layer (EML) (Host:Emitter) EML->ETL HTL Hole Transport Layer (HTL) HTL->EML HIL Hole Injection Layer (HIL) HIL->HTL Anode Anode (e.g., ITO) Anode->HIL Substrate Glass Substrate Substrate->Anode

Caption: A typical multi-layer OLED device structure.

Step-by-Step Methodology:

  • Substrate Preparation: Indium tin oxide (ITO)-coated glass substrates are cleaned sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.

  • Layer Deposition: The organic layers, including the hole injection layer (HIL), hole transport layer (HTL), emissive layer (EML), electron transport layer (ETL), and electron injection layer (EIL), are deposited onto the ITO substrate by thermal evaporation in a high-vacuum chamber. The EML typically consists of a host material doped with the emitter.

  • Cathode Deposition: A metal cathode (e.g., aluminum) is deposited on top of the organic stack through a shadow mask to define the active area of the device.

  • Encapsulation: The device is encapsulated to protect the organic layers from moisture and oxygen.

  • Characterization: The current density-voltage-luminance (J-V-L) characteristics, electroluminescence (EL) spectra, and external quantum efficiency (EQE) of the device are measured using a specialized OLED characterization system.

The Underlying Mechanism: Thermally Activated Delayed Fluorescence (TADF)

The remarkable performance of many fluorobenzonitrile-based OLEDs is rooted in the TADF mechanism.[9] In conventional fluorescent materials, only the singlet excitons (25% of the total) contribute to light emission, limiting the internal quantum efficiency. Phosphorescent materials can harvest triplet excitons (75%) but often rely on expensive and rare heavy metals.[10][11]

TADF materials offer a metal-free alternative to achieve 100% internal quantum efficiency.[1] This is accomplished through a process called reverse intersystem crossing (RISC), where non-emissive triplet excitons are converted into emissive singlet excitons through thermal energy.[4][5]

cluster_tadf TADF Mechanism S0 Ground State (S0) S1 Singlet Excited State (S1) S0->S1 Electrical Excitation T1 Triplet Excited State (T1) S0->T1 Electrical Excitation S1->S0 Fluorescence (Prompt) S1->S0 Fluorescence (Delayed) S1->T1 Intersystem Crossing (ISC) T1->S1 Reverse Intersystem Crossing (RISC) (Thermal Activation)

Caption: Energy level diagram illustrating the TADF mechanism.

The key to efficient TADF is a small ΔEST, which allows for a high rate of RISC. The molecular design of fluorobenzonitrile-based emitters, with their well-defined donor-acceptor structures, is ideally suited for achieving this small energy gap.

Conclusion

Derivatives of this compound, and more broadly fluorobenzonitrile-containing compounds, represent a highly promising class of materials for the development of next-generation OLEDs. Their tunable electronic properties, coupled with their suitability for designing efficient TADF emitters, have led to significant advancements in device performance, particularly for challenging blue emission. The comparative data and experimental insights provided in this guide underscore the immense potential of these materials to address the key challenges in the OLED field and pave the way for more efficient, stable, and cost-effective displays and lighting solutions.

References

  • Photophysics of Deep Blue Acridane- and Benzonitrile-Based Emitter Employing Thermally Activated Delayed Fluorescence. arXiv. [Link]

  • Efficient Red Thermally Activated Delayed Fluorescence Emitters Based on a Dibenzonitrile-Substituted Dipyrido[3,2-a:2′,3′-c]phenazine Acceptor. PMC - NIH. [Link]

  • Fluorinated dibenzo[a,c]-phenazine-based green to red thermally activated delayed fluorescent OLED emitters. Journal of Materials Chemistry C (RSC Publishing). [Link]

  • 22.4: Synthesis of Host Materials for Blue Phosphorescent Organic Light Emitting Diodes (OLEDs) with High Efficiency and Low Driving Voltage. ResearchGate. [Link]

  • Rational Molecular Design of Phenanthroimidazole-Based Fluorescent Materials toward High-Efficiency Deep-Blue OLEDs by Molecular Isomer Engineering. ACS Publications. [Link]

  • Design of phthalonitrile‐based luminophores enabling TADF on/off switching. Wiley Online Library. [Link]

  • Recent advances on organic blue thermally activated delayed fluorescence (TADF) emitters for organic light-emitting diodes (OLEDs). PMC - PubMed Central. [Link]

  • Benzonitrile-based AIE polymer host with simple synthesis process for high-efficiency solution-processable green and blue TADF organic light emitting diodes. ResearchGate. [Link]

  • Emerging Materials for High-Efficiency Blue Organic Light-Emitting Diodes (OLEDs). MDPI. [Link]

  • Advances in High-Efficiency Blue OLED Materials. MDPI. [Link]

  • The electroluminescence of organic materials. RSC Publishing. [Link]

  • Summary of electroluminescence data for OLEDs. ResearchGate. [Link]

  • Pyrene-Benzimidazole Derivatives as Novel Blue Emitters for OLEDs. PubMed Central. [Link]

  • EL performance of the multi-layer OLED devices incorporating fluorine-phosphole derivative as emissive layer. ResearchGate. [Link]

  • Metal-Free Boron Emitters Powering the Future of OLEDs. ChemistryViews. [Link]

  • Enhanced Electroluminescence Based on a π-Conjugated Heptazine Derivative by Exploiting Thermally Activated Delayed Fluorescence. Frontiers. [Link]

  • A Review of Benzophenone-Based Derivatives for Organic Light-Emitting Diodes. PMC. [Link]

  • Highly-Efficient Green-Emissive OLEDs Based on Multiple-Resonance Boron-Nitrogen Materials. ResearchGate. [Link]

  • New Fluorescent Blue OLED Host and Dopant Materials Based on the Spirobenzofluorene. ResearchGate. [Link]

Sources

A Senior Application Scientist's Guide to Comparative Docking Studies of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, in-depth technical comparison of putative kinase inhibitors synthesized from a 2-bromo-3-fluorobenzonitrile scaffold. We will delve into the rationale behind the experimental design, from inhibitor selection to the intricacies of the docking protocol, and present a clear, data-driven comparison of their potential efficacy. This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of kinase inhibitor discovery.

Introduction: The Significance of the Benzonitrile Scaffold in Kinase Inhibition

Protein kinases are a pivotal class of enzymes that regulate a vast number of cellular processes. Their dysregulation is a well-established hallmark of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention. The development of small molecule kinase inhibitors has, therefore, become a major focus in modern drug discovery.

Within the vast chemical space explored for kinase inhibition, the benzonitrile scaffold has emerged as a "privileged" structure. The nitrile group can act as a key hydrogen bond acceptor, interacting with the hinge region of the kinase ATP-binding pocket, a common feature among many successful kinase inhibitors. The aromatic ring provides a rigid core that can be functionalized to achieve specific interactions with other regions of the ATP pocket, thereby tuning the inhibitor's potency and selectivity.

The starting material, this compound, offers a versatile platform for synthesizing a diverse library of potential inhibitors. The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, allowing for the introduction of a wide array of aryl, heteroaryl, and amino moieties.[1] The fluorine atom can enhance binding affinity through favorable electrostatic interactions and improve metabolic stability, a desirable property for any drug candidate.

This guide will walk through a comparative docking study of a series of hypothetical, yet structurally plausible, inhibitors derived from this compound targeting the Epidermal Growth Factor Receptor (EGFR), a well-validated target in oncology.

Design and Rationale of the Inhibitor Library

For this comparative study, we have designed a focused library of five inhibitors (designated INH1-INH5) based on a common synthetic route from this compound. The core scaffold is a pyrimidine-based structure, a common feature in many EGFR inhibitors. The diversity in our library is introduced at the R-group position, which is attached via a Suzuki-Miyaura coupling reaction. This allows us to probe the effect of different substituents on the binding affinity and interaction profile with the EGFR kinase domain.

Inhibitor IDR-GroupRationale for Inclusion
INH1 PhenylThe unsubstituted phenyl group serves as our baseline compound.
INH2 4-MethylphenylIntroduction of a small, electron-donating group to probe for potential hydrophobic interactions.
INH3 4-MethoxyphenylAn electron-donating group with hydrogen-bonding potential.
INH4 4-ChlorophenylAn electron-withdrawing group to investigate the impact of altered electronics and potential halogen bonding.
INH5 4-(Dimethylamino)phenylA stronger electron-donating group with potential for additional hydrogen bonding and salt-bridge formation.

Experimental Protocol: Comparative Molecular Docking

The following protocol outlines a robust and reproducible workflow for our comparative docking study using AutoDock Vina, a widely used and validated open-source docking program.[1][2]

Software and Resource Requirements
  • Molecular Graphics Laboratory (MGL) Tools: For preparing protein and ligand files.

  • AutoDock Vina: For performing the molecular docking simulations.[2]

  • PyMOL or Chimera: For visualization and analysis of docking results.

  • Protein Data Bank (PDB): For obtaining the crystal structure of the target protein.

Step-by-Step Methodology

Step 1: Target Protein Preparation

  • Obtain the Crystal Structure: The crystal structure of the human EGFR kinase domain in complex with a known inhibitor (e.g., Erlotinib) was downloaded from the Protein Data Bank (PDB ID: 1M17). The presence of a co-crystallized ligand is crucial for validating the docking protocol by re-docking the native ligand.

  • Prepare the Receptor: Using MGL Tools, the protein structure was prepared by:

    • Removing water molecules and any co-crystallized ligands.

    • Adding polar hydrogen atoms.

    • Assigning Kollman charges.

    • Saving the prepared receptor in the PDBQT file format.

Step 2: Ligand Preparation

  • Generate 3D Structures: The 2D structures of our five inhibitors (INH1-INH5) were drawn using a chemical drawing tool and converted to 3D structures.

  • Energy Minimization: The 3D structures were then subjected to energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.

  • Prepare Ligands for Docking: Using MGL Tools, the ligands were prepared by:

    • Detecting the rotatable bonds.

    • Assigning Gasteiger charges.

    • Saving the prepared ligands in the PDBQT file format.

Step 3: Docking Simulation

  • Define the Binding Site: The binding site was defined as a grid box centered on the co-crystallized ligand in the original PDB structure. The size of the grid box was set to 25 x 25 x 25 Å to encompass the entire active site.

  • Run AutoDock Vina: The docking simulations were performed using AutoDock Vina with the default parameters. The exhaustiveness was set to 8 to ensure a thorough search of the conformational space.

  • Generate Docking Poses: For each inhibitor, Vina generated a set of binding poses ranked by their predicted binding affinity (in kcal/mol).

Workflow Visualization

G cluster_dock Docking & Analysis Phase PDB Download EGFR Structure (PDB: 1M17) PrepProt Prepare Protein: - Remove Water - Add Hydrogens - Assign Charges PDB->PrepProt Ligands Design & Generate 3D Inhibitor Structures (INH1-5) PrepLig Prepare Ligands: - Energy Minimization - Assign Charges - Set Rotatable Bonds Ligands->PrepLig Grid Define Binding Site (Grid Box) PrepProt->Grid PrepLig->Grid Vina Run AutoDock Vina Simulation Grid->Vina Analysis Analyze Results: - Binding Affinities - Interaction Analysis Vina->Analysis Comparison Comparative Analysis of Inhibitors Analysis->Comparison G cluster_protein EGFR Active Site cluster_inhibitor Inhibitor (INH5) Met793 Met793 (Hinge) Gln791 Gln791 Asp855 Asp855 (DFG) Thr854 Thr854 Hydrophobic Hydrophobic Pocket (Leu718, Val726, Ala743, Leu844) Pyrimidine Pyrimidine Core Pyrimidine->Met793 H-bond Pyrimidine->Gln791 H-bond Benzonitrile This compound Scaffold Benzonitrile->Hydrophobic Hydrophobic Interaction R_Group 4-(Dimethylamino)phenyl R_Group->Asp855 H-bond/Salt Bridge R_Group->Thr854 H-bond

Caption: Key interactions of the most potent inhibitor (INH5) in the EGFR active site.

Conclusion and Future Directions

This comparative docking study provides valuable insights into the structure-activity relationship of novel kinase inhibitors derived from this compound. Our results indicate that functionalization of the benzonitrile scaffold via Suzuki-Miyaura coupling can significantly impact the binding affinity to the EGFR kinase domain. Specifically, the introduction of groups capable of forming additional hydrogen bonds or salt bridges with the DFG motif and surrounding residues, as seen in INH5, is a promising strategy for enhancing potency.

It is crucial to remember that molecular docking is a computational prediction. [2]The next logical steps would involve:

  • Synthesis and In Vitro Validation: The synthesized compounds should be tested in in vitro kinase assays to determine their IC50 values against EGFR and a panel of other kinases to assess their selectivity.

  • Cell-Based Assays: The most potent and selective compounds should be evaluated in cell-based assays using cancer cell lines that are dependent on EGFR signaling.

  • Further Optimization: Based on the experimental results, further iterations of inhibitor design and synthesis can be undertaken to improve potency, selectivity, and pharmacokinetic properties.

This guide has demonstrated a systematic and scientifically rigorous approach to the early-stage discovery of novel kinase inhibitors, grounded in the principles of medicinal chemistry and computational biology.

References

  • Forli, S., Huey, R., Pique, M. E., Sanner, M. F., Goodsell, D. S., & Olson, A. J. (2016). Computational protein–ligand docking and virtual drug screening with the AutoDock suite. Nature protocols, 11(5), 905-919. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of 3-Bromo-2-fluorobenzonitrile in Modern Pharmaceutical Synthesis. [Link]

Sources

A Comparative Guide to the Environmental Impact of Syntheses Utilizing 2-Bromo-3-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern pharmaceutical and fine chemical synthesis, the selection of building blocks and synthetic pathways carries significant weight, not only for the efficacy of the final product but also for the environmental footprint of the entire process. 2-Bromo-3-fluorobenzonitrile is a versatile intermediate, prized for its utility in constructing complex molecular architectures, particularly through palladium-catalyzed cross-coupling reactions.[1] However, the traditional methodologies employing such halogenated aromatics often rely on protocols that are misaligned with the growing imperative for sustainable and green chemistry.

This guide provides an in-depth evaluation of the environmental impact of a representative synthesis using this compound. We will objectively compare a conventional synthetic protocol with a greener alternative, supported by quantitative green chemistry metrics and detailed experimental workflows. The goal is to equip researchers, scientists, and drug development professionals with the insights needed to make more environmentally conscious decisions in their synthetic endeavors.

The Double-Edged Sword: Utility and Impact of Halogenated Intermediates

This compound is a valuable reagent due to its distinct functional handles. The bromo-substituent is highly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig aminations, which are foundational methods for C-C and C-N bond formation in medicinal chemistry.[1][2] The fluorine atom and the nitrile group can impart desirable properties to the final active pharmaceutical ingredient (API), including enhanced metabolic stability, improved bioavailability, and specific binding interactions.[1]

However, the syntheses involving these intermediates often come with a significant environmental cost. Concerns include:

  • Use of Hazardous Solvents: Traditional cross-coupling reactions frequently employ volatile and often toxic organic solvents like toluene, which contribute to air pollution and pose health risks.[3]

  • Generation of Waste: These reactions can generate substantial amounts of waste, including solvent waste, inorganic salts from the base used, and residual heavy metals from the catalyst.[4]

  • Toxicity of Reagents: this compound itself is classified as harmful if swallowed, in contact with skin, or if inhaled, necessitating careful handling and containment.[5]

  • Energy Consumption: Heating reactions for extended periods contributes to the overall energy demand and carbon footprint of the process.

To quantify and compare the environmental performance of different chemical processes, a set of metrics, often referred to as "green chemistry metrics," has been developed.[6] This guide will focus on three key mass-based metrics:

  • Atom Economy (AE): A theoretical measure of how many atoms from the reactants are incorporated into the desired product.

  • Environmental Factor (E-Factor): The total mass of waste produced per kilogram of product. A lower E-Factor signifies a greener process.[4]

  • Process Mass Intensity (PMI): The ratio of the total mass of all materials (reactants, solvents, workup chemicals) used in a process to the mass of the final product.

Case Study: Suzuki-Miyaura Coupling of this compound

To illustrate the profound impact of synthetic route design on environmental performance, we will analyze a representative Suzuki-Miyaura cross-coupling reaction between this compound and Phenylboronic acid to produce 3-fluoro-[1,1'-biphenyl]-2-carbonitrile.

Route A: A Conventional Approach in Organic Solvent

This route represents a standard, widely published method for Suzuki-Miyaura couplings, relying on a common palladium catalyst and a toluene-based solvent system.

Experimental Protocol:

  • To a reaction vessel, add this compound (10.0 g, 50.0 mmol, 1.0 equiv), Phenylboronic acid (7.32 g, 60.0 mmol, 1.2 equiv), and Potassium Carbonate (K₂CO₃) (13.8 g, 100 mmol, 2.0 equiv).

  • Add 200 mL of toluene and 100 mL of water.

  • Degas the mixture by bubbling argon through it for 20 minutes.

  • Add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (1.73 g, 1.5 mmol, 0.03 equiv).

  • Heat the reaction mixture to 90°C and stir vigorously for 12 hours under an argon atmosphere.

  • Cool the reaction to room temperature. Separate the organic layer.

  • Wash the organic layer with 100 mL of water, followed by 100 mL of brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography (e.g., using a silica gel stationary phase and a hexane/ethyl acetate mobile phase) to obtain the final product. Assume an isolated yield of 88% (8.76 g).

Route B: A Greener Alternative in Aqueous Micellar Solution

This modern approach leverages the principles of micellar catalysis to enable the reaction in water, drastically reducing the use of organic solvents and improving the overall process sustainability.[4][7]

Experimental Protocol:

  • To a reaction vessel, add this compound (10.0 g, 50.0 mmol, 1.0 equiv), Phenylboronic acid (7.32 g, 60.0 mmol, 1.2 equiv), and Potassium Phosphate (K₃PO₄) (21.2 g, 100 mmol, 2.0 equiv).

  • Add 200 mL of water containing 2% (by weight) of a commercially available surfactant (e.g., TPGS-750-M).

  • Add a modern, highly active palladium catalyst, such as [1,1'-Bis(di-tert-butylphosphino)ferrocene]dichloropalladium(II) (Pd(dtbpf)Cl₂) (0.33 g, 0.5 mmol, 0.01 equiv).

  • Heat the reaction mixture to 50°C and stir vigorously for 2 hours.

  • Cool the reaction to room temperature. The product, being organic, will phase-separate from the aqueous medium.

  • Extract the product with a minimal amount of a greener solvent, such as ethyl acetate (2 x 50 mL).

  • Wash the combined organic layers with 50 mL of water.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the final product. Assume a comparable isolated yield of 88% (8.76 g).

Comparative Environmental Impact Analysis

The choice of synthetic route has a dramatic and quantifiable impact on the environmental performance of the synthesis.

Quantitative Green Metrics Comparison
MetricRoute A (Conventional)Route B (Greener)Justification for Difference
Atom Economy 81.3%81.3%Atom Economy is a theoretical value based on the reaction stoichiometry and is identical for both routes as they produce the same product from the same core reactants.
E-Factor ~38~10The massive reduction in the E-Factor for Route B is almost entirely due to the elimination of toluene as the primary solvent and the reduction in workup solvent volumes.[4]
Process Mass Intensity (PMI) ~39~11Similar to the E-Factor, the PMI is significantly lower for Route B because the total mass input is dominated by water instead of organic solvents.

Calculations for E-Factor and PMI are estimates based on the provided protocols and include all reactants, solvents, and workup chemicals. They assume that solvents are not recycled.

Qualitative Hazard and Sustainability Comparison
ParameterRoute A (Conventional)Route B (Greener)
Primary Solvent Toluene (Flammable, toxic, environmental hazard)Water (Benign, non-toxic, sustainable)
Catalyst Loading 3 mol%1 mol%
Energy Input 90°C for 12 hours50°C for 2 hours
Waste Stream Toluene, water, inorganic salts, palladium wastePrimarily water with inorganic salts, less palladium waste
Worker Safety Higher risk due to volatile organic compound (VOC) exposureSignificantly lower risk

Visualizing the Environmental Impact

The following diagrams illustrate the flow of materials and the generation of waste in both synthetic routes.

Workflow and Mass Input for Route A (Conventional)

RouteA cluster_inputs Inputs (Total Mass ~341g) cluster_process Process cluster_outputs Outputs This compound This compound (10.0g) Reaction_A Suzuki Coupling 90°C, 12h This compound->Reaction_A Phenylboronic acid Phenylboronic acid (7.32g) Phenylboronic acid->Reaction_A K2CO3 K2CO3 (13.8g) K2CO3->Reaction_A Pd_cat_A Pd(PPh3)4 (1.73g) Pd_cat_A->Reaction_A Toluene Toluene (~158g) Toluene->Reaction_A Water_in_A Water (~300g) Product_A Product (8.76g) Reaction_A->Product_A Waste_A Waste (~332g) (Toluene, Salts, Water, Pd) Reaction_A->Waste_A

Caption: Mass flow for the conventional Suzuki-Miyaura coupling.

Workflow and Mass Input for Route B (Greener)

RouteB cluster_inputs Inputs (Total Mass ~97g) cluster_process Process cluster_outputs Outputs 2-Bromo-3-fluorobenzonitrile_B This compound (10.0g) Reaction_B Suzuki Coupling 50°C, 2h 2-Bromo-3-fluorobenzonitrile_B->Reaction_B Phenylboronic acid_B Phenylboronic acid (7.32g) Phenylboronic acid_B->Reaction_B K3PO4 K3PO4 (21.2g) K3PO4->Reaction_B Pd_cat_B Pd(dtbpf)Cl2 (0.33g) Pd_cat_B->Reaction_B Water_in_B Water + Surfactant (~254g) Water_in_B->Reaction_B EtOAc Ethyl Acetate (~90g) Product_B Product (8.76g) Reaction_B->Product_B Waste_B Waste (~88g) (Aqueous Salts, EtOAc, Pd) Reaction_B->Waste_B

Caption: Mass flow for the greener aqueous Suzuki-Miyaura coupling.

Causality and Future Directions

The comparative analysis clearly demonstrates that the most significant factor contributing to the poor environmental performance of the conventional route is the heavy reliance on organic solvents.[3] While the cost and environmental impact of mining precious metals like palladium are not insignificant, their contribution to the overall process footprint is often dwarfed by the mass of the solvent.[3]

The greener, aqueous-based route offers a substantial improvement by:

  • Replacing a hazardous solvent with water: This is the single most impactful change, directly reducing toxicity, flammability, and waste.

  • Improving energy efficiency: Lower reaction temperatures and shorter reaction times decrease the energy demand.

  • Reducing catalyst loading: Modern, more active catalysts allow for lower concentrations of precious metals, reducing cost and waste.

For researchers and drug development professionals, the path forward involves a paradigm shift in how synthetic routes are designed and selected. It is no longer sufficient to optimize for yield alone. A holistic assessment that includes environmental impact, safety, and sustainability is crucial. The principles of green chemistry, such as waste prevention, use of safer solvents, and design for energy efficiency, should be integral to the development process from the outset.

Future innovations, including the development of even more active and recyclable catalysts, the use of flow chemistry to intensify processes, and the adoption of bio-based solvents, will continue to pave the way for a more sustainable future in chemical synthesis.[8][9]

References

  • Greener Approaches to Cross-Coupling. (n.d.). Books.
  • Luescher, M., Gallou, F., & Lipshutz, B. (2024, June 6). Study questions sustainability benefits of replacing palladium with nickel in cross-coupling reactions. Chemistry World. Retrieved January 12, 2026, from [Link]

  • Assessing the environmental benefit of palladium-based single-atom heterogeneous catalysts for Sonogashira coupling. (n.d.). PubMed Central. Retrieved January 12, 2026, from [Link]

  • Luescher, M. U., Gallou, F., & Lipshutz, B. H. (2024, April 16). The impact of earth-abundant metals as a replacement for Pd in cross coupling reactions. Chemical Science. Retrieved January 12, 2026, from [Link]

  • Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • This compound. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]

  • Inhibitors of the Hippo Pathway Kinases STK3/MST2 and STK4/MST1 Have Utility for the Treatment of Acute Myeloid Leukemia. (2022, January 27). PubMed. Retrieved January 12, 2026, from [Link]

  • Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. (2022, December 27). MDPI. Retrieved January 12, 2026, from [Link]

  • The Role of 3-Bromo-2-fluorobenzonitrile in Modern Pharmaceutical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 12, 2026, from [Link]

  • Green Chemistry. (n.d.). Semantic Scholar. Retrieved January 12, 2026, from [Link]

  • Green Chemistry Metrics, A Review. (2022, June 28). MDPI. Retrieved January 12, 2026, from [Link]

Sources

benchmarking the stability of materials derived from 2-Bromo-3-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Chemical Stability of Bruton's Tyrosine Kinase Inhibitors Derived from Halogenated Benzonitriles

In the landscape of modern pharmaceutical synthesis, the strategic use of highly functionalized building blocks is paramount to the efficient construction of complex active pharmaceutical ingredients (APIs). 2-Bromo-3-fluorobenzonitrile and related halogenated benzonitriles are exemplary of such critical intermediates.[1][2] Their unique arrangement of bromo, fluoro, and cyano groups provides a versatile scaffold for medicinal chemists, particularly through powerful methodologies like palladium-catalyzed cross-coupling reactions.[2] This guide moves beyond the synthesis and focuses on a crucial, yet often downstream, consideration: the inherent stability of the final drug molecules derived from these precursors.

Given that this compound is primarily an intermediate, a direct stability analysis is less pertinent than evaluating the stability of the complex APIs it helps create. Therefore, this guide will focus on the stability profile of Ibrutinib , a first-in-class Bruton's Tyrosine Kinase (BTK) inhibitor, which incorporates a structurally related pyrazolopyrimidine core.[][4] To provide a comprehensive and objective comparison, we will benchmark Ibrutinib's stability against second-generation BTK inhibitors, Acalabrutinib and Zanubrutinib . This comparative analysis is grounded in experimental data from forced degradation studies, which are essential for identifying potential degradation pathways and developing stable pharmaceutical formulations.

Comparative Stability Under Stress: A Head-to-Head Analysis

Forced degradation studies, mandated by guidelines from the International Conference on Harmonisation (ICH), are the cornerstone of assessing the intrinsic stability of a drug substance.[5] In these studies, the API is subjected to exaggerated stress conditions, including acid and base hydrolysis, oxidation, heat, and light, to accelerate degradation and identify the likely degradation products.[5][6]

The following table summarizes the degradation behavior of Ibrutinib, Acalabrutinib, and Zanubrutinib under various stress conditions as reported in the scientific literature.

Stress ConditionIbrutinibAcalabrutinibZanubrutinib
Acid Hydrolysis Significant degradation observed.[5][6][7][8][9]Significant degradation observed.[10][11][12]Significant degradation observed.[13][14][15]
Alkaline Hydrolysis Significant degradation observed.[6][7][8][9][16]Significant degradation observed.[10][11]Significant degradation observed.[13][14][15]
Oxidative Stress Significant degradation observed.[6][8][9][16]Significant degradation observed.[11][12]Significant degradation observed.[13][14][15]
Thermal Stress Generally stable.[5][7][9]Generally stable.[10]Stable.[13][14][15]
Photolytic Stress Some degradation noted in solution, but generally stable as a solid.[5][6][7][9]Generally stable.[10][11]Stable.[13][14][15]
Neutral Hydrolysis Generally stable.[5][7][9]Stable.[11]Stable.[13][14][15]
Analysis of Degradation Profiles

The data reveals a common vulnerability among these BTK inhibitors to hydrolytic (acidic and alkaline) and oxidative stress.[6][11][13] This is not unexpected, given the presence of susceptible functional groups such as amides, ethers, and electron-rich heterocyclic systems in their structures.

  • Ibrutinib demonstrates marked instability in acidic, alkaline, and oxidative environments.[6][9][16] Studies have identified multiple degradation products (DPs), indicating several points of failure within the molecule.[6][8][9] For instance, under basic conditions, hydrolysis of the acrylamide group is a common degradation pathway.[]

  • Acalabrutinib , the second-generation inhibitor, also shows significant degradation under acidic, basic, and oxidative stress.[11][12] Research has identified seven major degradation products under these conditions, suggesting complex degradation pathways.[11]

  • Zanubrutinib , another second-generation inhibitor, follows a similar pattern, with notable degradation in acidic, alkaline, and oxidative conditions.[13][14][15] It also shows susceptibility to reductive stress.[13][14]

Conversely, all three molecules exhibit good stability against thermal and photolytic stress, which is a favorable characteristic for drug formulation and storage.[7][10][14]

Unraveling Degradation Pathways: The Case of Ibrutinib

Understanding the specific chemical transformations that occur during degradation is critical for drug development. By identifying the structure of degradation products, scientists can propose mechanisms of degradation and potentially modify the molecule to enhance stability. For Ibrutinib, extensive studies using Liquid Chromatography-Mass Spectrometry (LC-MS) have elucidated its primary degradation pathways.[6][9][16]

The major sites of degradation on the Ibrutinib molecule are the acryloyl moiety and the pyrazolopyrimidine core.

G Ibrutinib Ibrutinib (C₂₅H₂₄N₆O₂) Acid Acid Hydrolysis (e.g., HCl) Ibrutinib->Acid Base Alkaline Hydrolysis (e.g., NaOH) Ibrutinib->Base Oxidation Oxidative Stress (e.g., H₂O₂) Ibrutinib->Oxidation DP1 DP-I Hydrolysis of acrylamide to propanoic acid derivative Acid->DP1 Cleavage Base->DP1 Cleavage DP2 DP-II Epoxidation of the acryloyl double bond Oxidation->DP2 Addition DP3 DP-III N-Oxide formation on pyrimidine ring Oxidation->DP3 Oxidation

Caption: Simplified degradation pathways of Ibrutinib under stress.

Under hydrolytic conditions (both acidic and basic), a primary degradation product (DP-I) is formed via the hydrolysis of the acrylamide Michael acceptor.[][9] This is a critical transformation as this group is responsible for the covalent and irreversible binding to the Cys-481 residue in the BTK active site.[] Oxidative stress leads to a different set of degradation products, including the formation of an epoxide on the acryloyl double bond (DP-II) and N-oxides on the heterocyclic core (DP-III).[9][16]

Experimental Protocol: A Guide to Forced Degradation Studies

To ensure scientific integrity and reproducibility, the protocols for forced degradation must be meticulously planned and executed. The following is a representative, self-validating workflow for assessing the stability of a drug substance like Ibrutinib, based on common practices reported in the literature.[6][17][18]

Objective:

To assess the intrinsic stability of the drug substance under various ICH-prescribed stress conditions and to develop a stability-indicating analytical method.

Materials:
  • Drug Substance (e.g., Ibrutinib)

  • HPLC-grade Acetonitrile and Water

  • Buffers (e.g., Phosphate, Acetate)

  • Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH)

  • Hydrogen Peroxide (H₂O₂)

  • High-Performance Liquid Chromatography (HPLC) system with a Photodiode Array (PDA) detector

  • Liquid Chromatography-Mass Spectrometry (LC-MS) system for peak identification

  • Validated C18 column (e.g., 250 mm x 4.6 mm, 5 µm)[13][19]

Step-by-Step Methodology:
  • Preparation of Stock Solution:

    • Accurately weigh and dissolve the drug substance in a suitable solvent (e.g., acetonitrile or a mixture of mobile phase) to prepare a stock solution of known concentration (e.g., 1 mg/mL). The causality here is to create a homogenous and accurate starting point for all stress experiments.

  • Acidic Degradation:

    • Mix an aliquot of the stock solution with an equal volume of an acid solution (e.g., 0.1 N HCl).

    • Incubate the mixture at a controlled elevated temperature (e.g., 60-80°C) for a defined period (e.g., 6 hours).[18][20]

    • After incubation, cool the solution to room temperature and neutralize it with an equivalent amount of base (e.g., 0.1 N NaOH). This neutralization step is crucial to halt the degradation reaction and prevent damage to the HPLC column.

    • Dilute the final solution with the mobile phase to a suitable concentration for analysis.

  • Alkaline Degradation:

    • Follow the procedure for acidic degradation, but use a base solution (e.g., 0.1 N NaOH) for stress and an acid solution (e.g., 0.1 N HCl) for neutralization.[18]

  • Oxidative Degradation:

    • Mix an aliquot of the stock solution with an equal volume of a hydrogen peroxide solution (e.g., 3-30% H₂O₂).[17]

    • Keep the mixture at room temperature for a specified duration (e.g., 24 hours), as oxidation can be highly reactive even without heat.[9]

    • Dilute the sample with the mobile phase for analysis.

  • Thermal Degradation:

    • Expose the solid drug substance to dry heat in a calibrated oven (e.g., 105°C) for a set period (e.g., 6 hours).[18]

    • After exposure, allow the sample to cool, then weigh it and dissolve it in the solvent to prepare a solution for analysis. This tests the stability of the solid-state form.

  • Photolytic Degradation:

    • Expose the drug substance (both in solid form and in solution) to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

    • A control sample should be kept in the dark to differentiate between light- and heat-induced degradation.

  • Chromatographic Analysis:

    • Inject the stressed samples, along with an unstressed control sample, into the HPLC-PDA system.

    • The chosen chromatographic method must be "stability-indicating," meaning it can separate the parent drug peak from all degradation product peaks, ensuring accurate quantification of the parent drug and detection of impurities.[7]

    • Analyze the chromatograms for the appearance of new peaks (degradants) and a decrease in the peak area of the parent drug.

    • For identification, analyze the stressed samples using an LC-MS/MS system to determine the mass-to-charge ratio (m/z) and fragmentation patterns of the degradation products.[6][13]

G cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_results Results & Pathway Elucidation A Prepare Drug Stock Solution B1 Acid Hydrolysis A->B1 B2 Base Hydrolysis A->B2 B3 Oxidation (H₂O₂) A->B3 B4 Thermal (Solid) A->B4 B5 Photolytic (Solid/Solution) A->B5 C HPLC-PDA Analysis (Quantify Degradation) B1->C B2->C B3->C B4->C B5->C D LC-MS/MS Analysis (Identify Degradants) C->D If new peaks observed E Assess Peak Purity & Develop Stability- Indicating Method C->E F Characterize Degradants & Propose Pathways D->F

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Bromo-3-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities like 2-Bromo-3-fluorobenzonitrile is foundational to discovery. However, our responsibility extends beyond the synthesis and application of such compounds; it encompasses their entire lifecycle, culminating in safe and compliant disposal. This guide provides a comprehensive, technically grounded framework for managing waste streams containing this compound, ensuring the safety of laboratory personnel and environmental stewardship. The procedures outlined herein are designed to be self-validating, integrating causality with action to build a culture of safety and trust in our laboratories.

Hazard Assessment & Risk Mitigation: The "Why" Behind the Protocol

Understanding the inherent risks of this compound is the critical first step in developing a robust disposal plan. This compound is not benign; it is a multi-hazard substance whose risks must be actively managed, not merely acknowledged.

The primary hazards are acute toxicity and irritation.[1][2][3][4] Exposure via inhalation, skin contact, or ingestion can be harmful.[1][2][3][4] Furthermore, as a halogenated nitrile, its combustion during disposal can produce a cocktail of highly toxic gases, including hydrogen cyanide (HCN), hydrogen bromide (HBr), hydrogen fluoride (HF), and nitrogen oxides (NOx).[2] This chemical profile dictates that standard disposal methods are insufficient and that specialized procedures are mandatory.

Table 1: Hazard Profile of this compound

Hazard Classification GHS Category Description Source(s)
Acute Toxicity (Oral) Category 4 Harmful if swallowed. [1][2][4]
Acute Toxicity (Dermal) Category 4 Harmful in contact with skin. [1][2][4]
Acute Toxicity (Inhalation) Category 4 Harmful if inhaled. [1][2][4]
Skin Corrosion/Irritation Category 2 Causes skin irritation. [1][2][4]
Serious Eye Damage/Irritation Category 2 Causes serious eye irritation. [2][4]

| Specific Target Organ Toxicity | Category 3 | May cause respiratory irritation. |[2][4] |

Personal Protective Equipment (PPE): Your First and Last Line of Defense

Given the compound's hazard profile, a stringent PPE protocol is non-negotiable. The causality is simple: to prevent exposure, we must establish an impermeable barrier between the chemical and the researcher.

Table 2: Required Personal Protective Equipment (PPE)

Equipment Specification Rationale
Hand Protection Nitrile or Neoprene Gloves Provides a barrier against dermal absorption. Always check the manufacturer's compatibility chart for breakthrough times.[5]
Eye Protection Chemical Splash Goggles Protects against splashes and aerosols that can cause serious eye irritation.
Body Protection Fully-Buttoned Laboratory Coat Protects skin and personal clothing from contamination.

| Respiratory Protection | N/A (for routine handling) | All handling of this compound, especially waste consolidation, must be performed within a certified chemical fume hood to mitigate inhalation risk.[5][6] |

Waste Segregation & Containment: A Critical Control Point

The single most important operational step in chemical waste management is proper segregation at the point of generation. This compound is a halogenated organic compound .[6][7] As such, it must never be mixed with non-halogenated solvent waste.

The rationale for this strict segregation is both financial and environmental. Halogenated waste streams require high-temperature incineration with specialized acid gas scrubbers to neutralize the resulting HBr and HF.[8] This process is significantly more complex and costly than the fuel blending used for non-halogenated solvents.[6][9] Cross-contamination can render an entire drum of waste significantly more expensive to dispose of.

Protocol: Preparing the Halogenated Waste Container
  • Select an Appropriate Container: Choose a clean, dry, chemical-resistant container (e.g., HDPE or glass) with a tightly sealing screw cap. The container must be compatible with all waste constituents.[5][10]

  • Affix a Hazardous Waste Label: Before adding any waste, securely attach a "Hazardous Waste" tag provided by your institution's Environmental Health & Safety (EH&S) department.[6][10]

  • Identify the Contents: Clearly write "Halogenated Organic Waste" on the label. List "this compound" as the first constituent. All subsequent additions to the container must also be recorded with their approximate percentages.[6][10] Do not use abbreviations or chemical formulas.[10]

  • Designate a Storage Area: The container must be kept in a designated Satellite Accumulation Area (SAA), which should be in the same lab where the waste is generated. The SAA must be under the control of the operator and located at or near the point of generation.[6]

  • Utilize Secondary Containment: Place the waste container within a larger, chemically resistant tub or tray to contain any potential leaks or spills.[6]

  • Keep Closed: The waste container must remain closed at all times except when actively adding waste.[6][9][10] This minimizes the release of volatile organic compounds (VOCs) into the lab atmosphere.

Standard Operating Procedure for Disposal

This section provides step-by-step instructions for handling different forms of this compound waste. All steps must be performed in a chemical fume hood while wearing the PPE specified in Table 2.

A. Disposal of Unused/Neat Compound and Grossly Contaminated Materials
  • Assess the Waste: This procedure applies to the pure solid compound, product residues scraped from flasks, or materials heavily contaminated (e.g., a weighing paper with visible product).

  • Transfer to Waste Container: Carefully transfer the solid waste into the designated "Halogenated Organic Waste" container using a spatula or funnel.

  • Rinse Tools (If Necessary): If tools are to be reused, rinse them with a minimal amount of a compatible solvent (e.g., acetone). Collect this rinsate in the same halogenated waste container. The principle here is to consolidate all contamination into a single, properly managed waste stream.

  • Log the Addition: Record the added chemical and its estimated quantity on the hazardous waste label.

  • Seal the Container: Securely close the waste container lid.

B. Disposal of Contaminated Disposables (Gloves, Wipes, etc.)
  • Minimize Contamination: Do not dispose of lightly contaminated items in the liquid waste container.

  • Solid Waste Stream: Place contaminated gloves, wipes, and absorbent pads into a separate, clearly labeled, sealed plastic bag or container for "Solid Hazardous Waste."

  • Labeling: The label should indicate that the contents are contaminated with this compound.

  • Disposal Request: Dispose of this solid waste through your institution's EH&S department. It will also be sent for incineration.

C. Disposal of Dilute Solutions
  • Identify the Solvent: Confirm that the solvent and all solutes are compatible with the contents of your "Halogenated Organic Waste" container.

  • Transfer Solution: Carefully pour the dilute solution into the designated liquid halogenated waste container using a funnel.

  • Log the Addition: Record all components of the solution (both the solute and the solvent) and their approximate percentages on the waste tag.

  • Seal the Container: Securely close the waste container lid. Under no circumstances should any organic chemical waste be disposed of down the drain. [9][10]

Emergency Procedures: Spill & Exposure Management

Small Spill Cleanup Protocol (<100 mL / 100 g)
  • Alert Personnel: Immediately notify others in the lab of the spill.

  • Ensure Ventilation: Ensure the chemical fume hood is operating correctly. Close the sash to the lowest practical height.

  • Don PPE: Wear the PPE outlined in Table 2, including double-gloving if possible.

  • Absorb the Spill: Cover the spill with an inert absorbent material such as vermiculite, sand, or a chemical absorbent pad.[5][10] Do not use combustible materials like paper towels as the primary absorbent.

  • Collect the Waste: Carefully scoop the absorbent material into a sealable plastic bag or container.[5][10]

  • Decontaminate the Area: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., acetone), followed by soap and water. Place the wipe in the same solid waste bag.

  • Label and Dispose: Seal the bag, label it as "Solid Hazardous Waste contaminated with this compound," and arrange for disposal through EH&S.

  • Report: Report the incident to your supervisor or Principal Investigator.

For large spills, evacuate the area immediately, close the doors, and contact your institution's emergency response team.[10]

First Aid for Exposure
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[2][4]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes at an emergency eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][4]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[3][4]

  • Ingestion: Do not induce vomiting. Wash out the mouth with water. Seek immediate medical attention.[2][3]

The Disposal Pathway: A Decision Workflow

The following diagram illustrates the logical flow for managing waste streams containing this compound, ensuring each step is correctly executed from generation to final disposal.

G cluster_0 Waste Characterization & Segregation cluster_1 Containment & Labeling cluster_2 Accumulation & Disposal start Waste Generation Point (this compound) is_solid Solid or Liquid Waste? start->is_solid solid_waste Contaminated Solid Waste (Gloves, Wipes, Absorbent) is_solid->solid_waste Solid liquid_waste Neat Compound or Solution is_solid->liquid_waste Liquid / Neat container_solid 1. Place in sealed, labeled bag 'Solid Hazardous Waste' solid_waste->container_solid container_liquid 1. Add to dedicated, labeled 'Halogenated Organic Waste' container liquid_waste->container_liquid secondary_containment 2. Place container in secondary containment container_solid->secondary_containment container_liquid->secondary_containment store Store in designated Satellite Accumulation Area (SAA) secondary_containment->store pickup Schedule waste pickup with Environmental Health & Safety (EH&S) store->pickup end Final Disposal by Licensed Vendor (High-Temperature Incineration) pickup->end

Caption: Waste Disposal Decision Pathway for this compound.

This guide provides a robust framework for the responsible disposal of this compound. Adherence to these protocols is not merely a matter of regulatory compliance; it is a fundamental aspect of our professional duty to ensure a safe and sustainable research environment.

References

  • OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs. (n.d.). American Journal of Health-System Pharmacy.
  • Guidelines for Cytotoxic (Antineoplastic) Drugs. (1986, January 29).
  • Controlling Occupational Exposure to Hazardous Drugs. (n.d.).
  • OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs. (1986, May). PubMed.
  • This compound - Safety D
  • This compound. (n.d.). PubChem.
  • Hazardous Waste Segreg
  • Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group.
  • Organic Solvents. (n.d.). Cornell University Environmental Health and Safety.
  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. (1987, December). U.S. Environmental Protection Agency.
  • Halogenated Solvents in Laboratories. (n.d.).
  • Health Care Facilities. (n.d.). Oregon OSHA.
  • Safety Data Sheet: 6-Amino-3-bromo-2-fluorobenzonitrile. (2018, May 1). Apollo Scientific.
  • Bromine Standard Operating Procedure. (n.d.).
  • Bromine water - disposal. (n.d.). Chemtalk - #1 Science Forum For Lab Technicians.
  • 3-Bromo-2-fluorobenzonitrile. (n.d.). PubChem.
  • Safety Data Sheet: 2-Bromo-3-fluorobenzotrifluoride. (2025, October 8). Thermo Fisher Scientific.
  • This compound Safety D
  • Safety Data Sheet: 5-Bromo-2-fluorobenzonitrile. (2024, September 6). Sigma-Aldrich.
  • What is bromine and what are the safe disposal and recycling methods? (2025, March 18). Ideal Response.

Sources

A Senior Scientist's Guide to Personal Protective Equipment for Handling 2-Bromo-3-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential, field-tested guidance on the selection, use, and disposal of Personal Protective Equipment (PPE) for researchers, scientists, and drug development professionals handling 2-Bromo-3-fluorobenzonitrile. Our focus is to move beyond simple checklists, offering a procedural and causal framework to ensure your safety and experimental integrity.

Core Hazard Profile of this compound

Understanding the "why" behind PPE is the first step to building a culture of safety. This compound is a versatile synthetic building block, but its utility is matched by its significant hazard profile. It is classified as an Acute Toxicity Category 4 substance, meaning it is harmful if swallowed, if it comes into contact with the skin, or if it is inhaled[1][2][3][4][5].

Key hazards include:

  • Acute Toxicity: Harmful through oral, dermal, and inhalation routes[1][2][3][4][5].

  • Skin and Eye Irritation: Causes skin irritation (H315) and serious eye irritation (H319)[2][3][6].

  • Respiratory Irritation: As a solid, airborne dust can cause respiratory tract irritation (H335)[2][3][6].

  • Hazardous Decomposition: In the event of a fire, it can decompose to release highly toxic fumes, including hydrogen cyanide (HCN), hydrogen bromide (HBr), and hydrogen fluoride (HF)[2][3][6].

These hazards dictate that direct contact must be meticulously avoided. PPE is your last and most personal line of defense, but it is not the first.

The Hierarchy of Controls: Your Primary Defense

Before a single glove is worn, a robust safety plan must be in place. The universally accepted "Hierarchy of Controls" prioritizes strategies that eliminate or reduce hazards at their source. PPE, while essential, is the final barrier between you and the chemical.

Hierarchy_of_Controls cluster_0 Most Effective cluster_1 cluster_2 cluster_3 Least Effective Elimination Elimination / Substitution (Use a less hazardous chemical) Engineering Engineering Controls (e.g., Chemical Fume Hood) Elimination->Engineering Administrative Administrative Controls (SOPs, training, restricted access) Engineering->Administrative PPE Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat, Respirator) Administrative->PPE

Figure 1: The Hierarchy of Controls for chemical safety.

For this compound, the most critical engineering control is the mandatory use of a certified chemical fume hood for all weighing and handling operations to prevent inhalation of dust[2][7].

Mandated PPE for this compound

Based on the compound's hazard profile, the following PPE is required for all handling procedures.

Hand Protection: Chemical-Resistant Gloves

Given the acute dermal toxicity, gloves are non-negotiable.

  • Recommended Type: Nitrile gloves. Nitrile provides superior resistance to a wide range of chemicals, solvents, and caustics compared to latex or vinyl[8][9]. They also offer excellent puncture resistance, which is crucial for preventing accidental exposure from sharp lab equipment[10][11].

  • Protocol: Always double-glove when handling the neat (solid) compound or concentrated solutions. Inspect gloves for any signs of degradation or punctures before use. Contaminated gloves must be removed immediately using a technique that avoids skin contact, and hands should be washed thoroughly.

Eye and Face Protection

The compound is a serious eye irritant[2][3][6].

  • Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields.

  • Best Practice: For any procedure with a risk of splashing (e.g., dissolving the solid, transfers) or when handling larger quantities (>5g), upgrade to chemical splash goggles.

  • High-Risk Operations: When a splash or energetic reaction is possible, a full-face shield must be worn over safety glasses or goggles. Ensure eyewash stations are immediately accessible[2].

Body Protection

To prevent skin contact and contamination of personal clothing, appropriate body protection is essential.

  • Standard Use: A flame-resistant lab coat, fully buttoned with sleeves rolled down, is the minimum requirement.

  • Increased Risk: For large-scale work or procedures with a high splash potential, supplement the lab coat with a chemical-resistant apron.

Respiratory Protection

The primary defense against respiratory exposure is a chemical fume hood[2]. However, in specific situations, personal respiratory protection may be necessary.

  • Standard Operations: When handling small quantities inside a certified fume hood, additional respiratory protection is typically not required.

  • Weighing/Spills: If a fume hood is not available for weighing or in the event of a spill outside of containment, a NIOSH-approved respirator with a particulate filter (e.g., an N95, P95, or P100) is necessary to protect against airborne dust[6].

  • Emergency Situations: In case of a large spill or fire, a self-contained breathing apparatus (SCBA) is required for emergency response personnel[2][12].

PPE Selection Matrix

TaskRisk LevelEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing Solid Compound HighChemical Splash GogglesDouble-Gloved NitrileLab CoatRequired: Chemical Fume Hood. If not possible, a NIOSH-approved respirator is mandatory.
Preparing Solutions MediumChemical Splash GogglesDouble-Gloved NitrileLab CoatRequired: Chemical Fume Hood.
Performing Reaction Medium-HighSafety Glasses (minimum); Goggles (recommended)Nitrile GlovesLab CoatRequired: Chemical Fume Hood.
Handling a Small Spill (<1g) HighChemical Splash Goggles & Face ShieldHeavy-duty Nitrile GauntletsLab Coat & Chemical ApronNIOSH-approved respirator with particulate filter.

Procedural Protocols

Protocol 5.1: Donning PPE

The sequence of putting on PPE is designed to prevent contamination from the outset.

  • Lab Coat: Put on a clean, appropriately sized lab coat and fasten all buttons.

  • Goggles/Face Shield: Don eye and face protection. Adjust for a secure and comfortable fit.

  • Respirator (if required): Perform a user seal check to ensure the respirator is properly seated on your face.

  • Gloves: Put on your first pair of nitrile gloves, ensuring the cuffs are pulled over the sleeves of your lab coat. If double-gloving, put the second pair on over the first.

Protocol 5.2: Doffing PPE to Prevent Contamination

This sequence is critical to avoid transferring chemical residue to your skin or clothing. It proceeds from most to least contaminated.

  • Outer Gloves: If double-gloved, remove the outer, most contaminated pair first. Peel one glove off by pinching the cuff and turning it inside out. Slide the ungloved finger under the cuff of the remaining glove and peel it off, also inside out. Dispose of them in the designated chemical waste container.

  • Lab Coat & Inner Gloves: Remove your lab coat and the inner gloves simultaneously. Unbutton the coat. As you pull your arms out of the sleeves, use one hand to grab the opposite glove at the cuff and pull both the sleeve and glove off together. Repeat for the other side. This ensures the contaminated exterior of the coat and gloves are contained. Dispose of the coat for laundering and the gloves in chemical waste.

  • Face Shield/Goggles: Remove face and eye protection by handling the strap or earpieces. Avoid touching the front surface.

  • Respirator (if worn): Remove the respirator without touching the front of the device.

  • Hand Washing: Immediately and thoroughly wash your hands with soap and water[2][3].

Decontamination and Disposal

All disposable PPE (gloves, etc.) contaminated with this compound must be considered hazardous waste.

  • Disposal: Place all contaminated disposables in a designated, sealed, and clearly labeled hazardous waste container.

  • Waste Chemical: Unused or waste this compound must be disposed of through a licensed specialized disposal company, in accordance with all local, state, and federal regulations[2][3][6]. Do not discharge into drains or rivers[2].

By adhering to this comprehensive guide, you build a system of safety that protects you, your colleagues, and the integrity of your research.

References

  • PubChem. this compound | C7H3BrFN | CID 2783393. National Center for Biotechnology Information. [Link]

  • GlovesnStuff. Nitrile Gloves for Chemical Handling.[Link]

  • Armbrust American. Are Nitrile Gloves Considered PPE?[Link]

  • PPS Gloves. (2025). Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens.[Link]

  • S&S Glove. (2025). WHAT DO NITRILE GLOVES PROTECT US AGAINST?[Link]

  • Centers for Disease Control and Prevention. First Aid Procedures for Chemical Hazards | NIOSH.[Link]

  • WorkSafeBC. (2025). Table of exposure limits for chemical and biological substances.[Link]

Sources

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